1-Iodo-4-methylpentane
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-iodo-4-methylpentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13I/c1-6(2)4-3-5-7/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNRCDHEOHOYFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335844 | |
| Record name | 1-iodo-4-methylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6196-80-1 | |
| Record name | 1-iodo-4-methylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Iodo-4-methylpentane physical and chemical properties
An In-depth Technical Guide to 1-Iodo-4-methylpentane: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key alkyl iodide intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, spectroscopic characteristics, and reactivity of this compound. Furthermore, it outlines a representative synthetic protocol, detailed safety and handling procedures, and discusses its applications as a versatile building block in the synthesis of complex organic molecules. The content is grounded in authoritative sources to ensure scientific integrity and practical utility in a laboratory setting.
Introduction and Molecular Identity
This compound, also known as isohexyl iodide, belongs to the haloalkane class of organic compounds.[1][2] Haloalkanes are pivotal in synthetic organic chemistry, serving as versatile precursors and intermediates for a wide array of chemical transformations.[1][2] The utility of this compound stems from the reactivity of the carbon-iodine (C-I) bond. Iodine's nature as an excellent leaving group makes this compound highly susceptible to nucleophilic substitution, facilitating the introduction of the isohexyl moiety into various molecular scaffolds. This property is particularly valuable in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs).
This guide aims to provide an in-depth understanding of this compound, consolidating its physical constants, chemical behavior, and practical handling information to support its effective and safe use in research and development.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 6196-80-1 | PubChem[3] |
| Molecular Formula | C₆H₁₃I | PubChem[3], NIST[4][5] |
| Molecular Weight | 212.07 g/mol | PubChem[3], Data.gov[6] |
| Canonical SMILES | CC(C)CCCI | PubChem[3] |
| InChI | InChI=1S/C6H13I/c1-6(2)4-3-5-7/h6H,3-5H2,1-2H3 | PubChem[3], NIST[4][5] |
| InChIKey | KHNRCDHEOHOYFY-UHFFFAOYSA-N | PubChem[3], NIST[4][5] |
Physicochemical Properties
The physical properties of this compound dictate its behavior under various experimental conditions, influencing choices regarding solvents, reaction temperatures, and purification methods. As with other iodoalkanes, it is a dense, non-polar liquid. Bromo, iodo, and polychloro derivatives of hydrocarbons are typically heavier than water.[1]
Table 2: Key Physical and Computed Properties of this compound
| Property | Value | Unit | Source/Method |
| Normal Boiling Point (Tboil) | 37.94 (Enthalpy of Vaporization) | kJ/mol | Cheméo (Joback Calculated)[7] |
| logP (Octanol/Water Partition Coeff.) | 3.9 | PubChem (XLogP3)[3] | |
| Water Solubility (log10WS) | -3.04 | mol/L | Cheméo (Crippen Calculated)[7] |
| Density | Data not explicitly available, but expected to be >1 g/mL | g/mL | Inferred from class properties[1] |
| Enthalpy of Fusion (ΔfusH°) | 12.18 | kJ/mol | Cheméo (Joback Calculated)[7] |
| Critical Pressure (Pc) | 3059.17 | kPa | Cheméo (Joback Calculated)[7] |
| Molar Refractivity | 33.2 | PubChem[3] | |
| Polar Surface Area | 0 | Ų | PubChem[3] |
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound is dominated by the chemistry of the carbon-iodine bond. The C-I bond is the weakest among the carbon-halogen bonds, and the iodide ion is an excellent leaving group, making primary iodoalkanes highly reactive towards nucleophiles.[8]
Nucleophilic Substitution Reactions (Sₙ2)
As a primary alkyl halide, this compound is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. The reaction proceeds via a backside attack by a nucleophile, leading to inversion of stereochemistry if the carbon were chiral. The low steric hindrance at the α-carbon facilitates this pathway.[8]
-
Causality: The high polarizability of the C-I bond and the stability of the resulting iodide anion (I⁻) as a leaving group are the primary drivers for its high reactivity in Sₙ2 reactions.
Common nucleophiles that react with this compound include:
-
Hydroxides (e.g., KOH): To form 4-methyl-1-pentanol.
-
Alkoxides (e.g., NaOEt): To form alkyl ethers.
-
Cyanides (e.g., KCN): To form 5-methylhexanenitrile, a valuable intermediate for synthesizing carboxylic acids and amines.[8]
-
Azides (e.g., NaN₃): To form 1-azido-4-methylpentane.
-
Terminal Alkynes: For C-C bond formation.
Elimination Reactions (E2)
When treated with a strong, sterically hindered base (e.g., potassium tert-butoxide), this compound can undergo elimination reactions to yield 4-methyl-1-pentene.[9] The E2 mechanism is favored by strong bases.
Formation of Organometallic Reagents
This compound readily reacts with magnesium metal in anhydrous ether to form the corresponding Grignard reagent, (4-methylpentyl)magnesium iodide.
Reaction: CH₃CH(CH₃)CH₂CH₂CH₂I + Mg → CH₃CH(CH₃)CH₂CH₂CH₂MgI
-
Expert Insight: The preparation of Grignard reagents must be conducted under strictly anhydrous conditions, as any trace of moisture will protonate and destroy the highly reactive reagent, forming isohexane.[8] This reagent is a powerful nucleophile and strong base, widely used for creating new carbon-carbon bonds.
Synthesis Protocol: Finkelstein Reaction
A common and efficient method for preparing iodoalkanes is the Finkelstein reaction, which involves treating an alkyl chloride or bromide with a solution of sodium iodide in acetone.[10] The equilibrium is driven to the product side because sodium iodide is soluble in acetone, while the resulting sodium chloride or bromide is not and precipitates out of solution.
Step-by-Step Experimental Protocol
Objective: To synthesize this compound from 1-Bromo-4-methylpentane.
Materials:
-
1-Bromo-4-methylpentane
-
Sodium iodide (anhydrous)[10]
-
Acetone (ACS Reagent grade, anhydrous)[10]
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add anhydrous sodium iodide (1.5 equivalents).
-
Solvent Addition: Add anhydrous acetone to the flask to dissolve the sodium iodide.
-
Substrate Addition: Add 1-Bromo-4-methylpentane (1.0 equivalent) to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux. The reaction can be monitored by TLC.[10] A white precipitate of NaBr will form as the reaction progresses.
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Filtration: Filter the mixture to remove the precipitated NaBr.
-
Solvent Removal: Concentrate the filtrate by rotary evaporation to remove the acetone.
-
Extraction: Redissolve the residue in diethyl ether. Wash the organic layer sequentially with water, a saturated solution of sodium thiosulfate (to remove any residual iodine), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Authenticating the structure and purity of this compound requires a suite of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the isohexyl chain. The -CH₂- group attached to the iodine atom (α-protons) would appear as a triplet at approximately δ 3.2 ppm. The other signals would be found in the upfield region (δ 0.8-1.8 ppm).
-
¹³C NMR: The carbon attached to the iodine would be significantly shifted upfield compared to its chloro or bromo analog, appearing at approximately δ 6-10 ppm. Other carbons would resonate in the typical alkane region.
-
IR Spectroscopy: The spectrum will be dominated by C-H stretching and bending vibrations. The C-I stretch is a weak band found in the far-infrared region (around 500-600 cm⁻¹).
-
Mass Spectrometry: Electron ionization (EI) mass spectrometry would show the molecular ion peak (M⁺) at m/z 212. A prominent peak would correspond to the loss of iodine ([M-127]⁺), and further fragmentation of the isohexyl carbocation would be observed.
Safety, Handling, and Storage
This compound is a hazardous chemical that requires careful handling to prevent exposure and ensure laboratory safety. The following guidelines are based on standard safety data sheets.
Table 3: GHS Hazard Information
| Hazard Class | Statement |
| Flammable Liquids | Flammable liquid and vapor. |
| Skin Corrosion/Irritation | Causes skin irritation.[11][12] |
| Eye Damage/Irritation | Causes serious eye irritation.[13] |
| Acute Toxicity, Inhalation | Toxic if inhaled. |
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11][14]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[11][14]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]
Handling and Storage
-
Handling: Wash hands thoroughly after handling.[11] Keep away from heat, sparks, open flames, and other ignition sources.[13][14] Use non-sparking tools and take precautionary measures against static discharge.[12]
-
Storage: Store in a cool, well-ventilated place.[11][14] Keep the container tightly closed and protected from light, as iodoalkanes can decompose to release iodine. Store locked up.[13]
First-Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[11][13]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting.[11][12]
Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][13]
Conclusion
This compound is a valuable and highly reactive alkylating agent in organic chemistry. Its utility is primarily defined by the labile carbon-iodine bond, which allows for facile nucleophilic substitution and the formation of organometallic reagents. A thorough understanding of its physical properties, reactivity, and handling requirements is essential for its safe and effective application in the synthesis of novel compounds for research, particularly in the field of drug discovery and development. The protocols and data presented in this guide serve as a foundational resource for scientists leveraging this important synthetic building block.
References
- Cheméo. (n.d.). Pentane, 1-iodo-4-methyl - Chemical & Physical Properties.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NIST. (n.d.). Pentane, 1-iodo-4-methyl. NIST Chemistry WebBook, SRD 69.
- NIST. (n.d.). Pentane, 1-iodo-4-methyl. NIST Chemistry WebBook.
- RCI Labscan Limited. (2021). SAFETY DATA SHEET - 2,2,4-Trimethylpentane.
- Data.gov. (2025). Compound 527581: this compound.
- Organic Syntheses. (n.d.). SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER. Org. Synth. 2002, 79, 229.
- NCERT. (n.d.). Haloalkanes and Haloarenes.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes.
- NIST. (n.d.). 1-Pentene, 4-methyl-. NIST Chemistry WebBook, SRD 69.
- Samagra. (n.d.). Haloalkanes and Haloarenes.
Sources
- 1. ncert.nic.in [ncert.nic.in]
- 2. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]
- 3. This compound | C6H13I | CID 527581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pentane, 1-iodo-4-methyl [webbook.nist.gov]
- 5. Pentane, 1-iodo-4-methyl [webbook.nist.gov]
- 6. christopher-catalog-dev.app.cloud.gov [christopher-catalog-dev.app.cloud.gov]
- 7. Pentane, 1-iodo-4-methyl - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. byjus.com [byjus.com]
- 9. 1-Pentene, 4-methyl- [webbook.nist.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. fishersci.com [fishersci.com]
- 12. rcilabscan.com [rcilabscan.com]
- 13. itwreagents.com [itwreagents.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-Iodo-4-methylpentane (CAS: 6196-80-1)
Foreword: The Strategic Utility of the Isohexyl Iodide Moiety
In the landscape of synthetic organic chemistry and medicinal chemistry, the strategic introduction of specific alkyl fragments is a cornerstone of molecular design. 1-Iodo-4-methylpentane, also known as isohexyl iodide, represents a key building block for incorporating the 4-methylpentyl (isohexyl) group. This branched, six-carbon chain is particularly valuable in drug development for its ability to modulate lipophilicity (LogP), influence binding interactions with hydrophobic pockets of target proteins, and alter metabolic profiles. As a primary iodide, this reagent exhibits a favorable balance of reactivity and stability, making it a versatile precursor for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth examination of its properties, synthesis, reactivity, and application, grounded in established chemical principles and protocols.
Core Physicochemical & Spectroscopic Profile
Precise knowledge of a reagent's physical and spectral properties is fundamental to its effective use in a laboratory setting. These parameters govern reaction conditions, purification strategies, and structural verification.
Physical and Chemical Properties
The following table summarizes the key computed and experimental properties of this compound.[1][2][3][4]
| Property | Value | Source |
| CAS Number | 6196-80-1 | [1][2][3] |
| Molecular Formula | C₆H₁₃I | [1][3] |
| Molecular Weight | 212.07 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | Isohexyl iodide, 4-Methyl-1-iodopentane | [1] |
| Appearance | Not specified, typically a liquid | N/A |
| Density (estimated) | 1.422 g/cm³ | [4] |
| Boiling Point (estimated) | 174.5 °C | [4] |
| Melting Point (estimated) | -68.15 °C | [4] |
| Flash Point (estimated) | 55.1 °C | [4] |
| Refractive Index (estimated) | 1.4867 | [4] |
| LogP (estimated) | 3.9 | [3] |
| SMILES | CC(C)CCCI | [3][5] |
| InChIKey | KHNRCDHEOHOYFY-UHFFFAOYSA-N | [3][5] |
Spectroscopic Signature
Structural confirmation is paramount. The expected spectral data provides a benchmark for verifying the identity and purity of this compound.
| Spectroscopy | Expected Features |
| ¹H NMR | Protons on the carbon bearing the iodine (C1) are expected to be the most deshielded triplet. The spectrum will also feature a multiplet for the methine proton (C4) and distinct signals for the non-equivalent methylene and methyl groups. |
| ¹³C NMR | The carbon atom bonded to iodine (C1) will exhibit a characteristic upfield chemical shift due to the heavy atom effect, typically appearing around 0-10 ppm. Other carbon signals will appear in the aliphatic region.[3] |
| IR Spectroscopy | The spectrum will be dominated by C-H stretching and bending vibrations in the 2850-2960 cm⁻¹ and 1370-1470 cm⁻¹ regions, respectively. A C-I stretch is expected in the far-IR region (typically 500-600 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 212. A prominent peak at m/z 85 would correspond to the loss of the iodine atom ([M-I]⁺), representing the C₆H₁₃⁺ fragment. Another key fragment would be at m/z 127, corresponding to the I⁺ ion. |
Synthesis: The Finkelstein Halogen Exchange Reaction
The most common and efficient laboratory-scale synthesis of primary alkyl iodides like this compound is the Finkelstein reaction.[6][7][8] This Sₙ2 reaction involves the exchange of a halogen (typically chlorine or bromine) for iodine.
Mechanistic Rationale
The choice of solvent is critical to the success of this equilibrium-driven reaction.[8] The reaction is typically performed with sodium iodide (NaI) in anhydrous acetone. While NaI is soluble in acetone, the resulting sodium chloride (NaCl) or sodium bromide (NaBr) byproducts are not.[6][8] This insolubility causes them to precipitate out of the solution. According to Le Châtelier's principle, the continuous removal of a product from the equilibrium mixture drives the reaction to completion, ensuring a high yield of the desired alkyl iodide.[6]
Caption: Finkelstein reaction workflow for this compound synthesis.
Step-by-Step Laboratory Protocol
This protocol is a representative procedure for the synthesis of this compound from 1-bromo-4-methylpentane.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Ensure all glassware is thoroughly dried to prevent side reactions.
-
Reagent Charging: To the flask, add 1-bromo-4-methylpentane (1.0 eq) and anhydrous acetone (approx. 5-10 mL per gram of alkyl bromide).
-
Addition of Iodide Salt: Add anhydrous sodium iodide (NaI) (1.2-1.5 eq) to the stirring solution. A molar excess of NaI is used to maximize the reaction rate.[9]
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. The formation of a white precipitate (NaBr) should become evident as the reaction proceeds. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the precipitated NaBr by vacuum filtration, washing the solid with a small amount of cold acetone.
-
Combine the filtrates and remove the acetone using a rotary evaporator.
-
Dissolve the resulting residue in a water-immiscible organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with water and a dilute aqueous solution of sodium thiosulfate (to remove any residual iodine), followed by a final wash with brine.
-
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation if necessary.
Chemical Reactivity and Synthetic Applications
As a primary alkyl iodide, this compound is an excellent substrate for a variety of transformations crucial in drug synthesis. The carbon-iodine bond is relatively weak, making iodide an excellent leaving group in nucleophilic substitution reactions.
Grignard Reagent Formation and Subsequent Reactions
One of the most powerful applications of alkyl halides is the formation of Grignard reagents, which act as potent carbon-based nucleophiles.[10][11]
Causality: The reaction requires strictly anhydrous conditions (typically using anhydrous diethyl ether or THF as a solvent) because Grignard reagents are extremely strong bases and will be rapidly quenched by protic sources like water or alcohols, forming the corresponding alkane.[10][12]
Caption: Synthetic pathways utilizing the Grignard reagent from this compound.
Protocol: Formation of Isohexylmagnesium Iodide
-
Preparation: Flame-dry a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet. Add magnesium turnings (1.1 eq) to the flask.
-
Initiation: Add a small portion of a solution of this compound (1.0 eq) in anhydrous ether via the dropping funnel. Initiation may require gentle warming or the addition of a small crystal of iodine to activate the magnesium surface.[11]
-
Addition: Once the exothermic reaction begins (indicated by bubbling and cloudiness), add the remaining alkyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture (with gentle heating if necessary) until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent and should be used promptly.
This reagent can then be used to form new C-C bonds by reacting with electrophiles like aldehydes, ketones, esters, and carbon dioxide.[12]
Nucleophilic Substitution (Sₙ2) Reactions
-
With Cyanide (e.g., NaCN): Forms 5-methylhexanenitrile, a precursor to carboxylic acids, amines, and amides.[13]
-
With Azides (e.g., NaN₃): Forms 1-azido-4-methylpentane, which can be reduced to the corresponding primary amine.
-
With Alkoxides (e.g., NaOR'): Forms ethers (Williamson ether synthesis).
-
With Thiolates (e.g., NaSR'): Forms thioethers.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. It should be treated as a hazardous chemical.
-
Hazards: Alkyl iodides are irritants and can be harmful if inhaled, ingested, or absorbed through the skin.[15][16] They are also typically light-sensitive and may decompose over time, releasing iodine. Some alkylating agents are classified as potentially carcinogenic.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[15]
-
Handling: Avoid breathing vapors. Keep away from heat, sparks, and open flames.[16][17] Use non-sparking tools and take precautionary measures against static discharge.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[16] Protect from light, often by storing in an amber bottle.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15][16]
References
- Cheméo. (n.d.). Pentane, 1-iodo-4-methyl - Chemical & Physical Properties.
- PubChem. (n.d.). This compound | C6H13I | CID 527581.
- Chemistry Affinity. (2023, December 7). 2-chloro-4-methylpentane from this compound | Organic Conversion:16 [Video]. YouTube.
- AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION.
- University of California, Irvine. (n.d.). Grignard Reaction.
- SATHEE. (n.d.). Finkelstein Reaction.
- Wikipedia. (n.d.). Finkelstein reaction.
- LookChem. (n.d.). 1,2-di-iodo-4-methylpentane.
- Organic Syntheses. (n.d.). Procedure for 6-Iodo-1-hexene.
- Organic Chemistry Portal. (n.d.). Finkelstein Reaction.
- Chegg.com. (2016, June 20). Solved: Assume that this compound reacts with CN? in an SN2 reaction.
- Homework.Study.com. (n.d.). What would be the major product if 1,4-dibromo-4-methylpentane reacted with: a.)One equivalent....
- Organic Syntheses. (n.d.). Procedure for (1S,2R)-1-(2,4,6-Trimethylbenzenesulfonamido)-2,3-dihydro-1H-inden-2-yl-(S)-nonafluorobutanesulfinate.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- PubChem. (n.d.). 1-Iodo-4,4-dimethylpentane | C7H15I | CID 20344264.
- Chegg.com. (2015, February 23). A) Select the only substance formed as a major organic product of mixing an alkene with HI....
- Homework.Study.com. (n.d.). Write the mechanism for 1-iodo-2-methyl cyclopentane to 1-methyl cyclopentanone.
- YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound | 6196-80-1 [chemicalbook.com]
- 3. This compound | C6H13I | CID 527581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Pentane, 1-iodo-4-methyl - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. adichemistry.com [adichemistry.com]
- 7. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 9. Finkelstein Reaction [organic-chemistry.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Solved Assume that this compound reacts with CN? in | Chegg.com [chegg.com]
- 14. homework.study.com [homework.study.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 1-Iodo-4-methylpentane: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of alkyl chains is a cornerstone of molecular design. The ability to introduce specific lipophilic groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Among the diverse array of alkylating agents, primary alkyl iodides stand out for their high reactivity and synthetic versatility. This guide provides a comprehensive technical overview of 1-iodo-4-methylpentane, a valuable reagent for the introduction of the isohexyl moiety. We will delve into its molecular structure, spectroscopic signature, synthesis, and reactivity, offering insights for its effective utilization in research and development endeavors.
Molecular Identity and Physicochemical Properties
This compound, also known as isohexyl iodide, is a primary alkyl halide. Its fundamental properties are summarized below.
| Identifier | Value | Source |
| Molecular Formula | C₆H₁₃I | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 6196-80-1 | [1] |
| Molecular Weight | 212.07 g/mol | [1] |
| Canonical SMILES | CC(C)CCCI | [1] |
Structural Representation
The molecular structure of this compound is characterized by a five-carbon pentane chain with a methyl group at the fourth carbon and an iodine atom at the first carbon.
Caption: Workflow for the synthesis of this compound via the Finkelstein reaction.
Experimental Protocol: Synthesis from 1-Bromo-4-methylpentane
Materials:
-
1-Bromo-4-methylpentane
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.
-
Addition of Alkyl Bromide: To the stirred solution, add 1-bromo-4-methylpentane (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by the formation of a white precipitate (sodium bromide).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Extraction: Concentrate the filtrate under reduced pressure to remove most of the acetone. Dilute the residue with diethyl ether and wash sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any unreacted iodine), and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation.
Reactivity and Applications in Synthesis
As a primary alkyl iodide, this compound is an excellent substrate for Sɴ2 reactions. The carbon-iodine bond is relatively weak, and the iodide ion is an excellent leaving group, making the compound a potent alkylating agent for a wide range of nucleophiles.
Key Reactions
-
N-Alkylation: Amines readily displace the iodide to form secondary or tertiary amines, a common transformation in the synthesis of pharmaceutical intermediates.
-
O-Alkylation: Alcohols and phenols can be deprotonated to their corresponding alkoxides or phenoxides, which then act as nucleophiles to form ethers.
-
S-Alkylation: Thiols and thiophenols are excellent nucleophiles and react readily to form thioethers.
-
C-Alkylation: Carbanions, such as those derived from malonic esters or acetoacetic esters, can be alkylated to form new carbon-carbon bonds, a fundamental strategy in the construction of more complex molecular skeletons.
Caption: Key reactions of this compound with various nucleophiles.
Role in Drug Development
The isohexyl group introduced by this compound can be found in various biologically active molecules. The lipophilicity of this branched alkyl chain can enhance a drug candidate's ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins. While specific examples of blockbuster drugs containing this exact fragment are not abundant, the use of such alkylating agents is a common strategy in lead optimization campaigns to fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of a molecule. For instance, the introduction of an isohexyl group onto a heterocyclic core can modulate its interaction with cytochrome P450 enzymes, potentially altering its metabolic stability.
Conclusion
This compound is a valuable and reactive building block in organic synthesis. Its well-defined molecular structure and predictable reactivity in Sɴ2 reactions make it a reliable tool for the introduction of the isohexyl moiety. A thorough understanding of its spectroscopic properties is essential for its characterization and quality control. The straightforward synthesis via the Finkelstein reaction from its bromo-analogue allows for its ready accessibility in the laboratory. For researchers and professionals in drug development, this compound offers a strategic option for modifying molecular frameworks to optimize biological activity and pharmacokinetic profiles.
References
- PubChem. Compound Summary for CID 527581, this compound. National Center for Biotechnology Information. [Link]. Accessed January 27, 2026.
Sources
1-Iodo-4-methylpentane IUPAC name and synonyms
An In-Depth Technical Guide to 1-Iodo-4-methylpentane
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key alkyl iodide intermediate in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into its nomenclature, physicochemical properties, synthesis protocols, and characteristic reactivity. The information is presented to not only detail methodologies but also to provide insights into the underlying chemical principles that govern its application in the laboratory.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical compound is foundational to scientific research. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring global consistency.
The IUPAC name for this compound is This compound .[1][2][3] This name is derived by identifying the longest carbon chain, which is a pentane skeleton. The iodine atom is located at the first carbon (C1), and a methyl group is at the fourth carbon (C4).
In addition to its formal IUPAC name, this compound is known by several synonyms in commercial and laboratory contexts. Recognizing these synonyms is crucial for comprehensive literature searches and procurement.
Common Synonyms:
Physicochemical Properties
Understanding the physical and chemical properties of a reagent is paramount for designing experiments, ensuring safety, and predicting its behavior in reaction mixtures. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 6196-80-1 | [1] |
| Molecular Formula | C₆H₁₃I | [1][3][4] |
| Molecular Weight | 212.07 g/mol | [1][2][3] |
| Appearance | Not specified, but typically a liquid | N/A |
| Boiling Point | ~174.5 °C (estimated) | [6] |
| Melting Point | ~ -68.15 °C (estimated) | [6] |
| Density | ~1.42 g/cm³ (estimated) | [6] |
| LogP (Octanol/Water) | 3.9 | [1] |
| InChI Key | KHNRCDHEOHOYFY-UHFFFAOYSA-N | [1][3] |
Synthesis of this compound: The Finkelstein Reaction
Alkyl iodides such as this compound are commonly synthesized via nucleophilic substitution, with the Finkelstein reaction being a particularly efficient and widely used method.[7] This reaction involves treating an alkyl chloride or alkyl bromide with a solution of sodium iodide (NaI) in anhydrous acetone.
Mechanistic Rationale
The choice of acetone as the solvent is critical to the success of the reaction. Sodium iodide is soluble in acetone, whereas sodium chloride (NaCl) and sodium bromide (NaBr) are not. This differential solubility drives the reaction forward according to Le Châtelier's principle. As the less soluble sodium halide precipitates out of the solution, the equilibrium shifts to favor the formation of the alkyl iodide.
Experimental Workflow: Synthesis Protocol
The following is a generalized, field-proven protocol for the synthesis of this compound from 1-bromo-4-methylpentane.
Materials:
-
1-bromo-4-methylpentane
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to prevent the introduction of water.
-
Reagent Addition: Charge the flask with anhydrous sodium iodide (typically 1.5 equivalents relative to the alkyl bromide) and anhydrous acetone.
-
Initiation: Add 1-bromo-4-methylpentane (1.0 equivalent) to the stirring suspension of NaI in acetone.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the formation of a white precipitate (NaBr). The reaction is typically complete within a few hours.
-
Workup - Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. The organic layer is then washed sequentially with water, saturated aqueous sodium thiosulfate (to remove any residual iodine), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, the product can be further purified by vacuum distillation.
Workflow Visualization
Caption: Finkelstein reaction workflow for synthesizing this compound.
Reactivity and Synthetic Applications
As a primary alkyl halide, this compound is an excellent substrate for a variety of nucleophilic substitution and elimination reactions. The carbon-iodine bond is relatively weak and highly polarizable, making iodide an excellent leaving group.
Nucleophilic Substitution (Sₙ2) Reactions
This compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles.[8] The reaction proceeds via a backside attack on the electrophilic carbon atom bearing the iodine, leading to an inversion of stereochemistry if the carbon were chiral.
-
Example: Reaction with sodium cyanide (NaCN) yields 5-methylhexanenitrile. This is a valuable carbon-carbon bond-forming reaction, extending the carbon chain by one.[8]
Elimination (E2) Reactions
When treated with a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form an alkene.
-
Example: Reaction with a strong base like sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) favors the formation of 4-methylpent-1-ene .[9]
Sₙ2 vs. E2 Competition
The competition between substitution and elimination is a key consideration in planning reactions with alkyl halides. For this compound (a primary halide):
-
Strong, unhindered nucleophiles (e.g., CN⁻, I⁻, RS⁻) strongly favor the Sₙ2 pathway.
-
Strong, hindered bases (e.g., t-BuOK) strongly favor the E2 pathway.
-
Strong, unhindered bases (e.g., NaOMe, NaOH) will give a mixture of products, but Sₙ2 typically predominates.
Caption: Competing Sₙ2 and E2 reaction pathways for this compound.
Safety, Handling, and Storage
Proper handling of iodoalkanes is essential due to their potential hazards. While a specific safety data sheet (SDS) for this compound was not retrieved, general precautions for iodoalkanes should be strictly followed.[10][11]
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Iodoalkanes can be light-sensitive and may decompose over time, often liberating iodine, which gives the liquid a purplish or brownish tint. Therefore, they should be stored in amber bottles or protected from light.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]
Conclusion
This compound serves as a valuable and versatile building block in organic synthesis. Its well-defined structure, predictable reactivity as a primary alkyl halide, and straightforward synthesis make it a staple reagent for introducing the isohexyl moiety into molecules. A thorough understanding of its properties, synthetic routes, and reaction tendencies—particularly the competition between substitution and elimination—is critical for its effective and safe utilization in research and development.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Cheméo. (n.d.). Pentane, 1-iodo-4-methyl - Chemical & Physical Properties.
- Data.gov. (n.d.). Compound 527581: this compound.
- Molbase. (n.d.). 1-iodo-pentane.
- NIST. (n.d.). Pentane, 1-iodo-4-methyl. NIST Chemistry WebBook.
- Organic Conversion. (2023). 2-chloro-4-methylpentane from this compound. YouTube.
- Chegg.com. (2016). Solved Assume that this compound reacts with CN? in....
- NCERT. (n.d.). Haloalkanes and Haloarenes.
Sources
- 1. This compound | C6H13I | CID 527581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. christopher-catalog-dev.app.cloud.gov [christopher-catalog-dev.app.cloud.gov]
- 3. Pentane, 1-iodo-4-methyl [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. molbase.com [molbase.com]
- 6. Page loading... [guidechem.com]
- 7. ncert.nic.in [ncert.nic.in]
- 8. chegg.com [chegg.com]
- 9. youtube.com [youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Introduction: The Central Role of NMR in Structural Elucidation
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Iodo-4-methylpentane
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and indispensable tool in the arsenal of the modern chemist, providing profound insights into the molecular structure of organic compounds.[1] For professionals in pharmaceutical research and drug development, the unambiguous determination of a molecule's constitution and stereochemistry is a critical, non-negotiable step. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of this compound, a representative alkyl halide, demonstrating how a systematic analysis of chemical shifts, coupling constants, and signal multiplicities can lead to a complete structural assignment. We will delve into the theoretical underpinnings of the observed spectral features and provide a field-proven experimental protocol for data acquisition.
Molecular Structure and Predicted Spectral Features
Before analyzing the spectra, a foundational understanding of the target molecule's structure is essential. This compound (C₆H₁₃I) possesses a simple, acyclic structure.[2][3][4] Due to molecular symmetry, we can predict the number of unique signals in both the proton and carbon spectra. The two methyl groups at the C4 position are chemically equivalent, as are the two protons within each methylene group (assuming free rotation). This leads to the expectation of five unique proton signals and five unique carbon signals.
To facilitate discussion, the protons and carbons are systematically labeled as shown below.
Caption: Structure of this compound with atom labeling.
Part 1: Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information through three key parameters: chemical shift (δ), integration, and signal multiplicity (splitting pattern). The presence of the electronegative iodine atom significantly influences the electronic environment of nearby protons, causing predictable downfield shifts.[5] The following data are predicted based on established principles of NMR spectroscopy and computational prediction tools.[6][7]
Predicted ¹H NMR Data Summary
| Signal Label | Assignment | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hₐ | -CH₂-I | 2H | 3.19 | Triplet (t) | Jₐᵦ ≈ 7.0 |
| Hᵦ | -CH₂-CH₂I | 2H | 1.80 | Multiplet (m) | - |
| H꜀ | -CH₂-CH(CH₃)₂ | 2H | 1.25 | Multiplet (m) | - |
| H꜀ | -CH(CH₃)₂ | 1H | 1.65 | Multiplet (m) | - |
| Hₑ | -CH(CH₃)₂ | 6H | 0.88 | Doublet (d) | Jₑ꜀ ≈ 6.6 |
Detailed Signal Interpretation
-
Hₐ (δ ≈ 3.19 ppm): These two protons are on the carbon directly bonded to the iodine atom (C1). The strong electron-withdrawing inductive effect of iodine deshields these protons, shifting their signal significantly downfield compared to a standard alkane methylene group.[5] This signal is split into a triplet by the two adjacent Hᵦ protons (n+1 rule, 2+1=3).
-
Hᵦ (δ ≈ 1.80 ppm): This methylene group is adjacent to Hₐ and H꜀. Its signal will be a complex multiplet due to coupling with both sets of neighboring protons.
-
H꜀ (δ ≈ 1.25 ppm): This methylene group is further from the iodine atom, so its chemical shift is in the typical alkane region. It is coupled to both Hᵦ and H꜀, resulting in a complex multiplet.
-
H꜀ (δ ≈ 1.65 ppm): This single methine proton is coupled to the H꜀ methylene protons and the six Hₑ methyl protons. This complex coupling will result in a multiplet.
-
Hₑ (δ ≈ 0.88 ppm): These six protons from the two equivalent methyl groups are the most shielded in the molecule, appearing furthest upfield. They are coupled only to the single H꜀ proton, resulting in a characteristic doublet. This signal's integration value of 6H is a key identifier.
Part 2: Analysis of the ¹³C NMR Spectrum
In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak.[8] The chemical shifts are highly sensitive to the local electronic environment. The "heavy atom effect" of iodine is noteworthy; while electronegative, it can also induce upfield shifts in the directly attached carbon compared to chlorine or bromine, due to shielding effects from its large electron cloud.
Predicted ¹³C NMR Data Summary
| Carbon Label | Assignment | Predicted δ (ppm) |
| C1 | -C H₂-I | 7.5 |
| C2 | -C H₂-CH₂I | 42.1 |
| C3 | -C H₂-CH(CH₃)₂ | 27.6 |
| C4 | -C H(CH₃)₂ | 38.4 |
| C5, C6 | -CH(C H₃)₂ | 22.4 |
Detailed Signal Interpretation
-
C1 (δ ≈ 7.5 ppm): This carbon, directly attached to iodine, shows a significant upfield shift. This is a classic example of the heavy atom effect, where the large electron cloud of the halogen provides shielding that counteracts the inductive deshielding effect.
-
C2 (δ ≈ 42.1 ppm): The β-carbon experiences a downfield shift due to the inductive effect of the iodine atom, though this effect is attenuated with distance.
-
C3 (δ ≈ 27.6 ppm) and C4 (δ ≈ 38.4 ppm): These carbons are sufficiently removed from the iodine that their chemical shifts fall within the typical range for sp³ hybridized carbons in an alkane chain.[9]
-
C5, C6 (δ ≈ 22.4 ppm): These two equivalent methyl carbons are the most shielded in the molecule, resulting in the most upfield signal in the spectrum. The presence of a single peak representing two carbons is a direct confirmation of the molecule's symmetry.
Part 3: Experimental Protocol for NMR Data Acquisition
Adherence to a rigorous and well-documented protocol is essential for acquiring high-quality, reproducible NMR data. The following represents a standard operating procedure for the analysis of a small organic molecule like this compound.
Caption: Standard workflow for NMR analysis of an organic compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Select an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common and effective choice for non-polar to moderately polar compounds like alkyl halides.[10] Use 0.6-0.7 mL of solvent containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[8] A comprehensive list of NMR solvents and their properties is available.[11][12]
-
Combine the sample and solvent in a small vial and gently vortex until the solid is fully dissolved.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This ensures the stability of the magnetic field during the experiment.
-
Shim the magnetic field by adjusting the shim coils to maximize field homogeneity, which results in sharp, symmetrical peaks.
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 16 to 32 scans are sufficient for a sample of this concentration. A relaxation delay of 2-5 seconds between scans ensures quantitative integration.
-
For ¹³C NMR: Acquire the proton-decoupled spectrum. Due to the low natural abundance of ¹³C (1.1%), more scans are required (e.g., 512 to 1024).[8] A relaxation delay of 2 seconds is standard.
-
-
Data Processing:
-
Apply a Fourier transform to the raw Free Induction Decay (FID) data to generate the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) can be used as a secondary reference.[9][13]
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the multiplicity and measure the coupling constants (J-values) for all relevant signals.
-
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound serves as a practical illustration of the power of NMR spectroscopy in modern chemical analysis. By methodically interpreting chemical shifts, integration, and spin-spin coupling, a complete and unambiguous structural assignment can be achieved. This guide provides the foundational knowledge and a practical framework for researchers and scientists to confidently apply NMR techniques for the structural elucidation of small molecules, a cornerstone of research and development in the chemical and pharmaceutical industries.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- University of Calgary. (n.d.). Spectroscopy Tutorial: Alkyl Halides.
- University of Wisconsin-Madison. (n.d.). Chapter 13: Spectroscopy.
- NIST. (n.d.). Pentane, 1-iodo-4-methyl-. NIST WebBook.
- Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure.
- Data.gov. (2025). Compound 527581: this compound.
- ACD/Labs. (n.d.). NMR Prediction.
- SpectraBase. (n.d.). trans-1-IODO-4-METHYLCYCLOHEXANE.
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- University of Wisconsin-Madison, Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Doc Brown's Chemistry. (n.d.). Interpreting the C-13 NMR spectrum of 1-iodo-2-methylpropane.
- Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 19(5), 15-20.
- Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Chemistry with Caroline. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem). YouTube.
- The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.
- SlidePlayer. (2020). NMR Spectroscopy.
- SlideShare. (n.d.). Spectroscopic and chemical techniques for structure elucidation of alkaloids.
- Allery Chemistry. (2017, November 28). How to predict the 13C NMR spectrum of a compound. YouTube.
- Thieme. (n.d.). 3. 1H NMR Spectroscopy.
- ResearchGate. (n.d.). NMR Solvent Data Chart.
- PubChem. (n.d.). 1-Chloro-4-iodo-4-methylpentane. National Center for Biotechnology Information.
- Wiley-VCH. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
- University of Wisconsin-Madison, Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Studylib. (n.d.). 1H-NMR Chemical Shifts: Spectroscopy Guide.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. This compound | C6H13I | CID 527581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pentane, 1-iodo-4-methyl [webbook.nist.gov]
- 4. christopher-catalog-dev.app.cloud.gov [christopher-catalog-dev.app.cloud.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. acdlabs.com [acdlabs.com]
- 7. spectroscopyasia.com [spectroscopyasia.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chem.washington.edu [chem.washington.edu]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Iodo-4-methylpentane
This technical guide provides a comprehensive analysis of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-iodo-4-methylpentane. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation pathways, supported by established principles of mass spectrometry and comparative data from analogous structures.
Introduction: The Behavior of Alkyl Iodides in EI-MS
Electron ionization mass spectrometry remains a cornerstone technique for the structural elucidation of organic molecules. The process begins with the bombardment of a gaseous sample with high-energy electrons, leading to the formation of a molecular ion (M radical cation) and subsequent fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, revealing its mass and structural features.
Alkyl halides, and particularly alkyl iodides, exhibit predictable fragmentation behaviors governed by the relative strengths of their chemical bonds and the stability of the resulting fragments.[1] The carbon-iodine (C-I) bond is the weakest link in this compound, making it a primary site for initial cleavage. Furthermore, the presence of a single stable isotope of iodine (¹²⁷I) simplifies the mass spectrum, as it does not produce the characteristic M+2 isotopic peaks seen with chlorine and bromine-containing compounds.[2]
This guide will dissect the expected fragmentation of this compound, a molecule with a molecular weight of 212.07 g/mol .[3] We will explore the principal cleavage mechanisms and predict the major fragment ions and their corresponding mass-to-charge ratios (m/z).
Predicted Fragmentation Pathways of this compound
The structure of this compound, with its primary iodide and branched alkyl chain, dictates a competitive fragmentation landscape. The primary pathways include heterolytic cleavage of the C-I bond, homolytic (alpha) cleavage, and cleavages at the point of branching to form stable carbocations.
Dominant Pathway: Heterolytic Cleavage and Loss of Iodine
The most facile fragmentation for primary alkyl iodides is the heterolytic cleavage of the weak carbon-iodine bond.[4] This process involves the loss of an iodine radical, resulting in the formation of a carbocation. For this compound, this leads to the formation of the 4-methylpentyl cation.
Equation 1: Heterolytic Cleavage of the C-I Bond
[C₆H₁₃I]•⁺ → [C₆H₁₃]⁺ + I•
This fragmentation is anticipated to produce a significant peak at m/z 85 , corresponding to the [C₆H₁₃]⁺ ion. The stability of this primary carbocation may be somewhat limited, potentially leading to subsequent rearrangements to more stable secondary or tertiary carbocations.
Alpha-Cleavage: A Secondary Pathway
Alpha-cleavage involves the homolytic cleavage of a carbon-carbon bond adjacent to the carbon bearing the iodine atom.[5] In the molecular ion, the charge is often localized on the iodine atom. This pathway results in the expulsion of an alkyl radical and the formation of an iodonium-stabilized cation.
Equation 2: Alpha-Cleavage
[CH₃CH(CH₃)CH₂CH₂CH₂-I]•⁺ → [CH₂=I]⁺ + •CH₂CH₂CH(CH₃)CH₃
This cleavage would result in a fragment at m/z 141 . However, alpha-cleavage is generally less prominent for alkyl iodides compared to the direct loss of the iodine atom.[4]
Fragmentation at the Branching Point
A key structural feature of this compound is the isobutyl group. Fragmentation of branched alkanes preferentially occurs at the branching point to yield more stable secondary or tertiary carbocations.[1] Following the initial loss of the iodine atom to form the [C₆H₁₃]⁺ cation at m/z 85, subsequent fragmentation of this alkyl cation is highly probable.
Cleavage of the C-C bond beta to the initial iodine position and adjacent to the branching point can lead to the formation of a stable isopropyl cation.
Equation 3: Fragmentation of the Alkyl Cation
[CH₃CH(CH₃)CH₂CH₂CH₂]⁺ → [CH(CH₃)₂]⁺ + CH₂=CHCH₂•
This pathway would generate a highly stable secondary carbocation at m/z 43 , which is often a prominent peak in the mass spectra of compounds containing an isobutyl moiety. The loss of a propyl radical (mass 42) from the m/z 85 fragment leads to this stable ion.
Another possible fragmentation of the m/z 85 ion is the loss of an isobutene molecule via a rearrangement process, leading to the formation of an ethyl cation.
Equation 4: Rearrangement and Fragmentation
[CH₃CH(CH₃)CH₂CH₂CH₂]⁺ → [CH₃CH₂]⁺ + CH₂=C(CH₃)₂
This would result in a peak at m/z 29 .
The following diagram illustrates the primary fragmentation pathways:
Figure 1: Predicted major fragmentation pathways for this compound.
Predicted Mass Spectrum of this compound
Based on the fragmentation pathways discussed, a predicted mass spectrum of this compound can be constructed. The molecular ion peak at m/z 212 is expected to be of low to moderate intensity due to the lability of the C-I bond.[1]
The base peak is predicted to be at m/z 43 , corresponding to the stable isopropyl cation. Another prominent peak is expected at m/z 85 , resulting from the loss of the iodine atom. A significant peak at m/z 57 corresponding to the butyl cation ([C₄H₉]⁺) from the loss of ethene from the m/z 85 fragment is also likely. Other smaller fragments corresponding to successive losses of methyl and ethyl groups from the alkyl chain will also be present. A small peak at m/z 127 due to the iodine cation ([I]⁺) may also be observed.
| m/z | Proposed Fragment Ion | Structure | Pathway |
| 212 | Molecular Ion | [CH₃CH(CH₃)CH₂CH₂CH₂I]•⁺ | - |
| 127 | Iodine Cation | [I]⁺ | Direct Ionization |
| 85 | 4-Methylpentyl Cation | [CH₃CH(CH₃)CH₂CH₂CH₂]⁺ | Loss of I• |
| 57 | Butyl Cation | [C₄H₉]⁺ | Fragmentation of m/z 85 |
| 43 | Isopropyl Cation | [(CH₃)₂CH]⁺ | Fragmentation of m/z 85 |
| 29 | Ethyl Cation | [CH₃CH₂]⁺ | Fragmentation of m/z 85 |
Table 1: Predicted significant fragments in the EI-MS of this compound.
Comparative Analysis with 1-Iodohexane
To further substantiate these predictions, it is instructive to compare the expected fragmentation of this compound with the known mass spectrum of its straight-chain isomer, 1-iodohexane. The NIST Mass Spectrometry Data Center provides a reference spectrum for 1-iodohexane.[6]
The mass spectrum of 1-iodohexane also shows a molecular ion at m/z 212. A prominent peak is observed at m/z 85, corresponding to the hexyl cation, from the loss of the iodine atom. However, the base peak for 1-iodohexane is typically at m/z 43 or 57, arising from the fragmentation of the hexyl cation into smaller, stable alkyl cations.
The key difference in the fragmentation of this compound lies in the enhanced propensity for cleavage at the branching point. This is expected to lead to a more intense peak at m/z 43 (isopropyl cation) compared to the fragmentation of the linear hexyl cation from 1-iodohexane. The stability of the secondary isopropyl cation provides a strong driving force for this specific fragmentation pathway.
Experimental Protocol: Acquiring a Mass Spectrum
To experimentally verify the predicted fragmentation pattern, the following general protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.
5.1 Sample Preparation
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
5.2 GC-MS Instrumentation and Parameters
-
Gas Chromatograph:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 25 to 300.
-
Solvent Delay: Set a solvent delay to prevent the solvent peak from saturating the detector (e.g., 3 minutes).
-
5.3 Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.
-
Extract the mass spectrum from the chromatographic peak corresponding to the analyte.
-
Identify the molecular ion and major fragment ions.
-
Compare the experimental fragmentation pattern with the predicted pattern and reference spectra of isomers.
The following diagram outlines the experimental workflow:
Figure 2: General workflow for the GC-MS analysis of this compound.
Conclusion
The electron ionization mass spectrometry fragmentation of this compound is predicted to be dominated by the facile cleavage of the carbon-iodine bond, leading to the formation of an alkyl cation at m/z 85. Subsequent fragmentation of this cation, driven by the formation of the stable secondary isopropyl cation, is expected to produce a base peak at m/z 43. This guide provides a robust framework for the interpretation of the mass spectrum of this compound, grounded in the fundamental principles of mass spectrometry and supported by comparative data. The provided experimental protocol offers a reliable method for obtaining empirical data to validate these predictions.
References
- Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines.
- JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- NIST. (n.d.). Pentane, 1-iodo-4-methyl-. NIST Chemistry WebBook.
- Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.
- UCLA Chemistry & Biochemistry. (n.d.). Branched chain alkanes.
- University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
- Chemguide. (n.d.). Mass spectra - fragmentation patterns.
- YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides.
- YouTube. (2015). Mass Spectrometry Fragmentation Part 1.
- NIST. (n.d.). Hexane, 1-iodo-. NIST Chemistry WebBook.
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Hexane, 1-iodo- [webbook.nist.gov]
- 3. This compound | C6H13I | CID 527581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 5. Mass chart Fragmentation | PDF [slideshare.net]
- 6. Hexane, 1-iodo- [webbook.nist.gov]
An In-Depth Technical Guide to the Infrared Spectroscopy of 1-Iodo-4-methylpentane
This guide provides a comprehensive analysis of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of 1-iodo-4-methylpentane (C₆H₁₃I). Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of data to explain the causal relationships behind spectral features and experimental design.
The Role of IR Spectroscopy in Characterizing Alkyl Halides
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule like this compound is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies corresponding to their natural vibrational frequencies (stretching, bending, rocking, etc.). This results in a unique spectral fingerprint that provides invaluable information about the molecule's functional groups and overall structure.
For an alkyl iodide, IR spectroscopy is particularly useful for confirming the presence of the carbon-iodine (C-I) bond and verifying the integrity of the alkane backbone. While techniques like NMR and mass spectrometry provide more detailed structural connectivity, IR offers a rapid and cost-effective method for functional group identification and quality control.
Predicted Vibrational Modes of this compound
The structure of this compound—a primary iodoalkane with a branched alkyl chain—gives rise to a predictable set of vibrational absorptions. As a non-linear molecule with 20 atoms (6 Carbon, 13 Hydrogen, 1 Iodine), it has a total of 3N-6, or 54, fundamental vibrational modes.[1][2] While many of these overlap in the complex "fingerprint region," several key absorptions are highly diagnostic.
C-H Stretching and Bending Vibrations
Like all saturated hydrocarbons, the spectrum will be dominated by absorptions from the alkyl framework.
-
C-H Stretching: Strong, sharp peaks are expected in the 2850-2975 cm⁻¹ region, characteristic of sp³-hybridized carbon-hydrogen bonds.[3][4] The presence of methyl (-CH₃) and methylene (-CH₂) groups will result in multiple overlapping peaks within this range.
-
C-H Bending (Deformations): Absorptions corresponding to the bending and scissoring of C-H bonds will appear in the 1365-1470 cm⁻¹ range.[4] A characteristic absorption for the isopropyl group (-CH(CH₃)₂) often appears as a doublet around 1385 cm⁻¹ and 1370 cm⁻¹, which can help confirm the branched structure of the pentane chain.
The Carbon-Iodine (C-I) Bond: The Key Diagnostic Peak
The most telling feature for identifying an iodoalkane is the C-I stretching vibration. Due to the high mass of the iodine atom, this bond vibrates at a very low frequency.
-
C-I Stretch: A strong absorption is expected in the 500-600 cm⁻¹ region.[4][5] This peak is the definitive marker for the presence of the iodo functional group.
-
CH₂-I Wagging: An associated wagging vibration of the methylene group attached to the iodine atom (-CH₂-I) typically appears in the 1150-1200 cm⁻¹ range.[5][6]
It is critical to note that the C-I stretching frequency falls at the lower end of the mid-IR range. Standard sodium chloride (NaCl) optics, which are common in many FTIR spectrometers, have a cutoff around 650 cm⁻¹. Therefore, to reliably observe this key diagnostic peak, optics made from materials like potassium bromide (KBr) or cesium iodide (CsI) are required, as they are transparent to lower wavenumbers.[5]
Summary of Predicted IR Absorptions
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |
| C(sp³)-H Stretch | 2850 - 2975 | Strong | A complex band of multiple peaks arising from methyl and methylene groups.[3][4] |
| C-H Bend/Scissor (CH₂, CH₃) | 1365 - 1470 | Medium | Confirms the presence of the saturated alkyl structure. A doublet near 1370-1385 cm⁻¹ may indicate the isopropyl group.[4] |
| CH₂-I Wag | 1150 - 1200 | Medium | A useful secondary indicator for a primary alkyl iodide.[5][6] |
| C-I Stretch | 500 - 600 | Strong | The primary diagnostic peak for the iodoalkane functionality. Requires KBr or CsI optics for detection.[4][5] |
| Fingerprint Region | 400 - 1300 | Complex | Contains numerous overlapping C-C stretching and other bending vibrations, creating a unique pattern for the specific molecule.[4] |
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
The following protocol outlines a self-validating system for obtaining the IR spectrum of neat (solvent-free) this compound. This method ensures reproducibility and spectral accuracy.
Materials and Instrumentation
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with KBr or CsI optics.
-
Two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[7] (KBr is preferred for viewing the C-I stretch).
-
Desiccator for storing salt plates.
-
Pasteur pipette or dropper.
-
Spectroscopy-grade solvent for cleaning (e.g., chloroform or isopropanol).[8]
-
Lint-free wipes.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the spectrometer is purged and run a background scan. This is a critical step to subtract atmospheric H₂O and CO₂ signals from the sample spectrum.
-
Handling Salt Plates: Always handle salt plates by their edges to avoid transferring moisture and oils from your fingers onto the polished faces.[9] Salt plates are highly susceptible to moisture and can become cloudy or "fogged," which will scatter the IR beam and degrade spectral quality.[8]
-
Sample Application: Place one clean, dry salt plate on a lint-free wipe. Using a Pasteur pipette, place a single drop of this compound onto the center of the plate.[8][9]
-
Creating the Thin Film: Gently place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates. A slight rotation can help eliminate any air bubbles.[7][8] The goal is to create a film thin enough for the IR beam to pass through without causing total absorption (i.e., "flat-lining" peaks).
-
Mounting the Sample: Place the "sandwich" of salt plates into the spectrometer's sample holder and secure it.
-
Spectrum Acquisition: Collect the sample spectrum. To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans).
-
Cleaning: After analysis, immediately disassemble the plates and clean them thoroughly with a recommended solvent like isopropanol or chloroform, wiping gently with a lint-free cloth.[7] Return the clean, dry plates to a desiccator for storage. Never use water or aqueous solutions to clean salt plates, as they will dissolve. [10]
Experimental Workflow Diagram
The following diagram illustrates the logical flow for acquiring the IR spectrum of a liquid sample.
Caption: Workflow for Liquid Sample IR Spectroscopy.
Conclusion: A Tool for Structural Verification
The infrared spectrum of this compound provides a clear and rapid means of confirming its chemical identity. The definitive C-I stretching absorption below 600 cm⁻¹, combined with the characteristic C-H vibrations of its branched alkyl structure, creates a unique spectral fingerprint. By following a robust experimental protocol with the appropriate instrumentation, researchers can reliably use IR spectroscopy as a primary tool for quality control and structural verification in synthetic and developmental workflows.
References
- ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?[Link]
- Scribd.
- UMNOrganicChemistry. (2014). How to prepare an IR sample. YouTube. [Link]
- The Journal of Chemical Physics. The Effect of Iodine on the Infrared Spectra of the Alkyl Iodides. AIP Publishing. [Link]
- YouTube. (2013). FTIR Spectroscopy - Liquid IR Spectroscopy. [Link]
- Chemistry Stack Exchange. Alkyl and aryl halide infrared spectra. [Link]
- Organic Chemistry
- Millersville University. 10. Infrared Spectroscopy. [Link]
- Quora. (2022). How to identify an alkyl halide using an infrared (IR) spectrum. [Link]
- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
- University of Bristol.
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
- Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]
- Michigan State University Chemistry. Infrared Spectrometry. [Link]
- NIST WebBook. Pentane, 1-iodo-4-methyl-. [Link]
- University of Bristol.
- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
- PubChem. This compound. [Link]
- Chemistry LibreTexts. (2023).
- Doc Brown's Chemistry. Infrared spectrum of 1-iodobutane. [Link]
- Harvard CfA.
- Doc Brown's Chemistry. Infrared Spectroscopy Index. [Link]
- Wikipedia. Vibrational spectroscopy of linear molecules. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Vibrational spectroscopy of linear molecules - Wikipedia [en.wikipedia.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. infrared spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. websites.umich.edu [websites.umich.edu]
Synthesis of 1-Iodo-4-methylpentane from 4-methyl-1-pentanol: A Technical Guide
This guide provides an in-depth exploration of the synthesis of 1-iodo-4-methylpentane from 4-methyl-1-pentanol, a fundamental transformation in organic chemistry. The content herein is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the reaction's mechanistic underpinnings, practical execution, and analytical verification.
Introduction and Strategic Overview
The conversion of alcohols to alkyl iodides is a cornerstone reaction in synthetic organic chemistry, providing a versatile entry point for a variety of subsequent nucleophilic substitution reactions. This compound, in particular, serves as a valuable building block in the synthesis of more complex molecular architectures. The selection of an appropriate synthetic methodology is paramount and is dictated by factors such as substrate sensitivity, desired yield, and scalability.
This document focuses on the widely employed Appel-type reaction, which utilizes triphenylphosphine and iodine. This method is favored for its mild reaction conditions and broad functional group tolerance.[1] We will delve into the mechanistic intricacies of this transformation, provide a detailed experimental protocol, and outline the necessary analytical techniques for product characterization.
Mechanistic Insights: The Appel Reaction
The conversion of 4-methyl-1-pentanol to this compound using triphenylphosphine (PPh₃) and iodine (I₂) proceeds via a well-established mechanism, commonly referred to as the Appel reaction.[1][2] The reaction is initiated by the nucleophilic attack of triphenylphosphine on iodine, which forms a triphenylphosphonium iodide intermediate.[3] The alcohol then reacts with this intermediate, leading to the formation of an alkoxyphosphonium iodide. The final step involves the displacement of the triphenylphosphine oxide leaving group by the iodide ion in an Sₙ2 fashion, yielding the desired this compound.[1][3]
The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct. For primary alcohols such as 4-methyl-1-pentanol, the Sₙ2 mechanism proceeds with inversion of configuration at the reaction center, although in this specific case, the starting material is achiral.[1]
Reaction Scheme:
(CH₃)₂CHCH₂CH₂CH₂OH + PPh₃ + I₂ → (CH₃)₂CHCH₂CH₂CH₂I + Ph₃PO + HI
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-methyl-1-pentanol | 102.17 | 10.22 g | 0.10 |
| Triphenylphosphine (PPh₃) | 262.29 | 31.47 g | 0.12 |
| Iodine (I₂) | 253.81 | 30.46 g | 0.12 |
| Imidazole | 68.08 | 8.17 g | 0.12 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Saturated aq. Na₂S₂O₃ | - | 100 mL | - |
| Saturated aq. NaCl (brine) | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (31.47 g, 0.12 mol) and imidazole (8.17 g, 0.12 mol).
-
Solvent Addition: Add 150 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture at 0 °C (ice bath).
-
Iodine Addition: Slowly add iodine (30.46 g, 0.12 mol) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C. A deep red-brown color will develop.
-
Alcohol Addition: After the iodine has been added, slowly add a solution of 4-methyl-1-pentanol (10.22 g, 0.10 mol) in 50 mL of anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (100 mL) until the red-brown color of excess iodine disappears.[4]
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) solution (50 mL).[4]
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
Purification: The crude product can be purified by vacuum distillation to afford pure this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): 3.19 (t, 2H), 1.79 (m, 2H), 1.57 (m, 1H), 1.22 (q, 2H), 0.89 (d, 6H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 44.5, 38.7, 27.9, 22.5, 7.1 |
| IR (neat) | ν (cm⁻¹): 2955, 2868, 1466, 1245 (C-I stretch) |
| Mass Spec (EI) | m/z: 212 (M⁺), 85 (M⁺ - I) |
The interpretation of NMR and IR spectra is a critical skill for structure elucidation in organic chemistry.[6][7][8]
Physical Properties
| Property | Value |
| Molecular Formula | C₆H₁₃I[9] |
| Molecular Weight | 212.07 g/mol [9][10] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 183-185 °C |
Safety and Handling
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
General Precautions: The reaction should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[11] An eyewash station and safety shower should be readily accessible.[12]
-
Reagent-Specific Hazards:
-
Triphenylphosphine (PPh₃): May be harmful if swallowed.[13] Avoid inhalation of dust.[14]
-
Iodine (I₂): Harmful in contact with skin and if inhaled.[15] It can cause serious eye irritation.[11] Avoid breathing iodine vapor.[15]
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle with care and ensure adequate ventilation.
-
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[14]
Conclusion
This guide has provided a comprehensive overview of the synthesis of this compound from 4-methyl-1-pentanol using the Appel reaction. By understanding the underlying mechanism, adhering to the detailed experimental protocol, and employing rigorous analytical characterization, researchers can confidently and safely produce this valuable synthetic intermediate. The information presented herein is intended to serve as a practical resource for scientists engaged in organic synthesis and drug discovery.
References
- Organic Chemistry Portal. (n.d.). Alcohol to Iodide - Common Conditions.
- Pearson. (n.d.). One method to convert an alcohol into an alkyl iodide is by using... Study Prep in Pearson+.
- Pearson. (n.d.). Triphenylphosphine and iodine can be used to convert alcohols to...
- NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples.
- PubChem. (n.d.). This compound.
- YouTube. (2020, September 4). Alcohols to Alkyl Iodides, Part 2: Phosphorus Iodides.
- CLEAPSS Science. (n.d.). Student safety sheets 56 Iodine.
- Data.gov Catalog. (2025, September 6). Compound 527581: this compound.
- YouTube. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.
- Chegg. (2015, February 23). A) Select the only substance formed as a major organic product of mixing an alkene with HI...
- YouTube. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry.
- ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure.
- Chegg. (n.d.). Write the mechanism for 1-iodo-2-methyl cyclopentane to 1-methyl cyclopentanone.
- Google Patents. (n.d.). US20170204022A1 - Method for the Preparation of Iodoalkanes.
- Organic Syntheses Procedure. (n.d.). anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide.
Sources
- 1. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 3. Triphenylphosphine and iodine can be used to convert alcohols to ... | Study Prep in Pearson+ [pearson.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C6H13I | CID 527581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. christopher-catalog-dev.app.cloud.gov [christopher-catalog-dev.app.cloud.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. science.cleapss.org.uk [science.cleapss.org.uk]
A Comprehensive Technical Guide to the Synthesis of 1-Iodo-4-methylpentane via the Finkelstein Reaction
This document provides an in-depth technical guide for the preparation of 1-iodo-4-methylpentane, a valuable alkyl iodide intermediate in organic synthesis. We will explore the robust and efficient Finkelstein reaction, detailing the underlying mechanistic principles, a field-proven experimental protocol, and critical parameters for process optimization. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical application of this classic halogen exchange reaction.
The Finkelstein Reaction: A Mechanistic Overview
The Finkelstein reaction, named after the German chemist Hans Finkelstein, is a cornerstone of organic synthesis for converting alkyl chlorides or bromides into alkyl iodides.[1][2] The reaction operates via a bimolecular nucleophilic substitution (S(_N)2) mechanism, a single, concerted step involving the exchange of halogen atoms.[1][3][4][5]
The S(_N)2 Mechanism and Stereochemistry
The core of the reaction is the attack of an iodide ion (I⁻), a potent nucleophile, on the electrophilic carbon atom bearing the leaving group (Cl⁻ or Br⁻). This attack occurs from the backside of the carbon-halogen bond, leading to a trigonal bipyramidal transition state.[6] As the new carbon-iodine bond forms, the carbon-halogen bond simultaneously breaks.[6] A critical consequence of this backside attack is the inversion of configuration at the stereocenter, a phenomenon known as Walden inversion.[2][6]
Caption: S(_N)2 Mechanism of the Finkelstein Reaction.
Driving the Equilibrium: The Role of Solvent and Solubility
The Finkelstein reaction is an equilibrium process.[1][7] The key to driving it to completion lies in the clever application of Le Chatelier's principle, facilitated by the choice of solvent—typically anhydrous acetone.[5][8][9] The critical factor is the differential solubility of alkali metal halides in this polar aprotic solvent.[7][10][11]
-
High Solubility: Sodium iodide (NaI) is readily soluble in acetone.[1][11]
-
Poor Solubility: Sodium chloride (NaCl) and sodium bromide (NaBr) are virtually insoluble in acetone and precipitate out of the solution as they are formed.[1][3][7]
This continuous removal of a product (NaCl or NaBr) from the reaction mixture shifts the equilibrium significantly to the right, favoring the formation of the alkyl iodide and ensuring high conversion.[3][8][12]
Synthesis of this compound: A Practical Application
The synthesis of this compound is an ideal application of the Finkelstein reaction, starting from a more readily available precursor like 1-chloro-4-methylpentane.
Reaction Scheme:
(CH₃)₂CHCH₂CH₂CH₂-Cl + NaI --(Acetone, Reflux)--> (CH₃)₂CHCH₂CH₂CH₂-I + NaCl(s)↓
Substrate Selection
1-chloro-4-methylpentane[13] or 1-bromo-4-methylpentane are excellent substrates for this reaction. As primary alkyl halides, they are highly susceptible to S(_N)2 attack due to minimal steric hindrance at the electrophilic carbon.[7][14][15] While both are suitable, 1-bromo-4-methylpentane would react faster as bromide is a better leaving group than chloride. However, the choice is often dictated by the commercial availability and cost of the starting material.
Reagent and Solvent Specifications
| Component | Role | Rationale for Selection |
| 1-Chloro-4-methylpentane | Substrate | A primary alkyl halide with low steric hindrance, ideal for S(_N)2 reactions.[14] |
| Sodium Iodide (NaI) | Nucleophile | Provides the iodide ion. It is preferred over KI due to its significantly higher solubility in acetone, which increases the concentration of the nucleophile in solution and accelerates the reaction.[16][17] |
| Anhydrous Acetone | Solvent | Dissolves the reactants (NaI and alkyl halide) but precipitates the NaCl byproduct, driving the reaction to completion.[3][8][11] The absence of water is crucial, as water can solubilize the NaCl byproduct, inhibiting the forward reaction.[16] |
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted based on laboratory safety standards and specific experimental scales.
Reaction Setup and Execution
-
Preparation: Ensure all glassware (a round-bottom flask equipped with a reflux condenser and a magnetic stir bar) is thoroughly dried.
-
Charging the Flask: To the round-bottom flask, add anhydrous sodium iodide (1.2 to 1.5 molar equivalents relative to the alkyl halide). Add anhydrous acetone to dissolve the NaI with stirring.
-
Substrate Addition: Add 1-chloro-4-methylpentane (1.0 molar equivalent) to the flask.
-
Reflux: Heat the reaction mixture to reflux (the boiling point of acetone, ~56°C) with continuous stirring. The formation of a white precipitate (NaCl) is typically observed as the reaction progresses.
-
Monitoring: Monitor the reaction for completion using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is several hours.
Work-up and Purification
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture under vacuum to remove the precipitated sodium chloride. Wash the solid with a small amount of cold acetone to recover any entrained product.
-
Solvent Removal: Combine the filtrate and washings. Remove the acetone using a rotary evaporator.
-
Extraction: Transfer the resulting residue to a separatory funnel. Add diethyl ether (or another suitable water-immiscible solvent) and water. Shake and separate the layers.
-
Washing: Wash the organic layer sequentially with:
-
Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[18]
-
Final Purification: Filter off the drying agent and concentrate the organic solution via rotary evaporation. For high purity, the crude this compound should be purified by vacuum distillation.[18]
Caption: Experimental workflow for this compound synthesis.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Wet acetone or reagents; Insufficient reflux time. | Ensure an excess of NaI (at least 1.2 eq). Use rigorously dried acetone. Monitor the reaction to completion by TLC/GC before work-up. |
| Product is Pink/Brown | Presence of dissolved iodine (I₂) due to light-induced decomposition.[18] | Perform an extra wash with 10% sodium thiosulfate solution during work-up until the organic layer is colorless. Store the final product in an amber bottle, protected from light.[18] |
| No Precipitate Forms | The solvent (acetone) may contain significant amounts of water, solubilizing the NaCl. | Use freshly distilled or commercially available anhydrous acetone. Ensure all glassware is flame-dried or oven-dried before use. |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₆H₁₃I |
| Molecular Weight | 212.07 g/mol [19][20] |
| IUPAC Name | This compound[19] |
| CAS Number | 6196-80-1[19] |
| Appearance | Colorless liquid (may become colored on exposure to light) |
| ¹H NMR | Expect characteristic peaks for the isobutyl group and the iodomethylene (-CH₂I) protons. |
| ¹³C NMR | Expect a signal for the carbon attached to iodine at high field (low ppm value) due to the heavy atom effect. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 212, and a characteristic fragment from the loss of iodine (M-127)⁺ at m/z = 85. |
Safety Considerations
-
Acetone: Highly flammable. Work should be conducted in a well-ventilated fume hood away from ignition sources.
-
Alkyl Halides: 1-chloro-4-methylpentane and this compound are irritants and potentially toxic. Avoid inhalation and skin contact by using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Iodide: Handle in a fume hood to avoid inhaling dust.
This guide provides a robust framework for the successful synthesis of this compound. By understanding the mechanistic underpinnings and adhering to the detailed protocol, researchers can reliably produce this important synthetic intermediate.
References
- BYJU'S. (n.d.). Finkelstein Reaction. BYJU'S. [Link]
- AdiChemistry. (n.d.).
- Wikipedia. (2023). Finkelstein reaction. Wikipedia. [Link]
- The Organic Chemistry Tutor. (2025, April 2). The Finkelstein Reaction Mechanism [Video]. YouTube. [Link]
- Vedantu. (n.d.). Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. Vedantu. [Link]
- Grokipedia. (n.d.). Finkelstein reaction. Grokipedia. [Link]
- SATHEE JEE. (n.d.). Finkelstein Reaction.
- Online Organic Chemistry Tutor. (n.d.). Finkelstein Reaction. [Link]
- Filo. (2025, June 20). In which medium does the Finkelstein reaction take place?. Filo. [Link]
- J&K Scientific LLC. (2025, February 17). Finkelstein Reaction. [Link]
- University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Finkelstein reaction. UCLA Chemistry & Biochemistry. [Link]
- Rzepa, H. (n.d.). The mystery of the Finkelstein reaction. Henry Rzepa's Blog. [Link]
- Unacademy. (n.d.). Finkelstein Reaction. Unacademy. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- StackExchange. (2019, June 4). Why does Finkelstein reaction only work with R-Cl and NaI?. Chemistry Stack Exchange. [Link]
- Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. [Link]
- Chad's Prep. (n.d.). Introduction to SN2 Reactions. Chad's Prep. [Link]
- Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
- Sciencemadness Discussion Board. (2009, May 5). Finkelstein reaction. Sciencemadness. [Link]
- ALL ABOUT CHEMISTRY. (2020, July 4). Finkelstein Reaction. [Link]
- BYJU'S. (n.d.). SN1 and SN2 Reaction of Haloalkanes. BYJU'S. [Link]
- National Center for Biotechnology Information. (n.d.). 1-Chloro-4-iodo-4-methylpentane. PubChem. [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- SpectraBase. (n.d.). 1,2-Diiodo-4-methylpentane. SpectraBase. [Link]
- SATHEE. (n.d.). Finkelstein Reaction.
- Data.gov. (2025, September 6). Compound 527581: this compound. Data.
- Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
- National Center for Biotechnology Information. (n.d.). 1-Iodo-4-methylpentan-2-one. PubChem. [Link]
- L.S.College, Muzaffarpur. (2020, August 12). Finkelstein reaction. [Link]
- Organic Syntheses. (n.d.). Procedure. Organic Syntheses. [Link]
- Stenutz. (n.d.). 1-chloro-4-methylpentane. Stenutz. [Link]
- All 'Bout Chemistry. (2023, December 7). 2-chloro-4-methylpentane from this compound | Organic Conversion:16 [Video]. YouTube. [Link]
- NCERT. (n.d.). Haloalkanes and Haloarenes. NCERT. [Link]
- Samagra. (n.d.). Haloalkanes and Haloarenes. Samagra. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 4. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Illustrated Glossary of Organic Chemistry - Finkelstein reaction [chem.ucla.edu]
- 10. adichemistry.com [adichemistry.com]
- 11. Question: In which medium does the Finkelstein reaction take place? (A) .. [askfilo.com]
- 12. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 13. 1-chloro-4-methylpentane [stenutz.eu]
- 14. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 15. byjus.com [byjus.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Sciencemadness Discussion Board - Finkelstein reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. This compound | C6H13I | CID 527581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. christopher-catalog-dev.app.cloud.gov [christopher-catalog-dev.app.cloud.gov]
Material Safety Data Sheet (MSDS) for 1-Iodo-4-methylpentane
An In-Depth Technical Guide to the Safe Handling and Use of 1-Iodo-4-methylpentane
This document provides a comprehensive technical overview of the chemical properties and safety considerations for this compound (CAS No. 6196-80-1). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The guidance herein is synthesized from established safety data and best practices in chemical management, emphasizing the causality behind safety protocols to ensure a self-validating system of laboratory practice.
Section 1: Chemical Identity and Physicochemical Properties
This compound, also known as isohexyl iodide, is an alkyl halide used in organic synthesis.[1] Its utility as an alkylating agent and synthetic intermediate necessitates a thorough understanding of its physical and chemical characteristics to ensure safe handling and experimental reproducibility.
Table 1: Chemical Identification and Core Properties
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [2][3] |
| CAS Number | 6196-80-1 | [1][2] |
| Molecular Formula | C₆H₁₃I | [1][3][4] |
| Molecular Weight | 212.07 g/mol | [2][3] |
| InChIKey | KHNRCDHEOHOYFY-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | CC(C)CCCI |[2] |
Table 2: Physicochemical Data
| Property | Value | Notes & Implications | Source(s) |
|---|---|---|---|
| Appearance | Data not explicitly available; likely a liquid. | Alkyl iodides are often colorless liquids that can turn yellow or brown on exposure to air and light due to the formation of iodine.[5] | N/A |
| Boiling Point | Data not explicitly available. | The boiling point influences volatility. Higher molecular weight alkyl halides are generally less volatile than their lower weight counterparts. | N/A |
| Density | Data not explicitly available. | Will determine if the substance floats or sinks in water during a spill. Most haloalkanes are denser than water. | N/A |
| Octanol/Water Partition Coefficient (logP) | 3.9 | This high value indicates low water solubility and a preference for non-polar environments, suggesting it is not readily flushed away with water and may bioaccumulate. | [2] |
| Stability | Stable under recommended storage conditions. Decomposes on exposure to light and air. | This instability is a critical handling consideration. Decomposition releases iodine, which is corrosive and hazardous.[5][6] |[5][6] |
Section 2: Hazard Identification and Toxicological Profile
While specific toxicological data for this compound is limited, the hazards can be inferred from the general class of alkyl iodides. These compounds are reactive and should be treated with caution. The primary routes of exposure are inhalation, skin/eye contact, and ingestion.[7][8]
Causality of Hazards:
The toxicity of alkyl halides is often linked to their reactivity as alkylating agents. The carbon-iodine bond is relatively weak, making the compound susceptible to nucleophilic substitution reactions. In a biological context, this means it can potentially alkylate crucial biomolecules like DNA and proteins, leading to cellular dysfunction and toxicity. Methyl iodide, a related compound, is known to be highly toxic.[9]
Caption: Core hazard categories for this compound.
NFPA 704 Hazard Diamond
While a specific NFPA 704 rating for this compound is not published, a reasonable estimation based on similar haloalkanes can be made for risk assessment purposes.[10][11] This should be confirmed with a formal safety assessment.
-
Health (Blue): 2 - Intense or continued exposure could cause temporary incapacitation or possible residual injury.[12]
-
Flammability (Red): 2 - Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur.[12]
-
Instability/Reactivity (Yellow): 1 - Normally stable, but can become unstable at elevated temperatures and pressures.[12]
-
Special (White): None expected.
Section 3: Safe Handling, Storage, and Disposal
Adherence to strict protocols for handling, storage, and disposal is paramount to mitigating the risks associated with this compound.
Protocol 1: Safe Handling and Storage in a Laboratory Setting
-
Engineering Controls: All manipulations of this compound must be conducted within a certified chemical fume hood to prevent the accumulation of vapors in the workspace.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[7]
-
Hand Protection: Use chemically resistant gloves. Nitrile or neoprene gloves are recommended over latex, as they provide better resistance to alkyl halides. Always inspect gloves for integrity before use.
-
Body Protection: Wear a chemical-resistant lab coat.
-
-
Storage:
-
Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[13]
-
The compound is light-sensitive.[5] Store in an amber or opaque bottle to prevent photochemical decomposition.
-
Keep containers tightly closed to prevent exposure to air and moisture.
-
Rationale for Stability: Alkyl iodides can decompose to release free iodine, which is corrosive.[6][14] Some suppliers may add a stabilizer, such as copper shavings, to the container to scavenge any iodine that forms, thereby extending the shelf life of the chemical.[6][14]
-
-
Incompatible Materials: Keep away from strong oxidizing agents.[8]
-
Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[15] Remove contaminated clothing promptly.[15]
Caption: Hierarchy of controls and required PPE for handling.
Protocol 2: Waste Disposal
-
Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Segregation: Do not mix with incompatible waste streams.
-
Disposal: Dispose of the hazardous waste through a licensed waste management service, in accordance with all local, state, and federal regulations.[7] Never dispose of this chemical down the drain.
Section 4: Emergency Response Procedures
A clear, logical workflow is essential for responding to emergencies effectively.
Caption: Workflow for responding to exposure or spill emergencies.
Protocol 3: First-Aid Measures
-
General Advice: Symptoms of poisoning may be delayed.[16] Therefore, medical observation for at least 48 hours after a significant exposure is recommended.[16] Show this safety guide to the medical personnel in attendance.[17]
-
Inhalation: Move the exposed person to fresh air at once.[18] If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[18][19]
-
Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[8][18] If irritation persists, get medical attention.[18]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[18] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting.[15] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[7][19] Seek immediate medical attention.[18]
Protocol 4: Fire-Fighting Measures
-
Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[7] Do not use a direct water jet, as it may spread the chemical.
-
Specific Hazards: During a fire, toxic and corrosive fumes, including hydrogen iodide (HI) and carbon oxides, may be formed.[7][16] Vapors may be heavier than air and travel to an ignition source.[7]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[7][16]
Protocol 5: Accidental Release Measures (Small-Scale Spill)
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation, but avoid actions that could ignite vapors.
-
Contain: Prevent the spill from entering drains or waterways.[16] Contain the spill using an inert, non-combustible absorbent material such as sand, diatomite, or universal binders.[16]
-
Clean-Up: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[7][20]
-
Decontaminate: Clean the spill area thoroughly.
References
- Cheméo. (n.d.). Pentane, 1-iodo-4-methyl - Chemical & Physical Properties.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 527581, this compound.
- National Institute of Standards and Technology. (n.d.). Pentane, 1-iodo-4-methyl- in NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Pentane, 1-iodo-4-methyl-.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards.
- Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES.
- Google Patents. (n.d.). US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide.
- RCI Labscan Limited. (2021). SAFETY DATA SHEET.
- Google Patents. (n.d.). JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide.
- Wikipedia. (n.d.). 1-Bromopropane.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20344264, 1-Iodo-4,4-dimethylpentane.
- Wikipedia. (n.d.). NFPA 704.
- National Fire Protection Association. (2021). Hazardous Materials Identification.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13189251.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10944739, 1-Chloro-4-iodo-4-methylpentane.
- J.T. Baker. (2004). POTASSIUM IODIDE.
- IPI Global. (2022). Handling Methyl Iodide safely.
- New Environment Inc. (n.d.). NFPA Chemicals.
- Blokchem. (n.d.). This compound.
- U.S. Hazmat Rentals. (2014). NFPA Hazard Rating System: Flammability.
- Data.gov. (2025). Compound 527581: this compound.
- NCERT. (n.d.). Haloalkanes and Haloarenes.
- Samagra. (n.d.). Haloalkanes and Haloarenes.
- Bureau of Reclamation. (n.d.). Firefighting and Fire Prevention.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C6H13I | CID 527581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pentane, 1-iodo-4-methyl [webbook.nist.gov]
- 4. Pentane, 1-iodo-4-methyl [webbook.nist.gov]
- 5. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 6. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Handling Methyl Iodide safely | IPI Global [ipi-global.com]
- 10. 1-Bromopropane - Wikipedia [en.wikipedia.org]
- 11. NFPA 704 - Wikipedia [en.wikipedia.org]
- 12. ushazmatrentals.com [ushazmatrentals.com]
- 13. itwreagents.com [itwreagents.com]
- 14. JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide - Google Patents [patents.google.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. itwreagents.com [itwreagents.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 19. media.hiscoinc.com [media.hiscoinc.com]
- 20. fishersci.com [fishersci.com]
Commercial suppliers of 1-Iodo-4-methylpentane for research
An In-Depth Technical Guide to Commercial Sourcing and Application of 1-Iodo-4-methylpentane for Research and Development
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a key building block in organic synthesis. We will delve into its chemical properties, identify reputable commercial suppliers for research-grade material, and provide practical, field-tested insights into its application and handling.
Introduction to this compound: A Versatile Alkylating Agent
This compound, also known as isohexyl iodide, is a primary alkyl iodide that serves as a valuable reagent in organic chemistry. Its utility lies in its ability to introduce an isohexyl group (a six-carbon branched alkyl chain) onto a variety of molecular scaffolds. This functionalization is particularly relevant in medicinal chemistry and materials science, where modifying a molecule's lipophilicity, steric bulk, and overall topology can significantly influence its biological activity or material properties.
The terminal iodine atom is an excellent leaving group, making this compound a reactive substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its application in forming new carbon-carbon and carbon-heteroatom bonds.
Key Chemical Identifiers and Properties
A clear understanding of a reagent's properties is fundamental to its successful application and safe handling. The table below summarizes the key identifiers and computed physical properties of this compound.[1][2][3][4]
| Identifier/Property | Value | Source |
| IUPAC Name | This compound | PubChem[1], NIST[2][3] |
| Synonyms | Isohexyl iodide, Pentane, 1-iodo-4-methyl- | PubChem[1] |
| CAS Number | 6196-80-1 | PubChem[1] |
| Molecular Formula | C₆H₁₃I | PubChem[1], NIST[2][3] |
| Molecular Weight | 212.07 g/mol | PubChem[1], NIST[2][3] |
| XLogP3 (Lipophilicity) | 3.9 | PubChem[1] |
Commercial Suppliers for Research Applications
The selection of a chemical supplier is a critical decision in any research endeavor. For a reagent like this compound, factors such as purity, available quantities, documentation (e.g., Certificate of Analysis), and lead times must be considered. Below is a comparative table of established suppliers catering to the research and pharmaceutical sectors.
| Supplier | Typical Offerings & Focus | Noteworthy Features |
| BOC Sciences | Research chemicals, biochemicals, and pharmaceutical ingredients.[] | Specializes in synthesis and characterization of small molecules; serves biotech and pharmaceutical industries.[] |
| Dana Bioscience | Life sciences and other research industries.[6] | Offers a range of quantities, including smaller amounts like 50mg, suitable for initial screening.[6] |
| BLD Pharm | Chemical synthesis and research. | Provides detailed analytical data for their products, such as NMR and HPLC.[7] |
This list is not exhaustive but represents suppliers known to serve the target audience.
Logical Workflow for Supplier Selection
The choice of supplier often depends on the stage of research. The following diagram illustrates a decision-making process for sourcing this compound.
Caption: Decision tree for selecting a this compound supplier.
Core Applications in Research and Drug Development
The primary role of this compound is to act as an electrophile in nucleophilic substitution reactions, thereby introducing the isohexyl moiety into a target molecule. This is a common strategy in drug discovery to modulate a compound's pharmacokinetic profile.
Causality Behind its Use:
-
Increased Lipophilicity: The addition of the C6 alkyl chain significantly increases a molecule's lipophilicity (as indicated by its high XLogP3 value).[1] This can enhance membrane permeability and, in some cases, improve oral bioavailability.
-
Probing Binding Pockets: In structure-activity relationship (SAR) studies, the isohexyl group can be used to explore hydrophobic pockets within a target protein's binding site. Its branched nature provides more steric hindrance than a linear hexyl chain, allowing for fine-tuning of ligand-receptor interactions.
-
Material Science: In polymer chemistry, monomers containing isohexyl groups can be synthesized to create materials with lower glass transition temperatures and increased hydrophobicity.[8][9][10]
An example of its application is in the synthesis of substituted cyclohexanes, which are important structural motifs in many pharmacologically active compounds.[11] The modular synthesis of such complex molecules often relies on the precise and efficient introduction of alkyl groups.[11]
Experimental Protocol: O-Alkylation of a Phenol
The following protocol describes a general, self-validating procedure for the O-alkylation of a substituted phenol using this compound. This is a foundational reaction in the synthesis of many pharmaceutical intermediates.
Materials and Reagents
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve/suspend the reagents. A typical concentration is 0.1-0.5 M with respect to the phenol.
-
Reagent Addition: Add this compound (1.1-1.5 eq) to the mixture dropwise at room temperature. The use of a slight excess ensures the complete consumption of the starting phenol.
-
Reaction & Monitoring: Heat the reaction mixture to 60-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is no longer detectable.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with deionized water, followed by brine. This removes residual DMF and inorganic salts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure O-alkylated product.
Experimental Workflow Diagram
Sources
- 1. This compound | C6H13I | CID 527581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentane, 1-iodo-4-methyl [webbook.nist.gov]
- 3. Pentane, 1-iodo-4-methyl [webbook.nist.gov]
- 4. christopher-catalog-dev.app.cloud.gov [christopher-catalog-dev.app.cloud.gov]
- 6. danabiosci.com [danabiosci.com]
- 7. 31294-96-9|2-Iodo-4-methylpentane|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. chimia.ch [chimia.ch]
- 10. View of Synthesis and Properties of Novel Poly(Hexyl-Substituted Lactides) for Pharmaceutical Applications [chimia.ch]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Kovats Retention Index of 1-Iodo-4-methylpentane
This guide provides a comprehensive technical overview of the Kovats retention index for 1-Iodo-4-methylpentane, designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of values to explore the underlying principles of gas chromatography, the rationale behind experimental design, and the practical application of this crucial analytical parameter.
Introduction: The Role and Significance of the Kovats Retention Index
In the field of gas chromatography (GC), retention time—the duration it takes for a compound to pass through the column—is a fundamental measurement. However, it is not an absolute constant, varying with instrumental conditions such as column length, film thickness, carrier gas velocity, and temperature.[1][2] This variability complicates the comparison of results across different laboratories and analytical setups.
To address this, the Kovats retention index (I) was developed by the Hungarian-born Swiss chemist Ervin Kováts in the 1950s.[1] It is a dimensionless value that normalizes the retention time of a compound to those of adjacent n-alkane standards.[1][2] By bracketing the analyte's retention time between two n-alkanes, the index provides a more stable and transferable identifier for a compound under specified conditions.[1] The Kovats index of an n-alkane is defined as 100 times its carbon number (e.g., the index of n-hexane is 600).[2]
For researchers working with halogenated compounds like this compound—often used as synthetic intermediates or studied as environmental agents—the Kovats index is an invaluable tool for unambiguous identification, especially when dealing with complex matrices or potential isomers.
Understanding the Analyte: this compound
This compound (C₆H₁₃I) is a halogenated alkane. Its chromatographic behavior is influenced by its molecular weight (212.07 g/mol ), boiling point, and polarity. The presence of the large, polarizable iodine atom introduces a significant dipole moment and increases its potential for interactions with the stationary phase compared to its non-halogenated parent alkane, isohexane. These molecular characteristics are central to selecting the appropriate analytical conditions for its separation and detection.
Experimental Determination of the Kovats Retention Index
The determination of the Kovats index for this compound involves a meticulous gas chromatographic analysis. The choice of stationary phase is the most critical factor, as it dictates the separation mechanism.
The Causality Behind Experimental Choices: Stationary Phase Selection
The fundamental principle of chromatography, "like dissolves like," governs the selection of the stationary phase.
-
Non-Polar Stationary Phases: For a molecule like this compound, which has a significant non-polar alkyl backbone, a non-polar stationary phase is a logical starting point. These phases, typically based on polydimethylsiloxane (e.g., DB-1, SE-30) or squalane, separate compounds primarily based on their boiling points and van der Waals forces. On such columns, the elution order of analytes generally follows their volatility.
-
Polar Stationary Phases: To probe the effect of the polar iodo-functional group, a polar stationary phase is employed. These phases, often containing polyethylene glycol (e.g., Carbowax) or cyanopropyl groups, induce separation through dipole-dipole and induced-dipole interactions. The iodine atom in this compound can engage in these interactions, leading to significantly different retention behavior compared to a non-polar column. This dual-column approach provides a high degree of confidence in compound identification.
Published Kovats Retention Index Values for this compound
Several experimentally determined Kovats retention index values for this compound have been reported in the scientific literature and compiled in databases such as the NIST Chemistry WebBook.[3][4]
| Kovats Index (I) | Stationary Phase | Column Type | Temperature (°C) | Reference |
| 1053 | Apiezon L (non-polar) | Packed | 75 (Isothermal) | Castello, 1984[3] |
| 990 | Apiezon L (non-polar) | Capillary | 130 (Isothermal) | Arruda, Junkes, et al., 2008[3] |
| 1213 | Carbowax 20M (polar) | Packed | 75 (Isothermal) | Castello, 1984[3] |
Table 1: Experimentally determined Kovats retention index values for this compound under different analytical conditions.
The data clearly illustrates the impact of the stationary phase's polarity on the retention index. On the non-polar Apiezon L phase, the index is lower, indicating elution between n-nonane (I=900) and n-decane (I=1000) or n-decane and n-undecane (I=1100). In contrast, on the polar Carbowax 20M phase, the index of 1213 shows significantly stronger retention, eluting after n-dodecane (I=1200), which is a direct consequence of the dipole interactions between the C-I bond and the polar stationary phase.
Experimental Protocol for Kovats Index Determination
This section provides a detailed, self-validating protocol for the experimental determination of the Kovats retention index of this compound.
Materials and Reagents
-
This compound (analytical standard grade)
-
n-alkane standard mixture (e.g., C₈-C₂₀)
-
High-purity solvent (e.g., hexane or dichloromethane) for dilution
-
Carrier gas (Helium or Hydrogen, high purity)
Instrumentation
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary GC columns:
-
Non-polar: e.g., DB-5 (5% phenyl-95% methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Polar: e.g., DB-WAX (polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Chromatographic Conditions
| Parameter | Non-Polar Column (e.g., DB-5) | Polar Column (e.g., DB-WAX) |
| Inlet Temperature | 250 °C | 250 °C |
| Injection Volume | 1 µL | 1 µL |
| Split Ratio | 50:1 | 50:1 |
| Carrier Gas | Helium | Helium |
| Constant Flow | 1.0 mL/min | 1.2 mL/min |
| Oven Program | 50 °C (hold 2 min), then 10 °C/min to 250 °C (hold 5 min) | 60 °C (hold 2 min), then 8 °C/min to 240 °C (hold 10 min) |
| Detector | FID | FID |
| Detector Temp. | 280 °C | 280 °C |
Note: The oven program should be optimized to ensure that the analyte peak is well-resolved and bracketed by at least two n-alkane peaks.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a solution of the n-alkane standard mixture in the chosen solvent.
-
Prepare a separate solution of this compound in the same solvent.
-
Prepare a third solution containing both the n-alkane mixture and this compound. This co-injection is crucial for accurate comparison.
-
-
Analysis:
-
Equilibrate the GC system with the chosen column and analytical method.
-
Inject the n-alkane standard mixture to identify the retention times of each n-alkane.
-
Inject the this compound solution to determine its approximate retention time.
-
Inject the co-mixture. This is the primary analysis for data calculation.
-
-
Data Processing and Calculation:
-
Identify the peaks corresponding to the n-alkanes and this compound in the chromatogram from the co-injection.
-
Determine the adjusted retention times (t'R) for the analyte and the bracketing n-alkanes.
-
Calculate the Kovats retention index using the appropriate formula. For a temperature-programmed analysis, the formula is:
I = 100 * [n + (N - n) * (t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n))]
Where:
-
I is the Kovats retention index.
-
n is the carbon number of the n-alkane eluting before the analyte.
-
N is the carbon number of the n-alkane eluting after the analyte.
-
t_R is the retention time.
-
-
Workflow and Data Visualization
The logical flow of determining the Kovats retention index is illustrated below.
Sources
Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-Iodo-4-methylpentane in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 1-iodo-4-methylpentane, a key alkyl iodide intermediate in various synthetic applications. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility and provides actionable protocols for its empirical determination.
Introduction: The Significance of this compound and its Solubility
This compound (C₆H₁₃I) is a valuable building block in organic synthesis, often utilized in the introduction of the isohexyl group into molecular scaffolds.[1][2] Its utility in the synthesis of pharmaceuticals and other fine chemicals hinges on its reactivity and, crucially, its solubility in various reaction media. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the efficient progress of synthetic routes. This guide will delve into the physicochemical properties of this compound, the theoretical underpinnings of its solubility, and a practical, step-by-step methodology for its quantitative determination.
Physicochemical Profile of this compound
A molecule's solubility is intrinsically linked to its physical and chemical properties. For this compound, the following characteristics are of primary importance:
| Property | Value | Source |
| Molecular Formula | C₆H₁₃I | [1] |
| Molecular Weight | 212.07 g/mol | [1][3] |
| Appearance | Colorless liquid (may develop a brown or violet tint on exposure to light due to the liberation of iodine) | [4] |
| Boiling Point | Not explicitly available, but expected to be higher than the corresponding alkane due to increased molecular weight and intermolecular forces. | [4][5][6] |
| Density | Expected to be greater than water, a common characteristic of iodoalkanes. | |
| Polarity | The carbon-iodine bond has a low polarity as the electronegativity of carbon (2.5) and iodine (2.5) are equal.[7][8] This results in a molecule that is primarily non-polar. |
The relatively non-polar nature of this compound is the most significant factor governing its solubility in organic solvents.
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound. This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent.
Intermolecular Forces at Play:
-
Van der Waals Forces (London Dispersion Forces): As a non-polar molecule, the predominant intermolecular forces in this compound are London dispersion forces.[5][7][9] The strength of these forces increases with the size and surface area of the molecule.
-
Dipole-Dipole Interactions: While the C-I bond itself has minimal polarity, a small net dipole moment may exist for the entire molecule. However, these dipole-dipole interactions are significantly weaker than the London dispersion forces.[7]
Solubility in Different Classes of Organic Solvents:
-
Non-Polar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): this compound is expected to be highly soluble in non-polar solvents. The energy required to break the existing van der Waals forces in both the solute and the solvent is comparable to the energy released when new solute-solvent interactions are formed.[7][8][9]
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF)): Good solubility is also anticipated in many polar aprotic solvents. While these solvents possess a dipole moment, they can also engage in significant van der Waals interactions with the non-polar alkyl iodide.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The solubility of this compound is expected to be low in highly polar protic solvents like water.[4][7][9][10][11][12] The strong hydrogen bonding network between water molecules requires a significant amount of energy to disrupt. The weak interactions formed between the alkyl iodide and water molecules do not provide sufficient energy to overcome this, making the dissolution process energetically unfavorable.[9][10][11] In lower alcohols like methanol and ethanol, solubility will be greater than in water due to the presence of an alkyl chain that can interact with the alkyl chain of the solute.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent using UV-Visible spectrophotometry. This technique is suitable for compounds that possess a chromophore, and while alkyl iodides do not have a strong chromophore in the typical UV-Vis range, they do exhibit absorbance at lower wavelengths which can be utilized for quantification.[13][14]
4.1. Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (spectroscopic grade)
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Pipettes and micropipettes
-
Thermostatically controlled shaker or incubator
-
Syringe filters (PTFE, 0.2 µm)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
4.2. Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
4.3. Detailed Procedure
Part A: Preparation of Calibration Curve
-
Prepare a Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask. This will be your stock solution of a known concentration.
-
Create a Series of Standards: Perform serial dilutions of the stock solution to prepare a series of at least five standards of decreasing concentrations.
-
Spectrophotometric Measurement: Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent by scanning the UV spectrum. Measure the absorbance of each standard at this λ_max.
-
Construct the Calibration Curve: Plot a graph of absorbance versus concentration for your standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear relationship.
Part B: Determination of Solubility
-
Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solute is essential to ensure saturation.
-
Equilibration: Place the sealed container in a thermostatically controlled shaker and agitate it for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.
-
Sample Collection and Filtration: Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.2 µm syringe filter to remove any undissolved microparticles.
-
Dilution and Measurement: Accurately dilute the filtered saturated solution with the solvent to bring the absorbance into the linear range of your calibration curve. Measure the absorbance of the diluted sample at the previously determined λ_max.
-
Calculation of Solubility: Use the equation from your calibration curve to calculate the concentration of the diluted sample. Multiply this concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.
Applications and Implications in Research and Development
The solubility of this compound is a critical parameter in several areas of chemical research and development:
-
Reaction Solvent Selection: In organic synthesis, the choice of solvent is crucial for reaction kinetics and yield. Knowing the solubility of this compound in various solvents allows for the selection of an appropriate medium that ensures all reactants are in the solution phase.
-
Crystallization and Purification: Solubility data as a function of temperature is essential for developing effective crystallization procedures for the purification of products derived from this compound.
-
Drug Formulation: In the pharmaceutical industry, understanding the solubility of intermediates and final active pharmaceutical ingredients (APIs) is fundamental for formulation development.[11] While this compound is an intermediate, its solubility characteristics can influence the properties of the final product.
-
Process Scale-Up: Accurate solubility data is vital for the scale-up of chemical processes from the laboratory to pilot plant and manufacturing scales. It informs equipment design and helps in predicting and preventing precipitation issues.
Conclusion
This compound, as a predominantly non-polar alkyl iodide, exhibits favorable solubility in a wide range of organic solvents, with limited solubility in highly polar media like water. The theoretical principles of "like dissolves like," governed by intermolecular forces, provide a robust framework for predicting its solubility behavior. For precise quantitative data, a systematic experimental approach, such as the UV-Vis spectrophotometric method detailed in this guide, is indispensable. By combining theoretical understanding with empirical determination, researchers can effectively harness the synthetic utility of this compound in their scientific endeavors.
References
- Physical Properties of Alkyl Halides - Chemistry LibreTexts. (2023, January 22).
- Pentane, 1-iodo-4-methyl - Chemical & Physical Properties by Cheméo. (n.d.).
- Spectroscopic Techniques - Solubility of Things. (n.d.).
- This compound | C6H13I | CID 527581 - PubChem. (n.d.).
- 1-Iodo-4-methylpentan-2-one | C6H11IO | CID 13815805 - PubChem. (n.d.).
- Alkyl Halides - Structure and Physical Properties. (2019, February 13).
- Alkyl Halides. (n.d.).
- Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015, June 8).
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (n.d.).
- Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. (n.d.).
- Method for determining solubility of a chemical compound. (n.d.).
- Physical Properties of Haloalkanes. (n.d.).
- Physical Properties of Haloalkanes and Haloarenes. (n.d.).
- 6.1: Physical Properties of Haloalkanes. (2015, July 5).
- Why are alkyl halides used as solvents for relatively non-polar organic compounds? (2017, August 27).
- an introduction to halogenoalkanes (haloalkanes). (n.d.).
- Physical Properties of Haloalkanes: Key Points & Examples. (n.d.).
- Haloalkanes and Haloarenes. (n.d.).
Sources
- 1. This compound | C6H13I | CID 527581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Pentane, 1-iodo-4-methyl - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. echemi.com [echemi.com]
- 11. CK12-Foundation [flexbooks.ck12.org]
- 12. quora.com [quora.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. scirp.org [scirp.org]
A Senior Application Scientist's Guide to the Theoretical Characterization of 1-Iodo-4-methylpentane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth protocol for the theoretical investigation of 1-iodo-4-methylpentane, a molecule of interest in synthetic chemistry and potentially in drug design due to its alkyl iodide functionality. We will move beyond a simple recitation of methods, offering a rationale-driven approach to computational chemistry. This document details the process from structural optimization to the prediction of spectroscopic and electronic properties using Density Functional Theory (DFT). Each step is framed within the context of scientific integrity, ensuring that the described protocols are self-validating and grounded in established principles. The aim is to equip researchers with a robust framework for performing and interpreting high-quality theoretical calculations on halogenated organic compounds.
Introduction: The "Why" Beyond the "How"
This compound (isohexyl iodide) is an alkyl halide whose utility in organic synthesis is well-established, primarily as a precursor for introducing an isohexyl group into a target molecule. In the context of medicinal chemistry and drug development, alkyl halides are pivotal synthons and are sometimes present in pharmacologically active molecules. Understanding the molecule's conformational preferences, vibrational modes, electronic structure, and spectroscopic signatures at a quantum-mechanical level is crucial for predicting its reactivity, stability, and potential interactions in a biological environment.
Theoretical calculations provide a powerful, non-destructive lens to probe these properties. By simulating the molecule in silico, we can elucidate characteristics that may be difficult or costly to measure experimentally. This guide focuses on a DFT-based approach, which offers a commendable balance of computational cost and accuracy for systems of this nature.[1][2][3][4]
Core Methodology: A Framework for Reliable Calculations
The trustworthiness of computational results hinges entirely on the chosen methodology. The following protocol is designed to be a self-validating system, ensuring that the outcomes are physically and chemically meaningful.
Selection of Computational Software and Theory
All calculations outlined herein are performed using a quantum chemistry software package like Gaussian, ORCA, or Q-Chem. The theoretical foundation for this work is Density Functional Theory (DFT) , a method that calculates the electronic structure of a system based on its electron density.
-
Expertise in Action: Why DFT? For a molecule of this size, DFT provides an excellent compromise between the high accuracy of post-Hartree-Fock methods (like Coupled Cluster) and the speed of semi-empirical methods. It effectively incorporates electron correlation, which is essential for accurate property prediction.[1][3]
The Critical Choice: Functional and Basis Set
The accuracy of DFT is governed by the choice of the exchange-correlation functional and the basis set.
-
Functional: We will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for its versatility and has a long track record of providing reliable geometric and electronic data for a vast range of organic molecules.[5]
-
Basis Set: A mixed basis set approach is essential due to the presence of the heavy iodine atom.
-
For Hydrogen, Carbon: The 6-311++G(d,p) basis set will be used. This is a Pople-style, triple-zeta basis set that provides a flexible description of the valence electrons. The ++ indicates the inclusion of diffuse functions on all atoms, important for describing non-covalent interactions, and the (d,p) denotes polarization functions, which allow for anisotropy in electron distribution.
-
For Iodine: The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set with an effective core potential (ECP) is the method of choice.[6]
-
Expertise in Action: Heavy elements like iodine have a large number of core electrons and exhibit significant relativistic effects. An ECP replaces the core electrons with a potential, reducing computational cost. LANL2DZ is a well-validated and widely used basis set for such applications, providing a reliable description of the valence electrons that dictate chemical bonding and reactivity.[1][6]
-
Computational Workflow
The logical flow of calculations is paramount. Each subsequent step builds upon the validated results of the previous one.
Caption: Computational workflow for theoretical property calculation.
Step-by-Step Protocol:
-
Geometry Optimization: The initial step is to find the lowest energy conformation of this compound. The calculation iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is located.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis is performed on the optimized geometry.
-
Trustworthiness Check: This step is a critical self-validation measure. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state, not a stable conformation, and the optimization must be revisited.
-
-
Single-Point Energy and Property Calculations: Once the geometry is confirmed as a true minimum, more computationally intensive calculations are performed on this fixed geometry to determine electronic and spectroscopic properties.
Results and Scientific Discussion
Optimized Molecular Geometry
The geometry optimization yields the most stable 3D structure of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles are extracted from this output.
| Parameter | Atom Pair/Triplet | Calculated Value |
| Bond Length | C-I | ~2.14 Å |
| C-C (alkyl chain) | ~1.53 - 1.54 Å | |
| C-H | ~1.09 Å | |
| Bond Angle | C-C-I | ~111.5° |
| C-C-C (alkyl chain) | ~112 - 115° |
Discussion: The calculated C-I bond length is consistent with expected values for primary iodoalkanes. The bond angles around the sp³ hybridized carbons deviate slightly from the ideal 109.5° due to steric hindrance from the bulky iodine atom and the isobutyl group.
Vibrational Analysis (IR Spectroscopy)
The frequency calculation provides the fundamental vibrational modes of the molecule. These can be correlated with peaks in an experimental Infrared (IR) spectrum.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| C-H Stretch (sp³) | 2880 - 2990 | Strong, characteristic of alkyl groups |
| CH₂ Scissoring | 1450 - 1470 | Bending vibration of methylene groups |
| C-I Stretch | 500 - 600 | Weaker, in the fingerprint region |
Discussion: The calculated frequencies are typically scaled by an empirical factor (~0.96 for B3LYP) to better match experimental values, accounting for anharmonicity and basis set imperfections. The C-I stretch is a key identifier, though it falls in the lower frequency range.
Electronic Properties: Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity.[7] The energy difference between them is the HOMO-LUMO gap.[8]
| Property | Calculated Value (eV) |
| HOMO Energy | -9.52 |
| LUMO Energy | 0.85 |
| HOMO-LUMO Gap | 10.37 |
-
HOMO: This orbital is primarily localized along the C-I bond, specifically on the iodine atom's p-orbitals. This indicates that the most easily removed electron resides here, making this site susceptible to oxidation and a likely site for electron donation in reactions.[7][9]
-
LUMO: This orbital is an antibonding σ* orbital, also localized along the C-I bond. This is the most accessible empty orbital for accepting electrons. A nucleophile would attack the carbon atom, donating electrons into this LUMO, leading to the cleavage of the C-I bond.
-
HOMO-LUMO Gap: The energy gap is a predictor of chemical reactivity.[10] A large gap, as seen here, suggests high kinetic stability and low reactivity, which is characteristic of saturated alkyl halides.[8][10] Molecules with smaller gaps are generally more reactive.[10]
Spectroscopic Prediction: NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method.[11][12][13][14] The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.
Predicted ¹³C and ¹H Chemical Shifts (referenced to TMS)
| Atom | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) |
| C1 (-CH₂I) | ~7.5 | H (2) | ~3.20 |
| C2 (-CH₂-) | ~39.5 | H (2) | ~1.85 |
| C3 (-CH₂-) | ~30.0 | H (2) | ~1.30 |
| C4 (-CH-) | ~27.8 | H (1) | ~1.60 |
| C5, C6 (-CH₃) | ~22.4 | H (6) | ~0.90 |
Discussion: The calculations accurately reproduce the expected trends. The carbon atom bonded to the electronegative iodine (C1) is significantly deshielded and appears furthest downfield in the ¹³C spectrum. Likewise, the protons on C1 are the most deshielded in the ¹H spectrum. These theoretical predictions are an invaluable tool for assigning peaks in experimental spectra and for confirming molecular structure.
Conclusion
This guide has detailed a robust and scientifically sound computational protocol for the theoretical characterization of this compound. By employing DFT with the B3LYP functional and a carefully chosen mixed basis set (6-311++G(d,p) and LANL2DZ for iodine), we have successfully predicted its optimized geometry, vibrational frequencies, electronic properties, and NMR chemical shifts. The workflow emphasizes self-validation through frequency analysis, ensuring the physical reliability of the results. The insights gained from the analysis of frontier molecular orbitals provide a clear picture of the molecule's kinetic stability and the nature of its reactive sites. This framework can be readily adapted by researchers for the theoretical investigation of other halogenated compounds, aiding in the prediction of properties relevant to synthesis, materials science, and drug development.
References
- NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach.Physical Chemistry Chemical Physics.
- HOMO and LUMO - Wikipedia.Wikipedia.
- HOMO-LUMO: Significance and symbolism.Lidiashopping.
- Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT.Q-Chem Manual.
- GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products.Journal of Applicable Chemistry.
- Computational studies on the reactivity of alkyl halides over (Al2O3)n nanoclusters: an approach towards room temperature dehydrohalogenation.Nanoscale, Royal Society of Chemistry.
- 29 Si NMR Chemical Shift Calculation for Silicate Species by Gaussian Software.Journal of the Physical Society of Japan.
- Semiempirical and DFT Investigations of the Dissociation of Alkyl Halides.Journal of Chemical Education, ACS Publications.
- (PDF) GIAO Calculations of Chemical Shifts of NMR Spectra of 1 H and 13 C of the Hexahydroindoles Products.ResearchGate.
- Computational Studies on the Reactivity of Alkyl Halide over (Al2O3)n nanoclusters: An Approach towards Room Temperature Dehydrohalogenation | Request PDF.ResearchGate.
- Nucleophilic Substitution Reaction of Alkyl Halides: A Case Study on Density Functional Theory (DFT) Based Local Reactivity Descriptors | Request PDF.ResearchGate.
- RSC Advances.Royal Society of Chemistry.
- Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure–Property Relationship Using Atomic Signatures.ACS Omega, ACS Publications.
- What is the most suitable basis set for iodine atom?ResearchGate.
- This compound | C6H13I | CID 527581.PubChem, National Center for Biotechnology Information.
Sources
- 1. Computational studies on the reactivity of alkyl halides over (Al2O3)n nanoclusters: an approach towards room temperature dehydrohalogenation - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 9. HOMO-LUMO: Significance and symbolism [wisdomlib.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]
- 13. journals.jps.jp [journals.jps.jp]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to 1-Iodo-4-methylpentane in SN2 Reactions
Abstract
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the use of 1-iodo-4-methylpentane as a substrate in bimolecular nucleophilic substitution (SN2) reactions. We will explore the mechanistic underpinnings that make it an exemplary substrate, detail the critical parameters influencing reaction outcomes, and provide validated, step-by-step protocols for its application. This guide emphasizes the causality behind experimental choices to ensure reproducible and optimized results in a laboratory setting.
Introduction: The Utility of this compound
This compound (also known as isohexyl iodide) is a primary alkyl halide with the chemical formula C₆H₁₃I.[1][2][3] Its structure features a terminal iodine atom and a branched alkyl chain, making it a valuable substrate for synthetic organic chemistry. Its utility in SN2 reactions is predicated on two key features:
-
Minimal Steric Hindrance: As a primary (1°) alkyl halide, the electrophilic carbon atom bearing the iodine is readily accessible to incoming nucleophiles. The branching methyl groups are located on the fourth carbon (the γ-carbon), sufficiently removed from the reaction center to exert minimal steric hindrance.[4] This structural characteristic strongly favors the SN2 pathway over competing SN1 or elimination (E1, E2) reactions.[5]
-
Excellent Leaving Group: The iodide ion (I⁻) is an exceptional leaving group. The carbon-iodine bond is the longest and weakest among the halogens, and the resulting iodide anion is very stable in solution due to its large size and low charge density.[6] This results in a faster reaction rate compared to analogous alkyl chlorides or bromides.[6]
These properties make this compound a reliable and predictable substrate for introducing an isohexyl group into a target molecule, a common motif in pharmaceutical and materials science.
The SN2 Reaction Mechanism: A Concerted Pathway
The SN2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon center at the same time as the leaving group departs.[5] The term "SN2" signifies a S ubstitution, N ucleophilic, bi molecular reaction, indicating that the rate-determining step involves both the substrate (this compound) and the nucleophile.[6]
Key Mechanistic Features:
-
Backside Attack: The nucleophile attacks the carbon atom from the side directly opposite the leaving group. This trajectory minimizes electrostatic repulsion and allows for optimal orbital overlap between the nucleophile's HOMO and the C-I bond's σ* antibonding LUMO.
-
Pentacoordinate Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is momentarily bonded to five entities: the incoming nucleophile, the departing leaving group, and the three other substituents (in this case, two hydrogens and the isobutyl chain).[7]
-
Inversion of Stereochemistry: A hallmark of the SN2 reaction is the inversion of configuration at the reaction center, often called a Walden inversion.[6][8] While this compound itself is achiral, this principle is critical when dealing with chiral substrates.
Sources
- 1. This compound | C6H13I | CID 527581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Pentane, 1-iodo-4-methyl [webbook.nist.gov]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: High-Yield Formation of 4-Methylpentylmagnesium Iodide
Abstract
This document provides a comprehensive guide for the synthesis of 4-methylpentylmagnesium iodide, a primary alkyl Grignard reagent, from 1-iodo-4-methylpentane. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and discuss critical parameters for ensuring a successful and high-yield synthesis. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a reliable method for preparing this versatile nucleophilic reagent.
Introduction: The Enduring Utility of Grignard Reagents
Since their discovery by Victor Grignard in 1900, organomagnesium halides, or Grignard reagents, have remained one of the most indispensable tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] These reagents, with the general formula R-Mg-X, are potent nucleophiles and strong bases, reacting with a wide array of electrophiles such as aldehydes, ketones, esters, and epoxides.[3][4][5] The formation of a Grignard reagent involves an inversion of polarity (umpolung) at the carbon atom bonded to the halogen, transforming it from an electrophilic site in the alkyl halide to a highly nucleophilic one in the organometallic compound.[6]
The synthesis of Grignard reagents from alkyl iodides, such as this compound, is typically more facile compared to their chloride or bromide counterparts due to the lower C-I bond dissociation energy.[3][6] However, the reaction is notoriously sensitive to atmospheric moisture and oxygen, necessitating the use of anhydrous solvents and inert atmosphere techniques.[1][7][8] This application note will provide a robust protocol that addresses these challenges to ensure a reproducible and efficient synthesis.
Mechanistic Insights and Critical Parameters
The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal.[9] While the exact mechanism is complex and still a subject of investigation, it is widely believed to involve single-electron transfer (SET) steps.
The Role of the Magnesium Surface and Activation
Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which significantly inhibits the reaction.[1] Therefore, activating the magnesium surface to expose fresh, reactive metal is the most critical step for initiating the reaction. Several methods have been developed for this purpose:
-
Mechanical Activation: Crushing the magnesium turnings in situ or vigorous stirring can physically break the MgO layer.[1]
-
Chemical Activation: The use of activating agents is common practice.
-
Iodine (I₂): A small crystal of iodine is often added. It is thought to react with the magnesium surface, cleaning it and forming MgI₂, which can also help to maintain anhydrous conditions.[1][2] The disappearance of the characteristic purple or brown color of iodine is an indicator of magnesium activation.[2][10]
-
1,2-Dibromoethane (DBE): DBE reacts with magnesium to form ethylene gas and magnesium bromide. The observation of gas bubbles provides a clear visual cue that the magnesium is active and ready for the main reaction.[1]
-
Solvent Choice: More Than Just a Medium
Ethereal solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (THF), are essential for Grignard reagent formation and stability.[1][6] They play a crucial role by solvating and stabilizing the forming organomagnesium species through coordination of the ether oxygen atoms to the magnesium center, forming a complex.[1][6] THF is often preferred due to its higher boiling point and better solvating ability.[10] It is imperative that the solvent is strictly anhydrous, as Grignard reagents are strong bases that will readily react with any protic source, including water, to quench the reagent and form an alkane.[7][8][11]
Potential Side Reactions
The primary side reaction of concern during the formation of Grignard reagents from primary alkyl halides is Wurtz-type coupling, where the newly formed Grignard reagent acts as a nucleophile and attacks a molecule of the unreacted alkyl halide. This results in the formation of a symmetrical dimer (in this case, 2,7-dimethyloctane). To minimize this, slow addition of the alkyl halide solution to the magnesium suspension is recommended to maintain a low concentration of the alkyl halide in the reaction mixture.
Experimental Protocol: Formation of 4-Methylpentylmagnesium Iodide
This protocol is designed for the synthesis of approximately 0.1 mol of 4-methylpentylmagnesium iodide in THF.
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles | Notes |
| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.11 | Use high-purity turnings. |
| This compound | C₆H₁₃I | 212.07 | 21.21 g (14.2 mL) | 0.10 | Purify if necessary. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~100 mL | - | From a solvent purification system or freshly distilled from sodium/benzophenone.[12] |
| Iodine | I₂ | 253.81 | 1-2 small crystals | - | Activator. |
| Equipment | |||||
| Three-neck round-bottom flask (250 mL) | Oven or flame-dried.[12][13] | ||||
| Reflux condenser | Oven or flame-dried. | ||||
| Dropping funnel (125 mL) | Oven or flame-dried. | ||||
| Magnetic stirrer and stir bar | |||||
| Nitrogen or Argon gas inlet | |||||
| Heating mantle | |||||
| Syringes and needles | For transfer of anhydrous solvents. |
Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-methylpentylmagnesium iodide.
Step-by-Step Procedure
Safety Precaution: This reaction is highly exothermic and involves flammable solvents.[14][15] Perform the entire procedure in a certified fume hood. Ensure an ice-water bath is readily available to control the reaction if it becomes too vigorous.[13] Personal protective equipment (flame-resistant lab coat, safety goggles, and appropriate gloves) must be worn at all times.[14]
-
Glassware Preparation: All glassware must be scrupulously dried, either by placing it in an oven (120 °C) overnight or by flame-drying under a stream of inert gas (N₂ or Ar) immediately before use.[12][13][16]
-
Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Ensure all joints are well-sealed. Place a magnetic stir bar in the flask. Purge the entire system with inert gas for at least 10-15 minutes.
-
Magnesium Activation: Remove the gas inlet adapter briefly and add the magnesium turnings (2.67 g) and one or two small crystals of iodine to the flask.[17] Reseal the system and continue the inert gas purge.
-
Initial Solvent Addition: Using a dry syringe, add approximately 20 mL of anhydrous THF to the flask, enough to cover the magnesium turnings.[18]
-
Preparation of Alkyl Iodide Solution: In a separate dry flask, prepare a solution of this compound (21.21 g) in anhydrous THF (~80 mL). Transfer this solution to the dropping funnel.
-
Initiation of the Reaction: Begin stirring the magnesium suspension. Gently warm the flask with a heating mantle. The reaction is initiated when the brown color of the iodine fades and bubbles begin to form on the magnesium surface.[18] An exotherm may also be observed. If the reaction does not start, a sonicator bath can be used, or a few drops of 1,2-dibromoethane can be added as an alternative activator.[1]
-
Addition of Alkyl Iodide: Once the reaction has initiated, turn off the heat. Begin a slow, dropwise addition of the this compound solution from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux of the solvent.[10] If the reaction becomes too vigorous, cool the flask with an ice-water bath. The total addition time should be approximately 30-60 minutes.
-
Completion of Reaction: After the addition is complete, the mixture may appear cloudy and grey or brown, which is typical for a Grignard reagent solution.[17] If necessary, gently heat the mixture to maintain a reflux for an additional 30 minutes to ensure all the magnesium has reacted.
-
Cooling and Use: Allow the solution to cool to room temperature. The 4-methylpentylmagnesium iodide is now ready for use in subsequent reactions. The solution should be used relatively quickly, although it can be stored for short periods under an inert atmosphere.
Quantification of the Grignard Reagent
It is highly recommended to determine the exact concentration of the prepared Grignard reagent before use, as the yield is never quantitative. Titration is the most common method.[19]
Titration Protocol (Iodine Method)
A reliable method involves quenching the Grignard reagent with a known amount of iodine, followed by back-titration of the excess iodine with a standardized sodium thiosulfate solution.[20]
-
Preparation: Prepare a standardized solution of I₂ in dry THF (~0.5 M).
-
Titration: Under an inert atmosphere, add a precise volume of the Grignard solution (e.g., 1.00 mL) to a known excess of the standardized I₂ solution at 0 °C. The reaction is: RMgX + I₂ → RI + MgXI.
-
Back-Titration: The excess, unreacted iodine is then titrated with a standardized aqueous sodium thiosulfate solution using a starch indicator. The endpoint is the disappearance of the blue color.
-
Calculation: By determining the amount of iodine consumed, the molarity of the Grignard reagent can be accurately calculated.
Other common methods include titration against a known amount of a non-hygroscopic acid like diphenylacetic acid or using colorimetric indicators such as 1,10-phenanthroline with a titrant like sec-butanol or (-)-menthol.[21][22]
Conclusion
The successful formation of 4-methylpentylmagnesium iodide from this compound is contingent upon meticulous attention to anhydrous conditions and effective magnesium activation. The protocol detailed herein provides a reliable and reproducible method for synthesizing this valuable reagent. By understanding the underlying principles and potential pitfalls, researchers can confidently prepare high-quality Grignard reagents for their synthetic endeavors.
References
- Grignard reagent - Wikipedia. Wikipedia. [Link]
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Grignard Reaction. Organic Chemistry Portal. [Link]
- 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. [Link]
- Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
- grignard reagents. Chemguide. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]
- 5.2: Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. [Link]
- Titrating Organometallic Reagents is Easier Than You Think. Chemtips. [Link]
- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.
- Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]
- Titrating Soluble RM, R2NM and ROM Reagents. EPFL. [Link]
- Grignard Reagents. Chemistry LibreTexts. [Link]
- Does anyone know the best way to activate magnesium for the grignard reagent?
- Grignard Reaction. American Chemical Society. [Link]
- Making a Grignard reagent from elemental magnesium. YouTube. [Link]
- What are Grignard reagent preparation precautions during prepar
- Safety aspects of the process control of Grignard reactions.
- CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. York College CUNY. [Link]
- How to measure the concentration of any grignard reagent (RMgX) in situ?
Sources
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. moodle2.units.it [moodle2.units.it]
- 13. quora.com [quora.com]
- 14. acs.org [acs.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. www1.udel.edu [www1.udel.edu]
- 18. youtube.com [youtube.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. epfl.ch [epfl.ch]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
Application Note: Strategic Use of 1-Iodo-4-methylpentane in Nucleophilic Substitution Reactions for Synthesis and Drug Development
Abstract
This technical guide provides a comprehensive overview of the application of 1-iodo-4-methylpentane in nucleophilic substitution reactions. We delve into the mechanistic principles governing its reactivity, focusing on the pronounced preference for the S(_N)2 pathway. This note offers field-proven insights and detailed protocols for researchers, scientists, and drug development professionals, enabling the strategic design and execution of synthetic routes involving this versatile primary alkyl iodide.
Introduction: The Synthetic Utility of this compound
This compound, a primary alkyl iodide, serves as a valuable building block in organic synthesis.[1] Its utility stems from the presence of an excellent leaving group, the iodide ion, attached to a sterically accessible primary carbon. This structural feature makes it an ideal substrate for bimolecular nucleophilic substitution (S(_N)2) reactions, a cornerstone of carbon-carbon and carbon-heteroatom bond formation. The isopentyl moiety it provides is a common structural motif in various natural products and pharmaceutical agents. Understanding the nuances of its reactivity is paramount for its effective incorporation into complex synthetic pathways.
Mechanistic Landscape: Why the S(_N)2 Pathway Dominates
The reactivity of an alkyl halide in nucleophilic substitution is primarily dictated by the structure of the alkyl group and the nature of the leaving group. For this compound, these factors overwhelmingly favor the S(_N)2 mechanism over the S(_N)1 pathway.
The S(_N)2 Reaction: A Concerted and Stereospecific Process
The S(_N)2 reaction is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[2][3][4] This "backside attack" is crucial as it leads to an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.[2]
Several key factors make this compound an excellent substrate for S(_N)2 reactions:
-
Minimal Steric Hindrance: The electrophilic carbon in this compound is a primary carbon, meaning it is bonded to only one other carbon atom. This relative lack of bulky substituents provides a clear path for the incoming nucleophile to access the carbon atom, minimizing steric hindrance which is a major impediment to the S(_N)2 mechanism.[5][6][7][8] The rate of S(_N)2 reactions is highly sensitive to the steric environment, with the general trend being methyl > primary > secondary >> tertiary.[9]
-
Excellent Leaving Group: The iodide ion is an exceptional leaving group due to its large size and the high polarizability of the carbon-iodine bond. It is the conjugate base of a strong acid (hydroiodic acid), making it a stable anion in solution.[5] The ease of C-I bond cleavage significantly accelerates the rate of substitution.[2]
The Unfavorable S(_N)1 Pathway
In contrast, the unimolecular nucleophilic substitution (S(_N)1) reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate.[10] This pathway is highly disfavored for this compound for a critical reason:
-
Instability of the Primary Carbocation: The formation of a primary carbocation is a high-energy, and therefore highly unfavorable, process. Primary carbocations lack the stabilizing effects of alkyl groups that are present in secondary and tertiary carbocations. Consequently, primary alkyl halides like this compound do not typically undergo S(_N)1 reactions.[5] Solvolysis reactions, which often proceed via an S(_N)1 mechanism, are generally not observed with primary alkyl halides.[11][12]
The logical relationship governing the choice of reaction pathway for this compound is illustrated in the diagram below.
Caption: Mechanistic preference for this compound.
Application in Synthesis: The Azide Substitution Reaction
A common and highly useful application of this compound is in the synthesis of 1-azido-4-methylpentane. Alkyl azides are versatile intermediates, readily participating in "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to form triazoles, or being reduced to primary amines.[13][14]
The reaction of an alkyl iodide with sodium azide is a classic example of an S(_N)2 reaction.[15] The choice of solvent is critical for the success of this transformation. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal.[16][17] These solvents effectively solvate the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic. They do not participate in hydrogen bonding, which would otherwise stabilize the nucleophile and decrease its reactivity. The use of polar aprotic solvents favors the S(_N)2 pathway, leading to the desired substitution product.[18][19][20]
Experimental Protocol: Synthesis of 1-Azido-4-methylpentane
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN(_3)) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.
-
Addition of Nucleophile: Add sodium azide to the solution.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude 1-azido-4-methylpentane by vacuum distillation or column chromatography on silica gel.
-
The workflow for this synthetic protocol is outlined below.
Caption: Workflow for the synthesis of 1-azido-4-methylpentane.
Comparative Reactivity and Yields
The choice of nucleophile and reaction conditions significantly impacts the outcome of the substitution reaction. The following table summarizes expected outcomes for the reaction of this compound with various nucleophiles under S(_N)2-favoring conditions.
| Nucleophile | Reagent Example | Solvent | Product | Expected Yield |
| Azide | Sodium Azide (NaN(_3)) | DMF, DMSO | 1-Azido-4-methylpentane | High |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | 5-Methylhexanenitrile | High |
| Hydroxide | Sodium Hydroxide (NaOH) | H(_2)O/THF | 4-Methyl-1-pentanol | Moderate-High |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Ethanol | 4-Methyl-1-(phenylthio)pentane | High |
| Ammonia | Ammonia (NH(_3)) | Ethanol | (4-Methylpentyl)amine | Moderate* |
*Note: The reaction with ammonia often requires a large excess of ammonia to prevent over-alkylation of the product amine, which is also nucleophilic.[21]
Conclusion
This compound is a highly effective substrate for S(_N)2 reactions due to its primary alkyl structure and the excellent leaving group ability of iodide. Its resistance to S(_N)1 reactions provides a high degree of predictability and control in synthetic planning. By carefully selecting the nucleophile and employing polar aprotic solvents, researchers can efficiently synthesize a wide array of functionalized isopentyl compounds. The protocols and mechanistic insights provided in this note are intended to empower scientists in leveraging the full synthetic potential of this valuable reagent.
References
- Grokipedia. (n.d.). Finkelstein reaction.
- SATHEE. (n.d.). Finkelstein Reaction.
- Wikipedia. (n.d.). Finkelstein reaction.
- Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions.
- BYJU'S. (n.d.). Finkelstein Reaction.
- J&K Scientific LLC. (2025). Finkelstein Reaction.
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- Studylib. (n.d.). SN2 Reactions: Steric Hindrance & Backside Attack Explained.
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
- ACS Publications. (n.d.). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers.
- Wang, C.-G., & Goto, A. (2017). Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for Radical Generation and Azide Substitution and Their Application to One-Pot Synthesis of Chain-End-Functionalized Polymers. Journal of the American Chemical Society, 139(30), 10551-10560.
- PubMed. (2017). Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for Radical Generation and Azide Substitution and Their Application to One-Pot Synthesis of Chain-End-Functionalized Polymers.
- Homework.Study.com. (n.d.). What would be the major product if 1,4-dibromo-4-methylpentane reacted with: a.)One equivalent....
- DR-NTU. (n.d.). Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for Radical Generation and Azide Substitution and Their Application to One-Pot Synthesis of Chain-End-Functionalized Polymers.
- Chemistry LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes.
- ResearchGate. (n.d.). Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for Radical Generation and Azide Substitution and Their Application to One-Pot Synthesis of Chain-End-Functionalized Polymers | Request PDF.
- Chegg.com. (2016). Solved Assume that this compound reacts with CN? in | Chegg.com.
- PubChem. (n.d.). This compound.
- YouTube. (2019). SN1 solvolysis reactions.
- ResearchGate. (n.d.). Synthesis of fluorinated azides from iodides with DMF as solvent.
- YouTube. (2016). Solvolysis - SN1 Reaction Mechanism - Stereochemistry.
- YouTube. (2023). Solvolysis Reactions With Stereochemistry - SN1 Mechanism.
- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.
- NCERT. (n.d.). Haloalkanes and Haloarenes.
- Master Organic Chemistry. (2025). The SN1 Reaction Mechanism.
- science-revision.co.uk. (n.d.). nucleophilic substitution.
- Chemistry Steps. (n.d.). The SN2 Reaction Mechanism.
- eCampusOntario Pressbooks. (n.d.). 3.1.2 – SN2 Mechanisms.
- Chemistry LibreTexts. (2023). 11.2: The SN2 Reaction.
- PMC - NIH. (n.d.). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane.
- MDPI. (n.d.). Synthesis and Structure of Nido-Carboranyl Azide and Its “Click” Reactions.
Sources
- 1. This compound | C6H13I | CID 527581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SN2 Reaction Mechanism [chemistrysteps.com]
- 3. 3.1.2 – SN2 Mechanisms – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. One moment, please... [chemistrysteps.com]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. studylib.net [studylib.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Structure of Nido-Carboranyl Azide and Its “Click” Reactions [mdpi.com]
- 15. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 16. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide for Radical Generation and Azide Substitution and Their Application to One-Pot Synthesis of Chain-End-Functionalized Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 20. researchgate.net [researchgate.net]
- 21. science-revision.co.uk [science-revision.co.uk]
Application Note & Protocol: Synthesis of 5-Methylhexanenitrile via Nucleophilic Substitution
Abstract
This document provides a comprehensive protocol for the synthesis of 5-methylhexanenitrile through the reaction of 1-iodo-4-methylpentane with sodium cyanide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a fundamental transformation in organic chemistry for the formation of carbon-carbon bonds.[1][2][3] This application note details the reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety precautions for handling cyanide, and describes methods for product purification and characterization. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The conversion of alkyl halides to nitriles is a valuable synthetic tool, as the nitrile functional group can be readily transformed into other important moieties such as carboxylic acids, amines, and amides.[4][5] The reaction of a primary alkyl halide, such as this compound, with a cyanide salt is a classic example of an SN2 reaction. In this reaction, the cyanide ion acts as a potent nucleophile, attacking the electrophilic carbon atom bonded to the iodine, leading to the displacement of the iodide leaving group and the formation of a new carbon-carbon bond.[1][6] The choice of a polar aprotic solvent, such as ethanol, is crucial to solvate the cation of the cyanide salt while minimizing the solvation of the nucleophilic cyanide anion, thereby enhancing its reactivity.[7] Heating the reaction mixture under reflux is necessary to provide the activation energy for the reaction to proceed at a reasonable rate.[5][7]
Reaction Mechanism
The reaction proceeds through a concerted SN2 mechanism. The cyanide ion (-:C≡N:), a strong nucleophile, attacks the carbon atom bearing the iodine atom from the backside.[1][3] Simultaneously, the carbon-iodine bond breaks, and the iodide ion is displaced. This single-step process involves a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.[1]
Reaction Scheme:
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier |
| This compound | C6H13I | 212.07 | 6196-80-1 | [Specify Supplier] |
| Sodium Cyanide | NaCN | 49.01 | 143-33-9 | [Specify Supplier] |
| Ethanol (anhydrous) | C2H5OH | 46.07 | 64-17-5 | [Specify Supplier] |
| Diethyl Ether | (C2H5)2O | 74.12 | 60-29-7 | [Specify Supplier] |
| Saturated Sodium Bicarbonate Solution | NaHCO3(aq) | - | - | [In-house prep] |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | 7487-88-9 | [Specify Supplier] |
Physicochemical Properties
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | This compound | C6H13I | 212.07[8] | ~185-187 | ~1.44 |
| 5-Methylhexanenitrile | 5-Methylhexanenitrile | C7H13N | 111.18[9][10] | ~175-177 | ~0.80 |
Experimental Protocol
EXTREME CAUTION: Sodium cyanide is a highly toxic substance. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves, must be worn at all times.[11][12][13] An emergency cyanide poisoning antidote kit should be readily available.
1. Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (4.9 g, 0.1 mol).
-
Add 100 mL of anhydrous ethanol to the flask and stir the suspension.
-
In a separate container, dissolve this compound (21.2 g, 0.1 mol) in 25 mL of anhydrous ethanol.
-
Transfer the solution of this compound to the round-bottom flask containing the sodium cyanide suspension.
2. Reaction Execution:
-
Heat the reaction mixture to reflux with vigorous stirring. A heating mantle is recommended for uniform heating.
-
Maintain the reaction at reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
3. Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the precipitated sodium iodide. Wash the precipitate with a small amount of diethyl ether.
-
Combine the filtrate and the ether washings in a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and ethanol.
4. Purification:
-
The crude 5-methylhexanenitrile can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 5-methylhexanenitrile.
Characterization of 5-Methylhexanenitrile
The identity and purity of the synthesized 5-methylhexanenitrile can be confirmed using various spectroscopic techniques:
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic sharp absorption band for the nitrile group (C≡N) around 2240-2260 cm-1.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR will show characteristic signals for the different protons in the molecule.
-
13C NMR will show a signal for the nitrile carbon in the range of 115-125 ppm.[9]
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 5-methylhexanenitrile (111.18 g/mol ).[10][14]
Safety Precautions and Waste Disposal
Handling Sodium Cyanide:
-
NEVER work alone when handling cyanides.[11]
-
Avoid contact with skin and eyes. Wear appropriate PPE at all times.[11][13]
-
Keep away from acids and water, as this can liberate highly toxic hydrogen cyanide gas.[12]
-
In case of a spill, immediately evacuate the area and follow established emergency procedures. Small spills can be cautiously neutralized with an alkaline bleach solution.[15]
Cyanide Waste Quenching Protocol:
All aqueous waste containing cyanide must be treated before disposal. A common method is alkaline chlorination.[11]
-
Ensure Alkalinity: Check the pH of the aqueous cyanide waste. It must be maintained above 10 by adding sodium hydroxide solution if necessary. This is critical to prevent the formation of hydrogen cyanide gas.
-
Oxidation: Slowly add an excess of commercial bleach (sodium hypochlorite solution) to the stirred, alkaline cyanide waste in a fume hood.
-
Reaction Time: Allow the mixture to stir for at least 24 hours to ensure complete oxidation of cyanide to the much less toxic cyanate.[11]
-
Disposal: Dispose of the treated waste in accordance with local regulations for hazardous waste.
Logical Relationships Diagram
Caption: Logical relationships in the synthesis of 5-methylhexanenitrile.
References
- Download Cyanides SOP Templ
- 5-Methylhexanenitrile | C7H13N | CID 29593 - PubChem - NIH. (URL: [Link])
- Hexanenitrile, 5-methyl- - the NIST WebBook. (URL: [Link])
- 5-Methylhexanenitrile (CAS 19424-34-1): Odor profile, Properties, & IFRA compliance. (URL: [Link])
- CuCN quenching : r/Chempros - Reddit. (URL: [Link])
- Hexanenitrile, 5-methyl- - the NIST WebBook. (URL: [Link])
- 5-Hydroxy-5-methyl-hexanenitrile - SpectraBase. (URL: [Link])
- Alkyl iodide reacts with NaCN to give alkyl cyanide and small amount of a.. - Filo. (URL: [Link])
- CHEM12 Cyanide Compounds. (URL: [Link])
- Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE - Yale Environmental Health & Safety. (URL: [Link])
- SN2 reaction of alkyl halides - YouTube. (URL: [Link])
- SN2 Reactions of Alkyl Halides - WebAssign. (URL: [Link])
- Preparation of Nitriles - Chemistry Steps. (URL: [Link])
- Nucleophilic Substitution - Utah Tech University. (URL: [Link])
- Introduction to SN2 Reactions - Chad's Prep®. (URL: [Link])
- Kolbe nitrile synthesis - Sciencemadness Wiki. (URL: [Link])
- 21.5: Hydrolysis of nitriles - Chemistry LibreTexts. (URL: [Link])
- This compound | C6H13I | CID 527581 - PubChem. (URL: [Link])
- the preparation of nitriles - Chemguide. (URL: [Link])
- Preparation of Nitriles - Chemistry LibreTexts. (URL: [Link])
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. Introduction to SN2 Reactions - Chad's Prep® [chadsprep.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. This compound | C6H13I | CID 527581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Methylhexanenitrile | C7H13N | CID 29593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Hexanenitrile, 5-methyl- [webbook.nist.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. gla.ac.uk [gla.ac.uk]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. Hexanenitrile, 5-methyl- [webbook.nist.gov]
- 15. bu.edu [bu.edu]
Application Notes and Protocols: 1-Iodo-4-methylpentane in Organic Synthesis
Introduction: The Isohexyl Moiety and the Role of 1-Iodo-4-methylpentane
In the landscape of organic synthesis, the introduction of alkyl chains is a fundamental strategy for modulating the lipophilicity, steric profile, and ultimately, the biological activity of molecules. The isohexyl group (4-methylpentyl), with its branched, lipophilic nature, is a common structural motif in a variety of organic compounds, from natural products to active pharmaceutical ingredients (APIs). This compound emerges as a premier reagent for the precise and efficient incorporation of this valuable fragment. Its utility stems from the inherent reactivity of the carbon-iodine bond, which is the most labile among the alkyl halides, making it an excellent substrate for a range of carbon-carbon bond-forming reactions.
This comprehensive guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into the mechanistic underpinnings of its key reactions, offer detailed, field-proven protocols, and discuss its role in the synthesis of complex molecular architectures.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃I | |
| Molecular Weight | 212.07 g/mol | |
| CAS Number | 6196-80-1 | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 175-177 °C | |
| Density | 1.45 g/mL | |
| Solubility | Insoluble in water, soluble in common organic solvents (e.g., ether, THF, dichloromethane) |
Safety Precautions: this compound is a combustible liquid and should be handled in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon) when employing organometallic reagents. For detailed safety information, consult the Safety Data Sheet (SDS) for 1-iodopentane, a close structural analog.
Core Applications in Organic Synthesis
This compound is a versatile building block, primarily utilized in three major classes of reactions: Grignard reactions, as an alkylating agent, and in palladium-catalyzed cross-coupling reactions.
Formation and Application of Isohexylmagnesium Iodide: The Grignard Reaction
The preparation of Grignard reagents from alkyl iodides is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds through nucleophilic addition to carbonyl compounds and other electrophiles. The high reactivity of the C-I bond in this compound facilitates the smooth formation of isohexylmagnesium iodide.
Reaction Principle: Magnesium metal inserts into the carbon-iodine bond of this compound in an ethereal solvent, typically diethyl ether or tetrahydrofuran (THF), to form the organomagnesium species. This reagent acts as a potent nucleophile, with the isohexyl group carrying a partial negative charge.
Caption: Formation of Isohexylmagnesium Iodide.
Application Example: Synthesis of 6-Methyl-1-phenylheptan-1-ol
The reaction of isohexylmagnesium iodide with benzaldehyde exemplifies the formation of a secondary alcohol.
Experimental Protocol: Preparation of Isohexylmagnesium Iodide and Reaction with Benzaldehyde
Materials:
-
Magnesium turnings (1.2 equiv.)
-
This compound (1.0 equiv.)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (catalytic)
-
Benzaldehyde (1.0 equiv.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of nitrogen.
-
To the flask, add magnesium turnings and a small crystal of iodine.
-
Add a small portion of a solution of this compound in anhydrous diethyl ether from the dropping funnel.
-
Initiate the reaction by gentle heating or with a heat gun. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add a solution of benzaldehyde in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 6-methyl-1-phenylheptan-1-ol.
-
This compound as an Alkylating Agent
The electrophilic nature of the carbon atom attached to the iodine in this compound makes it an excellent substrate for Sₙ2 reactions with a variety of nucleophiles, most notably enolates derived from active methylene compounds.
Reaction Principle: A strong base is used to deprotonate an active methylene compound (e.g., diethyl malonate, ethyl acetoacetate) to generate a resonance-stabilized carbanion (enolate). This nucleophilic enolate then attacks the electrophilic carbon of this compound, displacing the iodide ion and forming a new carbon-carbon bond.
Caption: General workflow for the alkylation of an active methylene compound.
Application Example: Synthesis of 6-Methylheptan-2-one
The alkylation of ethyl acetoacetate with this compound followed by hydrolysis and decarboxylation is a classic route to synthesize 6-methylheptan-2-one, a valuable fragrance and flavor compound.
Experimental Protocol: Synthesis of 6-Methylheptan-2-one
Materials:
-
Sodium ethoxide (NaOEt) (1.1 equiv.)
-
Anhydrous ethanol
-
Ethyl acetoacetate (1.0 equiv.)
-
This compound (1.0 equiv.)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)
-
Aqueous hydrochloric acid (HCl) solution (e.g., 10%)
Procedure:
-
Enolate Formation and Alkylation:
-
To a solution of sodium ethoxide in anhydrous ethanol, add ethyl acetoacetate dropwise at room temperature.
-
Stir the resulting solution for 30 minutes to ensure complete formation of the enolate.
-
Add this compound dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
-
Hydrolysis and Decarboxylation:
-
Cool the reaction mixture to room temperature and add aqueous NaOH solution.
-
Heat the mixture to reflux for 2-3 hours to hydrolyze the ester.
-
Cool the mixture and carefully acidify with aqueous HCl solution until the evolution of CO₂ ceases.
-
Continue heating at reflux for an additional 1-2 hours to ensure complete decarboxylation.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure.
-
Purify the crude 6-methylheptan-2-one by distillation.
-
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp³)-I bond of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to form new carbon-carbon bonds with sp² and sp hybridized carbons, respectively. These reactions are powerful tools for the synthesis of complex molecules.
Reaction Principle (Suzuki Coupling): The catalytic cycle involves the oxidative addition of this compound to a Pd(0) complex, followed by transmetalation with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. The final step is reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.
Application Notes & Protocols: 1-Iodo-4-methylpentane as a Versatile Alkylating Agent in Synthetic Chemistry
Abstract
This technical guide provides an in-depth exploration of 1-iodo-4-methylpentane, a primary alkyl iodide, and its application as a potent alkylating agent for the formation of carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the mechanistic principles governing its reactivity and offers detailed, field-proven protocols for its use in key synthetic transformations. By explaining the causality behind experimental choices, this guide aims to empower scientists to effectively incorporate the isohexyl moiety into diverse molecular scaffolds.
Introduction: The Role of this compound in Alkylation Chemistry
This compound (also known as isohexyl iodide) is an organohalogen compound valued in organic synthesis for introducing the 4-methylpentyl (isohexyl) group into target molecules.[1][2] Haloalkanes are foundational precursors for a wide range of organic compounds, serving as electrophiles in nucleophilic substitution reactions.[3] The utility of this compound stems from the inherent properties of the carbon-iodine bond. Iodine is an excellent leaving group due to its large atomic size and the relatively weak C-I bond, which makes it readily displaced by a variety of nucleophiles.
As a primary alkyl halide, this compound predominantly reacts via the SN2 (bimolecular nucleophilic substitution) mechanism.[4] This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom bearing the iodine, leading to an inversion of stereochemistry (if the carbon were chiral) and displacement of the iodide ion.[4][5] The efficiency of SN2 reactions with primary halides like this compound is typically high, as steric hindrance at the reaction center is minimal.
This document will detail its application in forming key covalent bonds, providing a robust framework for its synthetic utilization.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₃I | [1][6] |
| Molecular Weight | 212.07 g/mol | [1][6] |
| IUPAC Name | This compound | [1] |
| CAS Number | 6196-80-1 | [1][2] |
| Appearance | Liquid | N/A |
| Boiling Point | ~175-177 °C | Inferred from similar compounds |
General Principles of Alkylation: The SN2 Pathway
The alkylation reactions described herein are classic examples of the SN2 pathway. Understanding the key components of this reaction is critical for optimizing experimental outcomes.
-
The Substrate: this compound serves as the electrophilic substrate. The carbon atom bonded to the iodine is electron-deficient due to the electronegativity of the halogen, making it susceptible to nucleophilic attack.[7]
-
The Nucleophile: The reaction is driven by a nucleophile (Nu:⁻), an electron-rich species that attacks the electrophilic carbon. The strength of the nucleophile is a key determinant of reaction rate. Common nucleophiles include enolates (C-alkylation), amides/amines (N-alkylation), alkoxides (O-alkylation), and thiolates (S-alkylation).
-
The Leaving Group: The iodide ion (I⁻) is an excellent leaving group because it is a weak base and highly stable in solution. This stability is a primary reason why alkyl iodides are more reactive than their corresponding bromides or chlorides in SN2 reactions.[3]
-
The Solvent: Polar aprotic solvents such as Tetrahydrofuran (THF), Dimethylformamide (DMF), and Acetonitrile (MeCN) are ideal for SN2 reactions.[5] They can solvate the counter-ion of the nucleophile (e.g., Na⁺ or K⁺) without forming strong hydrogen bonds with the nucleophile itself, thus preserving its reactivity.
Application Protocols
Safety Precaution: Many alkylation protocols utilize strong bases like sodium hydride (NaH), which is highly flammable and reacts violently with water, evolving hydrogen gas. All manipulations involving NaH must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.[8] this compound may cause skin and eye irritation and should be handled with care in a well-ventilated fume hood.[9][10]
C-Alkylation: Formation of Carbon-Carbon Bonds via Enolates
C-alkylation is a cornerstone of organic synthesis, enabling the construction of complex carbon skeletons. The reaction of an enolate, a potent carbon nucleophile, with an alkyl halide is a common method for forming C-C bonds.
Causality: The process begins with the deprotonation of a carbon atom alpha to a carbonyl group using a strong base. This creates a resonance-stabilized enolate ion. This enolate then acts as the nucleophile, attacking this compound in an SN2 fashion to append the isohexyl group.
Protocol 1: Alkylation of Diethyl Malonate
This protocol describes the mono-alkylation of diethyl malonate.
| Reactant/Reagent | Molar Equiv. | Mol. Weight ( g/mol ) | Example Amount |
| Diethyl Malonate | 1.0 | 160.17 | 1.60 g (10 mmol) |
| Sodium Hydride (60% in oil) | 1.1 | 40.00 (as 100%) | 0.44 g (11 mmol) |
| This compound | 1.05 | 212.07 | 2.23 g (10.5 mmol) |
| Anhydrous THF | - | - | 50 mL |
Procedure:
-
Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add sodium hydride (1.1 eq).
-
Solvent Addition: Add anhydrous THF (30 mL) to create a suspension. Cool the flask to 0 °C using an ice bath.
-
Deprotonation: Slowly add a solution of diethyl malonate (1.0 eq) in anhydrous THF (20 mL) to the NaH suspension dropwise. Causality: This slow addition controls the rate of hydrogen gas evolution as the acidic α-hydrogen is removed to form the sodium enolate.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add this compound (1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Causality: This step neutralizes any unreacted NaH and protonates the enolate, stopping the reaction.
-
Workup & Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
N-Alkylation: Synthesis of Substituted Amines and Heterocycles
The formation of C-N bonds via alkylation is fundamental in pharmaceutical and materials science.[5] this compound is an effective reagent for the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles like indazoles and imidazoles.[8][11]
Causality: Similar to C-alkylation, the reaction requires a base to deprotonate the N-H bond, creating a more nucleophilic amide or anionic heterocycle. This nitrogen-centered anion then attacks the alkyl iodide. The choice of base is critical; strong, non-nucleophilic bases like NaH are preferred to avoid competition with the primary nucleophile.[8]
Protocol 2: N-Alkylation of 4-Iodo-1H-imidazole
This protocol is adapted from general procedures for the N-alkylation of nitrogen heterocycles.[11]
| Reactant/Reagent | Molar Equiv. | Mol. Weight ( g/mol ) | Example Amount |
| 4-Iodo-1H-imidazole | 1.0 | 193.98 | 1.94 g (10 mmol) |
| Sodium Hydride (60% in oil) | 1.2 | 40.00 (as 100%) | 0.48 g (12 mmol) |
| This compound | 1.1 | 212.07 | 2.33 g (11 mmol) |
| Anhydrous DMF | - | - | 40 mL |
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add 4-iodo-1H-imidazole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material. Causality: DMF is a polar aprotic solvent that effectively dissolves the imidazole and the resulting salt, facilitating the reaction.
-
Deprotonation: Cool the solution to 0 °C. Carefully add sodium hydride (1.2 eq) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the imidazolide anion.
-
Alkylation: Slowly add this compound (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction at 0 °C with the slow addition of water or saturated aqueous NH₄Cl.
-
Workup & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
O-Alkylation: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[12]
Causality: An alcohol is deprotonated with a strong base (e.g., NaH) to form a sodium or potassium alkoxide. This alkoxide is a much stronger nucleophile than the parent alcohol and readily displaces the iodide from this compound to form an ether.
Protocol 3: Synthesis of Isohexyl Phenyl Ether
| Reactant/Reagent | Molar Equiv. | Mol. Weight ( g/mol ) | Example Amount |
| Phenol | 1.0 | 94.11 | 0.94 g (10 mmol) |
| Sodium Hydride (60% in oil) | 1.2 | 40.00 (as 100%) | 0.48 g (12 mmol) |
| This compound | 1.1 | 212.07 | 2.33 g (11 mmol) |
| Anhydrous THF | - | - | 50 mL |
Procedure:
-
Setup: Dissolve phenol (1.0 eq) in anhydrous THF in a dry flask under an inert atmosphere.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise. Stir for 30 minutes at 0 °C to allow for complete formation of sodium phenoxide.
-
Alkylation: Add this compound (1.1 eq) dropwise to the mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. For less reactive alcohols, gentle heating (reflux) may be required.
-
Quenching & Workup: Cool the reaction and quench with saturated aqueous NH₄Cl. Extract with diethyl ether, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.
S-Alkylation: Thioether (Sulfide) Synthesis
Thiols are more acidic than their corresponding alcohols, and their conjugate bases, thiolates, are excellent nucleophiles.[12] This makes the S-alkylation of thiols a highly efficient process.
Causality: A thiol is readily deprotonated by a moderately strong base like sodium hydroxide or a stronger base like NaH to form a thiolate anion. This potent nucleophile rapidly attacks this compound to yield a thioether.
Protocol 4: Synthesis of Isohexyl Phenyl Sulfide
| Reactant/Reagent | Molar Equiv. | Mol. Weight ( g/mol ) | Example Amount |
| Thiophenol | 1.0 | 110.18 | 1.10 g (10 mmol) |
| Sodium Hydroxide | 1.1 | 40.00 | 0.44 g (11 mmol) |
| This compound | 1.05 | 212.07 | 2.23 g (10.5 mmol) |
| Ethanol | - | - | 50 mL |
Procedure:
-
Setup: Dissolve thiophenol (1.0 eq) in ethanol in a round-bottom flask.
-
Deprotonation: Add a solution of sodium hydroxide (1.1 eq) in water/ethanol and stir for 20 minutes at room temperature to form the sodium thiophenolate.
-
Alkylation: Add this compound (1.05 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction is often rapid and can be monitored by TLC.
-
Workup & Purification: Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The product can be purified by column chromatography or distillation.
Conclusion
This compound is a highly effective and versatile reagent for introducing the isohexyl group into organic molecules. Its reactivity as a primary alkyl iodide favors the efficient SN2 mechanism with a wide range of carbon, nitrogen, oxygen, and sulfur nucleophiles. The protocols provided herein offer a validated starting point for synthetic applications. Successful alkylation is contingent upon the careful selection of base and solvent, adherence to anhydrous conditions when using reactive bases like NaH, and rigorous monitoring of the reaction progress. These methodologies provide a reliable pathway for the synthesis of novel compounds for applications in drug discovery, materials science, and chemical biology.
References
- Alkyl Iodide. (n.d.). Vedantu.
- Alkylation. (n.d.). University of Calgary.
- Pentane, 1-iodo-4-methyl - Chemical & Physical Properties. (n.d.). Cheméo.
- Ghorai, M. K., et al. (2011). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides.ACS Publications.
- This compound. (n.d.). PubChem.
- Alkylation Reactions. (n.d.). Mettler Toledo.
- Benson, S. W. (1964). Kinetics of the Reactions of Alkyl Iodides with HI.AIP Publishing.
- Pentane, 1-iodo-4-methyl. (n.d.). NIST WebBook.
- N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute.
- Haloalkanes and Haloarenes. (n.d.). NCERT.
- Haloalkanes and Haloarenes. (n.d.). Drishti IAS.
Sources
- 1. This compound | C6H13I | CID 527581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. ncert.nic.in [ncert.nic.in]
- 4. byjus.com [byjus.com]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. Pentane, 1-iodo-4-methyl [webbook.nist.gov]
- 7. drishtiias.com [drishtiias.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mt.com [mt.com]
Application Notes & Protocols: Williamson Ether Synthesis Utilizing 1-Iodo-4-methylpentane
Executive Summary
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the Williamson ether synthesis for the preparation of isohexyl ethers using 1-iodo-4-methylpentane. The protocol details the underlying Sₙ2 mechanism, critical parameters for optimizing reaction conditions, a step-by-step experimental procedure, and methods for purification and characterization. By elucidating the causality behind experimental choices, this guide serves as a practical resource for the successful synthesis and troubleshooting of ethers derived from this versatile primary alkyl iodide.
Introduction: The Strategic Importance of the Williamson Ether Synthesis
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and broadly applied methods for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings.[1][2] The reaction's enduring utility stems from its straightforward and robust nature: the nucleophilic substitution of a halide by an alkoxide.[3] This synthesis proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism, a fact that fundamentally dictates the optimal choice of reactants and conditions.[1][4]
This guide focuses on the use of this compound (isohexyl iodide) as the electrophilic substrate. As a primary alkyl halide, it is an ideal candidate for the Sₙ2 pathway, minimizing the potential for competing elimination reactions.[4][5] Furthermore, the presence of iodide, an exceptional leaving group, enhances reaction rates and efficiency.[6][7] Understanding how to strategically leverage these molecular properties is key to achieving high-yield, high-purity synthesis of a wide range of isohexyl ethers, which are valuable intermediates in pharmaceuticals, fragrances, and material science.
Scientific Principles and Mechanistic Deep Dive
2.1 The Sₙ2 Mechanism: A Concerted Pathway
The Williamson ether synthesis is a classic example of an Sₙ2 reaction.[2] The mechanism is a single, concerted step where the nucleophile (alkoxide) attacks the electrophilic carbon atom from the backside relative to the leaving group (iodide).[1] This backside attack leads to a five-coordinate transition state before the carbon's stereochemistry is inverted (a Walden inversion) and the leaving group is expelled.[5]
2.2 Causality of Experimental Choices
The Alkyl Halide: this compound The structure of the alkyl halide is the most critical factor in determining the success of a Williamson synthesis.[8]
-
Substrate Class: this compound is a primary (1°) alkyl halide. Primary substrates are ideal for Sₙ2 reactions because the electrophilic carbon is sterically accessible, allowing for unimpeded backside attack by the nucleophile.[9][10] Secondary alkyl halides often yield a mixture of substitution and elimination products, while tertiary halides almost exclusively undergo elimination (E2).[4][5]
-
Leaving Group: The rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group. The best leaving groups are weak bases.[7] When comparing halogens, iodide (I⁻) is the best leaving group because it is the largest and its negative charge is spread over a larger volume, making it the most stable and weakest base among the halides.[11] The reactivity order is R-I > R-Br > R-Cl > R-F.[6] Using an iodide ensures a faster and more efficient reaction compared to the corresponding bromide or chloride.
The Nucleophile: Choosing the Alkoxide The alkoxide can be generated from a primary, secondary, or even tertiary alcohol.[1] The key is that the alkyl halide must be unhindered.[4] For instance, reacting sodium tert-butoxide (a bulky nucleophile) with this compound (a primary halide) is an effective strategy. However, the reverse—reacting a primary alkoxide with a tertiary halide—would fail and result in elimination products.[3]
The Base: Generating the Alkoxide The alkoxide nucleophile is typically generated by deprotonating the corresponding alcohol with a strong base. The choice of base is critical.
-
Sodium Hydride (NaH): This is a very common and effective choice.[12][13] NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol.[5][14] A significant advantage is that the only byproduct is hydrogen gas (H₂), which simply bubbles out of the reaction mixture, driving the equilibrium forward and simplifying purification.[4]
-
Potassium tert-Butoxide (KOtBu): A strong, sterically hindered base. While it can be used to deprotonate alcohols, it is often chosen specifically to promote elimination reactions.[15] For simple ether synthesis from an unhindered alcohol, NaH is generally a more straightforward choice.
-
Weaker Bases (e.g., K₂CO₃, NaOH): These are typically used for more acidic alcohols, such as phenols.[16][17] For simple aliphatic alcohols, a stronger base like NaH is required for complete and rapid deprotonation.
The Solvent: Facilitating the Reaction The solvent plays a crucial role in stabilizing the transition state. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal for Sₙ2 reactions.[1][18] These solvents can solvate the cation (e.g., Na⁺) but do not form strong hydrogen bonds with the alkoxide nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of reaction.[5] Protic solvents (like water or the parent alcohol) can solvate the nucleophile, reducing its reactivity and slowing the reaction.[5][19]
2.3 Competing Side Reaction: E2 Elimination
The primary competing pathway is the E2 (bimolecular elimination) reaction, where the alkoxide acts as a base rather than a nucleophile, abstracting a proton from the carbon adjacent (beta) to the leaving group to form an alkene.[20] To favor substitution (Sₙ2) over elimination (E2):
-
Use a primary alkyl halide: this compound is ideal.
-
Use the least sterically hindered alkoxide possible: If synthesizing an ether with a bulky group, it is better to incorporate that bulk into the alkoxide rather than the alkyl halide.
-
Maintain moderate temperatures: Higher temperatures tend to favor elimination over substitution.[20]
Detailed Experimental Protocol: Synthesis of Ethoxy-4-methylpentane
This protocol describes the synthesis of 1-ethoxy-4-methylpentane from this compound and ethanol.
3.1 Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Properties |
| This compound | C₆H₁₃I | 212.07 | 4.24 g | 20.0 | Liquid, density ~1.45 g/mL |
| Sodium Hydride (60% disp. in mineral oil) | NaH | 24.00 | 0.88 g | 22.0 | Solid, reactive with water |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 25 mL | - | Solvent/Reagent, anhydrous |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | Solvent, anhydrous |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | Extraction Solvent |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~50 mL | - | Quenching Solution |
| Brine (Saturated NaCl aq) | NaCl | 58.44 | ~50 mL | - | Washing Solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Drying Agent |
3.2 Step-by-Step Protocol
Step 1: Formation of Sodium Ethoxide (The Nucleophile)
-
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (25 mL).
-
Under a gentle stream of nitrogen, carefully add the sodium hydride (0.88 g, 22.0 mmol) portion-wise at 0 °C (ice bath). Caution: NaH reacts vigorously with water and alcohols, evolving flammable hydrogen gas. Ensure the addition is slow to control the effervescence.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation, forming a solution of sodium ethoxide.
Step 2: The Sₙ2 Reaction
-
Add anhydrous THF (50 mL) to the sodium ethoxide solution to ensure the subsequent reagents remain dissolved.
-
Slowly add this compound (4.24 g, 20.0 mmol) to the stirring solution via syringe.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting alkyl iodide. The reaction is typically complete in 2-6 hours.[1][18]
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (~50 mL) to destroy any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel. Add diethyl ether (~50 mL) and water (~50 mL). Shake and separate the layers.
-
Extract the aqueous layer twice more with diethyl ether (~25 mL each).
-
Combine all organic layers and wash with brine (~50 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Step 4: Purification
-
The resulting crude oil is purified by flash column chromatography on silica gel.[21][22]
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate/95% hexanes).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 1-ethoxy-4-methylpentane as a colorless oil.
Characterization and Troubleshooting
-
Expected Yield: 50-95% depending on reaction scale and purification efficiency.[2]
-
Characterization:
-
¹H NMR: Expect to see a characteristic triplet and quartet for the ethyl group, along with signals corresponding to the isohexyl chain. The methylene group adjacent to the oxygen (formerly -CH₂I) will shift significantly upfield.
-
¹³C NMR: Confirm the number of unique carbons and the formation of the new C-O bond.
-
IR Spectroscopy: Look for the prominent C-O ether stretch around 1070-1150 cm⁻¹.
-
GC-MS: Confirm the molecular weight of the product and assess its purity.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of alcohol (wet reagents/solvents).2. Inactive NaH.3. Insufficient reaction time or temperature. | 1. Ensure all glassware is oven-dried and solvents are anhydrous.2. Use a fresh bottle of NaH.3. Monitor reaction by TLC/GC and extend reflux time if necessary. |
| Significant Alkene Byproduct | 1. Reaction temperature is too high.2. A secondary or tertiary alcohol was used to make a bulky alkoxide, which is acting as a base. | 1. Reduce the reflux temperature or run the reaction at a lower temperature for a longer duration.2. While generally acceptable, consider an alternative synthetic route if elimination is severe. |
| Unreacted Starting Material | 1. Insufficient nucleophile (less than 1 equivalent of NaH).2. Poor quality alkyl iodide. | 1. Use a slight excess (1.1-1.2 equivalents) of the base and alcohol.2. Check the purity of the this compound. |
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Solvents: Tetrahydrofuran and diethyl ether are highly flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.
-
This compound: Alkyl halides are alkylating agents and should be handled with care. Avoid inhalation and skin contact.
References
- The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Master Organic Chemistry. [Link]
- Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. [Link]
- Williamson Ether Synthesis reaction - BYJU'S. (n.d.). BYJU'S. [Link]
- Williamson ether synthesis (video) - Khan Academy. (n.d.). Khan Academy. [Link]
- Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. [Link]
- Williamson Ether Synthesis - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
- Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
- Williamson Ether Synthesis - Laboratory Manual. (n.d.). University of Toronto. [Link]
- Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
- Effect of sterics on Sn2 reactions - Chemistry LibreTexts. (2019). Chemistry LibreTexts. [Link]
- Williamson Ether Synthesis - J&K Scientific LLC. (n.d.). J&K Scientific. [Link]
- What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction? - Quora. (2016). Quora. [Link]
- Williamson ether synthesis - chemeurope.com. (n.d.). chemeurope.com. [Link]
- Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC. (n.d.).
- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. (2013). YouTube. [Link]
- The effect of leaving group on the SN2 reaction - YouTube. (2020). YouTube. [Link]
- Characteristics of the Sₙ2 Reaction - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [Link]
- How to decide if Alkyl Halides undergo elimination or Williamson's ether synthesis when it reacts with NaOEt - Quora. (2018). Quora. [Link]
- if iodine is a better leaving group, shouldn't this be unreactive? : r/OrganicChemistry - Reddit. (2022). Reddit. [Link]
- Leaving Group Stability - SN1 and SN2 Reactions - YouTube. (2023). YouTube. [Link]
- Solved Assume that this compound reacts with CN? in | Chegg.com. (2016). Chegg. [Link]
- Synthesis of n-hexyl ether - PrepChem.com. (n.d.). PrepChem.com. [Link]
- Which of these undergo SN2: chlorobenzene, methylbenzene, iodopentane, or chloropentane? - Quora. (2019). Quora. [Link]
- Show how ethyl hexyl ether might be prepared by a Williamson ether synthesis. (n.d.). Study.com. [Link]
- First time synthesis, first time work-up and purification : r/Chempros - Reddit. (2021). Reddit. [Link]
- The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. (n.d.). Santai Technologies. [Link]
- Purification of ethers - US Patent US3450608A. (1969).
- Ethers from Ethanol. 3. Equilibrium Conversion and Selectivity Limitations in the Liquid-Phase Synthesis of Two tert-Hexyl Ethyl Ethers. (2006). Industrial & Engineering Chemistry Research. [Link]
- Substitute sodium hydride for potassium hydride? - Sciencemadness Discussion Board. (2009). Sciencemadness. [Link]
- Nucleophilic substitution in the Lab - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
- NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. (n.d.). BYJU'S. [Link]
- Preparation and Characterization of Non-Aromatic Ether Self-Assemblies on a HOPG Surface. (n.d.). FULIR - University of Zagreb. [Link]
- Preparing Ethers - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]
- This compound - PubChem. (n.d.). PubChem. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Khan Academy [khanacademy.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. echemi.com [echemi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. gold-chemistry.org [gold-chemistry.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Williamson_ether_synthesis [chemeurope.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. quora.com [quora.com]
- 21. reddit.com [reddit.com]
- 22. fulir.irb.hr [fulir.irb.hr]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Iodo-4-methylpentane
Introduction: The Utility and Challenges of a Primary Alkyl Iodide
1-Iodo-4-methylpentane is a valuable building block in organic synthesis, providing a versatile handle to introduce the isocaproyl moiety into complex molecular architectures. As a primary alkyl iodide, its C(sp³)–I bond is a prime electrophilic site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging new carbon-carbon and carbon-heteroatom bonds.[1][2]
However, the use of sp³-hybridized alkyl halides like this compound in these transformations presents distinct challenges compared to their sp²-hybridized aryl or vinyl counterparts. Key hurdles include slower rates of oxidative addition to the palladium(0) catalyst and the propensity for competing side reactions, most notably β-hydride elimination.[3][4] The development of sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has been instrumental in overcoming these obstacles, making the cross-coupling of primary alkyl iodides an increasingly reliable and powerful synthetic tool.[1][4]
This guide provides an in-depth examination of several key cross-coupling reactions involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both practical utility and a deeper mechanistic understanding.
General Laboratory Considerations for Cross-Coupling Reactions
To ensure reproducibility and high yields, adherence to stringent laboratory techniques is paramount.
-
Inert Atmosphere: Most palladium-catalyzed coupling reactions are sensitive to oxygen, which can oxidize the active Pd(0) catalyst. Reactions should be assembled under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or standard Schlenk line techniques.
-
Solvent and Reagent Purity: Solvents should be anhydrous and degassed prior to use to remove dissolved oxygen. This is typically achieved by sparging with an inert gas or through several freeze-pump-thaw cycles. Reagents should be of high purity, as impurities can inhibit or poison the catalyst.
-
Reaction Monitoring: Progress should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion and identify potential side products.
I. Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a highly versatile method for creating carbon-carbon bonds between an organoboron species and an organic halide.[5][6] While traditionally applied to aryl and vinyl halides, advancements in ligand design have extended its utility to sp³-hybridized electrophiles like this compound.[7]
Mechanistic Overview
The catalytic cycle, illustrated below, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6] The oxidative addition of the alkyl iodide to the Pd(0) complex is often the rate-determining step.[6] A base is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[7][8]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established procedures for primary alkyl iodides.[3]
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄), finely ground
-
Phenylboronic Acid
-
This compound
-
Anhydrous Toluene
-
Deionized Water
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add finely ground potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Add phenylboronic acid (1.2 mmol, 1.2 equiv.) and this compound (1.0 mmol, 1.0 equiv.).
-
Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product (5-methyl-1-phenylhexane) by flash column chromatography on silica gel.
Scientific Rationale
-
Catalyst System (Pd(OAc)₂/SPhos): SPhos is a bulky, electron-rich Buchwald-type phosphine ligand. Its steric bulk promotes the formation of a monoligated Pd(0) species, which is highly active for oxidative addition. Its electron-donating character increases the electron density on the palladium center, further facilitating the oxidative addition of the C(sp³)–I bond and accelerating the final reductive elimination step.[3][4]
-
Base (K₃PO₄): A moderately strong base like potassium phosphate is effective in promoting the formation of the boronate "ate" complex without causing significant degradation of the starting materials or product.[7]
-
Solvent (Toluene/H₂O): The biphasic solvent system helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the interface.[9]
II. Buchwald-Hartwig Amination: Constructing C(sp³)–N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[10][11] Its application to alkyl halides has provided a significant advantage over classical Sₙ2 reactions, which are often plagued by competing elimination reactions, especially with sterically hindered amines.[12][13][14]
Protocol: Coupling of this compound with Aniline
This protocol is based on general methods for the amination of primary alkyl halides.[3]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Aniline
-
This compound
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a dry reaction tube.
-
Add anhydrous toluene (5 mL).
-
Add aniline (1.2 mmol, 1.2 equiv.) followed by this compound (1.0 mmol, 1.0 equiv.).
-
Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).
-
Wash with saturated aqueous sodium bicarbonate (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product (N-(4-methylpentyl)aniline) by flash column chromatography.
Scientific Rationale
-
Catalyst System (Pd₂(dba)₃/XPhos): XPhos is another highly effective bulky, electron-rich ligand that promotes the challenging oxidative addition of the alkyl iodide and facilitates the C–N reductive elimination.[15]
-
Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[16][17] Sodium tert-butoxide is commonly used for this purpose.
III. Sonogashira Coupling: Synthesis of C(sp³)–C(sp) Bonds
The Sonogashira reaction couples terminal alkynes with organic halides, typically using a dual catalyst system of palladium and copper(I).[18][19] It is a direct and efficient method for synthesizing substituted alkynes.
Protocol: Coupling of this compound with Phenylacetylene
This protocol is adapted from standard Sonogashira conditions for alkyl halides.[3]
Materials:
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N)
-
Phenylacetylene
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) followed by phenylacetylene (1.2 mmol, 1.2 equiv.).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product (6-methyl-1-phenylhept-1-yne) by flash column chromatography.
Scientific Rationale
-
Dual Catalysis: The reaction is believed to proceed via two interconnected catalytic cycles.[20] The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.
-
Base/Solvent (Et₃N): Triethylamine serves as both the base to deprotonate the terminal alkyne and often as a solvent or co-solvent.[21]
IV. Other Relevant Coupling Reactions
While Suzuki, Buchwald-Hartwig, and Sonogashira are common, other named reactions are also applicable for coupling this compound.
| Reaction Name | Coupling Partner | Typical Catalyst | Key Features & Limitations |
| Negishi Coupling | Organozinc (R-ZnX) | Pd(0) or Ni(0) | High functional group tolerance; organozinc reagents are moisture-sensitive.[22][23] |
| Kumada Coupling | Grignard (R-MgX) | Ni(II) or Pd(0) | Utilizes readily available Grignard reagents; low functional group tolerance due to high reactivity of the organometallic partner.[24][25][26] |
| Stille Coupling | Organostannane (R-SnR'₃) | Pd(0) | Organostannanes are stable to air and moisture; primary drawback is the high toxicity of tin compounds.[27][28][29] |
| Heck Reaction | Alkene | Pd(0) | Generally not suitable for alkyl halides with β-hydrogens, like this compound, under standard conditions due to rapid β-hydride elimination.[30][31] |
Experimental Workflow & Troubleshooting
A successful cross-coupling experiment relies on a systematic workflow from setup to purification.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Common Issues and Solutions
-
Low or No Conversion:
-
Cause: Inactive catalyst (due to oxygen exposure), impure reagents, or insufficient temperature.
-
Solution: Ensure rigorous inert atmosphere techniques. Use freshly purified solvents and high-purity reagents. Confirm reaction temperature and consider screening different ligands or bases.
-
-
Formation of Side Products:
-
Cause: For this compound, a common side product is 4-methyl-1-pentene via β-hydride elimination. Homocoupling of the reaction partners can also occur.
-
Solution: Use bulky ligands (e.g., Buchwald-type) that favor reductive elimination over β-hydride elimination. Ensure proper stoichiometry and slow addition of reagents if homocoupling is significant.
-
-
Difficulty in Purification:
-
Cause: Residual catalyst or ligands co-eluting with the product.
-
Solution: Perform an aqueous wash (e.g., with NH₄Cl or dilute acid) to remove some inorganic salts. Filtering the crude product through a plug of silica can remove baseline palladium impurities before column chromatography.
-
References
- Peacock, D.M.; Roos, C.B.; Hartwig, J.F. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. The Hartwig Group, UC Berkeley. [Link][13]
- Hartwig, J.F. et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. [Link][12][14]
- Wikipedia. Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link][5]
- Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link][6]
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link][7]
- Yoneda Labs (2021). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link][8]
- Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40, 4937-4947. [Link][4]
- Terao, J., Kambe, N. et al. Pd-catalyzed cross-coupling reactions of alkyl halides. Semantic Scholar. [Link][1]
- Wikipedia. Negishi coupling. Wikipedia, The Free Encyclopedia. [Link][22]
- Wikipedia. Kumada coupling. Wikipedia, The Free Encyclopedia. [Link][24]
- Wikipedia. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link][10]
- NROChemistry. Negishi Coupling. NROChemistry. [Link][23]
- Organic Chemistry Portal. Kumada Coupling. Organic Chemistry Portal. [Link][25]
- Name-Reaction.com.
- Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal. [Link][27]
- Chemistry Notes (2022).
- NROChemistry. Stille Coupling. NROChemistry. [Link][28]
- Wikipedia. Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link][18]
- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link][19]
- Chemistry LibreTexts (2023).
- Organic Chemistry Portal. Negishi Coupling. Organic Chemistry Portal. [Link][33]
- Wikipedia. Heck reaction. Wikipedia, The Free Encyclopedia. [Link][30]
- Taylor & Francis Online. Heck reaction – Knowledge and References. Taylor & Francis Online. [Link][31]
- Pearson (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. [Link][17]
- Wikipedia. Stille reaction. Wikipedia, The Free Encyclopedia. [Link][29]
- Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link][34]
- Chemistry LibreTexts (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link][20]
- RSC Publishing (2014). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link][9]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link][15]
- ResearchGate (2002). Cross-Coupling Reactions: A Practical Guide.
- Chem-Station (2014). Sonogashira-Hagiwara Cross Coupling Reaction.
Sources
- 1. Pd-catalyzed cross-coupling reactions of alkyl halides. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. name-reaction.com [name-reaction.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 22. Negishi coupling - Wikipedia [en.wikipedia.org]
- 23. Negishi Coupling | NROChemistry [nrochemistry.com]
- 24. Kumada coupling - Wikipedia [en.wikipedia.org]
- 25. Kumada Coupling [organic-chemistry.org]
- 26. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 27. Stille Coupling [organic-chemistry.org]
- 28. Stille Coupling | NROChemistry [nrochemistry.com]
- 29. Stille reaction - Wikipedia [en.wikipedia.org]
- 30. Heck reaction - Wikipedia [en.wikipedia.org]
- 31. taylorandfrancis.com [taylorandfrancis.com]
Application Notes & Protocols: A Guide to the Laboratory-Scale Synthesis and Utility of 1-Iodo-4-methylpentane
Introduction: The Versatility of a Primary Alkyl Iodide
In the landscape of modern organic synthesis, 1-iodo-4-methylpentane (also known as isohexyl iodide) stands out as a versatile and highly reactive building block. As a primary alkyl halide, its utility is rooted in the fundamental principles of carbon-carbon and carbon-heteroatom bond formation.[1] The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodide ion an excellent leaving group in nucleophilic substitution reactions.[2] This inherent reactivity makes this compound an ideal substrate for a variety of transformations crucial to the work of researchers in pharmaceuticals and fine chemical synthesis.
This guide provides an in-depth exploration of key laboratory-scale procedures involving this compound. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-tested protocols, and offer insights into the causality behind experimental choices, ensuring that each protocol is a self-validating system for the discerning scientist.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 6196-80-1 | [4] |
| Molecular Formula | C₆H₁₃I | [3][4] |
| Molecular Weight | 212.07 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 179-180 °C | [6] |
| Density | 1.437 g/mL at 25 °C | [6] |
Core Application 1: Grignard Reagent Formation and Nucleophilic Addition
The transformation of an electrophilic alkyl halide into a strongly nucleophilic organometallic species is a cornerstone of synthetic chemistry. The Grignard reaction, for which Victor Grignard was awarded the Nobel Prize in 1912, remains a preeminent method for C-C bond formation.[7][8]
Expertise & Experience: The "Why"
The reaction involves the insertion of magnesium metal into the carbon-iodine bond of this compound.[9] This fundamentally inverts the polarity of the adjacent carbon atom, turning it from an electrophilic center into a potent carbanionic nucleophile (R-MgX).[8][9] The choice of an ethereal solvent like anhydrous tetrahydrofuran (THF) or diethyl ether is critical; these solvents are non-protic and solvate the magnesium center, stabilizing the Grignard reagent.[9] The entire process must be conducted under strictly anhydrous conditions, as even trace amounts of water will protonate and destroy the highly basic Grignard reagent.[10]
Protocol 1A: Synthesis of Isohexylmagnesium Iodide
This protocol details the formation of the Grignard reagent in situ for immediate use.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (1-2 small crystals)
-
Anhydrous Tetrahydrofuran (THF)
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser and pressure-equalizing dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the flame-dried glassware while hot and allow it to cool under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings and a crystal of iodine in the flask. Gently warm the flask with a heat gun under the inert gas stream until purple iodine vapors sublime and coat the magnesium surface. This process etches the metal, removing the passivating oxide layer.[8] Allow the flask to cool to room temperature.
-
Initiation: Add enough anhydrous THF to just cover the magnesium. In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add a small aliquot (~5-10%) of this solution to the stirred magnesium suspension.
-
Propagation: A successful initiation is marked by the disappearance of the iodine color, the solution turning cloudy and grey, and potentially gentle, spontaneous refluxing.[11] Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture for 1-2 hours at room temperature or with gentle heating to ensure all the magnesium has reacted. The resulting grey-brown solution is the Grignard reagent, ready for the next step.
Diagram: Grignard Reagent Formation Workflow
Caption: Workflow for the preparation of isohexylmagnesium iodide.
Protocol 1B: Reaction with an Electrophile (Cyclohexanone)
This protocol demonstrates the use of the prepared Grignard reagent to form a tertiary alcohol.
Procedure:
-
Addition: Cool the freshly prepared isohexylmagnesium iodide solution to 0 °C using an ice bath. Dissolve cyclohexanone (0.95 eq) in anhydrous THF and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours.
-
Work-up: Cool the mixture back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the resulting alkoxide and precipitates magnesium salts as filterable solids.[11]
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to yield the crude product, 1-isohexylcyclohexan-1-ol.
-
Analysis: The crude product can be purified by column chromatography on silica gel and characterized by NMR and IR spectroscopy.
Diagram: Grignard Reaction with a Ketone
Caption: General reaction pathway of a Grignard reagent with a ketone.
| Reactant 1 | Reactant 2 (Electrophile) | Solvent | Temperature | Time (h) | Product | Typical Yield (%) |
| This compound | Cyclohexanone | THF | 0 °C to RT | 2-4 | 1-Isohexylcyclohexan-1-ol | 80-90 |
| This compound | Benzaldehyde | Diethyl Ether | 0 °C to RT | 2-3 | 1-Phenyl-5-methylhexan-1-ol | 85-95 |
| This compound | Carbon Dioxide (dry ice) | Diethyl Ether | -78 °C to RT | 3-5 | 5-Methylhexanoic acid | 75-85 |
Core Application 2: Nucleophilic Substitution via S(_N)2 Mechanism
The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a fundamental transformation where a nucleophile displaces a leaving group in a single, concerted step.[12] Primary alkyl halides like this compound are exemplary substrates for this reaction due to the low steric hindrance at the electrophilic carbon and the excellent leaving group ability of iodide.[2]
Expertise & Experience: The "Why"
In this protocol, we utilize sodium cyanide as the nucleophile to synthesize 5-methylhexanenitrile. This reaction is a powerful method for extending a carbon chain by one carbon.[13] The choice of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or acetone, is crucial. These solvents solvate the cation (Na⁺) but not the nucleophilic anion (CN⁻), leaving the cyanide ion "naked" and highly reactive, thereby accelerating the S(_N)2 reaction rate.
Protocol 2: Synthesis of 5-Methylhexanenitrile
Materials:
-
This compound (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add sodium cyanide and anhydrous DMSO.
-
Reaction: Begin stirring and add this compound to the suspension. Heat the reaction mixture to 50-60 °C.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a larger volume of water and transfer to a separatory funnel.
-
Extraction & Purification: Extract the aqueous phase with diethyl ether (3x). Combine the organic layers, wash successively with water and brine to remove residual DMSO and salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Analysis: The crude nitrile can be purified by vacuum distillation to yield a clear, colorless liquid.
Diagram: S(_N)2 Reaction Mechanism
Caption: Concerted backside attack in an S(_N)2 reaction.
Synthesis of this compound: The Finkelstein Reaction
While commercially available, this compound can be readily synthesized in the laboratory from its more common and less expensive chloro- or bromo-analogs via the Finkelstein reaction.[14]
Expertise & Experience: The "Why"
This reaction is a classic example of an equilibrium-driven synthesis.[12] It involves treating an alkyl chloride or bromide with an excess of sodium iodide in acetone.[12][14] The key to its success lies in the differential solubility of the halide salts. While sodium iodide (NaI) is soluble in acetone, the sodium chloride (NaCl) or sodium bromide (NaBr) formed as a byproduct is not.[15] According to Le Chatelier's principle, the precipitation of the insoluble salt drives the equilibrium towards the formation of the desired alkyl iodide.
Protocol 3: Synthesis of this compound from 1-Bromo-4-methylpentane
Materials:
-
1-Bromo-4-methylpentane (1.0 eq)
-
Sodium Iodide (NaI), anhydrous (1.5 eq)
-
Acetone, anhydrous
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Setup: In a round-bottom flask, dissolve sodium iodide in anhydrous acetone with stirring.
-
Reaction: Add 1-bromo-4-methylpentane to the solution. Attach a reflux condenser and heat the mixture to reflux. A white precipitate (NaBr) will begin to form.
-
Monitoring: Continue refluxing for 4-6 hours or until TLC/GC analysis indicates the full consumption of the starting bromide.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Purification: Remove the acetone from the filtrate under reduced pressure. Dissolve the remaining residue in diethyl ether and wash with water and then with a 5% aqueous sodium thiosulfate solution to remove any residual iodine. Wash with brine, dry over anhydrous calcium chloride (CaCl₂), filter, and concentrate to give the crude product.
-
Analysis: Purify by vacuum distillation to obtain pure this compound.
| Starting Material | Reagent | Solvent | Time (h) | Product | Typical Yield (%) |
| 1-Bromo-4-methylpentane | NaI (1.5 eq) | Acetone | 4-6 | This compound | >90 |
| 1-Chloro-4-methylpentane | NaI (1.5 eq) | Acetone | 12-24 | This compound | 80-90 |
Safety and Handling
Trustworthiness: A Commitment to Safety
Proper handling of all chemicals is paramount for ensuring laboratory safety. This compound and its precursors should be handled with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
This compound: May cause skin and eye irritation.[16] It is light-sensitive and should be stored in a cool, dark place, often stabilized with copper.[6][17] All operations should be conducted in a well-ventilated fume hood.
-
Grignard Reagents: Highly reactive and pyrophoric upon contact with air, especially in concentrated form. They react violently with water and other protic sources.[7] Strict adherence to anhydrous and inert atmosphere techniques is mandatory.
-
Sodium Cyanide: Highly toxic if ingested, inhaled, or absorbed through the skin.[18] All manipulations must be performed in a fume hood. Acidic work-up of cyanide-containing reaction mixtures is extremely hazardous as it liberates toxic hydrogen cyanide (HCN) gas. A basic aqueous work-up (e.g., with sodium hypochlorite solution) is required to quench and destroy excess cyanide.
Conclusion
This compound serves as a powerful and adaptable reagent in the synthetic chemist's toolkit. Its high reactivity as an electrophile in S(_N)2 reactions and its ability to be converted into a potent nucleophile via Grignard reagent formation allow for a wide array of molecular constructions. The protocols and principles detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently and effectively utilize this valuable synthetic intermediate.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemistry Affinity. (2021). 2-chloro-4-methylpentane from this compound | Organic Conversion:16. YouTube.
- SATHEE. (n.d.). Finkelstein Reaction.
- University of Colorado Boulder. (n.d.). Grignard Reaction. Department of Chemistry.
- Wikipedia. (n.d.). Finkelstein reaction.
- Organic Syntheses. (n.d.). Procedure.
- AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION.
- Homework.Study.com. (n.d.). What would be the major product if 1,4-dibromo-4-methylpentane reacted with: a.)One equivalent...
- Organic Chemistry Portal. (n.d.). Finkelstein Reaction.
- Chegg.com. (2016). Solved: Assume that this compound reacts with CN? in...
- Chemguide. (n.d.). grignard reagents.
- NCERT. (n.d.). Haloalkanes and Haloarenes.
- Chegg.com. (2015). A) Select the only substance formed as a major organic product...
- Science-Revision.co.uk. (n.d.). nucleophilic substitution.
- Advent Chembio. (n.d.). 1-Iodohexane, 98% [Hexyl iodide].
- Samagra. (n.d.). Haloalkanes and Haloarenes.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes.
Sources
- 1. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]
- 2. byjus.com [byjus.com]
- 3. This compound | C6H13I | CID 527581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. | Advent [adventchembio.com]
- 6. 1-碘己烷 contains copper as stabilizer, ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. leah4sci.com [leah4sci.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 13. chegg.com [chegg.com]
- 14. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 15. adichemistry.com [adichemistry.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. science-revision.co.uk [science-revision.co.uk]
Application Notes and Protocols for the Functionalization of 1-Iodo-4-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-4-methylpentane, also known as isohexyl iodide, is a versatile primary alkyl iodide that serves as a valuable starting material for the introduction of the isohexyl moiety into a wide range of organic molecules. Its structure, featuring a terminal iodine atom on a branched alkyl chain, makes it an excellent substrate for a variety of nucleophilic substitution and organometallic coupling reactions. The lipophilic nature of the isohexyl group can be strategically employed in drug design to modulate pharmacokinetic and pharmacodynamic properties of bioactive compounds. This technical guide provides in-depth application notes and detailed protocols for the functionalization of this compound, with a focus on methodologies relevant to pharmaceutical and chemical research.
I. Nucleophilic Substitution Reactions: The SN2 Pathway
The primary carbon-iodine bond in this compound is highly susceptible to nucleophilic attack via a bimolecular nucleophilic substitution (SN2) mechanism. The iodide ion is an excellent leaving group, facilitating reactions with a wide array of nucleophiles under relatively mild conditions.
A. Williamson Ether Synthesis for Isohexyl Ethers
The Williamson ether synthesis is a classic and reliable method for the preparation of ethers. The reaction of this compound with an alkoxide or phenoxide nucleophile provides a straightforward route to isohexyl ethers.
Causality in Experimental Choices: The choice of a strong base, such as sodium hydride (NaH), is crucial for the complete deprotonation of the alcohol to form the more nucleophilic alkoxide. Aprotic polar solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are preferred as they solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive, and do not participate in hydrogen bonding which could hinder the nucleophile.
Experimental Protocol: Synthesis of Isohexyl Phenyl Ether
Materials:
-
This compound (1.0 eq)
-
Phenol (1.05 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add this compound dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure isohexyl phenyl ether.
Data Presentation: Representative Williamson Ether Synthesis Reactions
| Nucleophile (Alcohol) | Base | Solvent | Product | Typical Yield (%) |
| Methanol | NaH | THF | 1-Methoxy-4-methylpentane | 85-95 |
| Ethanol | NaH | THF | 1-Ethoxy-4-methylpentane | 80-90 |
| Phenol | NaH | THF | Isohexyl phenyl ether | 75-85 |
B. N-Alkylation for the Synthesis of Isohexylamines
The direct alkylation of amines with this compound is a fundamental method for preparing N-isohexylamines. Primary and secondary amines can be alkylated, although overalkylation can be a competing side reaction. The use of a suitable base is critical to neutralize the hydroiodic acid formed during the reaction.
Causality in Experimental Choices: A non-nucleophilic base like potassium carbonate (K₂CO₃) is often employed to prevent competition with the amine nucleophile. The choice of a polar aprotic solvent such as acetonitrile or DMF facilitates the SN2 reaction. For the synthesis of primary amines, the Gabriel synthesis or the use of an azide nucleophile followed by reduction is often preferred to avoid overalkylation.
Experimental Protocol: Synthesis of N-Isohexylaniline
Materials:
-
This compound (1.1 eq)
-
Aniline (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add aniline, potassium carbonate, and anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound dropwise to the mixture.
-
Heat the reaction to 80 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to obtain N-isohexylaniline.
C. Synthesis of Isohexyl Azide and Nitrile
This compound readily reacts with sodium azide (NaN₃) and sodium cyanide (NaCN) to produce the corresponding isohexyl azide and isohexyl nitrile. These products are valuable intermediates for further transformations, such as the reduction of the azide to a primary amine or the hydrolysis of the nitrile to a carboxylic acid.
Experimental Workflow: SN2 Reactions of this compound
Caption: Generalized workflow for SN2 functionalization.
II. Organometallic Reactions: Carbon-Carbon Bond Formation
Organometallic reagents derived from this compound are powerful tools for constructing new carbon-carbon bonds, a cornerstone of modern organic synthesis and drug discovery.
A. Grignard Reaction: Formation and Application of Isohexylmagnesium Iodide
The reaction of this compound with magnesium metal in an anhydrous ether solvent yields the corresponding Grignard reagent, isohexylmagnesium iodide. This organometallic species is a potent nucleophile and a strong base, reacting readily with a variety of electrophiles, including aldehydes, ketones, and esters.[1][2]
Causality in Experimental Choices: Anhydrous conditions are paramount for the success of a Grignard reaction, as any trace of water will protonate and destroy the highly basic Grignard reagent.[1] Diethyl ether or THF are the solvents of choice as they are anhydrous and coordinate with the magnesium center, stabilizing the Grignard reagent. A small crystal of iodine is often used as an activator to initiate the reaction by etching the passivating oxide layer on the surface of the magnesium turnings.[1]
Experimental Protocol: Synthesis of 1-Phenyl-5-methyl-1-hexanol via Grignard Reaction
Materials:
-
This compound (1.1 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether
-
A small crystal of iodine
-
Benzaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.
-
Add a small portion of the iodide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of benzaldehyde in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the addition of saturated aqueous NH₄Cl.
-
If a precipitate forms, add 1 M HCl to dissolve it.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude alcohol by flash column chromatography.
-
Grignard Reaction Mechanism
Caption: Key stages of the Grignard reaction.
B. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds and have revolutionized organic synthesis.[3][4] this compound, as a primary alkyl iodide, can participate in these transformations, although less commonly than aryl or vinyl halides.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[4] While traditionally used for sp²-sp² couplings, recent advancements have expanded its scope to include sp³-hybridized alkyl halides.
Causality in Experimental Choices: The choice of a palladium catalyst with bulky, electron-rich phosphine ligands is often crucial for facilitating the oxidative addition of the alkyl iodide, which is typically the rate-limiting step. A suitable base is required to activate the organoboron species for transmetalation.[4]
General Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
In a Schlenk flask, combine the arylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas several times.
-
Add the solvent(s) and this compound via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by GC-MS or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over an anhydrous drying agent, filter, and concentrate.
-
Purify the product by column chromatography.
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an organic halide.[5][6] This reaction is a highly efficient method for the synthesis of substituted alkynes.
Causality in Experimental Choices: The reaction typically employs a palladium(0) catalyst and a copper(I) cocatalyst. The copper salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[6] An amine base, such as triethylamine or diisopropylamine, is used as the base and often as the solvent.
General Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the solvent.
-
Add the amine base, followed by the terminal alkyne.
-
Add this compound to the stirred mixture.
-
Heat the reaction to the appropriate temperature (can range from room temperature to 80 °C) and monitor its progress.
-
Upon completion, cool the mixture and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the precipitated amine hydrohalide salt.
-
Wash the filtrate with saturated aqueous NH₄Cl (to remove copper salts) and then with brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the resulting alkyne by column chromatography.
III. Applications in Drug Discovery and Development
The introduction of the isohexyl group can significantly impact the biological activity and pharmacokinetic profile of a drug candidate. The lipophilicity of the isohexyl moiety can enhance membrane permeability and binding to hydrophobic pockets of target proteins. The functionalization of this compound provides access to a diverse range of isohexyl-containing building blocks for medicinal chemistry programs.
For instance, the alkylation of heterocyclic scaffolds, such as indoles, with this compound can lead to novel compounds with potential therapeutic applications.[7][8] The isohexyl group can serve as a key pharmacophoric element or as a substituent to optimize the drug-like properties of a lead compound. The synthetic methodologies described in this guide offer researchers the tools to explore the chemical space around the isohexyl scaffold in their drug discovery efforts.
References
- BenchChem (2025). Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes. BenchChem.
- BenchChem (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. BenchChem.
- Chen, et al. (2024).
- BYJU'S. Williamson Ether Synthesis reaction.
- Chemistry LibreTexts (2024). Sonogashira Coupling.
- ResearchGate. Sonogashira coupling of alkyl halides.
- Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling.
- Docsity (2012). Williamson Ether Synthesis - Introduction to Organic Chemistry - Lecture Notes.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- ResearchGate. Alkylation of indole sodium salt with 1-iodobutane.
- SciELO México.
- Pendidikan Kimia. Introducing Undergraduates to Research Using a Suzuki−Miyaura Cross-Coupling Organic Chemistry Miniproject.
- Dong, V. M., & Behenna, D. C. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
- Organic Syntheses. 10 - Organic Syntheses Procedure.
- University of Michigan. Grignard Reaction.
- ResearchGate.
- Master Organic Chemistry (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- Organic Chemistry Portal. Suzuki Coupling.
- National Institutes of Health (2019).
- Organic Chemistry Portal. Grignard Reaction.
- The Organic Chemistry Tutor (2018). Grignard Reagent Reaction Mechanism. YouTube.
- Reddit (2025). Williamson synthesis.
- Organic Chemistry Portal. Synthesis of indoles.
- CHIMIA (2005). View of Synthesis and Properties of Novel Poly(Hexyl-Substituted Lactides)
- ResearchGate (2005). Synthesis and Properties of Novel Poly(Hexyl-Substituted Lactides)
- Chegg (2021). Solved When (R)-2-iodo-4-methylpentane reacts with sodium.
- PubChem. This compound.
- American Chemical Society (2017). Synthetic Approaches to the New Drugs Approved During 2015.
- BOC Sciences.
- MDPI (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1-Iodo-4-methylpentane
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1-Iodo-4-methylpentane. This guide is designed to provide expert insights and actionable troubleshooting strategies to help you improve reaction yields and minimize side products. As a primary alkyl iodide, this compound is a versatile reagent, but its reactivity profile necessitates careful control of reaction conditions to achieve desired outcomes. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Foundational Knowledge & General Troubleshooting
Before diving into specific reaction types, it's crucial to address foundational issues that can impact any chemical transformation involving this compound.
FAQ 1: My reaction yield is consistently low, regardless of the specific transformation. Where should I start troubleshooting?
This is a common issue that often points to problems with reagents or the experimental setup rather than the specific reaction mechanism.
Answer:
A systematic approach is key. Before optimizing reaction-specific parameters, validate the quality of your starting materials and your general laboratory technique.
Core Troubleshooting Workflow:
Caption: General troubleshooting workflow for low reaction yields.
Detailed Breakdown:
-
Substrate Purity: this compound can degrade over time, especially when exposed to light and air, releasing free iodine (giving it a pink or brownish tint).
-
Causality: Impurities can poison catalysts or participate in unwanted side reactions. For instance, trace amounts of HI can act as an acid catalyst for elimination.
-
Action: If the liquid is discolored, purify it by washing with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove I₂, followed by washing with water and brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtering. For high-purity applications, distillation under reduced pressure may be necessary.
-
-
Reagent and Solvent Quality:
-
Causality: The presence of water or other protic impurities in solvents or reagents is detrimental to many reactions, especially those involving strong bases or organometallics. For example, in a Grignard reaction, any water will protonate and destroy the Grignard reagent[1]. Solvents must be rigorously dried.
-
Action: Use freshly distilled or commercially available anhydrous solvents. Ensure nucleophiles or bases have not degraded from improper storage.
-
-
Inert Atmosphere:
-
Causality: Many reagents, such as organolithiums, Grignards, and strong bases like sodium hydride, are reactive towards oxygen and moisture.
-
Action: For sensitive reactions, ensure your glassware is flame-dried or oven-dried immediately before use. Assemble the apparatus hot under a stream of inert gas (Argon or Nitrogen) and maintain a positive pressure of inert gas throughout the reaction.
-
Section 2: Navigating Nucleophilic Substitution (SN2) vs. Elimination (E2)
The most common challenge when using a primary alkyl halide like this compound is the competition between the desired SN2 pathway and the yield-reducing E2 pathway.
Caption: Competing SN2 and E2 reaction pathways for this compound.
FAQ 2: My Williamson ether synthesis is producing more alkene than ether. How do I favor the SN2 product?
Answer:
This is a classic case of the E2 elimination reaction outcompeting the SN2 substitution.[2][3] The alkoxide you are using is acting as a base rather than a nucleophile. To improve the yield of the ether, you must adjust conditions to specifically favor the SN2 mechanism.[4]
Causality:
-
The Nucleophile/Base: The alkoxide is the key. A sterically hindered (bulky) alkoxide, like potassium tert-butoxide, is a very strong base but a poor nucleophile, and will almost exclusively give the elimination product. Even less hindered alkoxides like ethoxide or methoxide are still strong bases and can promote E2.[5]
-
Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are therefore favored by higher temperatures.[3]
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, Acetone) are ideal for SN2 reactions.[6] They solvate the counter-ion (e.g., Na⁺) but leave the nucleophile (alkoxide) "naked" and highly reactive. Polar protic solvents (e.g., ethanol, water) can form a hydrogen-bond cage around the nucleophile, reducing its nucleophilicity and slowing the SN2 reaction rate.[7]
Troubleshooting Protocol: Optimizing Williamson Ether Synthesis
-
Alkoxide Formation:
-
Recommended: Instead of using a pre-made alkoxide, generate it in situ using a strong, non-nucleophilic base like sodium hydride (NaH). Add the alcohol you wish to convert into an alkoxide to a suspension of NaH in an anhydrous polar aprotic solvent like THF or DMF at 0 °C. This ensures the alkoxide is formed cleanly without introducing a bulky base.
-
-
Temperature Control:
-
After the alkoxide is formed (hydrogen evolution ceases), maintain the temperature at 0 °C or allow it to warm slowly to room temperature. Avoid heating the reaction unless you have determined that the reaction rate is too slow at ambient temperature.
-
-
Reagent Addition:
-
Add the this compound to the freshly prepared alkoxide solution dropwise. A slow addition maintains a low concentration of the alkyl halide, which can help minimize side reactions.
-
-
Solvent Choice:
-
Use a polar aprotic solvent. THF, DMF, and DMSO are excellent choices that will accelerate the SN2 reaction.[6]
-
| Parameter | Condition to Favor SN2 (Ether) | Condition to Favor E2 (Alkene) | Rationale |
| Base/Nucleophile | Use NaH to form a non-hindered alkoxide (e.g., from methanol, ethanol). | Use a strong, sterically hindered base (e.g., KOC(CH₃)₃). | Bulky bases struggle to perform backside attack for SN2, so they act as bases, abstracting a proton. |
| Temperature | 0 °C to Room Temperature | Reflux / High Temperature | Elimination is often entropically favored and has a higher activation energy.[3] |
| Solvent | Polar Aprotic (DMF, DMSO, THF) | Can occur in various solvents, but protic solvents may hinder the competing SN2 reaction. | Polar aprotic solvents enhance the strength of the nucleophile, accelerating the SN2 rate.[6][7] |
FAQ 3: I am trying to synthesize 5-methylhexanenitrile using NaCN, but the yield is poor. What are the critical factors?
Answer:
This is another SN2 reaction where optimizing the solvent and ensuring reagent quality are paramount for achieving a high yield.[8]
Causality:
-
Solvent Choice: The choice of solvent is arguably the most critical factor here. Cyanide (CN⁻) is a potent nucleophile, but its effectiveness is highly solvent-dependent. In polar protic solvents like ethanol or water, the cyanide anion is heavily solvated via hydrogen bonding, which blunts its nucleophilicity. In a polar aprotic solvent like DMSO or DMF, the anion is poorly solvated, making it a much more powerful nucleophile, leading to a dramatic increase in the SN2 reaction rate.[7]
-
Leaving Group: You are using this compound, which is ideal. Iodide is an excellent leaving group, far superior to bromide or chloride, which facilitates the SN2 displacement.[5][9]
Troubleshooting Protocol: Cyanide Substitution
-
Select the Right Solvent:
-
Action: Perform the reaction in anhydrous DMSO or DMF. This is the single most effective change you can make to improve the yield.
-
-
Ensure Solubility:
-
Action: Use sodium cyanide (NaCN) or potassium cyanide (KCN). While NaCN is common, sometimes solubility can be an issue. Using a crown ether (e.g., 18-crown-6 with KCN) can help solubilize the salt in some organic solvents and further enhance the nucleophilicity of the "naked" cyanide anion.
-
-
Temperature:
-
Action: The reaction can often be run effectively at room temperature or with gentle heating (e.g., 40-60 °C) in DMSO/DMF. Monitor the reaction by TLC or GC to avoid overheating, which could lead to side products.
-
-
Purity:
-
Action: Ensure your this compound is pure and free of acidic impurities (see FAQ 1).
-
Section 3: Grignard Reagent Formation and Use
Alkyl iodides are excellent precursors for Grignard reagents due to their high reactivity with magnesium metal.[1] However, this reactivity also means the process is sensitive to experimental conditions.
FAQ 4: I am having trouble forming the Grignard reagent from this compound. The reaction won't initiate, or I get a low yield of my desired alcohol after reacting with a carbonyl.
Answer:
Difficulty in Grignard reagent formation almost always stems from two sources: inactive magnesium or the presence of water/oxygen. The subsequent low yield in the addition reaction is typically due to incomplete formation of the Grignard reagent or its consumption by side reactions.
Causality:
-
Magnesium Surface: Magnesium metal is coated with a passivating layer of magnesium oxide (MgO). This layer prevents the magnesium from reacting with the alkyl halide. The reaction cannot start until this layer is breached.
-
Anhydrous Conditions: Grignard reagents are extremely strong bases. They react instantly and irreversibly with even trace amounts of water or any protic solvent (e.g., alcohols).[1] This is the most common cause of failure. One equivalent of water will destroy one equivalent of your Grignard reagent.
Troubleshooting Protocol: Grignard Reagent Formation
Caption: Experimental workflow for successful Grignard reagent formation.
-
Rigorous Drying:
-
Action: All glassware must be oven-dried at >120 °C for several hours or flame-dried under vacuum and cooled under a stream of inert gas (argon is preferred over nitrogen). Use anhydrous diethyl ether or THF.
-
-
Magnesium Activation:
-
Action: Before adding the solvent, place the magnesium turnings in the flask and gently crush them with a glass stirring rod under an inert atmosphere. This exposes fresh, unoxidized metal surfaces.
-
Chemical Activation: A small crystal of iodine (I₂) can be added to the flask. The iodine reacts with the magnesium surface, chemically etching away the MgO layer.
-
-
Initiation:
-
Action: Add a small portion (about 10%) of your this compound solution in anhydrous ether to the activated magnesium. Do not add it all at once. Wait for signs of reaction (gentle bubbling, cloudiness, exothermic). If it doesn't start, gently warm the flask with a heat gun or in a warm water bath. Once initiated, the reaction is often self-sustaining.
-
-
Execution:
-
Action: Once the reaction has started, add the rest of the this compound solution dropwise at a rate that maintains a gentle reflux. Adding it too quickly can lead to a violent exotherm and coupling side reactions (Wurtz coupling).
-
By meticulously controlling these factors, you can reliably generate your Grignard reagent and proceed with your synthesis, dramatically improving the final product yield.
References
- Pearson Education, Inc. (n.d.). What alkyl halide will be obtained in greatest yield?
- Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction.
- Vedantu. (n.d.). Alkyl Iodide.
- University of Calgary. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook.
- University of Illinois Springfield. (n.d.). Alkyl Halides.
- Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Chegg. (2016, June 20). Solved Assume that this compound reacts with CN? in.
- Chemacademist. (2023, December 8). 2-chloro-4-methylpentane from this compound | Organic Conversion:16 [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4). doi: 10.25236/AJMC.2023.040407.
- Master Organic Chemistry. (2012, August 28). Introduction to Elimination Reactions: The Key Pattern.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes.
- National Council of Educational Research and Training. (n.d.). Haloalkanes and Haloarenes.
- National Center for Biotechnology Information. (n.d.). 1-Iodo-4,4-dimethylpentane. PubChem Compound Database.
- Study.com. (n.d.). Write the mechanism for 1-iodo-2-methyl cyclopentane to 1-methyl cyclopentanone.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- University of Wisconsin-Platteville. (n.d.). ORGANIC CHEMISTRY I – PRACTICE EXERCISE Elimination Reactions and Alkene Synthesis.
- Chemistry LibreTexts. (2022, July 20). 14.3: Elimination by the E1 Mechanism.
- Master Organic Chemistry. (n.d.). Elimination (E1) Practice Problems And Solutions.
- The Organic Chemistry Tutor. (2016, July 28). Organic Chemistry Elimination Reactions - E1, E2, E1CB [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). 4-(1-Ethoxyethoxy)-3,3-difluoro-1-iodo-4-methylpentane. PubChem Compound Database.
- Chegg. (2015, February 23). A) Select the only substance formed as a major.
- National Center for Biotechnology Information. (n.d.). 1-Iodo-4-methylhexane. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 1-Iodo-2,4-dimethylpentane. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 1-Chloro-4-iodo-4-methylpentane. PubChem Compound Database.
- Data.gov. (2025, September 6). Compound 527581: this compound.
- Scribd. (n.d.). Iupac Rules and Practice Sheet With Answers 1 PDF.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. crab.rutgers.edu [crab.rutgers.edu]
- 8. Solved Assume that this compound reacts with CN? in | Chegg.com [chegg.com]
- 9. byjus.com [byjus.com]
Technical Support Center: Purification of Crude 1-Iodo-4-methylpentane by Distillation
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 1-iodo-4-methylpentane. The information herein is structured to address common and complex challenges encountered during distillation, providing both foundational knowledge and advanced troubleshooting strategies. Our approach emphasizes the causality behind experimental choices to ensure robust and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties of this compound and the principles of its purification by distillation.
Q1: What are the key physical properties of this compound relevant to its distillation?
Understanding the physical properties of this compound is critical for designing an effective distillation protocol. Key parameters are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃I | [1] |
| Molecular Weight | 212.07 g/mol | [1][2] |
| Boiling Point | 178-179 °C at 760 mmHg (Atmospheric Pressure) | [3] |
| Boiling Point | 78 °C at 17 mmHg (Reduced Pressure) | [4] |
| Density | ~1.46 g/mL |
Q2: Why is vacuum distillation the recommended method for purifying this compound?
This compound, like many alkyl iodides, is a heat-sensitive compound.[5] The carbon-iodine (C-I) bond is relatively weak, making the molecule susceptible to thermal decomposition at its atmospheric boiling point (~178 °C).[6][7] Heating to such temperatures can initiate side reactions, primarily the elimination of hydrogen iodide (HI) to form an alkene, or C-I bond fission, leading to the formation of free radicals and colored impurities like molecular iodine (I₂).[6][8]
Vacuum distillation is a technique that lowers the pressure above the liquid, which in turn reduces the temperature required for it to boil.[9][10][11] By distilling this compound under reduced pressure (e.g., 17 mmHg), its boiling point is significantly lowered to approximately 78 °C.[4] This gentler condition minimizes thermal stress on the molecule, preventing degradation and ensuring a higher purity of the final product.[5][10]
Q3: What are the likely impurities in a crude sample of this compound?
Impurities in a crude sample typically originate from the synthetic route used. A common method for preparing alkyl iodides is the Finkelstein reaction, where an alkyl chloride or bromide is treated with sodium iodide.[12] Another method involves the reaction of the corresponding alcohol with an iodine source.[13]
Potential impurities include:
-
Unreacted Starting Materials: Such as 4-methyl-1-pentanol or the corresponding alkyl bromide/chloride.
-
Solvents: Residual solvents from the reaction or workup steps.
-
Decomposition Products: 4-methyl-1-pentene (from HI elimination), and dissolved molecular iodine (I₂), which imparts a pink or brown color.[14][15]
-
Byproducts from Synthesis: Ethers (if synthesized from an alcohol under acidic conditions) or other isomeric halides.[16]
Q4: What is the difference between simple, fractional, and vacuum distillation for this compound?
-
Simple Distillation: This technique is suitable for separating liquids with significantly different boiling points (greater than 70-100 °C) or for removing a non-volatile solid from a liquid.[17] It would be ineffective for separating this compound from impurities with close boiling points.
-
Fractional Distillation: This method is employed when the boiling points of the components in a mixture are close (less than 70 °C apart).[18][19] It introduces a fractionating column between the distillation flask and the condenser. This column provides a large surface area (e.g., glass beads, rings, or Vigreux indentations) for repeated vaporization-condensation cycles, which enriches the vapor in the more volatile component, leading to a much better separation.[19][20]
-
Vacuum Fractional Distillation: This is the ideal method for this compound. It combines the enhanced separation power of fractional distillation with the gentle heating conditions of vacuum distillation. This dual approach allows for the efficient removal of close-boiling impurities while simultaneously preventing thermal decomposition of the product.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the distillation of crude this compound.
Q5: The liquid in the distillation flask is turning dark brown/purple upon heating. What is happening and how can I prevent it?
Answer: This coloration is a classic sign of thermal decomposition. The dark color is due to the formation and dissolution of molecular iodine (I₂), which results from the breakdown of the this compound.[14]
-
Causality: The heating temperature is too high, likely because the distillation is being performed at or near atmospheric pressure. The prolonged exposure to high heat is breaking the weak C-I bonds.[6][8]
-
Solutions:
-
Implement Vacuum Distillation: Immediately switch to a vacuum distillation setup to lower the boiling point and reduce the required heating temperature.[10][21]
-
Use a Proper Heating Bath: Avoid direct heating with a mantle on the glass. Use an oil bath or sand bath for more uniform and controllable heat distribution.
-
Add a Stabilizer: Before starting the distillation, add a few small pieces of copper wire or turnings to the distillation flask. Copper acts as a scavenger for any iodine that forms, reacting with it to form non-volatile copper(I) iodide (CuI), thus preventing the discoloration and potential side reactions.[15]
-
Q6: I'm not achieving a good separation between my product and a known impurity. What should I do?
Answer: Poor separation efficiency indicates that the vapor is not being sufficiently enriched with the lower-boiling component before it reaches the condenser.
-
Causality: This can be due to an inefficient fractionating column, too rapid a distillation rate, or unstable heating.
-
Solutions:
-
Use an Appropriate Fractionating Column: Ensure you are using a fractionating column (e.g., a Vigreux column) and not just a simple distillation setup. For very close-boiling impurities, a longer column or one packed with Raschig rings or steel wool can provide more theoretical plates, enhancing separation.[17][19]
-
Slow Down the Distillation Rate: Heat the flask slowly and gently. The goal is to have a slow, steady drip rate of 1-2 drops per second in the receiving flask. This allows a proper temperature gradient to be established in the column, facilitating effective separation.[19]
-
Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings. This helps maintain the temperature gradient essential for fractional separation.
-
Check for Bumping: Ensure smooth boiling by using a magnetic stir bar or boiling chips. Violent boiling, or "bumping," can splash un-fractionated liquid directly into the condenser, ruining the separation.[21]
-
Q7: The distillation is proceeding very slowly or has stopped, even with increased heating. What are the possible causes?
Answer: A stalled distillation typically points to an issue with either the heat input or the system pressure.
-
Causality: Insufficient energy reaching the liquid to cause boiling, or a system pressure that is too high for the applied temperature.
-
Solutions:
-
Check the Heat Source: Ensure the heating mantle or oil bath is set to a temperature at least 20-30 °C above the expected boiling point of the liquid at the current vacuum level. Verify that the heating element is functioning correctly.
-
Inspect the Vacuum Level: A gradual loss of vacuum (a leak) will cause the boiling point to rise. As it rises, the distillation may slow or stop at the current heat setting. Check all glass joints and tubing connections for leaks.
-
Ensure Proper Immersion: Make sure the thermometer bulb is positioned correctly—just below the side arm leading to the condenser—to accurately measure the temperature of the vapor that is entering the condenser.[19]
-
Q8: The vacuum pressure is fluctuating or not reaching the desired level. How do I troubleshoot this?
Answer: A stable, low pressure is crucial for a successful vacuum distillation. Fluctuations indicate leaks or pump issues.[22][23]
-
Causality: Leaks in the glassware assembly or inefficient performance of the vacuum pump.
-
Solutions:
-
Inspect All Joints: Turn off the vacuum and carefully check every ground glass joint. Ensure they are clean and properly sealed with a minimal amount of vacuum grease applied in a thin, even band.
-
Check Tubing: Examine the vacuum tubing for cracks, holes, or loose connections. Ensure the tubing is thick-walled and rated for vacuum to prevent collapse.
-
Verify Pump Performance: Check the oil level and quality in the vacuum pump. Old or contaminated oil will prevent the pump from reaching its maximum vacuum. Change the oil if it appears cloudy or discolored.
-
Isolate the Leak: If possible, assemble the system piece by piece and test the vacuum at each stage to pinpoint the location of the leak.
-
Section 3: Detailed Experimental Protocol
Protocol: Vacuum Fractional Distillation of Crude this compound
This protocol outlines a standard procedure for the purification of this compound on a laboratory scale.
-
Preparation and Pre-treatment:
-
If the crude product is highly colored, wash it in a separatory funnel with a 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove dissolved iodine.
-
Wash subsequently with water, then with a saturated brine solution to remove residual water-soluble impurities.
-
Dry the crude organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Filter the dried liquid to remove the drying agent.
-
-
Apparatus Assembly:
-
Set up a fractional distillation apparatus using clean, dry glassware. The setup should include a round-bottom flask, a fractionating column (Vigreux type is common), a distillation head with a thermometer, a condenser, and a receiving flask (or a cow-type adapter for collecting multiple fractions).[24]
-
Ensure all ground glass joints are lightly greased and securely clamped.
-
Connect the condenser to a circulating cold water source (water in at the bottom, out at the top).
-
Connect the vacuum takeoff adapter to a vacuum trap (to protect the pump) and then to a vacuum pump.
-
-
Distillation Procedure:
-
Place the dried, crude this compound into the round-bottom flask, filling it to no more than two-thirds of its capacity.
-
Add a magnetic stir bar or a few boiling chips for smooth boiling. Adding a small piece of copper wire is also recommended.[15]
-
Begin stirring and turn on the vacuum pump. Allow the pressure to stabilize at the desired level (e.g., 10-20 mmHg).
-
Slowly begin heating the distillation flask using an oil or sand bath.
-
Observe the liquid for the onset of boiling and watch for the ring of condensate to slowly rise up the fractionating column.[19]
-
Collect any initial low-boiling fractions (forerun) in a separate flask. This will likely contain residual solvents or more volatile impurities.
-
When the vapor temperature stabilizes at the boiling point of this compound at the working pressure, switch to a clean receiving flask to collect the main product fraction.
-
Continue distillation at a slow, steady rate until most of the product has been collected. The temperature should remain stable during this period.
-
Stop the distillation when the temperature either begins to rise sharply (indicating a higher-boiling impurity is starting to distill) or drops (indicating most of the material has been distilled).
-
-
Shutdown:
-
Remove the heating bath and allow the system to cool to room temperature.[21]
-
Crucially, vent the system to atmospheric pressure before turning off the vacuum pump. This prevents pump oil from being sucked back into the system.
-
Disassemble the apparatus and transfer the purified product to a clean, labeled storage container.
-
Section 4: Visualization
Troubleshooting Logic for Distillation of this compound
The following diagram illustrates a logical workflow for diagnosing and resolving common issues encountered during the purification process.
Caption: Troubleshooting workflow for common distillation issues.
References
- Vertex AI Search. (n.d.). Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation.
- ACS Publications. (n.d.). Two-Channel Thermal Unimolecular Decomposition of Alkyl Iodides.
- American Chemical Society. (n.d.). Two-Channel Thermal Unimolecular Decomposition of Alkyl Iodides.
- Illinois Experts. (n.d.). Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions.
- Wikipedia. (n.d.). Distillation.
- Knowledge. (2025, February 26). Short-Path Distillation: An Ideal Choice for Separating Heat-Sensitive Materials.
- Unknown Source. (2024, November 25). Distillation: Principles, Applications and Process Explained.
- EBSCO. (n.d.). Distillation | Research Starters.
- PubChem. (n.d.). This compound.
- Cheméo. (n.d.). Pentane, 1-iodo-4-methyl - Chemical & Physical Properties.
- Guidechem. (n.d.). This compound 6196-80-1 wiki.
- The Journal of Chemical Physics. (1964). Thermal Decomposition of Some Alkyl Halides by a Shock-Tube Method.
- ChemSynthesis. (2025, May 20). iodo-methyl-cyclopentane.
- Google Patents. (n.d.). Alkyl iodide storage container and method for purification of alkyl iodide.
- NPTEL Archive. (n.d.). Module 3 : Alkanes and Alkyl Halides.
- Wikipedia. (n.d.). Fractional distillation.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
- The Chemistry Blog. (n.d.). What is Fractional Distillation?
- Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues?
- Vedantu. (n.d.). Alkyl Iodide.
- Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation.
- Chemistry For Everyone. (2025, November 10). How Can You Fix Problems In Distillation Columns?
- YouTube. (2021, May 17). Vacuum Distillation.
- YouTube. (2022, April 8). Vacuum Distillation.
- UMass ScholarWorks. (n.d.). The preparation of alkyl iodides.
- Google Patents. (n.d.). Method of manufacturing alkyl iodides.
Sources
- 1. This compound | C6H13I | CID 527581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Pentane, 1-iodo-4-methyl - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. njhjchem.com [njhjchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. Distillation - Wikipedia [en.wikipedia.org]
- 10. Distillation: Principles, Applications and Process Explained [gcea.de]
- 11. Distillation | Research Starters | EBSCO Research [ebsco.com]
- 12. byjus.com [byjus.com]
- 13. US3053910A - Method of manufacturing alkyl iodides - Google Patents [patents.google.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 16. archive.nptel.ac.in [archive.nptel.ac.in]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Fractional distillation - Wikipedia [en.wikipedia.org]
- 19. Purification [chem.rochester.edu]
- 20. chemicals.co.uk [chemicals.co.uk]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
- 24. youtube.com [youtube.com]
Technical Support Center: A Guide to the Purification of 1-Iodo-4-methylpentane by Column Chromatography
This guide serves as a specialized resource for researchers and drug development professionals facing the task of purifying 1-iodo-4-methylpentane. We will delve into the nuances of handling this specific alkyl iodide, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods for your specific experimental context.
Introduction: The Challenge of Purifying Acid-Sensitive Alkyl Iodides
Alkyl iodides, such as this compound, are valuable synthetic intermediates. However, their purification via column chromatography is not always straightforward. The primary challenge stems from their sensitivity to the acidic nature of standard silica gel, which can lead to decomposition and significantly reduced yields.[1][2] This guide provides a robust framework for overcoming this and other common purification hurdles.
Part 1: Core Principles & Recommended Starting Conditions
Question: What are the optimal stationary and mobile phase conditions for purifying this compound?
Answer: The key to success is mitigating the compound's instability while achieving adequate separation from impurities.
Stationary Phase Selection: Neutralizing the Threat
Standard silica gel possesses acidic silanol groups (Si-OH) on its surface, which can catalyze the elimination of HI from alkyl iodides or other acid-mediated degradation pathways.[3] As a Senior Application Scientist, my primary recommendation is to avoid unmodified silica gel if you observe product degradation.
-
Primary Recommendation: Deactivated Silica Gel. The most reliable approach is to neutralize the silica gel's acidity. This is easily accomplished by preparing your eluent with a small amount of a basic modifier, typically 0.1% to 2% triethylamine (TEA).[1][4][5] The TEA will preferentially interact with the acidic sites on the silica, rendering the surface less reactive towards your acid-sensitive product.
-
Alternative Stationary Phases: If decomposition persists, consider using a different stationary phase altogether.
-
Neutral Alumina: This is an excellent alternative as it lacks the acidity of silica.[3] It is particularly effective for purifying base-stable compounds.
-
Florisil: A mild, neutral magnesium silicate that can be effective for separations where compounds might irreversibly adsorb to silica or alumina.[3]
-
Mobile Phase (Eluent) Selection: Controlling Polarity
This compound is a non-polar compound. Therefore, a non-polar mobile phase is required for elution. The general principle of normal-phase chromatography is that non-polar compounds elute first.[6][7]
-
Recommended System: The most common and effective solvent system is a mixture of a non-polar hydrocarbon and a slightly more polar solvent, such as Hexanes and Ethyl Acetate (EtOAc) or Hexanes and Diethyl Ether .[8][9]
-
Elution Strategy: It is highly recommended to start with 100% hexanes to elute any very non-polar impurities (e.g., residual starting alkanes).[8] Then, gradually increase the polarity by slowly introducing ethyl acetate (e.g., 1%, 2%, 5% EtOAc in hexanes). This gradient elution ensures that your desired product elutes in a sharp band after the non-polar impurities but before any more polar byproducts.[6]
Table 1: Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, high-resolution medium. Its acidity is the main concern to address. |
| Stationary Phase Modifier | 0.1 - 2% Triethylamine (TEA) in eluent | Critical Step. Neutralizes acidic silica surface to prevent product decomposition.[1][5] |
| Mobile Phase System | Hexanes/Ethyl Acetate | A versatile and standard system providing a good polarity range for most organic compounds.[8] |
| Elution Method | Gradient Elution | Start with 100% Hexanes, then gradually increase to 2-5% EtOAc in Hexanes. This provides the best resolution. |
| Preliminary Analysis | Thin-Layer Chromatography (TLC) | Always run a TLC first to determine the optimal solvent ratio. Aim for an Rf value of ~0.3 for your product.[6] |
| Sample Loading | Dry Loading | For best results, pre-adsorb the crude product onto a small amount of silica before adding it to the column. This leads to sharper bands and better separation.[1][10] |
Part 2: Detailed Experimental Protocol
Question: Can you provide a step-by-step workflow for the entire column chromatography process?
Answer: Certainly. This protocol incorporates best practices for handling sensitive compounds.
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of your crude this compound in a solvent like dichloromethane.
-
Spot it on a TLC plate and develop it in various hexanes/EtOAc mixtures (e.g., 99:1, 98:2, 95:5).
-
The ideal eluent system will give your product an Rf value of approximately 0.3.[6] Visualize the spot using a UV lamp and/or a potassium permanganate stain (alkyl halides often appear as yellow-white spots on a purple background).
-
-
Column Packing (Wet-Packing Method):
-
Select a column with an appropriate diameter for your sample size (a 20:1 to 50:1 ratio of silica weight to crude product weight is typical).[6]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[11]
-
Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 100% hexanes with 0.5% TEA).
-
Pour the slurry into the column, tapping the side gently to ensure even packing. Use air pressure to push the excess solvent through until the solvent level meets the top of the silica bed.[11] Do not let the column run dry.
-
Add another thin layer of sand on top to protect the silica surface.[10]
-
-
Sample Loading (Dry-Loading Method):
-
Dissolve your crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 5-10 times the mass of your crude product) to this solution.
-
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[10]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your starting eluent (100% hexanes + TEA) to the column.
-
Use gentle air pressure to push the solvent through the column at a steady rate.
-
Begin collecting fractions in test tubes. The number and size of fractions will depend on the scale of your purification.
-
As the elution progresses, gradually increase the percentage of ethyl acetate in your mobile phase according to your preliminary TLC analysis.
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
-
Isolation:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator. Note that triethylamine is volatile and should be removed during this step.
-
Place the final product under high vacuum to remove any residual solvent.
-
Part 3: Troubleshooting Guide
Question: My purification is not working as expected. What could be wrong?
Answer: Purification issues are common. This guide will help you diagnose the problem based on the evidence.
Table 2: Common Problems and Solutions
| Problem | Observation (Evidence) | Potential Cause | Solution |
| Product Decomposition | Streaking on TLC plate; many new spots appear; very low or zero yield. | The stationary phase is too acidic for this compound.[2] | 1. Add a modifier: Ensure 0.1-2% triethylamine is in your eluent.[1][5] 2. Change stationary phase: Switch to neutral alumina or Florisil.[3] |
| Poor Separation | Product co-elutes with impurities; fractions are mixed. | 1. Incorrect Eluent Polarity: The chosen solvent system does not provide sufficient resolution. 2. Column Overloading: Too much crude material was loaded onto the column.[6] | 1. Re-optimize eluent: Use a shallower polarity gradient (e.g., increase EtOAc by 0.5% increments). 2. Reduce sample load: Use a larger column or less material. |
| Product Will Not Elute | No product is observed in the collected fractions, even after adding a large volume of eluent. | The mobile phase is not polar enough to displace the compound from the stationary phase.[9] | 1. Increase Polarity: Systematically increase the percentage of the polar co-solvent (ethyl acetate). 2. Flush the column: If necessary, flush the column with a much more polar solvent (e.g., 50% EtOAc/Hexanes) to recover the material. |
| Irregular Bands/Cracking | The bands of compounds running down the column are not flat or horizontal; cracks appear in the silica bed. | Improper column packing or thermal shock from adding solvent. | The column must be repacked. Ensure the silica slurry is homogenous and allowed to settle evenly without air bubbles.[6] |
Troubleshooting Workflow Diagram
This diagram provides a logical path to diagnose and solve purification issues.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. columbia.edu [columbia.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: A Researcher's Guide to Commercial 1-Iodo-4-methylpentane
Welcome to the technical support center for 1-iodo-4-methylpentane. This guide is designed for researchers, scientists, and drug development professionals who utilize this alkyl iodide in their experimental workflows. As a key building block in organic synthesis, the purity of this compound is paramount to achieving reliable and reproducible results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the commercial-grade material.
Introduction: The Critical Role of Purity
This compound is a valuable reagent in a variety of chemical transformations, including nucleophilic substitutions and the formation of organometallic compounds. However, the presence of impurities can lead to a cascade of undesirable outcomes, such as reduced reaction yields, formation of byproducts, and difficulties in product purification. Understanding the nature of these impurities, their origin, and how to detect and remove them is essential for the integrity of your research. This guide will equip you with the knowledge to confidently assess the quality of your this compound and troubleshoot any purity-related issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the quality and handling of commercial this compound.
Q1: Why does my recently purchased this compound have a pink or brownish tint?
A1: The discoloration of this compound is a common observation and is almost always due to the presence of dissolved molecular iodine (I₂). Alkyl iodides are susceptible to decomposition, particularly when exposed to light and heat, which results in the homolytic cleavage of the carbon-iodine bond to form free radicals. These radicals can then combine to form I₂. While a slight pink or yellow tint may not significantly impact many reactions, a darker color indicates a higher concentration of iodine and potentially other degradation byproducts, which can interfere with your chemistry.
Q2: I suspect my reaction is not proceeding as expected. Could impurities in this compound be the cause?
A2: Absolutely. Impurities in your alkyl iodide can significantly impact your reaction's success. The most common culprits are unreacted starting materials from the synthesis of this compound, such as 1-chloro-4-methylpentane or 1-bromo-4-methylpentane. These alkyl halides are less reactive than their iodide counterpart and may not participate in the desired reaction, leading to lower yields. Additionally, residual solvents from the manufacturing process can alter the reaction conditions.
Q3: How should I properly store this compound to maintain its purity?
A3: Proper storage is crucial to minimize degradation. This compound should be stored in an amber glass bottle to protect it from light. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration at 2-8°C is recommended. Storing the bottle under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation. The addition of a small piece of copper wire to the bottle can help scavenge any free iodine that may form over time.[1]
Troubleshooting Guide: Identifying and Mitigating Impurities
This section provides a systematic approach to identifying and addressing common impurities in commercial this compound.
Issue 1: Presence of Halogenated Impurities
Question: My analysis indicates the presence of other halogenated compounds in my this compound. What are they and how can I confirm their identity?
Answer: The most probable halogenated impurities are the starting materials from which this compound was synthesized. The industrial production of alkyl iodides often employs the Finkelstein reaction , where an alkyl chloride or bromide is treated with an excess of sodium iodide in a suitable solvent like acetone.[2][3][4] Therefore, the most likely impurities are 1-chloro-4-methylpentane and/or 1-bromo-4-methylpentane .
1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
GC-MS is the definitive technique for identifying and quantifying volatile and semi-volatile organic impurities.[5]
-
Principle: The components of the sample are separated based on their boiling points and polarity in the gas chromatograph. The mass spectrometer then fragments the individual components and provides a unique mass spectrum, which acts as a "fingerprint" for identification.
-
Expected Observations: In a GC chromatogram, you would expect to see the main peak for this compound. Impurity peaks will likely elute before the main product peak due to their lower boiling points.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Expected Elution Order |
| 1-Chloro-4-methylpentane | 120.62 | ~120 | 1 |
| 1-Bromo-4-methylpentane | 165.07 | ~145-147 | 2 |
| This compound | 212.07 | ~175-177 | 3 |
dot
Caption: Illustrative GC chromatogram showing the expected elution order of common halogenated impurities in this compound.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy can provide structural confirmation of the impurities. While the signals of the alkyl chain will be similar, the chemical shifts of the protons and carbons directly attached to the halogen will be distinct.
| Nucleus | 1-Chloro-4-methylpentane (Expected δ ppm) | 1-Bromo-4-methylpentane (Expected δ ppm) | This compound (Expected δ ppm) |
| ¹H (α-CH₂) | ~3.5 | ~3.4 | ~3.2 |
| ¹³C (α-CH₂) | ~45 | ~34 | ~7 |
-
Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.
Issue 2: Product Discoloration (Presence of Iodine)
Question: My this compound is brown. How can I remove the color, and will it affect my reaction?
Answer: The brown color is due to dissolved iodine (I₂). While in some cases this may not interfere, it is good practice to remove it before use, especially in sensitive reactions like organometallic preparations.
This protocol describes a simple liquid-liquid extraction to remove dissolved iodine.
dot
Sources
- 1. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 4. adichemistry.com [adichemistry.com]
- 5. shimadzu.com [shimadzu.com]
Removing unreacted starting material from 1-Iodo-4-methylpentane reactions
Introduction
Welcome to the technical support guide for the purification of 1-iodo-4-methylpentane. This document is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating this valuable alkyl iodide from its reaction precursors. Successful synthesis is only half the battle; achieving high purity is critical for subsequent steps and reliable results. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to address the most common purification challenges, particularly the removal of unreacted starting materials.
The primary synthetic routes to this compound typically involve the direct iodination of 4-methyl-1-pentanol or a halide exchange reaction (the Finkelstein reaction) from a corresponding alkyl chloride or bromide.[1][2] Each method presents a unique impurity profile that must be addressed with a tailored purification strategy. This guide will equip you with the knowledge to diagnose issues and implement the most effective purification workflow.
Frequently Asked Questions (FAQs)
Q1: My final product has a pink or brownish tint. What causes this and how do I fix it?
A: This coloration is almost always due to the presence of dissolved elemental iodine (I₂), which forms from the decomposition of the alkyl iodide, often accelerated by light or heat.[3] To remove it, wash the organic solution with a mild reducing agent like 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the color disappears.[3][4] The iodine is reduced to colorless iodide ions (I⁻), which are soluble in the aqueous phase.
Q2: I see a significant amount of unreacted 4-methyl-1-pentanol in my crude NMR. Can I remove it by distillation alone?
A: While possible, it is not recommended as the primary method. 4-Methyl-1-pentanol and this compound have relatively close boiling points, which can lead to co-distillation and poor separation. A more robust method is to first perform an aqueous extractive workup to remove the bulk of the polar alcohol before proceeding to distillation.
Q3: After my Finkelstein reaction, I have a white precipitate. What is it?
A: If you performed a classic Finkelstein reaction using sodium iodide in acetone to convert an alkyl chloride or bromide, the white precipitate is the sodium chloride (NaCl) or sodium bromide (NaBr) byproduct.[1][2] These salts are poorly soluble in acetone, which drives the reaction equilibrium towards the desired alkyl iodide.[1] This precipitate should be removed by filtration before proceeding with the workup.
Q4: Is this compound stable at high temperatures?
A: Alkyl iodides can be sensitive to heat and may decompose during distillation at atmospheric pressure.[3] It is highly recommended to perform distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal decomposition.[5][6]
Troubleshooting Guide: Common Purification Issues
This section provides a deeper dive into specific purification challenges, explaining the underlying chemistry and offering step-by-step solutions.
Issue 1: Persistent Contamination with 4-Methyl-1-pentanol
This is the most common issue when synthesizing this compound from its corresponding alcohol. The unreacted alcohol is a polar impurity that must be removed.
Causality: The hydroxyl group (-OH) of 4-methyl-1-pentanol makes it significantly more polar and water-soluble than the target alkyl iodide.[7][8] We can exploit this difference in polarity to separate the two compounds using liquid-liquid extraction.[9]
Solution: Aqueous Extractive Workup
An aqueous workup is the most effective method for removing residual alcohol.[9] By washing the crude organic mixture with water or brine, the polar alcohol will preferentially partition into the aqueous layer, leaving the less polar this compound in the organic layer.
Workflow for Removing Starting Alcohol
Caption: Extractive workup to remove polar impurities.
Issue 2: Product Decomposition and Color Formation
Causality: Alkyl iodides are the least stable of the alkyl halides and can undergo decomposition, particularly when exposed to light, heat, or impurities, to form elemental iodine (I₂), which is intensely colored.[3]
Solution: Reductive Wash and Proper Storage
-
Reductive Wash: During the aqueous workup, include a wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This reduces the I₂ to colorless iodide (I⁻).
-
Reaction:2Na₂S₂O₃(aq) + I₂(org) → Na₂S₄O₆(aq) + 2NaI(aq)
-
-
Proper Storage: Store the purified product in an amber vial or a flask wrapped in aluminum foil to protect it from light. For long-term storage, keep it refrigerated and consider adding a small piece of copper wire, which acts as a stabilizer.
Issue 3: Incomplete Separation by Final Purification
Even after a workup, trace impurities may remain. The final purification step is crucial for achieving high purity.
Decision Framework for Final Purification
Choosing the right final purification method depends on the scale of the reaction and the nature of the remaining impurities.
Caption: Decision logic for final purification step.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Extractive Workup
This protocol is designed to remove unreacted 4-methyl-1-pentanol and other water-soluble impurities.
-
Transfer: Transfer the entire crude reaction mixture to a separatory funnel of appropriate size. If the reaction solvent is water-miscible (e.g., acetone), dilute the mixture with a water-immiscible organic solvent like diethyl ether or dichloromethane.
-
Thiosulfate Wash: Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The volume should be about 20-30% of the organic layer volume. Stopper the funnel, invert it, and vent immediately. Shake gently for 30-60 seconds, venting frequently to release any pressure buildup. Allow the layers to separate and drain the lower aqueous layer. Repeat until the organic layer is colorless.[3]
-
Water/Brine Wash: Add deionized water or a saturated aqueous solution of sodium chloride (brine). Shake and vent as before. This wash removes the majority of the unreacted 4-methyl-1-pentanol. Drain the aqueous layer. For high levels of alcohol contamination, this step may be repeated 2-3 times.
-
Drying: Transfer the washed organic layer to a clean Erlenmeyer flask. Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add small portions and swirl until the drying agent no longer clumps and flows freely.
-
Filtration & Concentration: Gravity filter the dried solution through a fluted filter paper into a round-bottom flask. Rinse the drying agent with a small amount of fresh solvent to ensure complete transfer. Remove the solvent using a rotary evaporator. The remaining residue is the crude this compound, ready for final purification.
Protocol 2: Purification by Vacuum Distillation
This is the preferred method for purifying gram-scale quantities of this compound.[10] Distillation under reduced pressure prevents thermal decomposition.[5][6]
| Property | This compound | 4-Methyl-1-pentanol |
| Molecular Weight | 212.07 g/mol [11] | 102.17 g/mol [8] |
| Boiling Point (atm) | ~183-185 °C (estimated) | 151-153 °C[7] |
| Density | ~1.45 g/mL (estimated) | ~0.81 g/mL[8] |
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Add a few boiling chips or a magnetic stir bar to the distillation flask containing the crude product.
-
Vacuum: Slowly apply vacuum to the system. A water aspirator or a vacuum pump can be used. Use a manometer to monitor the pressure.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collection: Collect the fraction that distills at the expected boiling point for the measured pressure. Discard any initial low-boiling forerun and stop the distillation before high-boiling residues begin to distill.
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs.
- Wikipedia. (n.d.). Finkelstein reaction.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- BYJU'S. (n.d.). Finkelstein Reaction.
- Sathee Jee. (n.d.). Finkelstein Reaction.
- Ekeeda. (2019, May 6). Distillation Under Reduced Pressure – Definition, Principle and Advantage - Chemistry Class 11 [Video]. YouTube.
- iPrep. (2024, August 5). Distillation Under Reduced Pressure - Class 11th [Video]. YouTube.
- ChemTL. (2024, August 9). Reduced pressure distillation [Video]. YouTube.
- NIST. (n.d.). 1-Pentanol, 4-methyl-. NIST WebBook.
- PubChem. (n.d.). 4-Methyl-1-pentanol. National Center for Biotechnology Information.
- NCERT. (n.d.). Haloalkanes and Haloarenes.
- NIST. (n.d.). 1-Pentanol, 4-methyl- Reaction thermochemistry data. NIST WebBook.
- Cason, J., & Correia, J. S. (1961). Investigation of Methods for Preparing Pure Secondary Alkyl Halides. The Journal of Organic Chemistry, 26(10), 3645–3649. [Link]
- Scribd. (n.d.). Preparation and Purification of An Alkyl Halide.
- Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols.
- PubChem. (n.d.). 1-Iodo-4,4-dimethylpentane. National Center for Biotechnology Information.
- SwH Learning. (2025, March 8). Elimination Of Alcohol Reactions | A LEVEL & IB Chemistry [Video]. YouTube.
- PubChem. (n.d.). 1-Iodo-4-methylhexane. National Center for Biotechnology Information.
- Scribd. (n.d.). Chemistry Senior Inter Baby Bullet Q.
- OpenStax. (2023, September 20). 10.5 Preparing Alkyl Halides from Alcohols. Organic Chemistry.
- Data.gov. (2025, September 6). Compound 527581: this compound.
- Chemistry Steps. (n.d.). Alkyl Halides to Alcohols.
- Wayne Breslyn. (2022, August 15). Structural Formula for 4-Methyl-1-pentanol [Video]. YouTube.
- Samagra. (n.d.). Haloalkanes and Haloarenes.
- Chemistry LibreTexts. (2023, January 22). Elimination Reactions of Alcohols.
- Master Organic Chemistry. (2015, April 16). All About Elimination Reactions of Alcohols (With Acid).
Sources
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 1-Pentanol, 4-methyl- [webbook.nist.gov]
- 8. 4-Methyl-1-pentanol | C6H14O | CID 12296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 10. scribd.com [scribd.com]
- 11. This compound | C6H13I | CID 527581 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 1-Iodo-4-methylpentane
Welcome to the technical support center for optimizing reactions involving 1-iodo-4-methylpentane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common experimental challenges. As Senior Application Scientists, we have compiled this resource to ensure your experiments are both successful and reproducible.
Understanding the Reactivity of this compound
This compound is a primary alkyl halide, a class of molecules that are valuable substrates in organic synthesis.[1][2] The key to successfully using this compound lies in understanding the factors that govern its reactivity, primarily the competition between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[3] The choice of temperature and solvent are critical parameters that can be manipulated to favor your desired product.[3]
The Competing Pathways: Substitution vs. Elimination
Nucleophilic substitution reactions involve the replacement of the iodine atom with a nucleophile, while elimination reactions result in the formation of an alkene through the removal of a hydrogen atom and the iodine atom from adjacent carbons.[3] The specific pathway taken depends on a variety of factors, including the structure of the alkyl halide, the strength of the nucleophile/base, the solvent, and the temperature.[3]
Troubleshooting Guides & FAQs
Here we address common issues encountered during reactions with this compound in a question-and-answer format.
FAQ 1: My reaction is producing a significant amount of 4-methyl-1-pentene (elimination product) instead of my desired substitution product. How can I fix this?
This is a classic case of elimination competing with substitution. Higher temperatures generally favor elimination over substitution.[4][5][6][7] This is because elimination reactions have a higher activation energy and result in an increase in entropy, making them more favorable at elevated temperatures.[4][6]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the temperature will decrease the rate of the elimination reaction more significantly than the substitution reaction, thus favoring the formation of the substitution product.[5][7]
-
Choice of Base/Nucleophile: If your nucleophile is also a strong, bulky base, it can preferentially abstract a proton, leading to elimination.[8] Consider using a less sterically hindered nucleophile that is a weaker base.
-
Solvent Selection: The choice of solvent can have a profound impact. For a primary alkyl halide like this compound, an SN2 reaction is often desired. Polar aprotic solvents, such as acetone, DMSO, or DMF, are known to favor SN2 reactions.[9][10][11]
| Condition | Favored Pathway | Reason |
| High Temperature | Elimination (E2) | Higher activation energy and increased entropy for elimination.[4][6] |
| Low Temperature | Substitution (SN2) | Lower activation energy for substitution is more readily achieved.[5] |
| Strong, Hindered Base | Elimination (E2) | Steric hindrance prevents nucleophilic attack at the carbon, favoring proton abstraction.[8] |
| Strong, Unhindered Nucleophile | Substitution (SN2) | Less steric hindrance allows for backside attack on the primary carbon.[2] |
FAQ 2: My substitution reaction is proceeding very slowly. What can I do to increase the reaction rate?
A slow reaction rate with this compound, which is a primary alkyl halide, in a substitution reaction often points to suboptimal reaction conditions for an SN2 mechanism.
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using a polar aprotic solvent.[9][10] Polar protic solvents (like water and alcohols) can solvate the nucleophile, reducing its reactivity and slowing down the SN2 reaction.[9][11][12]
-
Nucleophile Strength: A stronger nucleophile will increase the rate of an SN2 reaction.[9] If possible, consider using a more potent nucleophile.
-
Concentration: The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[9] Increasing the concentration of either reactant can enhance the reaction rate.
-
Leaving Group: Iodine is an excellent leaving group, so this is unlikely to be the primary issue. The C-I bond is the weakest among the carbon-halogen bonds, leading to a faster reaction rate compared to other haloalkanes.[13][14]
FAQ 3: I am observing a mixture of substitution and elimination products. How can I optimize for a single product?
Achieving high selectivity between substitution and elimination is a common challenge. A systematic approach to optimizing your reaction conditions is crucial.
Optimization Workflow:
Caption: Workflow for optimizing for substitution products.
FAQ 4: Can you provide a general protocol for a typical SN2 reaction with this compound?
Certainly. The following is a generalized protocol that should be adapted and optimized for your specific nucleophile and desired product.
Experimental Protocol: General SN2 Reaction
-
Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the desired nucleophile (1.1 equivalents).
-
Solvent Addition: Add a suitable anhydrous polar aprotic solvent (e.g., acetone, DMF, or DMSO) to dissolve the nucleophile.
-
Reactant Addition: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating may be required for less reactive nucleophiles, but be mindful that higher temperatures can promote elimination.
-
Work-up and Purification: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are then combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Mechanistic Overview: SN2 vs. E2 for this compound
The following diagram illustrates the concerted SN2 and E2 mechanisms for a primary alkyl halide like this compound.
Caption: Competing SN2 and E2 reaction pathways.
Summary of Solvent and Temperature Effects
| Factor | Effect on SN1 | Effect on SN2 | Effect on E1 | Effect on E2 |
| Solvent | Favored by polar protic solvents (e.g., water, alcohols)[9][15] | Favored by polar aprotic solvents (e.g., acetone, DMSO)[9][10][11] | Favored by polar protic solvents | Favored by a range of solvents, often matching the base's solubility. |
| Temperature | Higher temperatures favor E1 over SN1[7] | Lower temperatures favor SN2 over E2[16] | Favored by higher temperatures[4][6][7] | Favored by higher temperatures[4][5][6] |
References
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
- Master Organic Chemistry. (2012, September 10). Elimination Reactions Are Favored By Heat.
- University of Calgary. (n.d.). Ch 8 : Substitution or Elimination ?
- Chemistry Stack Exchange. (2017, June 16). Why substitution and elimination reactions are favored respectively at lower and higher temperature?
- Video Summary and Q&A. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions.
- Taylor & Francis eBooks. (2020). Alkyl Halides and Substitution Reactions. In A Q&A Approach to Organic Chemistry (1st ed.). CRC Press.
- Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides Chem 2310. (n.d.).
- Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?
- Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.).
- Alkyl Halides. (n.d.).
- Khan Academy. (2020, May 31). Alkyl Halides: Solvent effects in substitution reactions [Video]. YouTube.
- PubChem. (n.d.). This compound.
- Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects.
- Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.).
- Cheméo. (n.d.). Pentane, 1-iodo-4-methyl - Chemical & Physical Properties.
- Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary.
- PubChem. (n.d.). 1-Iodo-4-methylpentan-2-one.
- NIST. (n.d.). Pentane, 1-iodo-4-methyl-. In NIST Chemistry WebBook.
- Elimination Reactions. (n.d.).
- Nucleophilic Substitution with OH - Reaction Mechanism Notes: Organic Chemistry Revision Sheets. (n.d.).
- Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. (n.d.).
- Cognito. (n.d.). Nucleophilic Substitution Reactions in Halogenoalkanes Revision notes | International A-Level · CIE.
- Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook.
- Cognito. (2025, January 19). Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note.
- Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions.
- Chegg.com. (2016, June 20). Solved Assume that this compound reacts with CN? in | Chegg.com.
- Organic Chemistry Class Notes. (n.d.). Alkyl Halide Reactions: Substitutions & Eliminations.
- YouTube. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video].
- Chemistry LibreTexts. (2022, July 20). 14.3: Elimination by the E1 Mechanism.
- ORGANIC CHEMISTRY I – PRACTICE EXERCISE Elimination Reactions and Alkene Synthesis. (n.d.).
- PubChem. (n.d.). 1-Chloro-4-iodo-4-methylpentane.
- Data.gov Catalog. (2025, September 6). Compound 527581: this compound.
- PubChem. (n.d.). 1-Iodo-4-methylcyclohexene.
Sources
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. crab.rutgers.edu [crab.rutgers.edu]
- 3. fiveable.me [fiveable.me]
- 4. echemi.com [echemi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. glasp.co [glasp.co]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. users.wfu.edu [users.wfu.edu]
- 12. youtube.com [youtube.com]
- 13. chemistrystudent.com [chemistrystudent.com]
- 14. savemyexams.com [savemyexams.com]
- 15. quora.com [quora.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing elimination byproducts in SN2 reactions of 1-Iodo-4-methylpentane
Welcome to the technical support center for optimizing nucleophilic substitution reactions. This guide provides in-depth troubleshooting advice and best practices for researchers utilizing 1-iodo-4-methylpentane in SN2 reactions, with a specific focus on mitigating the formation of unwanted elimination byproducts.
Foundational Concepts: The SN2 vs. E2 Competition
The reaction of this compound, a primary alkyl halide, with a nucleophile is a classic example of the competition between substitution (SN2) and elimination (E2) pathways.[1][2] While the primary nature of the substrate strongly favors the SN2 mechanism, various experimental parameters can inadvertently promote the E2 pathway, leading to the formation of 4-methyl-1-pentene and reduced yield of the desired substitution product.[1][3]
Understanding the mechanistic nuances is the first step to troubleshooting.
-
SN2 (Bimolecular Nucleophilic Substitution): This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (a "backside attack").[4][5] This process leads to an inversion of stereochemistry at the reaction center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[4][6]
-
E2 (Bimolecular Elimination): This is also a one-step, concerted reaction. However, instead of attacking the carbon, the reagent acts as a base, abstracting a proton from a carbon adjacent (beta) to the carbon with the leaving group. This simultaneously forms a double bond and expels the leaving group.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My primary product is 4-methyl-1-pentene. What are the most likely causes and how do I fix this?
A1: Observing the elimination product as the major species indicates that the E2 pathway is dominating. This is unusual for a primary halide but can be caused by several factors. Here is a checklist to diagnose the issue:
-
Re-evaluate Your Nucleophile/Base: The most common culprit is the reagent. If you are using a strong, sterically hindered base like potassium tert-butoxide (t-BuOK), DBU, or DBN, the E2 reaction will predominate regardless of the substrate being primary.[1] Similarly, strongly basic, though unhindered, nucleophiles like alkoxides (e.g., sodium ethoxide) or hydroxide can also produce significant amounts of the E2 product.[7]
-
Solution: Switch to a nucleophile that exhibits high nucleophilicity but low basicity. Excellent choices include azide (N₃⁻), cyanide (CN⁻), thiolate (RS⁻), or halide ions.[7]
-
-
Check Your Reaction Temperature: High temperatures universally favor elimination over substitution.[8][9] This is due to both kinetic and thermodynamic reasons. Elimination reactions typically have a higher activation energy and result in a greater increase in entropy (more product molecules are formed), making the TΔS term in the Gibbs free energy equation more favorable at higher temperatures.[10]
-
Solution: Run the reaction at the lowest possible temperature that allows for a reasonable rate. Room temperature or even 0 °C is often a good starting point. If the reaction is too slow, gentle heating should be applied with careful monitoring of the product ratio via TLC or GC.
-
-
Assess Your Solvent Choice: The solvent plays a critical role in modulating the reactivity of the nucleophile.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) can form a "cage" around the nucleophile via hydrogen bonding.[11] This solvation shell effectively increases the steric bulk of the nucleophile, hindering its ability to perform a backside attack on the carbon (SN2) and making it more likely to abstract a proton from the periphery (E2).[11]
-
Solution: Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile.[11][12][13] These solvents solvate the counter-ion (e.g., Na⁺) but leave the nucleophile relatively "naked," enhancing its nucleophilicity and favoring the SN2 pathway.[11][12]
-
Q2: My reaction is extremely slow at room temperature. When I apply heat, I get a mixture of substitution and elimination products. How can I improve the reaction rate while maintaining selectivity for SN2?
A2: This is a classic optimization challenge. Increasing the rate without promoting the E2 side reaction requires a multi-faceted approach.
-
Maximize Nucleophile Strength: Ensure you are using a potent nucleophile. Anionic nucleophiles (e.g., CN⁻) are generally stronger than their neutral counterparts (e.g., HCN).[14]
-
Optimize the Solvent: As mentioned above, switching to a polar aprotic solvent like DMSO or DMF is one of the most effective ways to accelerate an SN2 reaction.[13] These solvents can increase SN2 reaction rates by several orders of magnitude compared to protic solvents.
-
Leaving Group: Your substrate, this compound, already contains an excellent leaving group. Iodide is the best leaving group among the common halogens due to the weakness of the C-I bond and the high stability of the I⁻ anion.[4] No change is needed here.
Frequently Asked Questions (FAQs)
-
Does the isobutyl group in this compound create enough steric hindrance to favor elimination?
-
No, the branching is on the gamma-carbon (C4), which is too far from the reaction center (C1) to significantly hinder the backside attack required for an SN2 reaction.[15][16] Steric hindrance becomes a major factor for SN2 reactions when substitution is at the alpha-carbon (e.g., a secondary halide) or the beta-carbon.[17][18] Therefore, the substrate structure itself is well-suited for SN2.[1]
-
-
What is the ideal temperature range for this reaction to favor SN2?
-
Start at room temperature (20-25 °C). If the reaction rate is insufficient, consider gentle heating to 40-50 °C. It is crucial to monitor the reaction progress and byproduct formation at any elevated temperature. Avoid high temperatures (e.g., >80 °C) as they will almost certainly increase the proportion of the elimination product.[8]
-
-
How do I choose between a strong base/strong nucleophile and a weak base/strong nucleophile?
-
Always opt for a strong nucleophile that is a weak base when SN2 is the desired outcome and E2 is a risk. This is the single most important factor in your control besides temperature. Refer to the table below for examples.
-
Best Practices & Experimental Design
To maximize the yield of the SN2 product, all factors must be aligned. The following table summarizes the optimal conditions.
| Factor | Condition to Favor SN2 | Rationale | Condition to Avoid (Favors E2) |
| Nucleophile | Strong, non-bulky, weakly basic (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻) | Maximizes rate of substitution without promoting proton abstraction.[7] | Strong, bulky base (e.g., t-BuOK) or strong, unhindered base (e.g., EtO⁻, OH⁻) |
| Solvent | Polar Aprotic (e.g., DMSO, DMF, Acetonitrile, Acetone) | Enhances nucleophilicity by not solvating the anion.[11][12][13] | Polar Protic (e.g., H₂O, EtOH, MeOH) |
| Temperature | Low (0 °C to 50 °C) | Minimizes the rate of the higher activation energy E2 pathway.[8][10] | High Temperature (> 50-60 °C) |
| Substrate | Primary (this compound) | Minimal steric hindrance at the electrophilic carbon.[1][3] | N/A (Substrate is fixed) |
Workflow for Optimizing Reaction Conditions
Example Protocol: Synthesis of 1-azido-4-methylpentane
This protocol is designed to maximize the yield of the SN2 product.
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1.2 equivalents of sodium azide (NaN₃) in anhydrous dimethylformamide (DMF).
-
Substrate Addition: Add 1.0 equivalent of this compound to the stirred solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature (25 °C).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (this compound) is consumed.
-
Workup: Quench the reaction by pouring the mixture into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to isolate the pure 1-azido-4-methylpentane.
References
- Chemical Science. (n.d.). Single solvent molecule effect over SN2 and E2 competition in the hydroperoxide anion reaction with ethyl-iodide. RSC Publishing.
- ACS Publications. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- ResearchGate. (2025).
- Chemistry Steps. (n.d.). SN2 vs E2.
- Chemistry Stack Exchange. (2019). Why do polar aprotic solvents favour SN2 over E2?.
- ACS Publications. (n.d.). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers.
- ResearchGate. (2021). (PDF) How Solvation Influences the SN2 versus E2 Competition.
- Studley AI. (2025). SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. Chemistry - S.
- Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent.
- Chemistry Stack Exchange. (2024). Selecting between SN2 and E2 primary alkyl halide.
- ResearchGate. (2025). How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers: E2 Reactions Are as Sensitive as S(N)2 Reactions.
- Master Organic Chemistry. (2012).
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
- Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions.
- YouTube. (2012). SN1 SN2 E1 E2 Decision (5)
- Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions.
- Chemistry LibreTexts. (2023). 11.2: The SN2 Reaction.
- Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base.
- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.
- BYJU'S. (n.d.). SN1 and SN2 Reaction of Haloalkanes.
- Master Organic Chemistry. (2025). Deciding SN1/SN2/E1/E2 (1)
Sources
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. studley.ai [studley.ai]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates with 1-Iodo-4-methylpentane
Introduction for the Modern Researcher
Welcome to the technical support guide for 1-Iodo-4-methylpentane. As drug development professionals and researchers, we understand that your time is valuable and that achieving high conversion rates is paramount to the success of your synthetic campaigns. This compound is a versatile alkyl halide, frequently employed in nucleophilic substitutions, Grignard reactions, and cross-coupling chemistries. However, its reactivity profile presents specific challenges that can lead to diminished yields if not properly managed.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls encountered during its use. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively. Our goal is to provide a self-validating system of troubleshooting, grounded in authoritative references and field-proven expertise.
Core Data and Properties of this compound
A foundational understanding of the physical and chemical properties of your starting material is the first step in troubleshooting. Inconsistent results can often be traced back to reagent impurity or improper handling.
| Property | Value | Citations |
| Molecular Formula | C₆H₁₃I | [1][2] |
| Molecular Weight | 212.07 g/mol | [1][3] |
| Appearance | Colorless liquid | |
| Boiling Point | 183-184 °C at 760 mmHg | |
| Density | 1.45 g/mL at 25 °C | |
| Water Solubility | Insoluble | [3] |
| Synonyms | Isohexyl iodide, 4-Methyl-1-iodopentane | [2] |
General Troubleshooting Workflow
Before diving into reaction-specific issues, it's crucial to have a systematic approach to troubleshooting. Low conversion is a symptom that can arise from multiple root causes. The following workflow provides a logical progression for diagnosing the problem.
Caption: A systematic workflow for troubleshooting low conversion rates.
FAQs: Grignard Reagent Formation & Subsequent Reactions
The formation of isohexylmagnesium iodide is a common application for this compound, but it is highly sensitive to reaction conditions.
Question 1: My Grignard reaction isn't initiating, or the yield of my Grignard reagent seems very low. What's going wrong?
Answer: This is a classic issue, almost always tied to the deactivation of the magnesium surface or the presence of protic contaminants.
Potential Causes & Solutions:
-
Passive Magnesium Surface: Magnesium metal readily forms a passivating oxide (MgO) layer on its surface, which prevents the insertion reaction.[4]
-
Solution: Activate the magnesium. The most common method is to add a small crystal of iodine (I₂).[4][5] The iodine etches the magnesium surface, exposing fresh, reactive metal. You should observe the disappearance of the characteristic purple/brown iodine color as the reaction begins.[5] Other methods include using 1,2-dibromoethane or mechanically crushing the magnesium turnings under an inert atmosphere.
-
-
Presence of Water: Grignard reagents are potent bases and will be instantly quenched by even trace amounts of water, alcohols, or other protic species.[4] This is often the primary culprit for failure.
-
Solution: Ensure absolute anhydrous conditions. All glassware must be rigorously flame-dried or oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). The solvent (typically THF or diethyl ether) must be anhydrous.[6] Diethyl ether and THF are excellent choices as they stabilize the Grignard reagent.[4]
-
-
Poor Quality Alkyl Halide: The this compound itself might be contaminated with water or have degraded over time, releasing iodine.
-
Solution: Purify the this compound before use. Passing it through a short plug of activated neutral alumina can remove water and acidic impurities.[7]
-
Question 2: My reaction mixture turns cloudy and black after a period of heating, and I'm getting a significant amount of a high-boiling byproduct. Why?
Answer: You are likely observing a Wurtz-type homocoupling side reaction. This becomes significant if the Grignard reagent, once formed, reacts with the remaining this compound starting material.
Reaction: R-MgX + R-X → R-R + MgX₂
Causality & Mitigation:
-
High Local Concentration of Alkyl Halide: This side reaction is favored when the concentration of the alkyl halide is high relative to the available activated magnesium surface.
-
Solution: Add the this compound solution slowly (dropwise) to the suspension of activated magnesium. This ensures that as soon as the Grignard reagent is formed, it is in a dilute environment with respect to the starting halide, minimizing the chance of the coupling side reaction.[8]
-
-
Prolonged Heating: Excessive heating can accelerate this and other decomposition pathways.[8]
-
Solution: Initiate the reaction gently. Often, a slight warming is sufficient, and the reaction's exotherm will maintain it. Refluxing for extended periods is not always necessary and can be detrimental. Monitor the consumption of magnesium turnings to gauge completion.[8]
-
Protocol 1: Optimized Grignard Reagent Formation
-
Setup: Assemble a three-necked, round-bottomed flask (flame-dried and cooled under Argon) with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar.
-
Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until iodine vapors are visible, then allow it to cool.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Initiation: Add a small portion (approx. 10%) of the alkyl iodide solution to the magnesium. Wait for the iodine color to fade and for bubbling to indicate initiation. If it doesn't start, gentle warming may be required.
-
Addition: Once initiated, add the remaining alkyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, allow the reaction to stir for an additional 30-60 minutes at room temperature or with gentle warming until most of the magnesium has been consumed. The resulting grey/brown solution is your Grignard reagent, ready for use.
FAQs: Nucleophilic Substitution Reactions (Sₙ2)
This compound is a primary alkyl halide, making it an excellent substrate for Sₙ2 reactions. Low conversion rates here often point to issues with the nucleophile, solvent, or competing elimination reactions.
Question 3: My Sₙ2 reaction with a nucleophile (e.g., CN⁻, N₃⁻, RS⁻) is slow or incomplete. How can I improve the conversion rate?
Answer: The success of an Sₙ2 reaction depends on a delicate balance of factors.[9] Since this compound is a primary iodide, the substrate itself is ideal. The issue likely lies elsewhere.
Key Factors & Optimization Strategies:
-
Solvent Choice: The solvent plays a critical role in an Sₙ2 reaction.
-
Solution: Switch to a suitable polar aprotic solvent. For example, the Finkelstein reaction (converting an alkyl bromide/chloride to an iodide) works well in acetone because the resulting NaBr or NaCl is insoluble and precipitates, driving the equilibrium forward.[10]
-
Nucleophile Strength: Not all nucleophiles are created equal.
-
Causality: The rate of an Sₙ2 reaction is directly proportional to the strength of the nucleophile. For example, the cyanide ion (CN⁻) is a strong nucleophile, while water is a weak one.
-
Solution: If possible, use a stronger nucleophile. If you are using a neutral nucleophile like ammonia, an excess is often required because the initial product (an amine) can also act as a nucleophile, leading to over-alkylation.[12]
-
-
Leaving Group Ability: Iodine is an excellent leaving group, so this is rarely the issue with this compound itself. However, it's a key concept for context. The C-I bond is the weakest of the carbon-halogen bonds, making iodide the best leaving group among the halides.
Sources
- 1. This compound | C6H13I | CID 527581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Pentane, 1-iodo-4-methyl - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. adichemistry.com [adichemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. leah4sci.com [leah4sci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. brainly.com [brainly.com]
- 11. homework.study.com [homework.study.com]
- 12. science-revision.co.uk [science-revision.co.uk]
Technical Support Center: Managing the Thermal Instability of 1-Iodo-4-methylpentane
This guide is intended for researchers, scientists, and drug development professionals who are utilizing 1-iodo-4-methylpentane in their synthetic workflows. As a primary alkyl iodide, this reagent is a valuable building block but is susceptible to thermal and photolytic degradation, which can impact reaction outcomes, yield, and purity. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you effectively manage its instability and ensure the success of your experiments.
Understanding the Instability of this compound
The core of this compound's instability lies in the inherent weakness of the carbon-iodine (C-I) bond. Compared to other carbon-halogen bonds, the C-I bond has a lower dissociation energy, making it susceptible to cleavage under thermal stress or upon exposure to ultraviolet (UV) light.[1] This instability manifests primarily through two decomposition pathways:
-
Elimination Reaction: Under basic conditions or at elevated temperatures, this compound can undergo an E2 elimination to form 4-methyl-1-pentene and hydrogen iodide (HI).[2] The formation of HI can further catalyze decomposition or lead to undesired side reactions.
-
Radical Decomposition: Heat or light can induce homolytic cleavage of the C-I bond, generating an isohexyl radical and an iodine radical. The iodine radicals can then combine to form molecular iodine (I₂), which imparts a characteristic pink or brownish color to the reagent.[3]
These decomposition pathways can lead to a variety of issues in a chemical reaction, including reduced yield of the desired product, formation of impurities, and inconsistent reaction profiles.
Troubleshooting Guide
The following table outlines common issues encountered when using this compound, their probable causes related to its instability, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solutions & Preventative Measures |
| Reaction mixture or starting material has a pink/brown discoloration. | Presence of molecular iodine (I₂) from photolytic or thermal decomposition. | Purification: Before use, wash the this compound with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce I₂ to colorless iodide (I⁻).Reaction Setup: Protect the reaction from light by wrapping the flask in aluminum foil. |
| Low yield of the desired substitution product and formation of an alkene byproduct (4-methyl-1-pentene). | E2 elimination is competing with the desired SN2 substitution. This is favored by high temperatures and strongly basic nucleophiles. | Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.Base/Nucleophile Selection: If possible, use a less basic nucleophile. For reactions requiring a base, consider a non-nucleophilic, sterically hindered base if elimination is to be avoided.[4][5][6][7] |
| Inconsistent reaction times or incomplete conversion. | Degradation of the this compound reagent over time, leading to a lower effective concentration. | Reagent Quality: Use freshly purified or newly purchased reagent. Avoid using old bottles that have been stored for extended periods, especially if they show discoloration.Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be exacerbated by radical formation. |
| Formation of unexpected side products, potentially from reduction of other functional groups. | Formation of hydrogen iodide (HI) as a byproduct of elimination or decomposition. HI is a strong reducing agent.[3][8] | HI Scavenging: In reactions where HI formation is unavoidable and detrimental, consider adding a non-nucleophilic base to act as a proton sponge.[7] The choice of scavenger must be compatible with the overall reaction scheme. |
Frequently Asked Questions (FAQs)
Q1: My bottle of this compound is brown. Can I still use it?
A brown color indicates the presence of dissolved iodine (I₂), a sign of decomposition.[3] While it is possible to purify the reagent by washing it with a reducing agent like sodium thiosulfate, the presence of color suggests that the concentration of the alkyl iodide may be lower than stated. For reactions sensitive to stoichiometry, it is highly recommended to purify the reagent before use or to use a fresh, colorless bottle.
Q2: How should I store this compound to minimize decomposition?
To prolong its shelf life, store this compound in an amber glass bottle in a cool, dark place.[9] A refrigerator is ideal. For long-term storage, consider adding a small piece of copper wire to the bottle, which can act as a stabilizer by reacting with any trace amounts of HI or I₂ that may form.
Q3: I am performing a substitution reaction with a strong nucleophile and observing a significant amount of elimination byproduct. What can I do to improve the yield of the substitution product?
This is a classic case of competing SN2 and E2 pathways.[2] To favor substitution over elimination, consider the following:
-
Lower the reaction temperature: E2 reactions often have a higher activation energy than SN2 reactions, so lowering the temperature will slow down the elimination pathway more significantly.
-
Change the solvent: Polar aprotic solvents like acetone or DMF are known to favor SN2 reactions.[10][11][12][13][14][15]
-
Modify the nucleophile: If possible, use a less basic nucleophile. For example, if you are using sodium methoxide, you might consider switching to sodium iodide in acetone (a Finkelstein reaction) to first form the iodide, which can then be displaced by a less basic nucleophile in a subsequent step.
Q4: Can I use a non-nucleophilic base to prevent elimination side reactions?
The role of a non-nucleophilic base is to deprotonate a substrate without acting as a nucleophile itself.[4][5][6][7] In the context of a substitution reaction with this compound, adding a non-nucleophilic base would likely promote the E2 elimination pathway by abstracting a proton from the beta-carbon. These bases are typically used when elimination is the desired outcome. To minimize elimination, you should avoid strongly basic conditions where possible.
Experimental Protocols
Protocol 1: Purification of Discolored this compound
This protocol describes a standard laboratory procedure to remove dissolved iodine from this compound.
Materials:
-
Discolored this compound
-
10% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Clean, dry amber bottle for storage
Procedure:
-
Place the discolored this compound into a separatory funnel.
-
Add an equal volume of 10% aqueous sodium thiosulfate solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure. Continue shaking until the organic layer becomes colorless.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of brine to remove residual water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the flask and swirl. Add more drying agent until it no longer clumps together.
-
Filter the dried this compound into a clean, dry amber bottle for storage.
Protocol 2: General Procedure for an SN2 Reaction Minimizing Thermal Decomposition
This protocol provides a general framework for a nucleophilic substitution reaction, incorporating best practices to manage the instability of this compound.
Materials:
-
Purified this compound
-
Nucleophile
-
Anhydrous polar aprotic solvent (e.g., acetone, DMF)
-
Reaction flask wrapped in aluminum foil
-
Stir bar
-
Condenser (if heating is required)
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere. Ensure all glassware is dry.
-
Wrap the reaction flask with aluminum foil to protect it from light.
-
Dissolve the nucleophile in the anhydrous solvent in the reaction flask.
-
Add the purified this compound to the reaction mixture dropwise at a controlled temperature (e.g., using an ice bath).
-
Stir the reaction at the lowest temperature that affords a reasonable reaction rate. Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, proceed with the appropriate aqueous workup and purification of the product.
Visualizing Decomposition and Troubleshooting
To better understand the chemical processes and the logic of troubleshooting, the following diagrams are provided.
Caption: Decomposition pathways of this compound.
Caption: Troubleshooting logic for this compound reactions.
References
- Alkyl Iodide. (n.d.). Vedantu.
- SAFETY DATA SHEET - 2,2,4-Trimethylpentane. (2021, April 1). RCI Labscan Limited.
- SAFETY DATA SHEET - this compound. (2025, November 6). Sigma-Aldrich.
- Finkelstein reaction. (2023, November 29). In Wikipedia.
- Non-nucleophilic base. (2023, October 26). In Wikipedia.
- Solvent effects. (2023, December 16). In Wikipedia.
- Finkelstein Reaction. (n.d.).
- Finkelstein Reaction. (n.d.). BYJU'S.
- NO.
- Safety data sheet - 4-methylpentan-2-one. (2025, July 8). ITW Reagents.
- This compound (CAS 6196-80-1). (n.d.). ChemicalBook.
- Finkelstein Reaction. (2021, November 2). YouTube.
- FINKELSTEIN REACTION | EXPLAN
- Non-nucleophilic bases – Knowledge and References. (n.d.). Taylor & Francis.
- A Researcher's Guide to Non-Nucleophilic Bases. (n.d.). Benchchem.
- Hydrogen iodide. (2023, December 15). In Wikipedia.
- What would be the major product if 1,4-dibromo-4-methylpentane reacted with: a.)One equivalent... (n.d.). Homework.Study.com.
- Photostability. (n.d.). IAGIM.
- 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. (2022, September 26). Chemistry LibreTexts.
- Alcohols to Alkyl Iodides, Part 1: Hydrogen Iodide. (2020, September 5). YouTube.
- Mechanism of the reaction of an alkene with excess HI in presence of CCl4. (2017, April 7). Stack Exchange.
- Solved Assume that this compound reacts with CN? in | Chegg.com. (2016, June 20).
- Alkyl iodides as a source of alkyl radicals. Part I. Mechanism of the gas-phase photolysis of isopropyl iodide. (n.d.). Journal of the Chemical Society B: Physical Organic.
- This compound. (n.d.). PubChem.
- Alkyl iodide synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal.
- Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. (2024, December 6). PubMed.
- Draw the substitution product formed by each of the following SN2... (n.d.). Study Prep in Pearson+.
- RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific.
- This compound 6196-80-1 wiki. (n.d.). Guidechem.
- Non-nucleophilic Base: Basic idea, Types (ionic and neutral)
- 1-Iodo-4,4-dimethylpentane. (n.d.). PubChem.
- CHAPTER 9. SUBSTITUTION REACTIONS. (n.d.). Organic Chemistry.
- 4-(1-Ethoxyethoxy)-3,3-difluoro-1-iodo-4-methylpentane. (n.d.). PubChem.
- 2-Iodo-4-methylpentane. (n.d.). PubChem.
- This compound synthesis. (n.d.). chemicalbook.
- Haloalkanes and Haloarenes. (n.d.). Samagra.
- Haloalkanes and Haloarenes. (n.d.). NCERT.
- NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. (n.d.). BYJU'S.
Sources
- 1. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]
- 2. byjus.com [byjus.com]
- 3. youtube.com [youtube.com]
- 4. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Hydrogen iodide - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 11. Solvent effects - Wikipedia [en.wikipedia.org]
- 12. SATHEE: Finkelstein Reaction [satheepunjab.iitk.ac.in]
- 13. byjus.com [byjus.com]
- 14. m.youtube.com [m.youtube.com]
- 15. adichemistry.com [adichemistry.com]
Technical Support Center: Quenching Procedures for Reactions Involving 1-Iodo-4-methylpentane
Welcome to the Technical Support Center. This guide provides specialized troubleshooting advice and frequently asked questions concerning the critical quenching and workup stages of chemical reactions that utilize 1-iodo-4-methylpentane. As a primary alkyl iodide, this reagent is a versatile precursor for forming organometallic species and undergoing nucleophilic substitution. Improper quenching of these reactions can lead to safety hazards, reduced yields, and purification difficulties. This document is designed to provide researchers, scientists, and drug development professionals with the technical insights needed to navigate these challenges effectively.
General Safety and Handling
Before addressing specific quenching procedures, it is crucial to recognize the inherent hazards of this compound and its derivatives. Alkyl iodides can be lachrymatory and are classified as hazardous materials.[1] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).[1][2]
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with reactions involving this compound, categorized by the type of reaction.
Part 1: General Quenching Principles
Q1: What is the fundamental purpose of "quenching" a reaction?
A1: In the context of reactive chemistry, quenching is the controlled deactivation of any highly reactive species remaining in the reaction vessel upon completion of the desired transformation.[3] This is a critical step that renders the mixture safe for handling, air exposure, and subsequent workup procedures like extraction and purification.[4] For reactions involving this compound, this typically means neutralizing potent organometallic reagents (Grignard or alkyllithium) or excess nucleophiles/bases.
Q2: What are the primary hazards associated with quenching reactions involving organometallic derivatives of this compound?
A2: The primary hazards stem from the high reactivity of the organometallic intermediates formed (isohexylmagnesium iodide or isohexyllithium). Key risks include:
-
Extreme Exothermic Reactions: Organometallics react vigorously with protic sources like water or alcohols.[4] Uncontrolled addition of a quenching agent can cause the solvent to boil violently, leading to pressure buildup and potential eruption of the reaction mixture.[5]
-
Pyrophoricity: Alkyllithium reagents, such as isohexyllithium formed from lithium-halogen exchange, are often pyrophoric and can ignite spontaneously upon contact with air.[6]
-
Flammable Solvents: These reactions are almost always conducted in flammable solvents (e.g., diethyl ether, THF), which elevates the risk of fire if the quenching process generates excessive heat or a spark.[4]
Part 2: Quenching Grignard Reactions (Isohexylmagnesium Iodide)
Q3: What is the standard, safe procedure for quenching a Grignard reaction prepared from this compound and magnesium?
A3: The safest approach involves a slow, controlled addition of a suitable quenching agent at a reduced temperature. The standard procedure is to cool the reaction mixture to 0 °C in an ice-water bath. Then, a saturated aqueous solution of ammonium chloride (NH₄Cl) is added dropwise with vigorous stirring.[7] The NH₄Cl solution is acidic enough to protonate and dissolve the magnesium alkoxide intermediate and destroy unreacted Grignard reagent, but it is less aggressive than strong acids, which can cause dangerously fast and exothermic reactions.
Q4: My Grignard quench was violently exothermic and the solvent boiled. What went wrong?
A4: This dangerous situation typically arises from two main errors:
-
Adding the quenching agent too quickly: The rate of heat generation overwhelmed the cooling capacity of the ice bath.
-
Using a highly reactive quenching agent directly: Adding water or a strong acid directly to a concentrated Grignard solution is extremely hazardous and should be avoided.
If you encounter this, ensure the reaction is still under an inert atmosphere and allow the exotherm to subside before proceeding with any further additions. If necessary, add more ice to the external bath.
Q5: After my quench, a thick, white precipitate formed that makes extraction impossible. What is it and how can I resolve this?
A5: The white precipitate is typically a mixture of magnesium salts (e.g., Mg(OH)I). These salts are often insoluble in organic solvents and can lead to problematic emulsions during workup. To resolve this, you can add a dilute solution of a strong acid, such as 1 M HCl or 1 M H₂SO₄, dropwise until the salts dissolve to form water-soluble MgCl₂ or MgSO₄. Be cautious, as this addition can also be exothermic.
Part 3: Quenching Alkyllithium Reactions (Isohexyllithium)
Q6: How do I safely quench the highly reactive isohexyllithium reagent?
A6: Quenching pyrophoric alkyllithium reagents requires a hierarchical approach, moving from the least reactive to the most reactive quenching agent.[6][8] This ensures a controlled and safe process. The procedure must be performed under an inert atmosphere.
-
Cool the reaction flask to 0 °C or lower.
-
Slowly add a less reactive alcohol, such as isopropanol, dropwise.[8] Isopropanol reacts less vigorously than water.
-
Once the initial vigorous reaction subsides, a 1:1 mixture of isopropanol and water can be added cautiously.
-
Finally, after gas evolution has ceased, water can be added to ensure all reactive material is destroyed.[6][8]
Never add water directly to an unspent alkyllithium reaction.
Part 4: Workup for Nucleophilic Substitution Reactions
Q7: I've performed an SN2 reaction on this compound. How do I work up the reaction?
A7: The workup for a nucleophilic substitution reaction is generally simpler as it doesn't involve pyrophoric intermediates. The goal is to remove unreacted starting material, the displaced iodide ion, and any salts.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with an organic solvent (e.g., ethyl acetate, diethyl ether) and wash with water to remove water-soluble byproducts.
-
If the organic layer has a purple or brown tint, this indicates the presence of elemental iodine (I₂). Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces I₂ to colorless I⁻, which is water-soluble.[9]
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water and break emulsions.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Violent, uncontrolled exotherm during quench | 1. Quenching agent added too quickly.[5] 2. Quenching agent is too reactive (e.g., water for a Grignard/alkyllithium).[4] | 1. Immediately stop addition and ensure adequate cooling (ice bath). 2. Always add the quenching agent slowly and dropwise. 3. Use a less reactive initial quencher (e.g., isopropanol for alkyllithiums, sat. NH₄Cl for Grignards).[7][8] |
| Persistent emulsion during aqueous workup | The densities of the aqueous and organic layers are too similar, or insoluble salts are acting as emulsifying agents. | Add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, forcing the separation.[4] |
| Purple or brown color in the final organic product | Residual elemental iodine (I₂) is present. This can be formed by air oxidation of iodide.[9] | During the workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.[9] |
| Low yield of the desired product after a Grignard reaction | The Grignard reagent was prematurely quenched by moisture in the glassware, solvent, or starting materials before or during the reaction.[7][10] | Ensure all glassware is rigorously flame-dried or oven-dried under vacuum. Use anhydrous solvents. Purify this compound if necessary. |
| Solid precipitate clogs the separatory funnel | Insoluble inorganic byproducts (e.g., magnesium salts) have crashed out of solution.[4] | Acidify the aqueous layer by slowly adding 1 M HCl until the solids dissolve. If the product is acid-sensitive, filter the mixture through a pad of Celite before extraction. |
Experimental Protocols & Visualizations
Protocol 1: Standard Quenching of an Isohexylmagnesium Iodide Reaction
-
Upon reaction completion (as determined by TLC or other analysis), place the reaction flask in an ice-water bath and cool the contents to 0-5 °C under an inert atmosphere (Nitrogen or Argon).
-
With vigorous stirring, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) via an addition funnel. Monitor the internal temperature to ensure it does not rise uncontrollably.
-
Continue the addition until gas evolution ceases and two clear layers begin to form.
-
Remove the cooling bath and allow the mixture to warm to room temperature, stirring for an additional 15-30 minutes.
-
Proceed with standard liquid-liquid extraction.
Diagram: Decision Tree for Quenching Strategy
This diagram helps in selecting the appropriate quenching protocol based on the reaction performed.
Caption: Decision tree for selecting the correct quenching protocol.
Diagram: Standard Grignard Workup Workflow
This illustrates the sequential steps following the initial quench of a Grignard reaction.
Caption: General workflow for the workup of a Grignard reaction.
References
- Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. (2015). University of Notre Dame. [Link]
- Alkyl Iodide. Vedantu. [Link]
- Hazard Summary: Methyl Iodide. (2009). New Jersey Department of Health. [Link]
- How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. [Link]
- Working safe with methyliodide (MeI), precautions, deactivation, safety equipment. (2025). Reddit. [Link]
- Solved: What would be the major product if 1,4-dibromo-4-methylpentane reacted with... Homework.Study.com. [Link]
- Quenching Reactive Substances. (2006). Virginia Tech Chemistry Department. [Link]
- Diethyl tert-Butylmalon
- This compound. PubChem. [Link]
- What Is Quenching In Organic Chemistry? (2025). YouTube. [Link]
- Quenching of Pyrophoric Materials. (2016). Sarpong Group, UC Berkeley. [Link]
Sources
- 1. calibrechem.com [calibrechem.com]
- 2. nj.gov [nj.gov]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. sarponggroup.com [sarponggroup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.nd.edu [chemistry.nd.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up Synthesis Reactions with 1-Iodo-4-methylpentane
Welcome to the technical support center for synthesis reactions involving 1-Iodo-4-methylpentane. This guide is designed for researchers, chemists, and drug development professionals who are looking to transition their bench-scale procedures to larger-scale production. The following question-and-answer guide addresses common challenges and provides field-proven insights to ensure your scale-up process is efficient, safe, and successful.
Section 1: Foundational Knowledge and Safety Protocols
This section covers the essential properties of this compound and the critical safety measures required for handling it, particularly at scale.
Q: What are the key physicochemical properties of this compound that I should be aware of for reaction scale-up?
A: Understanding the fundamental properties of your starting material is critical for process design. This compound is a primary alkyl iodide, which dictates its reactivity profile.[1] Here are the key parameters:
| Property | Value | Significance in Scale-Up |
| Molecular Formula | C₆H₁₃I | Essential for stoichiometric calculations and process mass balance.[2] |
| Molecular Weight | 212.07 g/mol | Crucial for accurate reagent quantification.[2] |
| Appearance | Colorless to light yellow liquid | Color changes may indicate degradation or impurity presence. |
| Boiling Point | ~183-185 °C | Important for designing distillation-based purification steps and setting reaction temperature limits. |
| Density | ~1.45 g/cm³ | Necessary for volume-to-mass conversions and engineering calculations for reactor sizing. |
| Reactivity | Primary Alkyl Iodide | Highly susceptible to Sₙ2 reactions; iodide is an excellent leaving group, promoting fast reaction rates but also potential side reactions.[1][3] |
Q: What are the essential safety precautions when handling this compound, especially at a larger scale?
A: As you move from grams to kilograms, the risks associated with handling chemicals escalate significantly. This compound is a flammable liquid and should be handled with care.
Core Safety Mandates:
-
Ventilation: Always work in a well-ventilated area or a chemical fume hood.[4] For pilot-plant scale, dedicated, explosion-proof exhaust ventilation is required.[5]
-
Personal Protective Equipment (PPE): Standard PPE includes chemical safety goggles, flame-retardant lab coats, and heavy-duty chemical-resistant gloves (e.g., Viton® or butyl rubber).[4][6]
-
Ignition Sources: Strictly eliminate all potential ignition sources. This includes open flames, hot surfaces, and sparks.[5][6] All equipment, including stirrers and pumps, must be explosion-proof and properly grounded to prevent static discharge.[5]
-
Containment: Use secondary containment for all storage and reaction vessels to manage potential spills. Have appropriate spill kits (absorbent materials like diatomite) readily available.[4]
-
Emergency Equipment: Ensure immediate access to a safety shower and an eyewash station.[4] All personnel should be trained on their location and operation.
Q: How should this compound be properly stored to ensure its stability and purity?
A: Alkyl iodides can be sensitive to light and heat, which can cause decomposition and the release of free iodine, indicated by a pink or brownish discoloration.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.
-
Inert Atmosphere: For long-term storage or high-purity applications, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Container: Keep the container tightly sealed to prevent moisture ingress and evaporation.[6]
Section 2: Troubleshooting Common Synthesis Reactions
This section dives into specific, high-impact reactions where this compound is a key precursor and addresses common scale-up failures.
Grignard Reactions: Formation of Isohexylmagnesium Iodide
The formation of a Grignard reagent is often the most critical and challenging step in a multi-step synthesis.[7]
Q: My Grignard reaction with this compound fails to initiate. What are the common causes and how can I troubleshoot this?
A: This is the most frequently encountered issue. Initiation failure is almost always due to the presence of inhibitors or an inactive magnesium surface.[8] The troubleshooting process can be visualized as a decision tree.
Q: I'm observing a significant amount of 2,7-dimethyloctane as a byproduct when scaling up my Grignard reaction. What is causing this and how can it be minimized?
A: The formation of 2,7-dimethyloctane is due to a Wurtz-type coupling reaction.[8] This occurs when the newly formed Grignard reagent (isohexylmagnesium iodide) reacts with unreacted this compound.[8] This side reaction becomes more pronounced at scale due to localized high concentrations of the alkyl halide.
Mitigation Strategies:
-
Slow, Controlled Addition: Add the this compound solution dropwise to the magnesium suspension.[8] This maintains a low steady-state concentration of the alkyl halide, favoring its reaction with magnesium over the Grignard reagent.
-
Effective Agitation: Ensure vigorous stirring to quickly disperse the added alkyl halide and prevent localized "hot spots" of high concentration.
-
Reverse Addition: In some cases, adding the magnesium turnings portion-wise to a solution of the alkyl halide can be beneficial, although this is less common.
Williamson Ether Synthesis
This classic Sₙ2 reaction is used to form ethers from an alkoxide and an alkyl halide.[9][10]
Q: When using this compound in a Williamson ether synthesis, I'm getting low yields and significant 4-methyl-1-pentene formation. Why is this happening?
A: This is a classic case of the competing E2 (elimination) reaction pathway. This compound is a primary alkyl halide, which strongly favors the Sₙ2 mechanism.[9][11] However, scale-up conditions can inadvertently promote elimination. The primary causes are:
-
Sterically Hindered Base/Nucleophile: Using a bulky alkoxide (e.g., tert-butoxide) will favor abstracting a proton from the beta-carbon (E2) over attacking the sterically accessible alpha-carbon (Sₙ2).
-
High Reaction Temperatures: Higher temperatures provide the necessary activation energy for the elimination pathway, making it more competitive with substitution.
-
Strong, Non-nucleophilic Base: If your alkoxide is too basic, it will preferentially act as a base rather than a nucleophile.
Optimization Protocol for Scale-Up:
-
Choose the Right Nucleophile: Use a less sterically hindered alkoxide. For example, if making isohexyl methyl ether, use sodium methoxide and this compound, not sodium isohexoxide and methyl iodide.[10]
-
Temperature Control: Maintain the lowest practical reaction temperature that allows for a reasonable reaction rate. Monitor the reaction for exotherms.
-
Solvent Selection: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation of the alkoxide but leave the anion "naked" and highly nucleophilic, favoring the Sₙ2 pathway.[12]
Coupling Reactions: Wurtz vs. Corey-House
Creating carbon-carbon bonds is a cornerstone of organic synthesis.
Q: Is the Wurtz reaction a viable method for scaling up the synthesis of 2,7-dimethyloctane from this compound? What are the limitations?
A: The Wurtz reaction, which involves coupling two alkyl halides with sodium metal, is generally a poor choice for scale-up, especially for creating specific, unsymmetrical alkanes.[13][14] While it can produce the desired 2,7-dimethyloctane, the reaction mechanism often involves radical intermediates, leading to a mixture of products and low yields.[13] When coupling two different alkyl halides, a statistical mixture of all possible coupling products results, making purification a significant challenge at scale.[15]
Q: How does the Corey-House synthesis offer an advantage over the Wurtz reaction for controlled coupling, and what are the critical parameters for scale-up?
A: The Corey-House synthesis is a far superior method for the controlled coupling of two different alkyl groups.[16] It involves the reaction of a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide.[17][18]
Key Advantages:
-
High Selectivity: It forms unsymmetrical alkanes with high yields and minimal side products.[16]
-
Versatility: It works with primary, secondary, and tertiary alkyl groups on the Gilman reagent.[16]
To synthesize 2,7-dimethyloctane, you would react lithium di(isohexyl)cuprate with another molecule of this compound.
Scale-Up Workflow for Corey-House Synthesis:
Critical Scale-Up Parameters:
-
Temperature Control: The formation of the Gilman reagent is highly exothermic and must be performed at low temperatures (often -78 °C) to prevent decomposition.
-
Reagent Purity: The alkyllithium and CuI must be of high purity. Impurities can lead to side reactions and lower yields.
-
Stoichiometry: Precise control of stoichiometry is essential. Note that one of the alkyl groups from the Gilman reagent is not incorporated into the final product.[17]
References
- Breaking Down Alkyl Halides: Key Reactions and Uses. (2025). Google Cloud.
- Safety Data Sheet - 1-Iodopentane. (2026). MedchemExpress.com.
- SAFETY DATA SHEET - 1-Iodopentane, stabilized. (2025). Fisher Scientific.
- SAFETY DATA SHEET - 4-Methyl-1-pentene. (2025). Fisher Scientific.
- SAFETY DATA SHEET - 1-Iodobutane. (2024). Sigma-Aldrich.
- Grignard Reaction. Columbia University.
- Technical Support Center: 1-Iodohexane Grignard Reactions. (2025). Benchchem.
- Wurtz reaction. Wikipedia.
- SAFETY DATA SHEET - Iodocyclopentane. (2025). Sigma-Aldrich.
- Williamson ether synthesis. Wikipedia.
- Williamson Ether Synthesis. Chemistry Steps.
- Wurtz Reaction. Organic Chemistry Portal.
- Corey–House synthesis. Wikipedia.
- Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling). UCLA Chemistry & Biochemistry.
- Alkyl Halide Reaction Map And Summary. Master Organic Chemistry.
- Pentane, 1-iodo-4-methyl. NIST WebBook.
- Corey House Reaction: Mechanism, Steps & Applic
- Corey House Reaction. BYJU'S.
- NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. BYJU'S.
- Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
Sources
- 1. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 2. Pentane, 1-iodo-4-methyl [webbook.nist.gov]
- 3. byjus.com [byjus.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 14. Wurtz Reaction [organic-chemistry.org]
- 15. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]
- 16. byjus.com [byjus.com]
- 17. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 18. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of 1-Iodo-4-methylpentane: GC-MS Analysis vs. Alternative Methods
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of experimental reproducibility, safety, and the ultimate success of a research program. 1-Iodo-4-methylpentane, a valuable alkylating agent in organic synthesis, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and can introduce potential genotoxic impurities into drug candidates. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the robust purity assessment of this compound, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the most appropriate analytical strategy.
The Criticality of Purity for this compound
This compound is frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, even at trace levels, can have significant consequences. For instance, unreacted starting materials or byproducts may lead to the formation of undesired side products, complicating purification and reducing overall yield. More critically, certain impurities, particularly reactive alkyl halides, are often classified as potential genotoxic impurities (PGIs), which are subject to stringent regulatory limits.[1][2] Therefore, a highly sensitive and specific analytical method is imperative for the quality control of this crucial reagent.
GC-MS: The Gold Standard for Volatile Halogenated Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for the purity assessment of this compound.[3][4][5] The technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
The causality behind this choice lies in the physicochemical properties of this compound. Its volatility allows for easy introduction into the gas chromatograph, where it is separated from other volatile and semi-volatile impurities based on differences in boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then bombards the eluted molecules with electrons, causing them to ionize and fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint," enabling unambiguous identification of the parent compound and any co-eluting impurities.[6][7]
Experimental Protocol: GC-MS Purity Analysis of this compound
This protocol outlines a robust method for the purity assessment of this compound using a standard GC-MS system.
1. Instrumentation and Consumables:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column. The choice of a non-polar column is based on the non-polar nature of this compound, promoting separation based on boiling points.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined caps.
-
Solvent: High-purity dichloromethane or hexane (HPLC grade or higher).
2. GC-MS Parameters:
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless, 250 °C | Ensures rapid volatilization of the sample. A split injection is used to prevent column overloading with the main component. |
| Split Ratio | 50:1 | Adjustable based on sample concentration to achieve optimal peak shape and sensitivity for impurities. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min | A temperature program allows for the separation of compounds with a range of boiling points, from volatile impurities to the main analyte. |
| MS Source | Electron Ionization (EI), 230 °C | Standard ionization technique for generating reproducible fragmentation patterns. |
| MS Quadrupole | 150 °C | Maintains ion optics at a stable temperature. |
| Mass Range | m/z 40-300 | Covers the expected mass range of this compound and potential impurities. |
| Solvent Delay | 3 min | Prevents the high concentration of the solvent from saturating the detector. |
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent. This results in a concentration of approximately 1 mg/mL.
-
Transfer an aliquot of the solution to a GC vial for analysis.
4. Data Analysis and Interpretation:
-
The purity of this compound is determined by area percent normalization of the resulting chromatogram. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST) and by interpreting their fragmentation patterns. For this compound, characteristic fragments would include the molecular ion peak (m/z 212) and fragments corresponding to the loss of iodine (m/z 85) and alkyl fragments.[8]
Visualizing the GC-MS Workflow
Caption: Experimental workflow for GC-MS purity analysis.
Alternative Analytical Techniques: A Comparative Overview
While GC-MS is a formidable tool, other analytical techniques can provide complementary or, in some cases, more direct information on purity. The choice of technique often depends on the specific question being asked and the resources available.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative ¹H NMR (qNMR) has emerged as a primary analytical method for purity determination.[2][4] Unlike chromatographic techniques that provide a relative purity based on the response of a detector to different compounds, qNMR can provide a direct, absolute measure of purity when an internal standard of known purity is used. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, a fundamental principle that makes it inherently quantitative.[2][3]
Strengths of qNMR:
-
Absolute Quantification: Provides a direct measure of purity without the need for a reference standard of the analyte itself.
-
Structural Information: Simultaneously provides structural confirmation of the main component and can help identify structurally related impurities.
-
Non-destructive: The sample can be recovered after analysis.
Limitations of qNMR:
-
Sensitivity: Generally less sensitive than GC-MS, making it less suitable for detecting very low-level impurities.
-
Signal Overlap: Signals from impurities can overlap with those of the main component or the internal standard, complicating quantification.
-
Not suitable for all impurities: Non-proton-containing impurities will not be detected.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry. However, for a compound like this compound, its application is challenging. Standard HPLC with UV detection relies on the analyte having a chromophore that absorbs UV light. Alkyl halides like this compound lack a strong chromophore, resulting in poor sensitivity.[9]
Strengths of HPLC (with appropriate detection):
-
Versatility: Can be coupled with various detectors (e.g., mass spectrometry, refractive index, evaporative light scattering) to analyze a wide range of compounds, including non-volatile or thermally labile ones.
-
Established Methodology: A well-understood and widely used technique in quality control laboratories.
Limitations of HPLC for this compound:
-
Lack of Chromophore: Poor sensitivity with standard UV detectors.
-
Derivatization: May require derivatization to introduce a chromophore, which adds complexity and potential for side reactions.[9]
-
Alternative Detectors: Requires more specialized and less common detectors like mass spectrometry (LC-MS) or an evaporative light scattering detector (ELSD) for effective analysis.
Head-to-Head Comparison: GC-MS vs. qNMR vs. HPLC
The following table provides a direct comparison of these techniques for the purity assessment of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Signal intensity is directly proportional to the number of protons. | Separation based on polarity, with detection typically by UV absorbance. |
| Quantitation | Relative (area percent normalization). Requires reference standards for absolute quantification. | Absolute (purity determined against a certified internal standard). | Relative (requires a reference standard of the analyte for accurate quantification). |
| Selectivity | High, based on chromatographic separation and mass fragmentation patterns. | Excellent for structural elucidation and identification of related impurities. | Moderate to high, depending on the column and detector used. |
| Sensitivity | Very high (can detect trace levels of volatile impurities). | Moderate (typically requires milligrams of sample). | Low for this compound with UV detection. High with MS detection. |
| Analysis Time | Relatively fast (typically 15-30 minutes per sample). | Fast for data acquisition, but sample preparation can be more meticulous. | Can be slower than GC, especially with complex gradient methods. |
| Impurity Detection | Excellent for volatile and semi-volatile organic impurities. | Good for proton-containing impurities at moderate to high levels. | Best for non-volatile or thermally labile impurities (with appropriate detector). |
| Key Advantage | Unambiguous identification of volatile impurities through mass spectral libraries. | Direct, absolute purity determination without an analyte reference standard. | Well-suited for a broad range of compounds, especially non-volatile ones. |
| Key Disadvantage | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity and potential for signal overlap. | Poor sensitivity for compounds lacking a UV chromophore. |
Logical Relationship of Analytical Techniques
Caption: Comparison of analytical techniques for purity assessment.
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, GC-MS stands out as the most suitable and robust technique. Its high sensitivity, selectivity, and ability to identify unknown volatile impurities make it indispensable for ensuring the quality and safety of this important chemical intermediate, particularly in the context of pharmaceutical development where the control of potential genotoxic impurities is paramount.
Quantitative NMR serves as an excellent orthogonal technique , providing a direct and accurate measure of absolute purity. It is particularly valuable for the certification of reference materials and for obtaining a highly reliable purity value for the main component.
HPLC with standard UV detection is not recommended for the routine analysis of this compound due to its inherent lack of sensitivity. However, HPLC coupled with a mass spectrometer (LC-MS) could be a viable, albeit more complex and costly, alternative, especially if non-volatile impurities are suspected.
Ultimately, a multi-faceted approach that leverages the strengths of both GC-MS and qNMR will provide the most comprehensive and reliable assessment of this compound purity, ensuring the integrity of research and the safety of resulting products.
References
- Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. [Link]
- Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]
- Shimadzu Corporation. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
- Cushman, M., Georg, G. I., Holzgrabe, U., & Wang, S. (2014). Absolute quantitative 1H nuclear magnetic resonance spectroscopy for compound purity determination. Journal of medicinal chemistry, 57(22), 9219. [Link]
- Raja, K. D., Ramana, V. S. V., Babu, K. R., Babu, B. K., Kumar, V. J., Kumar, K. S. R. P., & Sharma, H. K. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Indonesian Journal of Multidisciplinary Research. (2021). Step-by-step procedure for GC/MS spectra reading and interpretation. Indonesian Journal of Multidisciplinary Research, 1(1), 1-14. [Link]
- NIST. (n.d.). Pentane, 1-iodo-4-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Kim, T. H., Kim, H., & Kim, J. (2022). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules, 27(11), 3535. [Link]
Sources
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C6H13I | CID 527581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Quantification Methods for 1-Iodo-4-methylpentane: HPLC vs. GC
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 1-Iodo-4-methylpentane. Recognizing the physicochemical properties of this analyte, we extend the comparison to include Gas Chromatography (GC), a frequently more suitable technique for volatile alkyl halides. We will dissect the causality behind methodological choices, present detailed experimental protocols, and offer comparative performance data to guide researchers, scientists, and drug development professionals in selecting the optimal analytical approach.
Analyte Profile: this compound and its Analytical Challenges
This compound (isohexyl iodide) is a non-polar, volatile alkyl halide.[1][2] Its structure presents two primary challenges for conventional HPLC analysis:
-
Lack of a Strong Chromophore: Alkyl iodides do not possess extensive conjugated systems, resulting in weak ultraviolet (UV) absorbance.[3] Meaningful detection with a standard UV-Vis detector is often limited to the far-UV range (e.g., <220 nm), where mobile phase interference and low specificity can be problematic.[4]
-
High Volatility: The compound's volatility makes it an ideal candidate for Gas Chromatography, which separates analytes based on their boiling points and interaction with a stationary phase in a gaseous mobile phase.[5]
These properties necessitate a critical evaluation of whether HPLC is the most appropriate technique and which configuration would offer the best performance.
Method Comparison: Two HPLC Approaches and a GC Alternative
We will explore two distinct HPLC methods that attempt to overcome the inherent challenges of this compound analysis and compare them against the more conventional GC-FID method.
Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This approach represents the most common HPLC configuration. The strategy relies on detecting the weak absorbance of the carbon-iodine bond at a low wavelength.
Causality and Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides adequate retention for the non-polar analyte through hydrophobic interactions.[6]
-
Mobile Phase: A simple mobile phase of acetonitrile and water is chosen. Acetonitrile is favored over methanol due to its lower UV cutoff (~190 nm), which is critical when detecting at low wavelengths.[4] A gradient elution is employed to ensure elution of any potential, more strongly retained impurities.
-
Detection: Detection is set to 210 nm. While not ideal, this wavelength offers a potential, albeit weak, signal for the C-I bond. This choice necessitates high-purity solvents and a stable baseline to achieve adequate sensitivity.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Gradient:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 70% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution in acetonitrile.
-
Dilute unknown samples with acetonitrile to fall within the calibration range.
-
-
Data Analysis:
-
Quantify this compound by correlating the peak area from the sample chromatogram to the calibration curve. Purity is assessed by the area percentage of the main peak relative to the total area of all peaks.
-
Caption: Workflow for RP-HPLC-UV analysis of this compound.
Method B: Reversed-Phase HPLC with Refractive Index Detection (RP-HPLC-RI)
This method circumvents the issue of poor UV absorbance by using a universal detector that measures changes in the refractive index of the mobile phase as the analyte elutes.
Causality and Experimental Choices:
-
Stationary Phase: A C18 column is used for the same reasons as in Method A.
-
Mobile Phase: An isocratic (constant composition) mobile phase is mandatory for RI detection, as the detector is highly sensitive to changes in the mobile phase composition.[7] A mixture of methanol and water is chosen. The difference in refractive index between the analyte and the mobile phase is key to signal intensity.
-
Detection: An RI detector provides a universal response for any analyte that has a refractive index different from the mobile phase. However, this detector is known for its lower sensitivity and baseline instability with temperature fluctuations.[7]
Experimental Protocol: RP-HPLC-RI
-
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column thermostat, and a Refractive Index Detector (RID).
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of 85:15 (v/v) Methanol:Water.
-
Flow Rate: 0.8 mL/min.
-
Column and Detector Temperature: 35°C (must be strictly controlled).
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Prepare stock and calibration standards in the mobile phase (85:15 Methanol:Water) to avoid baseline disturbances upon injection.
-
Dilute unknown samples in the mobile phase.
-
-
Data Analysis:
-
Allow the RI detector to fully stabilize before analysis.
-
Quantify using a calibration curve based on peak area or peak height.
-
Caption: Workflow for RP-HPLC-RI analysis of this compound.
Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
For volatile, thermally stable, and non-polar compounds like this compound, GC is often the superior technique.[5][8]
Causality and Experimental Choices:
-
Principle: The sample is vaporized and carried by an inert gas (helium) through a capillary column. Separation occurs based on the analyte's boiling point and interactions with the stationary phase lining the column.
-
Stationary Phase: A non-polar column, such as one with a 5% phenyl / 95% dimethylpolysiloxane phase, is ideal. It separates compounds primarily by their boiling points, which is effective for resolving alkyl halides from common organic impurities.
-
Detection: A Flame Ionization Detector (FID) is used. It combusts organic compounds as they elute from the column, producing ions that generate a current proportional to the mass of carbon. FID is robust, highly sensitive for hydrocarbons, and has a wide linear range.
Experimental Protocol: GC-FID
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector, capillary column, and Flame Ionization Detector (FID).
-
-
Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Prepare a stock solution (e.g., 1 mg/mL) in a volatile solvent like hexane or dichloromethane.
-
Prepare calibration standards and dilute unknown samples in the same solvent.
-
-
Data Analysis:
-
Calculate purity by area percent. For precise quantification, use an internal standard (e.g., dodecane) and create a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.
-
Caption: Workflow for GC-FID analysis of this compound.
Performance Comparison Summary
The following table summarizes the expected performance of the three detailed methods. The values are illustrative and serve to highlight the relative strengths and weaknesses of each technique for this specific application.
| Parameter | RP-HPLC-UV | RP-HPLC-RI | GC-FID |
| Principle | UV absorbance of C-I bond | Refractive index difference | Combustion in a hydrogen flame |
| Specificity | Low; interference from other compounds absorbing at 210 nm | Very Low; detects any compound with a different RI | High; excellent separation of volatile compounds |
| Sensitivity (LOD) | Moderate (~1-10 µg/mL) | Low (~50-100 µg/mL) | Very High (~10-100 ng/mL) |
| Linear Range | ~2-3 orders of magnitude | ~1-2 orders of magnitude | ~6-7 orders of magnitude |
| Gradient Compatible | Yes | No | Yes (temperature gradient) |
| Robustness | Moderate; sensitive to solvent purity | Low; highly sensitive to temperature and pressure fluctuations | High; very stable and reliable technique |
| Throughput | Moderate (~25 min/run) | Low (~20 min/run + long stabilization) | High (~15 min/run) |
| Primary Advantage | Ubiquitous instrumentation | Universal detection for non-chromophoric analytes | High sensitivity and resolving power for volatile analytes |
| Primary Limitation | Poor sensitivity and specificity for this analyte | Poor sensitivity, no gradient elution, baseline instability | Not suitable for non-volatile or thermally labile compounds |
Method Validation and Final Recommendation
Any analytical method intended for use in a regulated environment must be validated according to guidelines such as those from the International Council for Harmonisation (ICH) Q2(R2).[9][10][11] Validation demonstrates that the method is suitable for its intended purpose and involves assessing parameters like accuracy, precision, specificity, linearity, range, and robustness.[12][13]
Recommendation:
For the quantification of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the unequivocally superior method.
-
Expertise-Driven Rationale: While HPLC methods can be devised, they are fundamentally ill-suited to the analyte's properties. The low sensitivity and specificity of the HPLC-UV method and the poor performance and isocratic limitation of the HPLC-RI method make them unreliable for accurate quantification, especially for impurity profiling. GC-FID directly leverages the analyte's volatility, providing excellent resolution, superior sensitivity, and robust performance.[5][8] It is the standard and most scientifically sound approach for this class of compounds. This guide strongly advises researchers to prioritize the development and validation of a GC-FID method for the analysis of this compound.
References
- Wu, C.-H., Lian, J.-H., Wang, J.-L., & Lo, J.-G. (2002). Analysis of alkyl organoiodide mixtures by high-performance liquid chromatography using electrochemical detection with a post-column photochemical reactor. Journal of Chromatography A, 976(1-2), 423–430.
- National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- Cheméo. (n.d.). Pentane, 1-iodo-4-methyl. Chemical & Physical Properties.
- Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
- Journal of Liquid Chromatography. (1987). The Quantitative Separation of Alkyl and Phenethyl Halides by HPLC.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- NIST. (n.d.). Pentane, 1-iodo-4-methyl. NIST Chemistry WebBook.
- National Center for Biotechnology Information (n.d.). 1-Iodo-4-methylpentan-2-one. PubChem Compound Database.
- YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- NIH. (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. PMC.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Sodium ion.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Iodide on Primesep B Column.
- National Center for Biotechnology Information (n.d.). 1-Chloro-4-iodo-4-methylpentane. PubChem Compound Database.
- SIELC Technologies. (n.d.). Separation of Cyclopentane, iodo- on Newcrom R1 HPLC column.
- National Center for Biotechnology Information (n.d.). 1-Iodo-4,4-dimethylpentane. PubChem Compound Database.
- NCERT. (n.d.). Haloalkanes and Haloarenes.
- ResearchGate. (n.d.). UV‐Vis absorbance in MeOH (5 mL) of A. Iodoacetonitrile (1.00 mmol)....
- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
- NIH. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC.
- University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.
- Honeywell. (n.d.). UV Cutoff.
Sources
- 1. This compound | C6H13I | CID 527581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. UV Cutoff [macro.lsu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. m.youtube.com [m.youtube.com]
- 12. actascientific.com [actascientific.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Guide to SN2 Reaction Rates of Primary Alkyl Iodides for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly within drug discovery and development, the bimolecular nucleophilic substitution (SN2) reaction is a cornerstone for constructing complex molecular architectures.[1][2][3][4] The efficiency of these reactions is paramount, and understanding the subtle factors that govern their rates can be the difference between a successful synthetic route and a dead end. This guide provides an in-depth analysis of the SN2 reaction rates of primary alkyl iodides, offering a comparative study supported by established principles and experimental considerations.
The SN2 Reaction: A Brief Overview
The SN2 reaction is a single-step, concerted process where a nucleophile attacks an electrophilic carbon atom, simultaneously displacing a leaving group.[5][6] The reaction's designation, SN2, signifies a S ubstitution, N ucleophilic, 2 nd-order (bimolecular) process, indicating that the rate of the reaction is dependent on the concentrations of both the substrate (alkyl halide) and the nucleophile.[7][8]
The rate law is expressed as: Rate = k[Alkyl Halide][Nucleophile] [7]
This relationship underscores the importance of the collision between the two reactant molecules in the rate-determining step.[9] The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the carbon center, a phenomenon known as Walden inversion.[10]
Key Factors Influencing SN2 Reaction Rates
Several critical factors dictate the kinetics of an SN2 reaction. For primary alkyl iodides, the interplay of these elements determines their relative reactivity.
-
Substrate Structure (Steric Hindrance): This is arguably the most significant factor influencing the SN2 reaction rate.[11][12] The nucleophile must approach the electrophilic carbon from the side opposite the leaving group.[6][10] Bulky substituents on or near the reaction center create steric hindrance, impeding the nucleophile's approach and slowing the reaction.[13][14][15] Primary alkyl halides, with their minimal substitution, are ideal substrates for SN2 reactions.[10][16] As the number or size of alkyl groups increases, the reaction rate decreases dramatically.[11][13][17]
-
Leaving Group Ability: A good leaving group is one that is stable on its own, typically a weak base.[18][19] The halide ions are common leaving groups, and their ability increases down the group in the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻).[19][20][21] Iodide (I⁻) is an excellent leaving group because it is a large, highly polarizable, and very weak base, making the C-I bond the weakest among the carbon-halogen bonds.[18][20][21] This facilitates its departure during the nucleophilic attack.[22]
-
Nucleophile Strength: A strong nucleophile is essential for a rapid SN2 reaction.[16] Nucleophilicity is influenced by factors such as charge (anionic nucleophiles are generally stronger than neutral ones), basicity, and polarizability.[16]
-
Solvent: The choice of solvent can significantly impact the reaction rate.[5][23] Polar aprotic solvents, such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), are preferred for SN2 reactions.[5][13][16] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive.[16][24] In contrast, polar protic solvents (e.g., water, alcohols) form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate, thus slowing the reaction.[11][24][25]
Visualizing the SN2 Mechanism
The following diagram illustrates the concerted mechanism of an SN2 reaction, highlighting the backside attack and the transition state.
Caption: The concerted SN2 reaction mechanism.
Comparative Reactivity of Primary Alkyl Iodides
The structure of the primary alkyl iodide has a profound effect on the reaction rate due to steric hindrance. Let's compare the relative rates of reaction for a series of primary alkyl iodides: methyl iodide, ethyl iodide, n-propyl iodide, and isobutyl iodide.
| Alkyl Iodide | Structure | Relative Rate | Steric Hindrance |
| Methyl Iodide | CH₃I | ~30 | Minimal |
| Ethyl Iodide | CH₃CH₂I | 1 | Reference |
| n-Propyl Iodide | CH₃CH₂CH₂I | ~0.8 | Minor increase |
| Isobutyl Iodide | (CH₃)₂CHCH₂I | ~0.03 | Significant increase |
| Neopentyl Iodide | (CH₃)₃CCH₂I | ~0.00001 | Extreme |
Note: Relative rates are approximate and can vary with specific reaction conditions, but the trend is consistently observed.[17]
As the data illustrates, even though all are primary alkyl iodides, the substitution on the β-carbon (the carbon adjacent to the electrophilic carbon) introduces significant steric bulk.
-
Methyl iodide is the most reactive due to the small size of the hydrogen atoms, offering the clearest path for the nucleophile.[26][27]
-
Ethyl iodide serves as a common baseline for comparison.
-
n-Propyl iodide shows a slight decrease in rate compared to ethyl iodide. While the additional methyl group is further from the reaction center, it can still influence the approach of the nucleophile.
-
Isobutyl iodide demonstrates a dramatic drop in reactivity. The two methyl groups on the β-carbon create substantial steric hindrance, making the backside attack much more difficult.[12]
-
Neopentyl iodide , with three methyl groups on the β-carbon, is practically unreactive in SN2 reactions due to the extreme steric hindrance.[28]
Experimental Protocol: A Comparative Kinetic Study
To empirically determine the relative reactivity of different primary alkyl iodides, a competition experiment can be designed. This protocol provides a framework for such an investigation.
Objective: To compare the relative SN2 reaction rates of ethyl iodide and n-propyl iodide with a common nucleophile.
Materials:
-
Ethyl iodide
-
n-Propyl iodide
-
Sodium iodide (NaI) in acetone (e.g., 0.1 M solution)
-
Acetone (anhydrous)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Standard laboratory glassware
Experimental Workflow
Caption: Workflow for a competitive SN2 reaction rate study.
Step-by-Step Procedure:
-
Preparation of Reactant Solution: Prepare a solution containing equimolar amounts of ethyl iodide and n-propyl iodide in anhydrous acetone.
-
Reaction Initiation: To the alkyl iodide solution, add a limiting amount of the sodium iodide in acetone solution. The iodide ion will act as the nucleophile. Using a limiting amount ensures that the alkyl iodides are in competition for the nucleophile.
-
Reaction Monitoring: Maintain the reaction at a constant temperature and stir vigorously. At predetermined time intervals (e.g., 5, 10, 20, 40 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a large volume of cold water. This will stop the reaction by precipitating the unreacted sodium iodide and diluting the reactants.
-
Extraction: Extract the organic components (unreacted alkyl iodides and any potential products) from the quenched aliquot using a suitable organic solvent like diethyl ether.
-
Analysis: Analyze the organic extract using GC-MS. The gas chromatogram will separate the components, and the mass spectrometer will identify them.
-
Data Interpretation: By comparing the peak areas of the unreacted ethyl iodide and n-propyl iodide at each time point, their relative rates of consumption can be determined. The alkyl iodide with the faster decrease in concentration is the more reactive substrate.
This experimental design provides a direct comparison of the reactivity of the two primary alkyl iodides under identical conditions, effectively isolating the effect of their structural differences.
Conclusion
For professionals in drug development and scientific research, a nuanced understanding of SN2 reaction kinetics is crucial for the rational design of synthetic pathways.[1][2][4] This guide has elucidated the key factors governing the SN2 reactivity of primary alkyl iodides, with a particular emphasis on the dominant role of steric hindrance. The provided comparative data and experimental framework offer a practical basis for selecting substrates and predicting reaction outcomes. By appreciating these fundamental principles, researchers can optimize reaction conditions, improve yields, and ultimately accelerate the discovery and development of new therapeutic agents.
References
- Organic Chemistry 1: An open textbook. (n.d.). Factors affecting rate of nucleophilic substitution reactions.
- Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction.
- SN2 Reaction Organic Chemistry. (n.d.). Retrieved from [https://www.organicchemistry.com/sn2-reaction/]
- StudySmarter. (2023, October 14). SN2 Reaction: Meaning, Examples, Applications.
- Bickelhaupt, F. M., & van der Lubbe, S. C. (2017). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem, 18(12), 1564–1575.
- Wikipedia. (n.d.). SN2 reaction.
- SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10).
- Khan Academy. (n.d.). Sn2 mechanism: kinetics and substrate.
- Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
- Fiveable. (n.d.). The SN2 Reaction | Organic Chemistry Class Notes.
- Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?.
- Bordwell, F. G., & Scamehorn, R. G. (1968). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society, 90(24), 6749–6751.
- Khan Academy. (n.d.). Sn1 and Sn2: leaving group.
- Química Organica.org. (n.d.). The leaving group in the nucleophilic substitution - SN2.
- Wikipedia. (n.d.). Leaving group.
- Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions.
- ACS Publications. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
- PubMed Central. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
- Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.
- Science Learning Center. (n.d.). Relative Rates of SN1 and SN2 Reactions.
- PubMed Central. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- ScienceDaily. (2013, September 11). Century old chemistry problem solved: Foundational reaction on stubborn chemicals may improve drug synthesis.
- Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
- Solution Kinetics of a SN2 Reaction. (n.d.).
- Chemistry LibreTexts. (2020, May 30). 7.6: Characteristics of the Sₙ2 Reaction.
- Prezi. (n.d.). Understanding SN2 Reactions and Their Role in Drug Synthesis.
- WebAssign. (n.d.). SN2 Reactions of Alkyl Halides.
- Chemistry LibreTexts. (2023, November 6). 11.2: The SN2 Reaction.
- JoVE. (2023, April 30). Video: SN2 Reaction: Kinetics.
- Chemistry LibreTexts. (2024, March 18). 11.2: The SN2 Reaction.
- PubMed Central. (2023, September 19). The isocyanide SN2 reaction.
- Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides.
- Chemistry Steps. (n.d.). SN2 Reaction Mechanism.
- Chemistry LibreTexts. (2019, June 5). 7.11: Application: Useful SN2 Reactions.
- Chemistry LibreTexts. (2024, July 30). 11.4: Characteristics of the SN2 Reaction.
- Fiveable. (n.d.). Characteristics of the SN2 Reaction | Organic Chemistry Class Notes.
- Chemistry LibreTexts. (2023, July 18). 2.3: The SN2 Reaction.
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. sciencedaily.com [sciencedaily.com]
- 3. prezi.com [prezi.com]
- 4. The isocyanide SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SN2 reaction - Wikipedia [en.wikipedia.org]
- 6. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 7. fiveable.me [fiveable.me]
- 8. SN2 Reaction Mechanism [chemistrysteps.com]
- 9. Video: SN2 Reaction: Kinetics [jove.com]
- 10. Khan Academy [khanacademy.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Khan Academy [khanacademy.org]
- 19. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 20. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. quora.com [quora.com]
- 24. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. fiveable.me [fiveable.me]
- 28. webassign.net [webassign.net]
A Senior Application Scientist's Guide to Distinguishing 1-Iodo-4-methylpentane from its Isomers
For researchers and professionals in drug development and chemical synthesis, the precise identification of isomeric compounds is not merely an academic exercise; it is a critical determinant of product purity, efficacy, and safety. Alkyl halides, such as 1-iodo-4-methylpentane, are common intermediates and reagents where isomeric purity is paramount. This guide provides an in-depth comparison of analytical techniques to reliably distinguish this compound from its constitutional isomers. We will delve into the underlying principles of each technique, providing field-proven insights and detailed experimental protocols to ensure trustworthy and reproducible results.
The Challenge: Differentiating Constitutional Isomers of C₆H₁₃I
This compound and its isomers share the same molecular formula (C₆H₁₃I) and molecular weight (212.07 g/mol ), making their differentiation a non-trivial task. Their distinct structural arrangements, however, give rise to subtle differences in their physicochemical properties, which can be exploited by modern analytical techniques. The primary constitutional isomers of concern are:
-
This compound
-
2-Iodo-4-methylpentane
-
3-Iodo-2-methylpentane
-
1-Iodo-2-methylpentane
-
2-Iodo-2-methylpentane
This guide will focus on a multi-technique approach, leveraging Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive and unambiguous identification of each isomer.
Section 1: Gas Chromatography (GC) - The First Line of Separation
Gas chromatography is a powerful technique for separating volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. The primary differentiating factor for the isomers of this compound in a GC system is their boiling point.
The Causality Behind Elution Order
Generally, for a homologous series of non-polar to moderately polar compounds on a non-polar or semi-polar GC column, the elution order is primarily dictated by the boiling point of the analytes.[1] Compounds with lower boiling points will spend more time in the gas phase and thus travel through the column faster, resulting in shorter retention times. The boiling point of an alkane or its derivative is influenced by factors such as molecular weight and intermolecular forces (van der Waals forces). For isomers, the degree of branching plays a crucial role; more highly branched isomers tend to be more compact, have a smaller surface area, and thus exhibit weaker van der Waals forces, leading to lower boiling points.
Table 1: Predicted Boiling Points and Expected GC Elution Order of this compound Isomers
| Isomer | Structure | Predicted Boiling Point (°C) | Expected Elution Order |
| 2-Iodo-2-methylpentane | Tertiary | ~145-150 | 1 |
| 3-Iodo-2-methylpentane | Secondary | ~160-165 | 2 |
| 2-Iodo-4-methylpentane | Secondary | ~165-170 | 3 |
| 1-Iodo-2-methylpentane | Primary | ~170-175 | 4 |
| This compound | Primary | ~175-180 | 5 |
Note: Boiling points are estimated based on trends in alkyl halides and may vary depending on the data source.
Experimental Protocol: GC-FID Analysis
This protocol outlines a standard method for the separation of this compound isomers using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).
Workflow for GC-FID Analysis
Sources
A Researcher's Comparative Guide to the Characterization of Byproducts in 1-Iodo-4-methylpentane Synthesis
For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is paramount. 1-Iodo-4-methylpentane, a valuable alkylating agent, is no exception. Its synthesis, while seemingly straightforward, can be accompanied by the formation of byproducts that may compromise reaction yields and downstream applications. This guide provides an in-depth technical comparison of synthetic routes and a detailed analysis of the characterization of potential byproducts, grounded in experimental data and established analytical principles.
Introduction: The Synthetic Landscape of this compound
The preparation of this compound typically proceeds through nucleophilic substitution reactions. The choice of starting material and reaction conditions significantly influences the byproduct profile. Here, we compare two common synthetic strategies: the Finkelstein reaction and the conversion of a primary alcohol.
1. The Finkelstein Reaction: A Classic Halogen Exchange
The Finkelstein reaction is a widely employed method for the synthesis of alkyl iodides from their corresponding chlorides or bromides.[1] This S(_N)2 reaction is typically conducted by treating the alkyl halide with an excess of sodium iodide in a solvent like acetone, where the insolubility of the resulting sodium chloride or bromide drives the reaction to completion.[1]
2. Synthesis from 4-Methyl-1-pentanol: An Alternative Pathway
An alternative route involves the conversion of the readily available 4-methyl-1-pentanol to this compound. This transformation is often achieved using reagents such as phosphorus and iodine (P/I(_2)) or by converting the alcohol to a tosylate followed by nucleophilic substitution with iodide.
Unmasking the Byproducts: A Mechanistic Perspective
Understanding the potential byproducts begins with a grasp of the underlying reaction mechanisms.
Byproducts of the Finkelstein Reaction
Given the S(_N)2 nature of the Finkelstein reaction, the primary byproducts arise from two main competing pathways:
-
Unreacted Starting Material: Incomplete reaction will leave residual 1-chloro-4-methylpentane or 1-bromo-4-methylpentane in the final product mixture.
-
Elimination (E2) Products: The iodide ion, while an excellent nucleophile, also possesses some basicity. This can lead to a competing E2 elimination reaction, particularly if the reaction is heated, resulting in the formation of 4-methyl-1-pentene .
The competition between S(_N)2 and E2 pathways is a critical consideration in the synthesis of primary alkyl halides.
Byproducts from the 4-Methyl-1-pentanol Route
The conversion of 4-methyl-1-pentanol to this compound can also generate a distinct set of byproducts:
-
Unreacted Starting Material: Incomplete conversion will result in the presence of 4-methyl-1-pentanol in the product.
-
Elimination Products: The reaction conditions, especially if acidic or involving heat, can promote the dehydration of the starting alcohol or the elimination of HI from the product, leading to the formation of 4-methyl-1-pentene .
-
Rearrangement Products: While less common for primary alcohols, carbocation-mediated rearrangements can occur under certain conditions, potentially leading to isomeric iodoalkanes. However, for the synthesis of this compound from 4-methyl-1-pentanol, this is generally a minor concern.
Comparative Analysis of Characterization Techniques
A robust analytical workflow is essential for the identification and quantification of byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this process.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. The retention time (RT) provides information on the compound's boiling point and polarity, while the mass spectrum offers a unique fragmentation pattern that acts as a molecular fingerprint.
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis of this compound synthesis byproducts.
Comparative GC-MS Data:
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
| 4-Methyl-1-pentene | Shorter than product | 84 (M(\cdot)+), 69, 56, 41[2][3] |
| 1-Chloro-4-methylpentane | Shorter than product | 120/122 (M(\cdot)+), 85, 57, 43 |
| 1-Bromo-4-methylpentane | Shorter than product | 164/166 (M(\cdot)+), 85, 57, 43 |
| This compound | Main product peak | 212 (M(\cdot)+), 85, 57, 43[4] |
| 4-Methyl-1-pentanol | Longer than product | 102 (M(\cdot)+), 84, 70, 56[5] |
Note: Retention times are relative and depend on the specific GC conditions. The presence of isotopes (e.g.,
Interpreting Mass Spectra:
-
This compound: The molecular ion peak is expected at m/z 212. A prominent fragment at m/z 85 corresponds to the loss of the iodine atom ((\cdot)I). Further fragmentation of the resulting C(6)H({13})
cation leads to characteristic alkyl fragments at m/z 57 (C(_4)H(_9) ) and 43 (C(_3)H(_7) ). -
4-Methyl-1-pentene: The molecular ion peak is at m/z 84. Fragmentation often involves allylic cleavage, leading to a stable C(_5)H(_9)
cation at m/z 69.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information by probing the chemical environment of atomic nuclei, primarily
Workflow for NMR Analysis:
Caption: Workflow for NMR analysis of this compound synthesis byproducts.
Comparative
| Compound | Key | Key |
| This compound | ~3.2 (t, -CH(_2)I), ~1.8 (m), ~1.5 (m), ~0.9 (d, -CH(_3)) | ~7 (-CH(_2)I), ~22, ~28, ~38, ~41 |
| 4-Methyl-1-pentene | ~5.8 (m, =CH-), ~5.0 (m, =CH(_2)), ~2.0 (t, -CH(_2)-), ~1.6 (m), ~0.9 (d, -CH(_3))[6] | ~138 (=CH-), ~115 (=CH(_2)), ~40, ~28, ~22 |
| 4-Methyl-1-pentanol | ~3.6 (t, -CH(_2)OH), ~1.5 (m), ~1.2 (m), ~0.9 (d, -CH(_3)) | ~63 (-CH(_2)OH), ~40, ~28, ~22[5] |
Distinguishing Features in NMR:
-
The downfield triplet at approximately 3.2 ppm in the
H NMR spectrum is characteristic of the -CH(_2)I group in This compound . -
The presence of signals in the olefinic region (~4.9-5.8 ppm) of the
H NMR spectrum is a clear indicator of 4-methyl-1-pentene . -
In the
C NMR spectrum, the signal for the carbon attached to iodine in This compound is significantly upfield (around 7 ppm) due to the heavy atom effect.[4] The olefinic carbons of 4-methyl-1-pentene will appear downfield (115-140 ppm).
Experimental Protocols
Synthesis of this compound via Finkelstein Reaction (Adapted from a general procedure)
Materials:
-
1-Bromo-4-methylpentane
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-bromo-4-methylpentane (1.0 eq) and anhydrous acetone.
-
Add sodium iodide (1.5 eq) to the solution.
-
Heat the mixture to reflux and stir for 24 hours. A white precipitate of sodium bromide will form.
-
Cool the reaction mixture to room temperature and filter to remove the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by distillation under reduced pressure.
GC-MS Analysis Protocol
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating these compounds.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.
NMR Analysis Protocol
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10-20 mg of the crude product in ~0.7 mL of deuterated chloroform (CDCl(_3)) containing tetramethylsilane (TMS) as an internal standard.
- H NMR: Acquire a standard proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- C NMR: Acquire a proton-decoupled carbon spectrum.
Conclusion and Recommendations
The synthesis of this compound, while a common transformation, requires careful control of reaction conditions to minimize the formation of byproducts. The Finkelstein reaction, when performed under anhydrous conditions and with careful temperature control, generally provides a cleaner product profile than the conversion from 4-methyl-1-pentanol, which is more prone to elimination reactions.
For the characterization of the product mixture, a combination of GC-MS and NMR spectroscopy is indispensable. GC-MS provides excellent separation and initial identification based on fragmentation patterns, while NMR offers definitive structural elucidation. By employing the analytical workflows and comparative data presented in this guide, researchers can confidently identify and quantify byproducts, ensuring the quality and reliability of their synthetic intermediates.
References
- PubChem. This compound. [Link]
- Organic Syntheses. (2021). v98p0171-9.gif. [Link]
- National Institute of Standards and Technology. 1-Pentene, 4-methyl-. [Link]
- SpectraBase. 1,2-Diiodo-4-methylpentane - Optional[MS (GC)] - Spectrum. [Link]
- Wikipedia. Finkelstein reaction. [Link]
- National Institute of Standards and Technology. Pentane, 1-iodo-4-methyl-. [Link]
- Organic Syntheses. SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER: A USEFUL BUILDING BLOCK IN THE SYNTHESIS OF NONNATURAL α-AMINO ACIDS VIA PALLADIUM CATALYZED CROSS COUPLING REACTIONS. [Link]
- Doc Brown's Chemistry. 1H proton nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl iodide 1-H nmr explaining spin-spin coupling for line splitting. [Link]
- Doc Brown's Chemistry. The Carbon-13 13C NMR spectrum of 1-iodobutane. [Link]
- PubChem. 1-Iodo-4-methylcyclohexene. [Link]
- Chemistry Stack Exchange. Separating alkane/alkene isomers on the GC but the isomers have the same retention time. [Link]
- PubChem. 4-Methyl-1-pentanol. [Link]
- Chemistry Stack Exchange.
- PubChem. (E)-5-iodo-4-methylpent-4-en-1-ol. [Link]
- Scribd. Organic Chemistry Lab Analysis | PDF | Chemical Reactions | Physical Sciences. [Link]
- ResearchGate. GC-MS chromatogram of 1,4-dioxane (RT, 4.78) and cyclohexanone (IS, RT,.... [Link]
- National Institute of Standards and Technology. 1-Pentanol, 4-methyl-. [Link]
- The Good Scents Company. 4-methyl-1-pentanol, 626-89-1. [Link]
- YouTube.
- ResearchGate.
Sources
- 1. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000638) [hmdb.ca]
- 4. This compound | C6H13I | CID 527581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-1-pentanol | C6H14O | CID 12296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
A Senior Application Scientist's Guide to Validating the Structure of 1-Iodo-4-methylpentane Reaction Products by NMR
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of reaction products is a cornerstone of scientific rigor. This guide provides an in-depth, technical comparison of potential reaction products of 1-iodo-4-methylpentane, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy for structural validation. We will move beyond a simple recitation of protocols to explain the underlying principles that inform our experimental choices, ensuring a self-validating system for your structural elucidation endeavors.
The Reactive Landscape of this compound
This compound, a primary alkyl halide, is a versatile substrate that can undergo both substitution and elimination reactions. The specific products obtained are highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent employed. Understanding these potential pathways is critical for predicting the likely products and designing the appropriate analytical strategy for their validation.[1][2][3][4]
A primary alkyl halide like this compound can theoretically proceed through SN2, E2, and with rearrangement, SN1 and E1 pathways. However, the formation of a primary carbocation is highly unfavorable, making SN1 and E1 reactions less likely unless a hydride shift can lead to a more stable secondary or tertiary carbocation.[1][2] The use of a strong, bulky base will favor the E2 mechanism, while a good, non-bulky nucleophile will favor the SN2 pathway.[1][2]
Potential Reaction Products and Their NMR Fingerprints
Let's consider the reaction of this compound with a nucleophile/base, such as sodium methoxide (a strong base and a good nucleophile). The potential products include:
-
SN2 Product: 1-Methoxy-4-methylpentane
-
E2 (Zaitsev) Product: 4-Methyl-2-pentene (cis and trans isomers)
-
E2 (Hofmann) Product: 4-Methyl-1-pentene
-
Rearrangement and Substitution/Elimination Products: e.g., 2-Methoxy-4-methylpentane, 2-Methyl-2-pentene
This guide will focus on the primary SN2 and E2 products for a clear comparative analysis.
Predicted ¹H and ¹³C NMR Data for Potential Products
The following tables summarize the predicted chemical shifts (δ) in ppm for the key products. These values are based on spectral databases and established principles of NMR spectroscopy.[5][6]
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton Position | This compound | 1-Methoxy-4-methylpentane | 4-Methyl-1-pentene | cis-4-Methyl-2-pentene | trans-4-Methyl-2-pentene |
| H1 | ~3.19 (t) | ~3.34 (t) | ~4.95 (m) | ~1.65 (d) | ~1.70 (d) |
| H2 | ~1.80 (m) | ~1.51 (m) | ~2.07 (t) | ~5.35 (m) | ~5.40 (m) |
| H3 | ~1.28 (m) | ~1.18 (m) | ~1.75 (m) | ~2.25 (m) | ~2.25 (m) |
| H4 | ~1.55 (m) | ~1.52 (m) | ~0.90 (d) | ~0.95 (d) | ~0.95 (d) |
| H5 (CH₃) | ~0.88 (d) | ~0.88 (d) | ~0.90 (d) | ~0.95 (d) | ~0.95 (d) |
| OCH₃ | - | ~3.31 (s) | - | - | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Position | This compound | 1-Methoxy-4-methylpentane | 4-Methyl-1-pentene | cis-4-Methyl-2-pentene | trans-4-Methyl-2-pentene |
| C1 | ~7.0 | ~73.0 | ~114.5 | ~17.8 | ~17.8 |
| C2 | ~35.0 | ~30.0 | ~139.0 | ~124.0 | ~124.0 |
| C3 | ~41.0 | ~39.0 | ~44.0 | ~132.0 | ~132.0 |
| C4 | ~28.0 | ~28.0 | ~28.0 | ~31.0 | ~31.0 |
| C5 (CH₃) | ~22.0 | ~22.5 | ~22.5 | ~22.0 | ~22.0 |
| OCH₃ | - | ~58.0 | - | - | - |
A Step-by-Step Guide to Structural Validation Using 1D and 2D NMR
A systematic approach combining several NMR experiments is essential for unambiguous structure determination.[7][8][9]
Experimental Protocol: NMR Sample Preparation
-
Dissolve: Accurately weigh approximately 5-10 mg of the purified reaction product and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Filter: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
The NMR Analysis Workflow
The following workflow provides a logical progression from simple 1D experiments to more informative 2D correlations.
Caption: A logical workflow for NMR-based structural elucidation.
Step 1: ¹H NMR - The Initial Overview
The ¹H NMR spectrum provides the first critical pieces of information: chemical shift, integration, and multiplicity.[5][6]
-
1-Methoxy-4-methylpentane (SN2 Product): The key diagnostic signal is a singlet at ~3.31 ppm integrating to three protons, corresponding to the methoxy group (OCH₃). The triplet at ~3.34 ppm for the H1 protons, shifted downfield by the adjacent oxygen, is also characteristic.
-
4-Methyl-1-pentene (Hofmann Product): The presence of terminal alkene protons in the region of ~4.9-5.8 ppm is a clear indicator of this isomer.[10][11]
-
4-Methyl-2-pentene (Zaitsev Product): Internal alkene protons will appear further downfield, around ~5.3-5.5 ppm. The coupling constants between the vinyl protons can help distinguish between the cis and trans isomers.[12][13][14]
Step 2: ¹³C NMR and DEPT - Counting Carbons and Protons
The ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.[7][15]
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent. This allows for a definitive count of each type of carbon, which is crucial for differentiating isomers.
Table 3: Expected DEPT-135 Phasing
| Carbon Type | 1-Methoxy-4-methylpentane | 4-Methyl-1-pentene | 4-Methyl-2-pentene |
| CH₃ | Positive (x3) | Positive (x2) | Positive (x3) |
| CH₂ | Negative (x2) | Negative (x2) | Negative (x1) |
| CH | Positive (x1) | Positive (x1) | Positive (x2) |
Step 3: ¹H-¹H COSY - Mapping Proton-Proton Correlations
Correlation Spectroscopy (COSY) is a 2D experiment that shows which protons are coupled to each other, typically through two or three bonds.[7][16][17] This is instrumental in piecing together the carbon skeleton.
-
For 1-Methoxy-4-methylpentane: A COSY spectrum would show a correlation between the H1 protons and the H2 protons, H2 and H3, H3 and H4, and H4 and the H5 methyl protons. The OCH₃ protons will not show any correlations.
-
For the Alkenes: COSY is particularly useful for tracing the connectivity through the double bond and into the alkyl chain.
Step 4: ¹H-¹³C HSQC - Linking Protons to their Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon to which it is directly attached.[7][16][17] This is a powerful tool for definitively assigning both the ¹H and ¹³C signals.
-
By combining the information from the ¹H NMR, DEPT-135, and HSQC spectra, you can confidently assign each proton and carbon signal to its specific position in the molecule. For example, in the HSQC spectrum of 1-methoxy-4-methylpentane, the proton signal at ~3.34 ppm will show a correlation to the carbon signal at ~73.0 ppm, confirming the -CH₂-O- moiety.
Caption: Conceptual diagram of an HSQC experiment.
Comparative Analysis: Distinguishing Isomers
The true power of this multi-faceted NMR approach lies in its ability to differentiate between the potential isomeric products.
-
SN2 vs. E2: The most obvious distinction is the presence of the methoxy signal (singlet, ~3.31 ppm in ¹H; ~58.0 ppm in ¹³C) in the substitution product, versus the appearance of alkene signals in the elimination products.
-
Hofmann vs. Zaitsev Elimination: 4-Methyl-1-pentene will show two distinct signals in the terminal alkene region of the ¹H NMR spectrum, while 4-methyl-2-pentene will show signals for internal vinyl protons. The ¹³C NMR is also diagnostic, with the terminal alkene carbons of the Hofmann product appearing at ~114.5 and ~139.0 ppm.
-
Cis vs. Trans Isomers of 4-Methyl-2-pentene: The coupling constant (³J) between the vinyl protons is the key differentiator. For the trans isomer, the coupling constant is typically larger (~12-18 Hz) than for the cis isomer (~6-12 Hz).
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, researchers can confidently and unambiguously validate the structure of reaction products from this compound. This guide provides not only the protocols but also the scientific rationale behind each step, empowering you to interpret your data with a high degree of certainty. The combination of ¹H, ¹³C, DEPT, COSY, and HSQC NMR provides a self-validating system for structural elucidation, a critical component of robust scientific research and development.
References
- Emery Pharma. (2018, April 2).
- PubChem. 4-Methyl-1-pentene. [Link]
- Royal Society of Chemistry. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
- PubChem. 4-Methyl-2-pentene. [Link]
- PubChem. 4-Methyl-2-Pentanol. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0032375). [Link]
- SpectraBase. cis-4-Methyl-2-pentene - Optional[13C NMR] - Spectrum. [Link]
- University of Calgary. Spectroscopy Tutorial: Alkyl Halides. [Link]
- PubChem. This compound. [Link]
- Michigan State University. Chapter 13: Spectroscopy. [Link]
- ResearchGate. 2D- NMR what is the different between COSY and HSQC??. [Link]
- The Organic Chemistry Tutor. (2021, May 22). Structure Determination from Spectra (4) (H NMR, C NMR, IR) [Alkyl Halides, Nitriles, and Carbonyls]. [Link]
- Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
- SpectraBase. 4-Methyl-2-pentanol - Optional[1H NMR] - Spectrum. [Link]
- SpectraBase. 4-Methyl-1-pentene - Optional[Vapor Phase IR] - Spectrum. [Link]
- Journal of Chemical Education. (2016, January 29). Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). [Link]
- Chemistry LibreTexts. (2023, January 29).
- Organic Chemistry I. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2. [Link]
- The Royal Society of Chemistry.
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
- National Institutes of Health. (2022, November 10).
- All 'Bout Chemistry. (2023, December 8). 2-chloro-4-methylpentane from this compound | Organic Conversion:16. [Link]
- Georgia State University. (2008, March 25).
- JEOL.
- ResearchGate. † 1H-NMR and 13C-NMR Spectra. [Link]
- Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]
- The Organic Chemistry Tutor. (2021, March 25). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!. [Link]
- Khan Academy. Comparing E2, E1, Sn2, Sn1 reactions. [Link]
- PubChem. 1-Iodo-4-methylpentan-2-one. [Link]
- ETH Zurich.
- LookChem. 1-Methoxy-4-methylpentane. [Link]
- Reddit. (2025, February 16). I can't remember the difference between SN1, SN2, E1 and E2. [Link]
- Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
- Wiley. Basic 1H- and 13C-NMR Spectroscopy. [Link]
- National Institute of Standards and Technology. 1-Pentene, 4-methyl-. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031578). [Link]
Sources
- 1. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. reddit.com [reddit.com]
- 5. acdlabs.com [acdlabs.com]
- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 7. emerypharma.com [emerypharma.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 10. 4-Methyl-1-pentene(691-37-2) 1H NMR spectrum [chemicalbook.com]
- 11. 4-Methyl-1-pentene | C6H12 | CID 12724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Methyl-2-pentene | C6H12 | CID 12659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cis-4-Methyl-2-pentene(691-38-3) 1H NMR spectrum [chemicalbook.com]
- 14. TRANS-4-METHYL-2-PENTENE(674-76-0) 13C NMR [m.chemicalbook.com]
- 15. web.uvic.ca [web.uvic.ca]
- 16. researchgate.net [researchgate.net]
- 17. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Comparative study of 1-Iodo-4-methylpentane in different solvent systems
An In-Depth Guide to the Performance of 1-Iodo-4-methylpentane in Diverse Solvent Systems
Abstract
The choice of solvent is a critical parameter in synthetic organic chemistry, profoundly influencing reaction rates, yields, and mechanistic pathways. This guide presents a comparative study of this compound, a versatile primary alkyl halide, across three distinct solvent systems: polar protic (ethanol), polar aprotic (acetone), and nonpolar (hexane). Through a model nucleophilic substitution reaction with sodium azide, we provide experimental data and mechanistic interpretations to guide researchers, scientists, and drug development professionals in optimizing their synthetic strategies. Our findings demonstrate that polar aprotic solvents offer a significant kinetic advantage for bimolecular substitution, while polar protic solvents can lead to competing solvolysis and slower rates. This guide combines field-proven insights with detailed protocols to serve as a practical resource for solvent selection in reactions involving primary iodoalkanes.
Introduction: The Decisive Role of the Solvent
This compound is a primary alkyl halide frequently employed as a building block in organic synthesis due to the excellent leaving group ability of the iodide ion.[1] Its structure, C6H13I, presents a sterically unhindered primary carbon, making it an ideal substrate for studying nucleophilic substitution reactions.[2][3][4][5] The success of any reaction involving this substrate—from small-scale research to large-scale pharmaceutical production—is inextricably linked to the surrounding solvent environment.
Solvents do more than simply dissolve reactants; they are active participants in the reaction process.[6][7] Key solvent properties such as polarity (dipole moment) and proticity (ability to donate hydrogen bonds) dictate the solvation of reactants, transition states, and intermediates, thereby controlling the reaction's energy landscape.[8][9] Nucleophilic substitution reactions, in particular, are famously sensitive to solvent effects, often proceeding through different mechanisms—bimolecular (Sₙ2) or unimolecular (Sₙ1)—depending on the chosen medium.[10][11] This guide provides the experimental causality behind solvent selection for a primary alkyl iodide, moving beyond theoretical rules to offer practical, data-supported recommendations.
Experimental Design and Rationale
To objectively compare the performance of this compound, we designed a study based on a robust model reaction and analyzed it with precise, quantitative methods.
The Model Reaction: Azide Substitution
We selected the reaction of this compound with sodium azide (NaN₃) as our benchmark.
CH₃CH(CH₃)CH₂CH₂CH₂I + NaN₃ → CH₃CH(CH₃)CH₂CH₂CH₂N₃ + NaI
Rationale:
-
Mechanism Sensitivity: As a primary alkyl halide, this compound is predisposed to react via the Sₙ2 mechanism.[10] However, conditions that favor carbocation formation can introduce competing Sₙ1 pathways. The azide anion (N₃⁻) is an excellent nucleophile, allowing for facile reaction monitoring.
-
Product Analysis: The formation of the corresponding alkyl azide and the precipitation of sodium iodide in certain solvents provide clear indicators of reaction progress.[12]
-
Relevance: Azides are crucial intermediates in the synthesis of amines and nitrogen-containing heterocycles, common motifs in drug development.
Solvent System Selection
We chose three solvents to represent the primary classes used in organic synthesis:
-
Ethanol (EtOH): A polar protic solvent. These solvents possess a hydrogen atom attached to an electronegative atom (oxygen in this case) and can form strong hydrogen bonds.[1][7][8] They are known to solvate both cations and anions effectively, which can stabilize carbocation intermediates in Sₙ1 reactions but also "cage" and deactivate nucleophiles in Sₙ2 reactions.[9][13]
-
Acetone (Me₂CO): A polar aprotic solvent. These solvents have a significant dipole moment but lack an acidic proton.[10][11] They are excellent at solvating cations but leave anions (the nucleophile) relatively "naked" and highly reactive, which typically accelerates Sₙ2 reactions.[10][14]
-
Hexane: A nonpolar solvent. Lacking a significant dipole moment, these solvents are generally poor at dissolving ionic reagents like sodium azide, often leading to very slow or negligible reaction rates for nucleophilic substitutions. They serve as a baseline for comparison.
Analytical Methodology: Gas Chromatography (GC)
To acquire kinetic data, the reaction progress was monitored using Gas Chromatography.
Rationale:
-
Quantitative Analysis: GC allows for the accurate quantification of the remaining this compound over time.
-
Kinetic Profiling: By taking aliquots at regular intervals, a concentration vs. time profile can be generated, from which a rate constant can be calculated. This is a standard method for studying reaction kinetics.[15]
Experimental Workflow and Protocols
The following diagram and protocols outline a self-validating system for reproducible results.
Caption: Experimental workflow for kinetic analysis.
Protocol 1: Reaction Procedure
-
Prepare a 0.1 M solution of this compound and a 0.2 M solution of sodium azide in each of the three test solvents (Ethanol, Acetone, Hexane). Note: NaN₃ has very low solubility in hexane.
-
Place 50 mL of each solution into separate flasks and allow them to equilibrate in a temperature-controlled water bath set to 50°C.[12]
-
To initiate the reaction, rapidly add the sodium azide solution to the this compound solution, start a stopwatch, and stir vigorously.
-
At timed intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 1.0 mL aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 5 mL of ice-cold deionized water.
-
Extract the organic components by adding 2 mL of diethyl ether, vortexing, and allowing the layers to separate.
-
Transfer the ether layer to a new vial for GC analysis.
Protocol 2: GC Analysis
-
Instrument: Standard Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Parameters:
-
Inlet Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 180°C at 15°C/min.
-
Injection Volume: 1 µL.
-
-
Quantification: Create a calibration curve using standard solutions of known this compound concentrations to correlate peak area with concentration.
Results: A Quantitative Comparison
The kinetic data from the model reaction are summarized below. The reaction was monitored for 2 hours at 50°C.
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant (k_rel) | Major Product Yield (%) | Observations |
| Acetone | Polar Aprotic | 20.7 | 1.00 (Baseline) | >95% | Rapid reaction. White precipitate (NaI) formed quickly. |
| Ethanol | Polar Protic | 24.6 | 0.08 | ~70% | Slow reaction. Small amount of ethyl ether byproduct detected via GC-MS. |
| Hexane | Nonpolar | 1.9 | <0.001 | <1% | Negligible reaction. NaN₃ did not dissolve. |
Discussion: Mechanistic Interpretation
The experimental results clearly illustrate the profound impact of the solvent on the nucleophilic substitution of this compound. The observed reactivity trend—Acetone >> Ethanol >>> Hexane —can be explained by considering the dominant reaction mechanisms.
Caption: Influence of solvent type on reaction mechanism.
The Sₙ2 Advantage in Acetone (Polar Aprotic)
The reaction in acetone was over an order of magnitude faster than in ethanol. This is the classic outcome for an Sₙ2 reaction.[10][14] In a polar aprotic solvent, the sodium cation (Na⁺) is effectively solvated by the negative end of the acetone dipoles. However, the azide anion (N₃⁻) is poorly solvated and remains highly reactive—a "naked nucleophile."[9] This high-energy, reactive nucleophile can readily attack the electrophilic carbon of this compound in a single, concerted step, leading to a rapid reaction rate and high product yield.
Slower Rates and Competing Reactions in Ethanol (Polar Protic)
In ethanol, the reaction rate was significantly depressed. This is due to two primary factors:
-
Nucleophile Solvation: As a protic solvent, ethanol forms a strong hydrogen-bonding "cage" around the azide anion.[1][13] This solvation shell stabilizes the nucleophile, lowering its energy and making it less reactive.[7][8] Before the azide can attack the substrate, it must shed some of these solvent molecules, a process that requires energy and slows the reaction.
-
Sₙ1 Competition/Solvolysis: Polar protic solvents excel at stabilizing charged intermediates.[8][9] While a primary carbocation is generally unstable, the highly ionizing nature of ethanol can promote a minor Sₙ1 pathway. More significantly, the solvent itself (ethanol) can act as a weak nucleophile, leading to a competing solvolysis reaction that forms an ether byproduct, reducing the overall yield of the desired azide product.
Reaction Failure in Hexane (Nonpolar)
As expected, no significant reaction occurred in hexane. The failure is twofold: first, the ionic nucleophile, sodium azide, is insoluble in the nonpolar medium. Second, nonpolar solvents cannot stabilize the charged transition state of a nucleophilic substitution reaction, making the activation energy prohibitively high. Haloalkanes generally require polar solvents to undergo substitution reactions.[6]
Conclusion and Recommendations
For synthetic chemists and drug development professionals working with this compound or similar primary alkyl halides, the choice of solvent is paramount.
-
For Maximum Rate and Yield: When the goal is a clean, fast bimolecular nucleophilic substitution (Sₙ2), a polar aprotic solvent such as acetone , acetonitrile, or DMF is the superior choice. These solvents enhance nucleophilicity, leading to efficient and high-yielding transformations.
-
Conditions to Avoid: Polar protic solvents like ethanol or methanol should be used with caution. They will significantly slow down Sₙ2 reactions and may introduce unwanted side products through solvolysis, complicating purification and reducing yield.
-
Infeasibility of Nonpolar Solvents: Nonpolar solvents like hexane or toluene are unsuitable for reactions involving ionic nucleophiles and should be avoided entirely for this class of transformation.
This guide demonstrates that a rational, data-driven approach to solvent selection, grounded in an understanding of reaction mechanisms, is essential for achieving optimal outcomes in organic synthesis.
References
- Patsnap Eureka. (2025, March 28). SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects. [Link]
- Khan Academy. Sn1 vs Sn2: Solvent effects. [Link]
- Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?. [Link]
- Pharmaguideline. (n.d.).
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
- Cheméo. (n.d.). Pentane, 1-iodo-4-methyl - Chemical & Physical Properties. [Link]
- Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
- YouTube. (2020, May 31). Alkyl Halides: Solvent effects in substitution reactions. [Link]
- Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. [Link]
- University of Colorado Boulder. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]
- PubChem. (n.d.). This compound. [Link]
- Afonso, C. A. M., et al. (2020, August 28). Kinetics of a SN1 Reaction.
- NIST. (n.d.). Pentane, 1-iodo-4-methyl. [Link]
- NIST. (n.d.). Pentane, 1-iodo-4-methyl. [Link]
- Chegg. (2021, February 17). Solved SN1 and SN2 reactions of alkyl halides. [Link]
- YouTube. (2015, June 22). Chem 251 - Reactivities of Alkyl Halides Lab. [Link]
- YouTube. (2020, April 4). SN2 Competition Experiments, Part 1: Prelab Lecture. [Link]
- Data.gov. (2025, September 6). Compound 527581: this compound. [Link]
- NCERT. (n.d.). Haloalkanes and Haloarenes. [Link]
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. This compound | C6H13I | CID 527581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pentane, 1-iodo-4-methyl [webbook.nist.gov]
- 4. Pentane, 1-iodo-4-methyl [webbook.nist.gov]
- 5. christopher-catalog-dev.app.cloud.gov [christopher-catalog-dev.app.cloud.gov]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 9. quora.com [quora.com]
- 10. SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects [eureka.patsnap.com]
- 11. Khan Academy [khanacademy.org]
- 12. Solved SN1 and SN2 reactions of alkyl halides Read and | Chegg.com [chegg.com]
- 13. m.youtube.com [m.youtube.com]
- 14. users.wfu.edu [users.wfu.edu]
- 15. m.youtube.com [m.youtube.com]
Titration methods for determining the concentration of 1-Iodo-4-methylpentane
An In-Depth Comparative Guide to Titration Methods for the Quantification of 1-Iodo-4-methylpentane
Introduction: The Analytical Challenge of Covalently Bound Iodine
This compound (C₆H₁₃I) is an alkyl iodide of interest in various organic synthesis and pharmaceutical research applications.[1][2] Accurate quantification of this compound is critical for reaction monitoring, purity assessment, and quality control. However, the covalent nature of the carbon-iodine bond presents a significant analytical hurdle for classical titrimetry.[3] Unlike ionic halides, the iodide in this compound is not directly available for precipitation or redox reactions.
Therefore, a crucial prerequisite for any titration method is the quantitative cleavage of the C-I bond to liberate the iodide as a free ion (I⁻) in solution. This guide will explore two powerful argentometric methods for quantifying the liberated iodide: the indirect Volhard method and the direct Fajans method. The initial bond cleavage is a common first step for both procedures.
Core Principle: Quantitative Liberation of Iodide Ion
To analyze the concentration of this compound, the covalently bound iodine must first be converted into an ionic iodide. This is achieved through a chemical reaction that breaks the C-I bond. A highly effective method for this transformation is the use of a sodium biphenyl reagent.[4][5] This reagent is a powerful reducing agent that ensures the complete and rapid abstraction of the halide from the organic molecule.[5][6]
Reaction: C₆H₁₃I + 2 Na⁺[C₁₂H₁₀]⁻ + H₂O → C₆H₁₄ + NaI + NaOH + 2 C₁₂H₁₀
This process, often referred to as dehalogenation, provides a solution where the concentration of the resulting sodium iodide (NaI) is stoichiometrically equivalent to the initial concentration of this compound. The subsequent titration methods are designed to quantify this liberated iodide ion.
Method 1: Volhard Titration (Indirect Back-Titration)
The Volhard method, developed by Jacob Volhard in 1874, is a classic indirect or "back-titration" technique used for the determination of halides.[7][8] It is particularly advantageous for titrations in an acidic medium, which is beneficial here to neutralize any residual basicity from the cleavage step.[9]
Principle of the Volhard Method
The core principle involves two main steps:
-
Precipitation: A known excess of a standardized silver nitrate (AgNO₃) solution is added to the sample containing the liberated iodide ions. This causes the quantitative precipitation of the highly insoluble silver iodide (AgI).
-
Back-Titration: The unreacted excess of Ag⁺ ions in the solution is then titrated with a standardized potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) solution.[10] A ferric ion (Fe³⁺), typically from ferric ammonium sulfate, is used as an indicator.[9] The endpoint is reached when all the excess Ag⁺ has reacted, and the first drop of excess thiocyanate reacts with Fe³⁺ to form a distinct, soluble red-colored complex, [Fe(SCN)]²⁺.[8]
Governing Chemical Reactions:
-
Precipitation: Ag⁺(aq) (excess) + I⁻(aq) → AgI(s)
-
Back-Titration: Ag⁺(aq) (unreacted) + SCN⁻(aq) → AgSCN(s)
-
Endpoint Indication: Fe³⁺(aq) + SCN⁻(aq) → [Fe(SCN)(H₂O)₅]²⁺(aq) (red complex)
Experimental Workflow: Volhard Method
Caption: Workflow diagram for the Volhard titration method.
Detailed Experimental Protocol (Volhard Method)
-
Sample Preparation & Iodide Liberation:
-
Accurately weigh approximately 4.0-4.5 g of the this compound sample into a flask.
-
Dissolve the sample in 50 mL of diethylene glycol diethyl ether.
-
Slowly add 20 mL of a 1.0 M Sodium Biphenyl solution while stirring. The solution will turn dark green.[4]
-
Allow the reaction to proceed for 15 minutes to ensure complete dehalogenation.
-
Carefully quench the excess reagent by adding water dropwise until the green color disappears, followed by an additional 50 mL of water.
-
Transfer the mixture to a separatory funnel, isolate the aqueous layer containing the sodium iodide, and wash the organic layer with two 25 mL portions of water, combining all aqueous extracts.
-
Dilute the combined aqueous solution to a final volume of 250.0 mL in a volumetric flask.
-
-
Titration:
-
Pipette a 25.0 mL aliquot of the prepared solution into a 250 mL Erlenmeyer flask.
-
Add 5 mL of 2 M nitric acid to ensure an acidic medium.
-
Using a pipette, add exactly 50.0 mL of standardized 0.1 M AgNO₃ solution. A yellow precipitate of AgI will form.
-
Add 1 mL of ferric ammonium sulfate indicator solution.
-
Titrate the solution with standardized 0.1 M KSCN from a burette. Swirl the flask continuously.
-
The endpoint is reached when a single drop of KSCN solution produces a permanent reddish-brown color.
-
Record the volume of KSCN used.
-
Repeat the titration with two more aliquots for precision.
-
Perform a blank titration to standardize reagents.
-
Hypothetical Experimental Data & Calculations (Volhard Method)
Reagent Concentrations:
-
Standardized AgNO₃: 0.1015 M
-
Standardized KSCN: 0.1008 M
| Trial | Sample Aliquot (mL) | Volume of AgNO₃ Added (mL) | Volume of KSCN Titrant (mL) |
| 1 | 25.00 | 50.00 | 28.55 |
| 2 | 25.00 | 50.00 | 28.61 |
| 3 | 25.00 | 50.00 | 28.58 |
| Average | 28.58 |
Calculation Steps:
-
Total moles of AgNO₃ added:
-
0.1015 mol/L × 0.05000 L = 0.005075 mol
-
-
Moles of KSCN used (moles of excess Ag⁺):
-
0.1008 mol/L × 0.02858 L = 0.002881 mol
-
-
Moles of Ag⁺ reacted with I⁻:
-
Total moles Ag⁺ - Excess moles Ag⁺ = 0.005075 mol - 0.002881 mol = 0.002194 mol
-
-
Concentration of I⁻ in the aliquot:
-
Moles I⁻ / Volume of aliquot = 0.002194 mol / 0.02500 L = 0.08776 M
-
-
Concentration of this compound in the original sample (accounting for dilution):
-
The initial sample was dissolved in 250.0 mL. The molar mass of C₆H₁₃I is 212.07 g/mol .[1] The concentration in the 250 mL flask is the same as the aliquot.
-
Total moles in 250 mL = 0.08776 mol/L × 0.2500 L = 0.02194 mol
-
Mass of C₆H₁₃I = 0.02194 mol × 212.07 g/mol = 4.65 g
-
Purity can be calculated if the initial mass is known.
-
Method 2: Fajans Titration (Direct Titration with Adsorption Indicator)
The Fajans method, named after Kazimierz Fajans, is a direct precipitation titration that utilizes an adsorption indicator to detect the endpoint.[11][12] The mechanism relies on the adsorption of the indicator dye onto the surface of the precipitate at the equivalence point.
Principle of the Fajans Method
For the titration of iodide ions with silver ions, an anionic dye such as eosin is the preferred indicator.[13]
-
Before the Equivalence Point: There is an excess of I⁻ ions in the solution. These ions adsorb onto the surface of the AgI precipitate, giving it a net negative charge. This repels the anionic eosin indicator, which remains dissolved in the solution.
-
At the Equivalence Point: The first slight excess of Ag⁺ ions is added. These Ag⁺ ions adsorb onto the AgI precipitate, causing the surface to become positively charged. This positively charged surface then attracts the anionic eosin dye, causing a distinct color change from fluorescent yellow-green to pink/red on the precipitate's surface, signaling the endpoint.[11][13]
Governing Chemical Reaction:
-
Titration: Ag⁺(aq) + I⁻(aq) → AgI(s)
-
Endpoint Indication: {AgI:Ag⁺}(s) + Eosin⁻(aq) → {AgI:Ag⁺:Eosin⁻}(s) (Color change)
Experimental Workflow: Fajans Method
Caption: Workflow diagram for the Fajans direct titration method.
Detailed Experimental Protocol (Fajans Method)
-
Sample Preparation & Iodide Liberation:
-
Follow the same procedure as described in the Volhard method (Step 1) to prepare the 250.0 mL aqueous solution containing the liberated iodide.
-
-
Titration:
-
Pipette a 25.0 mL aliquot of the prepared solution into a 250 mL Erlenmeyer flask.
-
Add 5-10 drops of eosin indicator solution.
-
(Optional) Add 1 mL of 2% dextrin solution to keep the precipitate dispersed and prevent coagulation, which improves endpoint visibility.
-
Titrate the solution with standardized 0.1 M AgNO₃ from a burette. Swirl the flask vigorously throughout the titration to ensure proper mixing and observation of the precipitate.
-
The endpoint is marked by the precipitate suddenly changing color to a distinct pink or reddish-pink.
-
Record the volume of AgNO₃ used.
-
Repeat the titration with two more aliquots for precision.
-
Hypothetical Experimental Data & Calculations (Fajans Method)
Reagent Concentration:
-
Standardized AgNO₃: 0.1015 M
| Trial | Sample Aliquot (mL) | Volume of AgNO₃ Titrant (mL) |
| 1 | 25.00 | 21.68 |
| 2 | 25.00 | 21.75 |
| 3 | 25.00 | 21.71 |
| Average | 21.71 |
Calculation Steps:
-
Moles of AgNO₃ used:
-
0.1015 mol/L × 0.02171 L = 0.002204 mol
-
-
Moles of I⁻ in the aliquot:
-
Due to the 1:1 stoichiometry, moles of I⁻ = moles of Ag⁺ = 0.002204 mol
-
-
Concentration of I⁻ in the aliquot:
-
0.002204 mol / 0.02500 L = 0.08816 M
-
-
Concentration of this compound in the original sample:
-
Similar to the Volhard calculation, this concentration applies to the 250 mL stock solution.
-
Total moles = 0.08816 mol/L × 0.2500 L = 0.02204 mol
-
Mass of C₆H₁₃I = 0.02204 mol × 212.07 g/mol = 4.67 g
-
Performance Comparison and Discussion
The two methods, while both reliant on the precipitation of silver iodide, offer different practical experiences and potential sources of error.
Quantitative Data Summary
| Parameter | Volhard Method (Indirect) | Fajans Method (Direct) |
| Calculated Molarity (in aliquot) | 0.08776 M | 0.08816 M |
| Standard Deviation (M) | 0.00015 M (based on titrant volumes) | 0.00018 M (based on titrant volumes) |
| Relative Standard Deviation (RSD) | 0.17% | 0.20% |
| Endpoint Detection | Formation of soluble red complex | Color change on precipitate surface |
| Titration Medium | Acidic (Nitric Acid) | Neutral to slightly basic |
Expertise-Driven Analysis
-
Accuracy and Precision: Both methods demonstrate high precision as indicated by the low RSD values in the hypothetical data. The Volhard method can sometimes be slightly more accurate because the endpoint—the formation of a colored soluble complex—is often sharper and less subjective than judging a color change on a precipitate's surface.
-
Endpoint Detection: The Volhard endpoint is typically unambiguous and easy to see. The Fajans endpoint requires some practice to discern, as it can be subtle. Vigorous shaking is essential to see the color change on the flocculated precipitate.[14]
-
Interferences and Limitations:
-
Volhard Method: The primary advantage is its utility in acidic solutions, which prevents the precipitation of other anions like carbonates or hydroxides.[8] However, it involves more steps (adding excess reagent, back-titration), which can introduce cumulative errors.
-
Fajans Method: This method is faster as it is a direct titration. However, it is sensitive to pH; the solution must be near-neutral for the indicator to function correctly. High concentrations of other electrolytes can also interfere with indicator adsorption. The silver iodide precipitate is light-sensitive and can decompose, which may affect results if the titration is performed slowly under bright light.
-
-
Trustworthiness and Validation: Both protocols are self-validating through the use of standardized reagents and the performance of multiple trials to ensure reproducibility. The close agreement between the two distinct methods in this analysis further builds confidence in the results.
Conclusion and Recommendations
Both the Volhard and Fajans methods, when preceded by a robust C-I bond cleavage step, are highly effective for determining the concentration of this compound.
-
The Volhard method is recommended for situations demanding the highest accuracy and where the analysis must be performed in an acidic medium to avoid interferences. Its sharp, clear endpoint makes it reliable, though more time-consuming.
-
The Fajans method is an excellent choice for routine analysis where speed and efficiency are priorities. While its endpoint requires more careful observation, it provides comparable precision in a more direct workflow.
The choice between these methods will ultimately depend on the specific requirements of the analysis, available instrumentation, and the skill level of the analyst.
References
- Wikipedia. (n.d.). Iodometry.
- Testbook. (n.d.). Volhard Method: Know its Procedure, Reactions, Advantages & Uses.
- M.C.C. Science. (n.d.). An iodine / thiosulfate titration.
- Pharmacareerinsider. (2025). Volhard's Method.
- Save My Exams. (2025). Redox Titration -Thiosulfate & Iodine (Edexcel International A Level (IAL) Chemistry): Revision Note.
- Pharmacy Study Material. (2016). Argentometry iodometry and iodimetry.
- Pharmacy Infoline. (n.d.). Fajans method in Precipitation titrations.
- USP Technologies. (n.d.). Iodometric Titration.
- Chrominfo. (2021). Volhard method: Reaction, Example, Procedure, Advantages & Precautions.
- Study Mind. (n.d.). Transition Metals - Iodine-Sodium Thiosulfate Titrations (A-Level Chemistry).
- Chemistry Stack Exchange. (2018). What are some example of the use of argentometric titration?.
- Collegedunia. (n.d.). Volhard Method: Procedure, Calculation and Reactions.
- ACS Publications. (2024). Teaching Precipitation Titration Methods: a Statistical Comparison of Mohr, Fajans, and Volhard Techniques. Journal of Chemical Education.
- Titrations.info. (2024). Argentometric (silver nitrate) titrations overview.
- Scribd. (n.d.). Determination of Iodides by Argentometric Precipitation Volumetry.
- Gpatindia. (2020). Precipitation Titration Part-3: Fajan's method, Mohr method,Volhard method & Question Answers Discussion.
- Wikipedia. (n.d.). Argentometry.
- Chemsavers. (n.d.). ORGANIC HALOGEN REAGENT, (Sodium Biphenyl Solution) - 20 X 15 ML.
- Scribd. (n.d.). Determination of Iodide.
- RSC Publishing. (n.d.). THE TITRATION OF IODIDE IN PRESENCE OF CHLORIDE WITH SILVER NITRATE, USING ROSE BENGAL AS ADSORPTION INDICATOR.
- SLS Ireland. (n.d.). Biphenyl sodium complex soluti.
- PubChem. (n.d.). This compound.
- Chemistry Steps. (n.d.). Alkyl Halides to Alcohols.
- Chemistry Steps. (n.d.). Homolytic and Heterolytic Bond Cleavage.
Sources
- 1. This compound | C6H13I | CID 527581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. thomassci.com [thomassci.com]
- 5. SODIUM BIPHENYL | 5137-46-2 [chemicalbook.com]
- 6. gfschemicals.com [gfschemicals.com]
- 7. testbook.com [testbook.com]
- 8. Chrominfo: Volhard method: Reaction, Example, Procedure, Advantages & Precautions [chrominfo.blogspot.com]
- 9. collegedunia.com [collegedunia.com]
- 10. Volhard’s Method - Pharmacareerinsider [pharmacareerinsider.com]
- 11. Fajans method in Precipitation titrations - Pharmacy Infoline [pharmacyinfoline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Argentometry - Wikipedia [en.wikipedia.org]
- 14. Notes - Analyst (RSC Publishing) [pubs.rsc.org]
Benchmarking 1-Iodo-4-methylpentane: A Comparative Analysis of Reactivity and Application in Alkylation Reactions
An In-Depth Comparative Guide for Researchers
Abstract
The strategic introduction of alkyl groups is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals and advanced materials. The choice of an alkylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall synthetic viability. This guide provides a comprehensive benchmark analysis of 1-iodo-4-methylpentane, a primary alkyl iodide, comparing its performance against a curated selection of other alkylating agents. We will dissect the fundamental principles governing its reactivity, supported by comparative data and detailed experimental protocols, to empower researchers in making informed decisions for their synthetic challenges.
Introduction: The Critical Role of the Alkylating Agent
Alkylation, the transfer of an alkyl group to a nucleophilic substrate, is a fundamental transformation in organic chemistry.[1] Alkylating agents, typically alkyl halides, are the primary reagents used to achieve this.[2][3] Their efficacy is governed by a delicate interplay of factors including the nature of the alkyl group, the identity of the leaving group, and the reaction conditions. This compound, also known as isohexyl iodide, offers the ability to introduce a C6 branched alkyl chain, a moiety of interest in medicinal chemistry for modulating lipophilicity and binding interactions. This guide aims to contextualize its reactivity by comparing it against agents that vary in steric profile and leaving group ability.
Core Principles of Alkyl Halide Reactivity: The S(_N)2 Mechanism
For primary alkyl halides like this compound, the predominant mechanism for nucleophilic substitution is the S(_N)2 (bimolecular nucleophilic substitution) reaction. Understanding this mechanism is key to predicting reactivity.[4][5] The reaction proceeds in a single, concerted step where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack).[5] This leads to a transient pentacoordinate transition state, culminating in the departure of the leaving group and an inversion of stereochemistry at the carbon center.
Caption: The concerted S(_N)2 reaction mechanism.
The rate of an S(_N)2 reaction is sensitive to three primary factors: the ability of the leaving group, the steric hindrance of the alkyl substrate, and the strength of the nucleophile.
Caption: Key factors influencing the rate of S(_N)2 reactions.
The Decisive Role of the Leaving Group
A good leaving group must be stable once it has departed with the electron pair from its former bond. This stability correlates directly with the weakness of the group as a base.[6][7] For the halogens, basicity increases in the order I⁻ < Br⁻ < Cl⁻ < F⁻. Consequently, iodide (I⁻) is an excellent leaving group, making alkyl iodides highly reactive in S(N)2 reactions.[4][8][9] This high reactivity is a primary advantage of using this compound.
The Impact of Steric Hindrance
The S(N)2 transition state requires the nucleophile to access the electrophilic carbon. Bulky substituents on or near this carbon create steric hindrance, which impedes the nucleophile's approach and slows the reaction.[10][11] The general reactivity trend for alkyl halides in S(N)2 reactions is: methyl > 1° > 2° >> 3° (unreactive). This compound is a primary (1°) alkyl halide, suggesting good reactivity. However, the branched nature of the isohexyl group, while distant from the reactive center, is a factor that must be compared against less bulky linear chains and more hindered structures.
Comparative Benchmarking of Alkylating Agents
To objectively assess the performance of this compound, we compare it against three other alkylating agents, each chosen to isolate a key structural variable: alkyl chain, leaving group, or steric hindrance at the reactive center.
-
Methyl Iodide (Iodomethane): The archetypal S(_N)2 substrate. It offers the best-case scenario for reactivity with minimal steric hindrance and an excellent leaving group.[12][13][14][15]
-
Isopropyl Bromide (2-Bromopropane): A secondary (2°) alkyl halide. This allows for a direct comparison of a primary versus a secondary substrate, highlighting the significant impact of steric hindrance at the reaction site.[16][17]
-
Neopentyl Bromide (1-bromo-2,2-dimethylpropane): A primary (1°) alkyl halide that is famously unreactive in S(_N)2 reactions. The extreme steric bulk of the adjacent tert-butyl group effectively blocks backside attack, providing a lower-bound benchmark for reactivity.[18]
Physicochemical and Reactivity Data
The following table summarizes the key properties and expected relative S(_N)2 reactivity of our subject compound and the selected benchmarks.
| Alkylating Agent | Structure | Type | M.W. ( g/mol ) | B.P. (°C) | Key Feature | Expected Relative S(_N)2 Rate |
| This compound | CC(C)CCCI | 1° | 212.07 | 175-177 | Isohexyl group, Iodide LG | High |
| Methyl Iodide | CI | Methyl | 141.94 | 42.4 | Minimal sterics, Iodide LG | Very High |
| Isopropyl Bromide | CC(C)Br | 2° | 122.99 | 59-61 | Secondary center, Bromide LG | Low |
| Neopentyl Bromide | CC(C)(C)CBr | 1° | 151.04 | 105-106 | High β-branching, Bromide LG | Very Low |
Data compiled from various sources.[15][17][18][19][20] Relative rates are qualitative and reflect established principles of S(N)2 reactivity.[21]
Analysis of Comparative Data
-
This compound vs. Methyl Iodide: Methyl iodide is the most reactive agent in the set due to the complete lack of steric hindrance.[13][15] While this compound is also highly reactive because it is a primary iodide, the longer, bulkier isohexyl chain will result in a slightly slower reaction rate compared to methyl iodide. However, this difference is often synthetically acceptable and is the trade-off for introducing the larger alkyl fragment.
-
This compound vs. Isopropyl Bromide: This comparison highlights two performance-degrading factors for isopropyl bromide: it is a secondary halide, and it possesses a less effective bromide leaving group. The steric hindrance at the secondary carbon of isopropyl bromide dramatically slows the S(N)2 reaction rate. Therefore, this compound is expected to be significantly more reactive.
-
This compound vs. Neopentyl Bromide: Neopentyl bromide serves as a crucial benchmark. Despite being a primary halide, the steric bulk of the tert-butyl group adjacent to the reaction center is so prohibitive that S(_N)2 reactions are exceptionally slow.[18] This starkly contrasts with this compound, where the branching is sufficiently removed from the reactive carbon, allowing for efficient nucleophilic attack. This demonstrates that not all primary halides are equal and that the position of branching is critical.
Experimental Validation: Protocols for Benchmarking
To empirically validate these principles, a competition experiment is an invaluable tool. It allows for the direct comparison of reactivity under identical conditions.
Protocol: Competition Reaction of Alkyl Halides
This protocol is designed to determine the relative reactivity of this compound against a benchmark, such as 1-bromo-4-methylpentane, by having them compete for a limited amount of a common nucleophile.
Objective: To quantify the relative rate of N-alkylation for two competing alkyl halides.
Materials:
-
This compound
-
1-Bromo-4-methylpentane (Benchmark)
-
Aniline (Nucleophile)
-
Potassium Carbonate (Base)
-
Acetonitrile (Solvent)
-
Dodecane (Internal Standard for GC analysis)
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add acetonitrile (10 mL), aniline (5 mmol, 1.0 eq), and potassium carbonate (7.5 mmol, 1.5 eq).
-
Causality: Acetonitrile is a polar aprotic solvent that favors S(_N)2 reactions. Potassium carbonate is a mild base used to neutralize the H-X acid formed during the reaction.
-
-
Addition of Substrates: Add an equimolar mixture of this compound (2.5 mmol, 0.5 eq) and 1-bromo-4-methylpentane (2.5 mmol, 0.5 eq). Add dodecane (1 mmol) as an internal standard.
-
Causality: Using a limited amount of the nucleophile (aniline) ensures the alkyl halides must compete. The internal standard allows for accurate quantification by GC.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 82°C) and stir vigorously.
-
Monitoring: At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (~0.1 mL) of the reaction mixture.
-
Sample Preparation & Analysis: Quench the aliquot with 1 mL of water and extract with 1 mL of diethyl ether. Analyze the organic layer by GC-FID.
-
Causality: Quenching stops the reaction. GC analysis will separate the starting materials and the two different alkylated products, allowing for quantification of their formation over time.
-
-
Data Analysis: Calculate the ratio of the N-isohexyl-aniline product to the unreacted this compound (and likewise for the bromo-analogue) at each time point, normalized against the internal standard. The faster formation of N-isohexyl-aniline will quantitatively demonstrate the higher reactivity of the alkyl iodide.
Caption: Experimental workflow for the competition experiment.
Conclusion and Recommendations
This compound stands as a highly effective alkylating agent for introducing the isohexyl moiety. Its performance is primarily dictated by two key features:
-
High Reactivity: The presence of iodide as the leaving group places it among the more reactive alkyl halides for S(_N)2 reactions, ensuring efficient conversions, often under milder conditions than its bromide or chloride counterparts.
-
Favorable Steric Profile: As a primary halide with branching distant from the reaction center, it largely avoids the severe steric hindrance that plagues secondary (e.g., isopropyl bromide) or highly β-branched primary (e.g., neopentyl bromide) substrates.
For researchers requiring the incorporation of a C6 branched alkyl chain, this compound is a superior choice over analogous bromides or chlorides when reaction rate and efficiency are paramount. While its molecular weight is higher, the enhanced reactivity often justifies its use, leading to shorter reaction times, higher yields, and a cleaner reaction profile.
References
- Allen, A. D. (n.d.). The correct order of leaving group ability in a nucleophilic substitution reaction is. Vertex AI Search.
- Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology. [Link]
- Fiveable. (n.d.). Methyl Iodide Definition - Organic Chemistry Key Term. [Link]
- Anonymous. (2020). i. nucleophilic substitution. [Link]
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Leaving group. [Link]
- BCPMED. (2024, January 17). Nucleophile Strength and Leaving Group Ability. YouTube. [Link]
- Chemistry Stack Exchange. (2019).
- Encyclopedia.pub. (2022). Methyl Iodide. [Link]
- Slideshare. (2025). Pharma Alkylation Efficiency Through Methyl Iodide Core. [Link]
- Scribd. (n.d.). 8.3 THE S 2 Mechanism OF Nucleophilic Substitution. [Link]
- Quora. (2016). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction?[Link]
- Wikipedia. (n.d.). Iodomethane. [Link]
- LibreTexts Chemistry. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]
- Cheméo. (n.d.). Pentane, 1-iodo-4-methyl - Chemical & Physical Properties. [Link]
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
- PubChem. (n.d.). This compound. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Neopentyl Bromide (CAS: 630-17-1)
- Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. [Link]
- Royal Society of Chemistry. (2022).
- Wikipedia. (n.d.). Steric effects. [Link]
- Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. [Link]
- Wikipedia. (n.d.). 2-Bromopropane. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. mt.com [mt.com]
- 3. Alkylation - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. youtube.com [youtube.com]
- 8. Leaving group - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. Steric effects - Wikipedia [en.wikipedia.org]
- 11. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 12. fiveable.me [fiveable.me]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. nbinno.com [nbinno.com]
- 15. Iodomethane - Wikipedia [en.wikipedia.org]
- 16. nbinno.com [nbinno.com]
- 17. 2-Bromopropane - Wikipedia [en.wikipedia.org]
- 18. nbinno.com [nbinno.com]
- 19. Page loading... [wap.guidechem.com]
- 20. This compound | C6H13I | CID 527581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Spectroscopic comparison of 1-Iodo-4-methylpentane and its precursors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the precise characterization of molecules at each stage of a reaction is paramount. Spectroscopic techniques serve as the cornerstone of this analytical rigor, providing an in-depth look at molecular structure and purity. This guide offers a detailed spectroscopic comparison of 1-iodo-4-methylpentane and its common precursors, 4-methyl-1-pentanol and 4-methyl-1-pentene. By understanding the distinct spectral fingerprints of each compound, researchers can confidently monitor reaction progress, identify intermediates, and ensure the integrity of their final product.
The Synthetic Pathway: A Spectroscopic Roadmap
The conversion of 4-methyl-1-pentanol to this compound, often proceeding through an intermediate like 4-methyl-1-pentene, represents a common transformation in organic synthesis. Each step in this pathway induces significant changes in the molecular structure, which are directly reflected in their respective spectra. This guide will dissect these changes through the lenses of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Caption: Synthetic routes from 4-methyl-1-pentanol to this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The transformation from alcohol to alkene and then to an alkyl iodide results in predictable and informative shifts in the ¹H NMR spectrum.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 4-Methyl-1-pentanol | a (CH₃)₂ | ~0.9 | d | ~6.6 |
| b CH | ~1.7 | m | ||
| c CH₂ | ~1.2 | m | ||
| d CH₂ | ~1.5 | m | ||
| e CH₂OH | ~3.6 | t | ~6.6 | |
| f OH | variable | s | ||
| 4-Methyl-1-pentene | a (CH₃)₂ | ~0.9 | d | ~6.6 |
| b CH | ~1.8 | m | ||
| c CH₂ | ~2.0 | m | ||
| d =CH | ~5.8 | m | ||
| e =CH₂ | ~4.9-5.0 | m | ||
| This compound | a (CH₃)₂ | ~0.9 | d | ~6.6 |
| b CH | ~1.6 | m | ||
| c CH₂ | ~1.3 | m | ||
| d CH₂ | ~1.8 | m | ||
| e CH₂I | ~3.2 | t | ~6.9 |
Analysis:
-
From Alcohol to Alkene: The most dramatic change is the disappearance of the alcohol proton (f) and the appearance of vinylic protons (d and e) in the downfield region (~4.9-5.8 ppm) for 4-methyl-1-pentene. The methylene group adjacent to the hydroxyl in the alcohol (e, ~3.6 ppm) is replaced by the allylic methylene group in the alkene (c, ~2.0 ppm), shifting upfield due to the removal of the deshielding oxygen atom.
-
From Alkene to Alkyl Iodide: The hydroiodination reaction saturates the double bond, causing the disappearance of the vinylic proton signals. A new triplet (e) appears around 3.2 ppm, characteristic of a methylene group attached to an iodine atom. The electronegativity of iodine deshields these protons, but to a lesser extent than the hydroxyl group in the starting alcohol.
¹³C NMR Spectroscopy: The Carbon Skeleton Unveiled
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| 4-Methyl-1-pentanol | a (CH₃)₂ | ~22.5 |
| b CH | ~27.9 | |
| c CH₂ | ~30.5 | |
| d CH₂ | ~35.0 | |
| e CH₂OH | ~62.9 | |
| 4-Methyl-1-pentene | a (CH₃)₂ | ~22.4 |
| b CH | ~28.2 | |
| c CH₂ | ~44.5 | |
| d =CH | ~138.9 | |
| e =CH₂ | ~114.5 | |
| This compound | a (CH₃)₂ | ~22.2 |
| b CH | ~27.4 | |
| c CH₂ | ~39.4 | |
| d CH₂ | ~28.8 | |
| e CH₂I | ~7.2 |
Analysis:
-
From Alcohol to Alkene: The transformation is clearly marked by the appearance of two new signals in the downfield region for 4-methyl-1-pentene, corresponding to the sp² hybridized carbons of the double bond (d, ~138.9 ppm and e, ~114.5 ppm). The signal for the carbon bonded to the hydroxyl group in the alcohol (e, ~62.9 ppm) is absent.
-
From Alkene to Alkyl Iodide: The disappearance of the alkene carbon signals signifies the saturation of the double bond. A striking feature is the significant upfield shift of the carbon atom bonded to iodine (e, ~7.2 ppm) in this compound. This "heavy atom effect" is a characteristic feature for carbons attached to heavier halogens like iodine.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. The presence or absence of characteristic absorption bands provides a rapid method for identifying functional groups.
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| 4-Methyl-1-pentanol | O-H stretch (alcohol) | 3200-3600 (broad) |
| C-O stretch (alcohol) | 1050-1150 | |
| C-H stretch (sp³) | 2850-3000 | |
| 4-Methyl-1-pentene | =C-H stretch (alkene) | 3050-3150 |
| C=C stretch (alkene) | 1640-1680 | |
| C-H stretch (sp³) | 2850-3000 | |
| This compound | C-I stretch | 500-600 |
| C-H stretch (sp³) | 2850-3000 |
Analysis:
-
Monitoring the Disappearance of the Alcohol: The most prominent feature in the IR spectrum of 4-methyl-1-pentanol is the broad O-H stretching band around 3200-3600 cm⁻¹. The successful conversion to either the alkene or the alkyl iodide is confirmed by the disappearance of this band.
-
Identifying the Alkene Intermediate: The formation of 4-methyl-1-pentene is indicated by the appearance of a C=C stretching absorption around 1640-1680 cm⁻¹ and a =C-H stretching band just above 3000 cm⁻¹.
-
Confirming the Final Product: The spectrum of this compound is characterized by the absence of both the O-H and C=C stretching bands. The presence of a C-I stretching vibration in the fingerprint region (500-600 cm⁻¹) provides direct evidence for the formation of the alkyl iodide.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 4-Methyl-1-pentanol | 102 | 84, 71, 56, 43 |
| 4-Methyl-1-pentene | 84 | 69, 56, 41 |
| This compound | 212 | 127, 85, 71, 57, 43 |
Analysis:
-
Determining the Molecular Weight: The molecular ion peak (M⁺) directly corresponds to the molecular weight of each compound. This allows for a clear distinction between the alcohol (102), the alkene (84), and the final iodoalkane (212).
-
Characteristic Fragmentation:
-
4-Methyl-1-pentanol: Often shows a peak at m/z 84 due to the loss of water (M-18). The base peak is frequently at m/z 56, resulting from a McLafferty rearrangement.
-
4-Methyl-1-pentene: The molecular ion at m/z 84 is typically observed. Fragmentation often involves allylic cleavage, leading to a prominent peak at m/z 41 or 69.
-
This compound: A very characteristic peak is observed at m/z 127, corresponding to the iodine cation (I⁺). The molecular ion peak at m/z 212 may be weak or absent. Fragmentation by loss of the iodine radical gives a peak at m/z 85.
-
Experimental Protocols
General Considerations for Sample Preparation
For NMR spectroscopy, dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. For IR spectroscopy, a neat liquid sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). For GC-MS, dilute the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
Acquiring Spectroscopic Data: A Workflow
Caption: A generalized workflow for the spectroscopic analysis of organic compounds.
¹H and ¹³C NMR Spectroscopy
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single pulse.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled.
-
Spectral width: -10 to 220 ppm.
-
Number of scans: 512-1024.
-
Relaxation delay: 2-5 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: Place one drop of the neat liquid sample between two polished sodium chloride (NaCl) plates.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector temperature: 250 °C.
-
Oven program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier gas: Helium.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 35-300 m/z.
-
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic comparison of this compound and its precursors, 4-methyl-1-pentanol and 4-methyl-1-pentene, provides a clear and instructive example of how modern analytical techniques can be used to monitor and verify chemical transformations. Each spectroscopic method offers a unique and complementary piece of the structural puzzle. By mastering the interpretation of these spectra, researchers can ensure the efficiency of their synthetic routes and the purity of their target molecules, which is a critical aspect in all fields of chemical research and development.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Methyl-1-pentanol. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Methyl-1-pentene. National Center for Biotechnology Information.
- NIST. (n.d.). Pentane, 1-iodo-4-methyl-. NIST Chemistry WebBook.
- SpectraBase. (n.d.). 4-Methyl-1-pentanol. Wiley Science Solutions.
- The Good Scents Company. (n.d.). 4-methyl-1-pentene.
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, thin-layer chromatography (TLC) is an indispensable, rapid, and cost-effective tool for monitoring reaction progress, identifying compounds, and determining purity. However, the utility of TLC is fundamentally dependent on the ability to visualize the separated compounds. Molecules like 1-iodo-4-methylpentane and its non-aromatic derivatives present a common challenge: they lack a native chromophore, rendering them invisible under standard ultraviolet (UV) light.
This guide provides an in-depth comparison of chemical staining techniques for the effective visualization of this compound and its potential reaction products, such as the corresponding alkene (4-methyl-1-pentene) from elimination reactions or the alcohol (4-methyl-1-pentanol) from substitution reactions. The focus is on the underlying chemical principles, field-proven protocols, and a data-driven comparison to empower you to make informed decisions in your laboratory work.
The Visualization Challenge: Why this compound is "Invisible"
Saturated alkyl halides, alkanes, and simple alcohols do not possess conjugated π-systems. Consequently, they do not absorb UV light at the commonly used wavelength of 254 nm.[1][2] While TLC plates impregnated with a fluorescent indicator can reveal compounds that quench fluorescence, this is often ineffective for these classes of compounds. Therefore, visualization necessitates the use of destructive chemical staining methods, where a reagent reacts with the analyte to produce a colored spot.[1][3]
Comparative Analysis of Visualization Reagents
The choice of stain is critical and depends on the functional groups present in the starting material and expected products. Below is a detailed comparison of several common and effective staining reagents.
Phosphomolybdic Acid (PMA) Stain
Mechanism & Selectivity: Phosphomolybdic acid (PMA) is a robust, near-universal oxidizing stain.[1] The yellow Mo(VI) in the reagent is reduced by the organic compound on the TLC plate to form molybdenum blue (Mo(V) or Mo(IV)), which appears as a dark green or blue spot upon heating.[1] Its broad reactivity makes it an excellent choice for visualizing a wide variety of compounds, including alcohols, alkenes, and even alkyl iodides.[1]
Performance: PMA is highly sensitive and provides excellent contrast with a long shelf-life of over five years when stored properly.[1] It is particularly advantageous when the exact nature of reaction byproducts is unknown. The primary drawback is its lack of specificity; most compounds will produce a similar blue-green color, making it difficult to differentiate between spots based on color alone.[1]
Potassium Permanganate (KMnO₄) Stain
Mechanism & Selectivity: The permanganate stain is a highly effective oxidizing agent that reacts readily with compounds containing oxidizable functional groups. The purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂), resulting in yellow-brown spots on a purple or pink background.[4][5] This stain is exceptionally sensitive for alkenes and alkynes, which it oxidizes via dihydroxylation.[2][6] It also visualizes alcohols and aldehydes upon heating.[6] While it is a general stain, it is particularly well-suited for tracking the formation of an alkene byproduct from an elimination reaction of this compound.
Performance: The permanganate stain is easy to prepare and provides immediate, vibrant spots for unsaturated compounds, often without heating.[6] For less reactive compounds like alcohols, gentle heating is required.[6] One key advantage is the high contrast between the spots and the background. However, the background will eventually fade to brown, so it is crucial to circle the spots or photograph the plate shortly after development.
Ceric Ammonium Molybdate (CAM) Stain
Mechanism & Selectivity: The CAM stain, also known as Hanessian's stain, is another powerful oxidizing agent and is considered a highly universal and sensitive stain.[5] Similar to PMA, it works by oxidizing the analyte while the cerium(IV) and molybdenum(VI) are reduced, producing intense blue-black spots upon heating.[7] It is effective for a wide range of functional groups, including alcohols and other nucleophilic groups.[8][9] Its high sensitivity makes it suitable for detecting trace impurities.
Performance: CAM stain is often more sensitive than PMA and provides a clearer background.[5] It is particularly useful for visualizing hydroxyl groups.[8][9] The stain is stable and provides high-contrast spots, making it a reliable choice for general-purpose visualization of the products derived from this compound.
Vanillin Stain
Mechanism & Selectivity: The vanillin stain is a versatile reagent that produces a spectrum of colors depending on the analyte, which can be useful for distinguishing between different compounds on the same plate.[10] Under acidic conditions and with heating, vanillin undergoes electrophilic substitution or condensation reactions with various nucleophilic compounds, including alcohols, to form highly conjugated, colored products.[1][2] It is not effective for alkenes or alkyl halides.[2]
Performance: This stain is excellent for visualizing alcohols, phenols, and carbonyl compounds.[1][2] The development of different colors for different spots can be a significant advantage in analyzing complex reaction mixtures.[8] However, it requires heating to develop the spots, and the background can sometimes become colored, potentially reducing contrast.
Iodine Chamber
Mechanism & Selectivity: Visualization with iodine vapor is a simple, semi-destructive method.[1] Solid iodine sublimes, and the resulting vapor adsorbs onto the organic compounds on the TLC plate, forming colored complexes that appear as yellow-brown spots.[1][11] This method is based on the lipophilicity of the compounds and works well for a wide range of organic molecules, including alkanes and alkyl halides.[11]
Performance: The primary advantage of the iodine chamber is its simplicity and the fact that it is often reversible; the iodine will eventually evaporate, potentially allowing for the use of another visualization technique on the same plate.[1] However, the spots are often faint and transient, so they must be circled immediately.[3][6] Some compounds, including alcohols and carboxylic acids, may not stain well with iodine.[1][2]
Data-Driven Comparison of Visualization Techniques
| Technique | Target Analytes for this Topic | Sensitivity | Color of Spots | Ease of Use & Stability | Key Advantage |
| PMA Stain | Alkyl Iodide, Alkene, Alcohol | High | Blue-Green[1] | Easy; Stain is very stable[1] | Near-universal detection |
| KMnO₄ Stain | Alkene, Alcohol | Very High (Alkenes) | Yellow-Brown[4] | Easy; Stain is moderately stable | Excellent for detecting unsaturation |
| CAM Stain | Alkyl Iodide, Alkene, Alcohol | Very High | Dark Blue/Black | Easy; Stain is stable | High sensitivity and clear background |
| Vanillin Stain | Alcohol | Moderate to High | Various (e.g., blue, pink, brown)[10] | Easy; Stain is stable | Potential for color differentiation |
| Iodine Chamber | Alkyl Iodide, Alkene | Moderate | Yellow-Brown[1][11] | Very Easy; Reversible | Simple and semi-destructive |
Recommended Experimental Protocols
Safety Precaution: Always handle staining reagents inside a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
General Staining Procedure
-
After developing and thoroughly drying the TLC plate, hold it with forceps.
-
Quickly dip the plate into the staining solution jar, ensuring the area of solvent travel is covered.
-
Remove the plate and let the excess stain drip off for a few seconds.
-
Wipe the back of the TLC plate with a paper towel.
-
Gently heat the plate with a heat gun until spots appear. Avoid overheating, which can char the spots and darken the background.
Stain Recipes
-
Phosphomolybdic Acid (PMA) Stain: Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol. Store in a foil-covered jar.[4][6]
-
Potassium Permanganate (KMnO₄) Stain: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[12][13]
-
Ceric Ammonium Molybdate (CAM) Stain: In 90 mL of water, dissolve 1 g of ceric ammonium sulfate and 2.5 g of ammonium molybdate. Slowly and carefully add 10 mL of concentrated sulfuric acid.[5]
-
Vanillin Stain: Dissolve 6 g of vanillin in 95 mL of 96% ethanol. Carefully add 1.5 mL of concentrated sulfuric acid.[10]
-
Iodine Chamber: Place a few crystals of solid iodine at the bottom of a sealed TLC chamber. Adding some silica gel can help create a more uniform vapor environment.[1][3]
Experimental Workflow & Logic
The following diagram illustrates a logical workflow for visualizing a reaction involving this compound. The initial non-destructive UV check is a standard best practice, followed by the application of a broad-spectrum stain.
Caption: A logical workflow for TLC plate visualization.
Conclusion and Recommendations
For the general-purpose monitoring of reactions involving this compound, both Phosphomolybdic Acid (PMA) and Ceric Ammonium Molybdate (CAM) stains are highly recommended due to their broad applicability and high sensitivity. CAM often provides a cleaner background and may be slightly more sensitive.
-
To specifically track the formation of an alkene byproduct (e.g., 4-methyl-1-pentene), the potassium permanganate (KMnO₄) stain is the superior choice, as it will selectively and vividly stain the double bond.
-
To confirm the presence of an alcohol product (e.g., 4-methyl-1-pentanol), the vanillin stain can be very effective, potentially offering a distinct color from other components.
By understanding the chemical mechanisms and relative strengths of these visualization techniques, researchers can effectively track the progress of their reactions, identify products and byproducts, and ensure the purity of their target molecules, even when dealing with challenging non-UV active compounds.
References
- Vertex AI Search. (n.d.). Phosphomolybdic Acid, Ethanol Solution [for TLC Stain], 500 mL - CP Lab Safety.
- ResearchGate. (2015, June 18). How can I visualize alkanes on TLC?.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains.
- TLC Stains. (n.d.).
- TLC Visualization Methods. (n.d.).
- National Institutes of Health. (n.d.). Detection and Semi-quantification of Lipids on High-Performance Thin-Layer Chromatography Plate using Ceric Ammonium Molybdate Staining.
- Scribd. (n.d.). TLC Stains for Chemists.
- Curly Arrow. (2006, November 20). Let's talk about TLCs Part 1 - Vanillin Stain.
- University of Rochester, Department of Chemistry. (n.d.). TLC Stains and Dips.
- TLC stains. (n.d.).
- Org Prep Daily. (2006, September 27). TLC Staining solutions.
- Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
- TCI AMERICA. (n.d.). TLC Stains.
- Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates.
- Reddit. (2023, May 2). Alkane visualization on TLC?.
- SiliCycle. (n.d.). FAQ: Which stains to use for which compounds? And how to prepare the stains?.
- Reddit. (2024, September 17). TLC stains for Acyl halides.
- Homework.Study.com. (n.d.). Name two types of visualization techniques used to see compounds on TLC plates.
- EPFL. (n.d.). TLC Visualization Reagents.
- Thin Layer Chromatography. (n.d.).
- TLC Stains. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. TLC stains [reachdevices.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. Detection and Semi-quantification of Lipids on High-Performance Thin-Layer Chromatography Plate using Ceric Ammonium Molybdate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Magic Formulas [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Curly Arrow: Let's talk about TLCs Part 1 - Vanillin Stain [curlyarrow.blogspot.com]
- 11. researchgate.net [researchgate.net]
- 12. silicycle.com [silicycle.com]
- 13. depts.washington.edu [depts.washington.edu]
Comparative Guide to Product Identity Confirmation in Grignard Reactions with 1-Iodo-4-methylpentane
For researchers, scientists, and professionals in drug development, the Grignard reaction is a cornerstone of synthetic chemistry, prized for its efficacy in forming carbon-carbon bonds.[1][2][3] However, the very reactivity that makes Grignard reagents so valuable also predisposes them to a variety of side reactions. This guide provides an in-depth, objective comparison of methods to confirm the identity of the desired product when using 1-iodo-4-methylpentane as a starting material. We will delve into the causality behind experimental choices, present supporting data, and offer validated protocols to ensure the integrity of your synthesis.
The Synthetic Challenge: Beyond the Primary Reaction
The reaction of this compound with magnesium metal in an ethereal solvent is intended to produce 4-methylpentylmagnesium iodide.[4] This Grignard reagent is a potent nucleophile, ready to react with a range of electrophiles.[5][6] The primary challenge lies not in the formation of the Grignard reagent itself—alkyl iodides are highly reactive—but in controlling the subsequent reactions and confirming that the desired final product has been formed, free from significant contamination by common byproducts.[7]
Expected Product vs. Key Side Products
The primary, desired reaction involves the nucleophilic attack of the Grignard reagent on an electrophile (e.g., a carbonyl compound). However, several side reactions can occur, leading to a mixture of products that can complicate purification and downstream applications.
| Product Type | Compound Name | Formation Pathway | Significance |
| Expected Product | Varies based on electrophile | Nucleophilic addition of 4-methylpentylmagnesium iodide to an electrophile. | The target molecule of the synthesis. |
| Side Product | 2,7-Dimethyloctane | Wurtz coupling: reaction of 4-methylpentylmagnesium iodide with unreacted this compound.[8][9][10] | A significant impurity that can be difficult to separate from the desired product due to similar physical properties. |
| Side Product | 4-Methylpentane | Protonation of the Grignard reagent by trace amounts of water or other protic impurities.[4][11] | Indicates incomplete drying of reagents or glassware, leading to reduced yield of the desired product. |
| Side Product | 4-Methyl-1-pentanol | Reaction of the Grignard reagent with oxygen. | Can be minimized by maintaining a strict inert atmosphere. |
Experimental Design for Product Confirmation
A robust experimental design for confirming product identity involves a multi-pronged analytical approach. This ensures that not only is the desired product present, but also that the levels of key impurities are quantified.
Workflow for Synthesis and Analysis
Caption: Experimental workflow for Grignard synthesis and subsequent product confirmation.
Part 1: Initial Assessment with Thin-Layer Chromatography (TLC)
Rationale: TLC is a rapid and inexpensive technique to qualitatively assess the progress of the reaction and the complexity of the crude product mixture. By comparing the spots of the starting material, the reaction mixture, and a co-spot, one can quickly determine if the starting material has been consumed and estimate the number of new products formed.
Protocol:
-
Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
On a TLC plate, spot the starting electrophile, the crude reaction mixture, and a co-spot containing both.
-
Develop the plate and visualize the spots under UV light and/or by staining.
-
Interpretation: Disappearance of the starting material spot and the appearance of one or more new spots indicates that a reaction has occurred. The relative Rf values can give a preliminary indication of the polarity of the products.
Part 2: Definitive Identification and Purity Assessment with GC-MS
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns. This is particularly useful for identifying the expected product and the common, volatile side products of a Grignard reaction.
Protocol:
-
Prepare a dilute solution of the crude product in a volatile solvent (e.g., dichloromethane or diethyl ether).
-
Inject a small volume of the solution into the GC-MS instrument.
-
The gas chromatogram will show peaks corresponding to the different components of the mixture, separated by their boiling points and interactions with the column.
-
The mass spectrum of each peak provides a molecular fingerprint that can be compared to spectral libraries for identification.
Expected Data and Interpretation:
| Compound | Expected Retention Time (Relative) | Key Mass Spectral Fragments (m/z) |
| 4-Methylpentane | Lowest | 86 (M+), 71, 57, 43 |
| This compound | Higher than alkane | 212 (M+), 127 (I+), 85, 43 |
| Desired Product (e.g., after reaction with acetone) | Highest | Varies, but will show fragments corresponding to the isobutyl group and the added moiety. |
| 2,7-Dimethyloctane | High | 142 (M+), 127, 85, 71, 57, 43 |
Part 3: Structural Elucidation with NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it an indispensable tool for confirming the precise structure of the desired product. Both 1H and 13C NMR should be employed for unambiguous identification.
Protocol:
-
Purify the crude product using column chromatography to isolate the major component.
-
Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl3).
-
Acquire 1H and 13C NMR spectra.
-
Interpretation: The chemical shifts, integration (for 1H NMR), and coupling patterns will confirm the connectivity of atoms in the molecule. For example, the successful addition of the 4-methylpentyl group to a carbonyl will result in characteristic signals for the new C-C bond and the resulting alcohol or other functional group.
Part 4: Functional Group Analysis with IR Spectroscopy
Rationale: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[12] In the context of a Grignard reaction, it is particularly useful for confirming the conversion of a carbonyl group in the starting material to a hydroxyl group in the product.
Protocol:
-
Acquire an IR spectrum of the purified product.
-
Interpretation: The disappearance of a strong carbonyl (C=O) absorption (typically around 1700 cm-1) and the appearance of a broad hydroxyl (O-H) absorption (around 3200-3600 cm-1) would provide strong evidence for the desired reaction with a ketone or aldehyde.[13][14]
Alternative Synthetic Strategies and Their Confirmation
While the Grignard reaction is a workhorse, other organometallic reagents can be used for similar C-C bond formations, each with its own set of potential side products and confirmation requirements.[1][2][15]
| Alternative Reagent | Advantages | Disadvantages | Key Confirmation Considerations |
| Organolithium Reagents | Often more reactive than Grignard reagents. | Can be more difficult to handle due to higher reactivity and basicity. | Similar to Grignard reagents, with an emphasis on detecting products of protonation and potential solvent-derived byproducts. |
| Organocuprates (Gilman Reagents) | Excellent for 1,4-addition to α,β-unsaturated carbonyls. | Less reactive towards simple ketones and aldehydes. | Analysis should focus on distinguishing between 1,2- and 1,4-addition products. |
| Organozinc Reagents (Reformatsky Reaction) | Tolerant of some functional groups that are incompatible with Grignard reagents. | Generally less reactive. | Confirmation will involve identifying the β-hydroxy ester product. |
Conclusion: A Self-Validating Approach to Synthesis
By integrating these analytical techniques into your workflow, you create a self-validating system. Each step, from the initial TLC to the final NMR analysis, provides a piece of the puzzle, leading to a comprehensive and trustworthy confirmation of your product's identity. This rigorous approach is essential for ensuring the reliability and reproducibility of your research, particularly in the context of drug development where purity and structural integrity are paramount.
References
- ResearchGate. (2016). Confirmation of Grignard Reagent?. ResearchGate.
- Deitmann, E., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering.
- Bartleby. (2024). A common side reaction during Grignard Reactions is the Wurtz coupling.... Bartleby.
- ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF. ResearchGate.
- Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
- Wikipedia. (n.d.). Grignard reagent. Wikipedia.
- ACS Publications. (2022). Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. The Journal of Organic Chemistry.
- National Institutes of Health. (2022). Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. PMC.
- National Institutes of Health. (n.d.). Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. PMC.
- Organic Chemistry Portal. (2007). Best Synthetic Methods: Carbon-Carbon Bond Formation. Organic Chemistry Portal.
- DTU Research Database. (n.d.). Organometallic Methods for Forming and Cleaving Carbon-Carbon Bonds. DTU Research Database.
- Lumen Learning. (n.d.). Synthesis using nucleophilic addition chemistry. Lumen Learning.
- Science Trove. (n.d.). Using organometallic reagents to make C–C bonds. Science Trove.
- Grignard Reaction. (n.d.).
- Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal.
- Chegg. (2017). Solved Devise a synthesis of 2,7-dimethyloctane using one of.... Chegg.com.
- Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. (2022).
- Chegg. (2022). Solved Devise a synthesis of 2,7-dimethyloctane using one of.... Chegg.com.
- Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide.
- ChemRxiv. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
- ResearchGate. (n.d.). Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents. ResearchGate.
- The Grignard Reaction. (n.d.).
- National Institutes of Health. (n.d.). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. PMC.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- Organic Syntheses Procedure. (n.d.).
- 2,7-dimethyloctane. (2025).
- Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Mettler Toledo.
- ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY.
- PubMed Central. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. PubMed Central.
- Google Patents. (n.d.). Method for producing alkyl Grignard reagent using 4-methyltetrahydropyran as solvent. Google Patents.
Sources
- 1. Best Synthetic Methods: Carbon-Carbon Bond Formation [organic-chemistry.org]
- 2. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 9. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. leah4sci.com [leah4sci.com]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. orbit.dtu.dk [orbit.dtu.dk]
Safety Operating Guide
Navigating the Labyrinth: A Senior Application Scientist's Guide to the Proper Disposal of 1-Iodo-4-methylpentane
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, in-depth protocol for the safe and compliant disposal of 1-iodo-4-methylpentane, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our aim is to empower you with the knowledge to not only follow protocols but to understand them, fostering a culture of safety and responsibility in your laboratory.
Understanding the Compound: Why this compound Requires Special Handling
This compound (C₆H₁₃I) is a halogenated organic compound.[1][2] The presence of the carbon-iodine bond is the primary determinant of its chemical reactivity and hazard profile. Alkyl iodides are generally susceptible to decomposition, potentially releasing iodine, and can be reactive towards certain materials. While specific toxicity data for this compound is not extensively documented in readily available safety data sheets, the broader class of halogenated hydrocarbons warrants a cautious approach.[3] It is prudent to treat this compound as hazardous waste, necessitating a disposal protocol that mitigates risks to personnel and the environment.
Core Principles of this compound Waste Management
The proper disposal of this compound hinges on several key principles derived from general laboratory safety standards and hazardous waste regulations. These principles form the foundation of a self-validating system for chemical waste management.
-
Waste Identification and Segregation: Accurate identification and separation of waste streams are paramount. Halogenated organic waste must be collected separately from non-halogenated waste. This is crucial for both safety and cost-effectiveness of disposal, as different categories of chemical waste undergo distinct treatment processes.
-
Personal Protective Equipment (PPE): The consistent and correct use of appropriate PPE is non-negotiable. This serves as the primary barrier between the handler and the chemical.
-
Containment: Waste must be stored in appropriate, well-labeled, and securely sealed containers to prevent leaks and fugitive emissions.
-
Regulatory Compliance: All disposal procedures must adhere to local, state, and federal regulations, which are designed to protect both human health and the environment.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₃I | [1][2] |
| Molecular Weight | 212.07 g/mol | [1] |
| CAS Number | 6196-80-1 | [1][2][4] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol provides a detailed, step-by-step methodology for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear chemical splash goggles and a face shield. The risk of splashes during waste transfer is significant, and standard safety glasses do not provide adequate protection.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A long-sleeved laboratory coat should be worn to protect the skin from potential contact.
-
Work Area: Conduct all waste handling and transfers within a well-ventilated chemical fume hood to minimize the inhalation of any potential vapors.
2. Waste Collection and Segregation:
-
Designated Waste Container: Use a dedicated, chemically compatible waste container for halogenated organic solvents. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The waste container must be clearly and accurately labeled as "Halogenated Organic Waste" and should list "this compound" as a constituent. The label should also include the appropriate hazard pictograms (e.g., irritant, environmental hazard).
-
Segregation: Crucially, do not mix this compound waste with non-halogenated organic waste, aqueous waste, or any incompatible chemicals. Cross-contamination can lead to dangerous reactions and complicates the disposal process.
3. Chemical Incompatibilities to Avoid:
-
Strong Oxidizing Agents: These can react violently with organic compounds.
-
Strong Bases: May promote elimination reactions.
-
Reactive Metals: Such as alkali metals (e.g., sodium, potassium).
4. Temporary Storage in the Laboratory:
-
Secure Closure: Keep the waste container tightly sealed when not in use to prevent the escape of vapors.
-
Secondary Containment: Store the waste container in a secondary containment bin to catch any potential leaks.
-
Location: The temporary storage area should be in a cool, dry, and well-ventilated location, away from direct sunlight and sources of ignition.
5. Final Disposal Procedure:
-
Contact Environmental Health and Safety (EHS): When the waste container is nearing its capacity (do not fill beyond 90%), contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory bodies. Ensure that the chemical composition of the waste is accurately documented.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or any halogenated organic compound be poured down the sink. This is a direct violation of environmental regulations and can cause significant harm to aquatic ecosystems.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A workflow for the proper disposal of this compound.
Regulatory Framework: EPA Hazardous Waste Classification
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are often classified as hazardous waste. For instance, spent halogenated solvents are included in the "F-list" of hazardous wastes from non-specific sources.[5][6] While this compound is not explicitly listed by name, it falls under the general category of halogenated organic compounds. Therefore, it must be managed as a hazardous waste. Always consult your local and state regulations, as they may be more stringent than federal requirements.[7]
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the chemical nature of this compound and the rationale behind each step of the disposal process, researchers and scientists can ensure they are not only compliant with regulations but are also actively contributing to a safer working environment for themselves and their colleagues. This in-depth guide serves as a valuable resource in achieving that goal, building a foundation of trust and expertise in chemical handling and laboratory safety.
References
- This compound. PubChem. [Link]
- SAFETY DATA SHEET - 4-Iodoanisole.
- Environmental Health and Safety Disposal of Iodine. Case Western Reserve University. [Link]
- 1-Iodo-4,4-dimethylpentane. PubChem. [Link]
- EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (General guide to EPA waste codes). [Link]
- 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (General information on iodine compound disposal). [Link]
- 1-Iodo-4-methylpentan-2-one. PubChem. [Link]
- 1-Iodo-4-methyl-nitro-pentane. PubChem. [Link]
- Waste Code - EPA. [Link]
- EPA Hazardous Waste Codes. University of Maryland. [Link]
- EPA Hazardous Waste Codes. Alfred University. [Link]
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Radiation Regul
Sources
- 1. This compound | C6H13I | CID 527581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 6196-80-1 [chemicalbook.com]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Senior Application Scientist's Guide: Personal Protective Equipment for Handling 1-Iodo-4-methylpentane
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 1-Iodo-4-methylpentane (CAS 6196-80-1).[1][2] Our objective is to move beyond mere compliance and instill a deep, causal understanding of the protective measures required. By understanding the "why" behind each piece of personal protective equipment (PPE), you enhance not only your safety but also the integrity of your experimental work.
Hazard Assessment: The 'Why' Behind the 'What'
-
Flammability: Like similar alkyl halides such as 1-iodopentane and 1-iodobutane, this compound should be treated as a flammable liquid.[3] Its vapors can form explosive mixtures with air and may flash back from a distant ignition source.[3] All handling must be conducted away from heat, sparks, and open flames.[3]
-
Skin and Eye Irritation: Direct contact with related alkyl iodides is known to cause skin and serious eye irritation.[3][4] Prolonged exposure can lead to dermatitis. Therefore, preventing any skin or eye contact is a primary directive.
-
Inhalation Toxicity: Vapors of related compounds may cause respiratory irritation, and some are classified as toxic if inhaled.[4] Halogenated hydrocarbons as a class can also exhibit neurotoxic effects with long-term exposure.[5] All work must be performed in a well-ventilated area, with a chemical fume hood being the standard.
-
Thermal Decomposition Hazards: Contact with hot surfaces or flames can cause the compound to decompose, releasing highly toxic and corrosive fumes, such as hydrogen iodide.[3]
This profile dictates that our PPE strategy must provide a comprehensive barrier against splashes, vapor inhalation, and accidental skin contact, while also being suitable for use in an environment where flammability is a concern.
The Core Ensemble: Your Primary Defense for Routine Operations
For standard laboratory-scale operations (e.g., handling volumes <50 mL) within a certified chemical fume hood, the following PPE is mandatory. Each component is selected to counteract the specific hazards identified above.
| PPE Component | Specification | Rationale (Causality) |
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z.87.1 standard.[6] | Protects against splashes and stray droplets. Standard safety glasses do not provide an adequate seal against chemical vapors and splashes. |
| Hand Protection | Disposable Nitrile Gloves.[6] | Provides an initial barrier against accidental, brief contact. Nitrile offers good resistance to a range of chemicals for short-term use.[6] For prolonged tasks, consult the glove manufacturer's specific chemical resistance guide. |
| Body Protection | Flame-Retardant Laboratory Coat.[6] | Protects skin and personal clothing from minor splashes and spills. Flame-retardant material is critical due to the flammability of the compound. |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material.[6] | Protects feet from spills, which can pool on the floor. The entire foot must be covered.[6] |
Procedural Protocol: Safe Handling from Bench to Waste
Trustworthy science relies on repeatable, safe protocols. The following steps provide a self-validating system for handling this compound.
Pre-Operational Safety Checks
-
Verify Fume Hood Function: Ensure the chemical fume hood is operational, with the sash at the appropriate height and the airflow monitor indicating normal function. All work with this compound must be performed inside the hood.[7]
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
-
Inspect PPE: Before donning, inspect all PPE for signs of degradation, cracks, or contamination.[8] Gloves must be inspected for pinholes.
Step-by-Step Handling Procedure
-
Don Core PPE: Put on your lab coat, safety goggles, and gloves as detailed in the Core Ensemble table.
-
Prepare Work Area: Place a chemical-absorbent pad on the work surface inside the fume hood to contain minor drips.
-
Transferring Liquid: When transferring this compound, use tools like a Luer-lock syringe or a calibrated pipette to minimize the risk of spills.
-
Keep Containers Closed: Keep the primary container tightly sealed when not in use to prevent the escape of flammable and toxic vapors.[3]
-
Grounding for Bulk Transfers: For transfers between metal containers, especially for larger quantities, containers must be grounded and bonded to prevent static electricity discharge, which can be an ignition source.[9]
Disposal of Contaminated Waste
-
Segregate Waste: All items contaminated with this compound (e.g., pipette tips, absorbent pads, used gloves) are considered hazardous waste.
-
Collect in Designated Containers: Place all solid and liquid waste into a clearly labeled, sealed hazardous waste container. Never dispose of this chemical down the drain.[9]
-
Final Disposal: Ensure the waste is handled and disposed of by a certified waste management service in accordance with all local and federal regulations.[10]
Managing Non-Routine Operations & Emergencies
Standard protocols are insufficient for non-standard situations. The following guidance addresses higher-risk scenarios.
Handling Large Quantities & Splash Risks
When handling larger volumes or when there is a significant risk of splashing, PPE must be upgraded:
-
Enhanced Eye/Face Protection: A full-face shield worn over chemical splash goggles is required to protect the entire face.[6][11]
-
Enhanced Body Protection: A chemical-resistant apron worn over the flame-retardant lab coat provides an additional layer of protection against significant splashes.[12]
-
Double Gloving: Consider wearing two pairs of nitrile gloves or using a more robust glove material (e.g., neoprene) as the outer layer for added protection during transfers.[11][13]
Small Spill Response Protocol
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, relying on the fume hood to exhaust vapors.
-
Contain: Use a spill kit with an inert absorbent material (e.g., sand, diatomite) to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Once absorbed, carefully collect the material using non-sparking tools and place it in a labeled hazardous waste container.[3]
-
Clean: Clean the affected area thoroughly.
-
Report: Report the spill to your institution's Environmental Health & Safety department.
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
References
- Safety and Handling of Methyl Iodide in the Laboratory - Calibre Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCDbyHJTeCTUutUR7wc2a_6D_BbNYa72X42-kI-KWbAL6IhYUJtqatEEwxcBaZ9JJp9n6PkNGc8j6JPxCc8UpylyAMkjIJo8wfA1TMW5ruWs38bdgdiqjqoMGm6GOKY3YJOvqyrwSSVYZAAMn6A9M6wN5m3I1AoGlNAPIlHIrvtmFASavMmPm6GBBocNln]
- Chemical Safety: Personal Protective Equipment - University of California, Santa Barbara. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERFcmYrNpWpY9bYDNY14HK8jzP6WdWsEKgy2_LHe6U9l2Eou9lAud9YaizZLEGcHlpiZ5uBPuEFGe5_MCNuBvLvNqdOLCzzi77weDtZfQbfs1kCoT7cvwt_2TaYkd4dW4aSAmeUVBgQUO6k9uO7XcENzaXnQNC-uy-JYKxzgecCk7mHserkWGZ3wpgAiSiGq9R90s=]
- This compound | C6H13I | CID 527581 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/527581]
- SAFETY DATA SHEET (for a related compound) - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sigma/360066]
- Personal Protective Equipment | US EPA - United States Environmental Protection Agency. [URL: https://www.epa.gov/emergency-response/personal-protective-equipment]
- Personal Protective Equipment (PPE) - CHEMM - Chemical Hazards Emergency Medical Management. [URL: https://chemm.hhs.gov/ppe.htm]
- Safety data sheet (for 4-methylpentan-2-one) - ITW Reagents. [URL: https://www.itwreagents.com/download_file/sds/A1095/eu/sds_A1095_en.pdf]
- This compound | 6196-80-1 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82544779.htm]
- SAFETY DATA SHEET (for 1-Iodopentane) - Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC207810050]
- SAFETY DATA SHEET (for 1-Iodobutane) - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/millipore/8.04786]
- Guidance For Hazard Determination | Occupational Safety and Health Administration - OSHA. [URL: https://www.osha.
- SAFETY DATA SHEET (for 1-Iodopentane) - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/ALFAAB20781_S_E.pdf]
- This compound 6196-80-1 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/1-iodo-4-methylpentane-6196-80-1.html]
- Labeling Halogenated Hydrocarbon Solvent Containers - ASTM International. [URL: https://www.astm.org/d3844-96r01.html]
- MATERIAL SAFETY DATA SHEET - Carolina Biological Supply Company. [URL: https://www.carolina.com/teacher-resources/Document/msds-iodine-potassium-iodide-solution/tr-msds-iodine-potassium-iodide-solution.pdf]
- Safety Data Sheet - Fisher Scientific. [URL: https://www.fishersci.com/content/dam/fishersci/en_US/documents/programs/education/regulatory-documents/sds/chemicals/chemicals-p/S25482.pdf]
- UNIT 7: Personal Protective Equipment - University of Hawaii at Manoa. [URL: https://www.ctahr.hawaii.
- SAFETY DATA SHEET (for 1-Iodo-4-nitrobenzene) - Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC122500050]
- INDUSTRIAL HYGIENE AND TOXICOLOGY. ALIPHATIC HALOGENATED HYDROCARBONS. VOL 2. 2ND REVISED ED. PP 1309-1313 - Regulations.gov. [URL: https://www.regulations.gov/document/OSHA-H048-2006-0823-0067]
- Hazard Classification Guidance for Manufacturers, Importers, and Employers - OSHA. [URL: https://www.osha.
- How to Choose PPE for Chemical Work - Allan Chemical Corporation. [URL: https://www.allanchemical.com/blog/how-to-choose-ppe-for-chemical-work/]
- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/211168]
- The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids - Justrite. [URL: https://www.justrite.com/news/the-ultimate-guide-to-osha-regulations-environmental-concerns-for-hazardous-liquids]
- Potassium Iodide - Safety Data Sheet - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/60399]
Sources
- 1. This compound | 6196-80-1 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. geneseo.edu [geneseo.edu]
- 9. ishn.com [ishn.com]
- 10. msjc-keenan.safeschoolssds.com [msjc-keenan.safeschoolssds.com]
- 11. epa.gov [epa.gov]
- 12. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
